molecular formula C16H35NO8 B609560 NH-bis-PEG4

NH-bis-PEG4

Cat. No.: B609560
M. Wt: 369.45 g/mol
InChI Key: MTDAOFBRUZCGHZ-UHFFFAOYSA-N
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Description

NH-bis(PEG3-OH) is a versatile, branched polyethylene glycol (PEG)-based linker that plays a critical role in advancing bioconjugation strategies and drug delivery systems. Its structure features a central amino group that is reactive with activated NHS esters, enabling the formation of stable amide bonds to attach therapeutic agents or targeting molecules . The two terminal hydroxyl groups provide sites for further derivatization, allowing for flexible conjugation to nanoparticles, proteins, or other functional molecules . The incorporation of multiple PEG chains is known to significantly enhance the solubility and stability of conjugated compounds, while also reducing immunogenicity and extending circulation time in biological systems . This makes NH-bis(PEG3-OH) particularly valuable in the development of targeted therapeutics. Beyond drug delivery, this compound is also employed in the fabrication of hydrogels for tissue engineering, where its biocompatible and flexible PEG chains create a favorable matrix for cell growth and differentiation . Furthermore, it is used for the surface modification of materials to improve their biocompatibility and minimize non-specific interactions in various biomedical applications .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H35NO8/c18-3-7-22-11-15-24-13-9-20-5-1-17-2-6-21-10-14-25-16-12-23-8-4-19/h17-19H,1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDAOFBRUZCGHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCO)NCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H35NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to NH-bis-PEG4 Linkers: Core Chemical Properties and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of NH-bis-PEG4 linkers, a class of branched polyethylene (B3416737) glycol (PEG) linkers increasingly utilized in the development of advanced bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details their physicochemical characteristics, reactivity, and provides illustrative experimental protocols and workflow diagrams to guide researchers in their application.

Core Chemical Properties of this compound Linkers

This compound linkers are characterized by a central secondary amine from which two polyethylene glycol chains of four ethylene (B1197577) glycol units each extend. These linkers are valued for their ability to impart favorable pharmacokinetic properties to conjugated molecules. The PEG chains enhance hydrophilicity, which can improve the solubility and stability of poorly soluble drugs and reduce non-specific binding and immunogenicity of protein conjugates.[1][2][3][4] The branched structure also allows for the attachment of multiple molecules, which can be advantageous in applications such as increasing the drug-to-antibody ratio (DAR) in ADCs.[5][6]

Physicochemical Properties

The fundamental attributes of this compound linkers and their derivatives are summarized below. These properties are crucial for designing and optimizing bioconjugation strategies.

Compound NameMolecular Weight ( g/mol )Chemical FormulaPuritySolubilityStorage Condition
This compound369.45C16H35NO8>95%Not specified-20°C
NH-bis(m-PEG4)397.5C18H39NO8>98%Water, DMSO, DCM, DMF-20°C
NH-bis(PEG4-Propargyl)445.6C22H39NO8>98%Water, DMF, DMSO, DCM-20°C
NH-bis(PEG4-Boc)625.79C30H59NO9>95%Not specifiedRoom Temperature

Table 1: Physicochemical Properties of Representative this compound Linkers and Derivatives. [2][4][7]

Solubility and Stability

The ethylene oxide repeats in the PEG chains form hydrogen bonds with water, rendering this compound linkers and their conjugates highly soluble in aqueous solutions.[7] This property is particularly beneficial for improving the solubility of hydrophobic molecules.[8] While specific data on the pH and temperature stability of this compound linkers is not extensively published, PEG compounds are generally stable under a range of conditions. However, prolonged exposure to acidic conditions may affect the stability of certain terminal functional groups, such as azides.[9] For long-term storage, it is recommended to keep these linkers at -20°C.[4][7] The stability of PEG solutions can be affected by factors such as temperature, light, and the presence of oxygen, with storage at lower temperatures and under an inert atmosphere providing greater stability.[10]

Reactivity and Functionalization

The central secondary amine of the this compound core is a key reactive site. It can act as a nucleophile, for instance, in reactions with carboxylic acids or activated NHS esters to form stable amide bonds.[4][7] The terminal ends of the PEG chains can be functionalized with a variety of reactive groups to enable specific conjugation chemistries. Common terminal functionalities include:

  • Amines (-NH2): For reaction with activated esters (e.g., NHS esters) and carboxylic acids.[7]

  • Carboxylic Acids (-COOH): Can be activated to react with primary amines.[5]

  • Alkynes (e.g., Propargyl): For copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry).[4]

  • Azides (-N3): For reaction with alkynes via Click Chemistry.

  • Boc-protected amines (-NHBoc): A protected amine that can be deprotected to reveal a reactive primary amine.[1]

This versatility in functionalization allows for the precise and controlled assembly of complex bioconjugates.[8]

Applications in Drug Development

The unique properties of this compound linkers make them valuable tools in the development of targeted therapeutics.

Antibody-Drug Conjugates (ADCs)

In ADCs, linkers play a critical role in connecting a monoclonal antibody to a cytotoxic payload.[8][11] The hydrophilicity of PEG linkers can improve the solubility and stability of the ADC, while also potentially reducing aggregation and immunogenicity.[11] The branched nature of this compound linkers can be exploited to increase the drug-to-antibody ratio (DAR), potentially leading to enhanced efficacy.[5][6]

The general mechanism of action for an ADC is depicted in the following signaling pathway diagram.

ADC_Mechanism ADC Antibody-Drug Conjugate (ADC) in circulation Binding Binding to Target Antigen ADC->Binding 1 TumorCell Tumor Cell with Target Antigen Internalization Internalization via Endocytosis TumorCell->Internalization 2 Binding->TumorCell Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3 Release Payload Release Lysosome->Release 4 Payload Active Payload Release->Payload Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5 Apoptosis Apoptosis (Cell Death) Target->Apoptosis 6

Figure 1: Generalized signaling pathway for Antibody-Drug Conjugate (ADC) mediated cell killing.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][12] The linker is a critical component of a PROTAC, as its length and composition influence the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[13] PEG linkers, including branched variants like this compound, are frequently used in PROTAC design to improve solubility and cell permeability.[14]

The following diagram illustrates a general workflow for the synthesis of a PROTAC utilizing a branched PEG linker.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_final Final Product and Analysis E3_Ligand E3 Ligase Ligand (with reactive group) Step1 Step 1: Couple E3 Ligase Ligand to Linker E3_Ligand->Step1 POI_Ligand Protein of Interest (POI) Ligand (with reactive group) Step3 Step 3: Couple POI Ligand POI_Ligand->Step3 Linker This compound Linker (e.g., NH-bis(PEG4-Boc)) Linker->Step1 Intermediate1 Intermediate 1: E3-Linker-bis(Boc) Step1->Intermediate1 Step2 Step 2: Deprotection (e.g., Boc removal) Intermediate1->Step2 Intermediate2 Intermediate 2: E3-Linker-(NH2)2 Step2->Intermediate2 Intermediate2->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization

Figure 2: A generalized experimental workflow for the synthesis of a PROTAC using an this compound linker.

Experimental Protocols

The following sections provide generalized protocols for the use of this compound linkers in bioconjugation. Researchers should optimize these protocols for their specific applications.

General Protocol for Protein Conjugation using an Amine-Reactive this compound Linker Derivative

This protocol describes the conjugation of a protein to a small molecule using a heterobifunctional this compound linker with one amine-reactive group (e.g., NHS ester) and another functionality for attaching the small molecule.

Materials:

  • Protein to be conjugated (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Amine-reactive this compound linker derivative

  • Small molecule with a compatible reactive group

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF)

  • Quenching reagent (e.g., Tris or glycine)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Protein Preparation:

    • Dissolve or dialyze the protein into a suitable amine-free buffer at a concentration of 1-10 mg/mL.

  • Linker Preparation:

    • Immediately before use, dissolve the amine-reactive this compound linker in anhydrous DMSO or DMF to create a stock solution (e.g., 10-50 mM).

  • Conjugation Reaction:

    • Add a calculated molar excess of the linker stock solution to the protein solution. The optimal molar ratio of linker to protein should be determined empirically.

    • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle stirring.

  • Quenching:

    • Add a quenching reagent (e.g., 1 M Tris, pH 8.0) to a final concentration of 20-50 mM to stop the reaction by consuming excess reactive linker. Incubate for 15-30 minutes at room temperature.

  • Purification of Protein-Linker Conjugate:

    • Remove excess linker and quenching reagent by size-exclusion chromatography (SEC) or dialysis against a suitable buffer.

  • Conjugation of Small Molecule:

    • React the purified protein-linker conjugate with the small molecule under appropriate conditions for the specific reactive groups involved (e.g., click chemistry).

  • Final Purification:

    • Purify the final bioconjugate using an appropriate chromatographic method (e.g., SEC, hydrophobic interaction chromatography) to remove unconjugated small molecules and other impurities.[9]

  • Characterization:

    • Characterize the final conjugate to determine the degree of labeling (e.g., drug-to-antibody ratio) using techniques such as UV-Vis spectroscopy, mass spectrometry, and HPLC.

General Workflow for PROTAC Synthesis using NH-bis(PEG4-Boc)

This protocol outlines a plausible synthetic route for a PROTAC where the central amine of the this compound linker is first coupled to an E3 ligase ligand, followed by deprotection and coupling of the target protein ligand.[15]

Step 1: Coupling of E3 Ligase Ligand to the Central Amine

  • Activate the carboxylic acid group of the E3 ligase ligand using a coupling agent (e.g., HATU) in the presence of a base (e.g., DIPEA) in an anhydrous solvent like DMF.

  • Add the NH-bis(PEG4-Boc) linker to the activated E3 ligase ligand solution.

  • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purify the resulting E3-Linker-bis(Boc) intermediate, typically by flash column chromatography.

Step 2: Boc Deprotection

  • Dissolve the E3-Linker-bis(Boc) intermediate in a suitable solvent (e.g., DCM).

  • Add an acid (e.g., TFA) to remove the Boc protecting groups from the terminal amines.

  • Stir at room temperature until deprotection is complete (monitored by LC-MS).

  • Remove the solvent and excess acid under reduced pressure to obtain the E3-Linker-(NH2)2 intermediate.

Step 3: Coupling of the Protein of Interest (POI) Ligand

  • Activate the carboxylic acid group of the POI ligand using a coupling agent (e.g., HATU/DIPEA in DMF).

  • Add the E3-Linker-(NH2)2 intermediate to the activated POI ligand solution.

  • Stir at room temperature until the reaction is complete, as monitored by LC-MS.

  • Purify the final PROTAC molecule using preparative reverse-phase HPLC.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Conclusion

This compound linkers offer a versatile and powerful platform for the development of sophisticated bioconjugates. Their branched structure, coupled with the inherent benefits of PEGylation, provides researchers with a valuable tool to enhance the physicochemical and pharmacokinetic properties of therapeutic molecules. The ability to functionalize the termini of the PEG chains with a wide array of reactive groups allows for the implementation of diverse and controlled conjugation strategies. This guide provides a foundational understanding of the chemical properties of this compound linkers and their application in the rapidly evolving fields of ADCs and PROTACs, aiming to facilitate further innovation in targeted drug delivery.

References

An In-depth Technical Guide to NH-bis-PEG4 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NH-bis-PEG4 linkers, a class of branched polyethylene (B3416737) glycol (PEG) derivatives increasingly utilized in bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Concepts: The this compound Structure

The "this compound" designation refers to a core chemical structure featuring a central secondary amine (NH) from which two polyethylene glycol chains, each comprising four ethylene (B1197577) glycol units (bis-PEG4), extend. This branched architecture provides a unique platform for the attachment of two molecules to a central point, or for the bivalent display of a single molecule. The terminal ends of the PEG4 arms are typically functionalized with reactive groups to facilitate conjugation to biomolecules or small molecule drugs. The inherent properties of the PEG chains—hydrophilicity, biocompatibility, and low immunogenicity—are imparted to the resulting conjugates.

Physicochemical Properties of this compound Derivatives

The molecular weight and formula of an this compound linker are determined by the specific functional groups at the termini of the PEG arms. Below is a summary of common this compound derivatives.

Derivative NameMolecular FormulaMolecular Weight ( g/mol )Key Functional Groups
NH-bis(PEG4-OH)C20H43NO10457.56Hydroxyl (-OH)
NH-bis(PEG4-Boc)C30H59NO12625.79tert-Butoxycarbonyl (-Boc)
NH-bis(PEG4-Propargyl)C22H39NO8445.55Propargyl (Alkyne)
NH-bis(PEG4-t-butyl ester)C30H59NO12625.8tert-Butyl Ester

Applications in Drug Development and Bioconjugation

Branched PEG linkers like this compound are pivotal in modern drug development for several reasons:

  • Improved Pharmacokinetics: The hydrophilic PEG chains increase the hydrodynamic radius of the conjugated molecule, which can reduce renal clearance and extend its circulation half-life.

  • Enhanced Solubility: These linkers can significantly improve the aqueous solubility of hydrophobic drugs, preventing aggregation and improving formulation stability.

  • Reduced Immunogenicity: The PEG chains can shield the conjugated protein or peptide from the host's immune system, reducing its immunogenic potential.[1][2]

  • Multi-Drug Loading: The branched structure allows for the attachment of multiple drug molecules to a single targeting moiety, such as an antibody, potentially increasing the potency of the therapeutic.[]

  • PROTAC Synthesis: this compound derivatives serve as versatile linkers in the synthesis of PROTACs, connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase to induce targeted protein degradation.

Experimental Protocols

General Protocol for Antibody Conjugation using an NHS-activated this compound Derivative

This protocol outlines a general procedure for conjugating a payload (e.g., a small molecule drug) to an antibody using a heterobifunctional this compound linker, where one arm is pre-activated with an N-hydroxysuccinimide (NHS) ester for reaction with amines on the antibody, and the other arm is functionalized for payload attachment.

Materials:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a concentration of 1-10 mg/mL.

  • Heterobifunctional this compound linker with one NHS ester terminus and another reactive group for payload conjugation.

  • Payload molecule with a compatible reactive group.

  • Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Quenching solution (e.g., 1 M Tris-HCl or Glycine, pH 8.0).

  • Size-Exclusion Chromatography (SEC) or dialysis equipment for purification.

Procedure:

  • Payload-Linker Conjugation:

    • In a preliminary step, conjugate the payload to the non-NHS ester arm of the this compound linker according to the specific chemistry of the reactive groups (e.g., click chemistry, amide bond formation).

    • Purify the payload-linker conjugate to remove unreacted components.

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer such as PBS (pH 7.2-8.0) using dialysis or a desalting column.

  • NHS Ester Conjugation Reaction:

    • Equilibrate the vial of the NHS-activated payload-linker conjugate to room temperature before opening.

    • Immediately before use, prepare a 10 mM stock solution of the payload-linker conjugate in anhydrous DMSO or DMF.

    • Add a 5- to 20-fold molar excess of the payload-linker conjugate solution to the antibody solution with gentle stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification of the Antibody-Drug Conjugate:

    • Remove unreacted payload-linker conjugate and other small molecules by SEC or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

    • Assess the purity and aggregation state of the final ADC using SEC.

    • Confirm the retention of antigen-binding activity via ELISA or Surface Plasmon Resonance (SPR).

Visualizing Workflows and Pathways

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

ADC_Synthesis_Workflow cluster_materials Starting Materials cluster_process Conjugation Process cluster_product Final Product & Analysis Antibody Antibody in Amine-Free Buffer Conjugation Conjugation Reaction (pH 7.2-8.0) Antibody->Conjugation Linker This compound-NHS Linker Linker->Conjugation Payload Cytotoxic Payload Payload->Linker Pre-conjugation to Linker Quenching Quenching (e.g., Tris Buffer) Conjugation->Quenching Purification Purification (e.g., SEC) Quenching->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC Characterization Characterization (DAR, Purity, Activity) ADC->Characterization

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Signaling Pathway: PROTAC Mechanism of Action

PROTAC_Mechanism POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex Proteasome Proteasome POI->Proteasome ubiquitinated PROTAC PROTAC (with this compound Linker) PROTAC->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Ub Ubiquitin Ub->Ubiquitination Ubiquitination->POI tags POI Degradation POI Degradation Proteasome->Degradation

References

An In-depth Technical Guide to the Synthesis and Purification of NH-bis-PEG4 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of NH-bis-PEG4 derivatives. These trifunctional linkers, featuring a central secondary amine and two polyethylene (B3416737) glycol (PEG) arms, are increasingly pivotal in the development of advanced bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The inclusion of PEG moieties enhances solubility, stability, and pharmacokinetic profiles of the resulting conjugates.[1][2][3]

I. Synthesis of this compound Derivatives

The synthesis of this compound derivatives is a multi-step process that typically begins with the functionalization of a commercially available PEG4-alcohol. A common and effective strategy involves a convergent synthesis pathway where a primary azide (B81097) is reductively coupled to a bifunctional PEG-azide precursor, resulting in a symmetrical dialkylamine with a central nitrogen atom.[4]

A key intermediate in this process is often a Boc-protected this compound derivative, which allows for controlled, sequential synthesis of complex biomolecules. The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the central amine, preventing its reaction while other functional groups on the PEG arms are manipulated.[5] This protecting group is stable under a wide range of conditions but can be readily removed under acidic conditions to yield the free amine for subsequent conjugation.[5][6]

Experimental Protocols

1. Synthesis of PEG4-Tosylate

This protocol describes the activation of the terminal hydroxyl group of tetraethylene glycol (PEG4) by tosylation.

  • Materials:

    • Tetraethylene glycol (PEG4-OH)

    • p-Toluenesulfonyl chloride (TsCl)

    • Triethylamine (B128534) (TEA) or Pyridine

    • Dichloromethane (DCM), anhydrous

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Ice bath

  • Procedure:

    • Dissolve tetraethylene glycol (1 equivalent) in anhydrous DCM in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (1.5 equivalents) to the solution.

    • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the reaction mixture.

    • Stir the reaction at 0°C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water and separate the organic layer.

    • Wash the organic layer sequentially with water and brine solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the PEG4-tosylate.

2. Synthesis of PEG4-Azide

This protocol details the conversion of the tosylated PEG4 to an azide.

  • Materials:

    • PEG4-Tosylate

    • Sodium azide (NaN₃)

    • Dimethylformamide (DMF), anhydrous

    • Magnetic stirrer and stir bar

    • Round-bottom flask

  • Procedure:

    • Dissolve PEG4-tosylate (1 equivalent) in anhydrous DMF in a round-bottom flask.

    • Add sodium azide (1.5 to 2.5 equivalents).

    • Heat the reaction mixture to 80-90°C and stir overnight under an inert atmosphere.[7][8]

    • After cooling to room temperature, remove the DMF under reduced pressure.

    • Dissolve the crude product in DCM and wash with brine and water.[7]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield PEG4-azide.

3. Synthesis of Boc-NH-bis(PEG4-amine)

This section describes a plausible reductive amination approach to form the central secondary amine and subsequent protection. A more direct, convergent approach involves the reductive coupling of a primary azide with a bifunctional azide precursor.[4]

  • Materials:

  • Procedure (Illustrative Reductive Amination):

    • Dissolve PEG4-azide (1 equivalent) in a suitable solvent like methanol.

    • Carefully add a reducing agent such as sodium borohydride in portions. The reaction can also be performed using zinc dust and ammonium chloride in a refluxing THF/water mixture.[8]

    • Stir the reaction at room temperature until the azide is fully reduced to the primary amine (PEG4-amine), as monitored by TLC or IR spectroscopy (disappearance of the azide peak).

    • Once the primary amine is formed, add a second equivalent of an appropriately functionalized PEG4 molecule (e.g., PEG4-aldehyde, formed by oxidation of PEG4-alcohol) to the reaction mixture.

    • Continue the reductive amination process to form the secondary amine, NH-bis(PEG4-amine).

    • For protection, dissolve the resulting NH-bis(PEG4-amine) in a suitable solvent and add di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine.

    • Stir at room temperature until the protection is complete.

    • Purify the Boc-NH-bis(PEG4-amine) using column chromatography.

4. Deprotection of Boc-NH-bis(PEG4-amine)

This protocol outlines the removal of the Boc protecting group to yield the final this compound-amine derivative.[5][6]

  • Materials:

    • Boc-NH-bis(PEG4-amine)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM), anhydrous

    • Round-bottom flask

    • Rotary evaporator

  • Procedure:

    • Dissolve the Boc-protected compound in anhydrous DCM in a round-bottom flask.

    • Cool the solution to 0°C.

    • Add trifluoroacetic acid to the solution.

    • Stir the reaction at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

    • The resulting TFA salt can often be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.[5]

II. Purification of this compound Derivatives

The purification of PEGylated compounds, particularly branched structures, can be challenging due to their high polarity and potential for streaking on silica (B1680970) gel.[10] A combination of techniques may be necessary to achieve high purity.

  • Column Chromatography:

    • Normal-Phase: For PEG compounds, a chloroform/methanol solvent system is often effective. For derivatives with free amine groups, adding a small amount of aqueous concentrated ammonia (B1221849) (e.g., 1%) to the eluent can improve separation and reduce tailing.[10] Amine-functionalized silica can also be a valuable stationary phase for purifying basic amine compounds, often allowing for the use of less polar solvent systems like hexane/ethyl acetate.[11]

    • Reversed-Phase: Reversed-phase chromatography using a C18 column with a water/acetonitrile or water/methanol gradient is a powerful technique for purifying PEG derivatives.[12] For basic amines, adding a modifier like triethylamine to the mobile phase can improve peak shape and resolution.[13]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius and is effective for removing low molecular weight impurities.[14]

  • Ion-Exchange Chromatography (IEX): For derivatives with ionizable groups, such as a free amine, ion-exchange chromatography can be a highly effective purification method.[6]

III. Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a primary tool for characterizing the structure and purity of this compound derivatives.

  • Key Resonances: The spectrum will be dominated by the characteristic repeating ethylene (B1197577) glycol protons in the 3.5-3.7 ppm range.

  • End-Group Analysis: The protons on the carbons adjacent to the terminal functional groups will have distinct chemical shifts, allowing for the confirmation of successful functionalization. For example, the methylene (B1212753) protons adjacent to an azide group typically appear around 3.4 ppm, while those next to a newly formed amine will shift to approximately 2.8-2.9 ppm.[8]

  • Quantitative Analysis: Integration of the signals from the terminal groups relative to the PEG backbone protons can be used to determine the degree of functionalization.[15]

2. Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and purity of the synthesized derivatives.

  • Techniques: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. ESI-MS is particularly well-suited for analyzing complex mixtures and conjugated biomolecules.[16]

  • Data Interpretation: The mass spectrum should show a peak corresponding to the expected molecular weight of the this compound derivative. For PEGylated compounds, a characteristic repeating unit of 44.0262 Da (the mass of an ethylene glycol unit) may be observed between adjacent peaks in polydisperse samples.[12][16]

IV. Data Presentation

Table 1: Physicochemical Properties of Representative this compound Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )PuritySolubility
NH-bis(m-PEG4)C₁₈H₃₉NO₈397.5>98%Water, DMSO, DCM, DMF
N-(N-Boc-PEG4)-N-bis(PEG4-amine)C₃₅H₇₄N₄O₁₄775.0>95%Water, DMSO, DCM, DMF
N-Mal-N-bis(PEG4-NHS ester)C₃₇H₅₄N₄O₁₉858.9>95%DMSO, DCM, DMF

Data compiled from commercial supplier information.[12][17][18]

V. Visualizations

Synthesis Workflow

Synthesis_Workflow PEG4_OH PEG4-OH PEG4_OTs PEG4-Tosylate PEG4_OH->PEG4_OTs Tosylation (TsCl, TEA) PEG4_N3 PEG4-Azide PEG4_OTs->PEG4_N3 Azidation (NaN3) NH_bis_PEG4_amine NH-bis(PEG4-amine) PEG4_N3->NH_bis_PEG4_amine Reductive Coupling/ Reductive Amination Boc_NH_bis_PEG4_amine Boc-NH-bis(PEG4-amine) NH_bis_PEG4_amine->Boc_NH_bis_PEG4_amine Boc Protection (Boc2O) Final_Product Functionalized This compound Derivative NH_bis_PEG4_amine->Final_Product Conjugation Boc_NH_bis_PEG4_amine->NH_bis_PEG4_amine Deprotection (TFA) PROTAC_Signaling cluster_cell Cell PROTAC PROTAC (with this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

References

A Deep Dive into the Solubility of NH-bis-PEG4 in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the solubility of crosslinking agents is fundamental to the successful design and execution of bioconjugation, drug delivery, and proteomics experiments. This in-depth technical guide focuses on the solubility characteristics of NH-bis-PEG4 (also known as Amino-PEG4-amine or 1,14-diamino-3,6,9,12-tetraoxatetradecane), a hydrophilic homobifunctional linker. This document provides a summary of its solubility in various solvents, a detailed experimental protocol for solubility determination, and logical workflows to guide researchers.

Core Concepts: Structural Influence on Solubility

The solubility of this compound is dictated by its molecular structure. It comprises a flexible tetraethylene glycol (PEG4) chain flanked by two primary amine (-NH2) groups.

  • Hydrophilic PEG Core: The repeating ether units of the PEG chain are capable of forming hydrogen bonds with water molecules, rendering the molecule inherently water-soluble.[1][2] This hydrophilicity is a key feature, minimizing aggregation and improving the pharmacokinetic profile of resulting conjugates.[1]

  • Terminal Amines: The two primary amine groups are also polar and contribute to the molecule's ability to dissolve in aqueous and other polar solvents. These functional groups are reactive towards entities like activated carboxylic acids (e.g., NHS esters) and carbonyls, making this compound a versatile crosslinker.[3]

Quantitative and Qualitative Solubility Data

While the hydrophilic nature of this compound suggests broad solubility, empirical data provides a more precise understanding for experimental design. The following table summarizes the known solubility of this compound in common laboratory solvents.

Solvent TypeSolvent NameChemical FormulaQuantitative SolubilityQualitative SolubilityCitation(s)
Aqueous WaterH₂O120 mg/mL (507.81 mM)Soluble, Miscible[1][][5]
Polar Aprotic Dimethyl Sulfoxide (DMSO)C₂H₆OS100-120 mg/mL (423.17-507.81 mM)Soluble[3][][5]
Dimethylformamide (DMF)C₃H₇NO-Soluble[3][6][7]
Chlorinated Dichloromethane (DCM)CH₂Cl₂-Soluble[3][8]
Polar Protic Methanol (MeOH)CH₃OH-Soluble[9]

Note: In some cases, ultrasonication may be required to achieve the specified concentrations in water and DMSO.[][5]

Experimental Protocol: Determination of Solubility

For applications requiring precise solubility data under specific buffer conditions or in alternative solvent systems, the following protocol provides a standardized methodology.

Objective: To determine the saturation solubility of this compound in a chosen solvent system by the visual inspection method.

Materials:

  • This compound (CAS: 68960-97-4)

  • Solvent of interest (e.g., PBS buffer, pH 7.4; Ethanol; Acetonitrile)

  • Analytical balance (readable to 0.1 mg)

  • Clear glass vials (e.g., 1.5 mL or 2 mL) with screw caps

  • Micropipettes

  • Vortex mixer

  • Centrifuge

Methodology:

  • Preparation of Saturated Solution:

    • Weigh a precise amount of this compound (e.g., 20 mg) and add it to a glass vial.

    • Add a small, measured volume of the desired solvent (e.g., 100 µL) to the vial.

    • Cap the vial securely and vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.

    • Allow the vial to equilibrate at a constant temperature (e.g., room temperature, 25°C) for at least 24 hours to ensure saturation is reached. Gentle agitation during this period is recommended.

  • Separation of Undissolved Solute:

    • After equilibration, visually inspect the vial for any undissolved material. If present, it indicates a saturated solution.

    • Centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess, undissolved this compound.

  • Determination of Solute Concentration:

    • Carefully pipette a known volume of the clear supernatant (e.g., 50 µL) into a pre-weighed vial. Be cautious not to disturb the pellet.

    • Weigh the vial containing the supernatant to determine the mass of the solution.

    • Evaporate the solvent completely under a stream of nitrogen or in a vacuum concentrator.

    • Once the solvent is fully evaporated, weigh the vial again to determine the mass of the dissolved this compound.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = Mass of dissolved this compound (mg) / Volume of supernatant taken (mL)

Visualization of Experimental and Logical Workflows

To further aid researchers, the following diagrams illustrate the experimental workflow for solubility determination and a logical process for troubleshooting solubility-related issues during bioconjugation experiments.

G cluster_workflow Experimental Workflow for Solubility Determination prep 1. Add excess This compound to solvent equilibrate 2. Equilibrate (24h at constant temp) prep->equilibrate separate 3. Centrifuge to pellet excess solute equilibrate->separate aliquot 4. Transfer known volume of clear supernatant separate->aliquot evaporate 5. Evaporate solvent to isolate solute aliquot->evaporate weigh 6. Weigh dried solute evaporate->weigh calculate 7. Calculate solubility (mg/mL) weigh->calculate

Caption: A typical workflow for determining compound solubility.

G cluster_troubleshooting Troubleshooting Workflow for Bioconjugation start Precipitate observed during bioconjugation reaction? check_solubility Is linker fully dissolved before addition? start->check_solubility prepare_stock Action: Prepare concentrated stock in DMSO/DMF. Add dropwise. check_solubility->prepare_stock No check_concentration Is final organic solvent concentration too high? check_solubility->check_concentration Yes prepare_stock->check_concentration adjust_concentration Action: Keep organic solvent <10% of final reaction volume. check_concentration->adjust_concentration Yes check_buffer Are buffer conditions (pH, salt) optimal? check_concentration->check_buffer No adjust_concentration->check_buffer adjust_buffer Action: Optimize buffer pH and ionic strength. check_buffer->adjust_buffer No success Problem Resolved check_buffer->success Yes adjust_buffer->success

Caption: A logical workflow for resolving solubility issues.[6]

By understanding the inherent solubility characteristics and employing robust experimental protocols, researchers can effectively utilize this compound in a wide array of applications, from targeted drug delivery to the development of novel diagnostic agents.

References

Commercial Sources and Availability of NH-bis-PEG4 Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of NH-bis-PEG4 and related polyethylene (B3416737) glycol (PEG) linkers, crucial tools in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide includes a summary of commercial suppliers, quantitative data on the impact of PEGylation, detailed experimental protocols for common conjugation reactions, and visualizations of relevant biological pathways and experimental workflows.

Commercial Availability of this compound and Related Linkers

The following table summarizes the commercial availability of various this compound and related PEG linkers from a selection of suppliers. These linkers are offered with a range of protecting groups and reactive functionalities to suit diverse conjugation strategies.

Product NameStructureKey FeaturesRepresentative Suppliers
NH-bis(PEG4-Boc) Boc-NH-(PEG)4-NH-(PEG)4-BocA PEG-based PROTAC linker with Boc-protected terminal amines.[1]MedChemExpress
This compound H2N-(PEG)4-NH-(PEG)4-NH2A PEG-based PROTAC linker with free terminal amines.[2]MedChemExpress
NH2-PEG4-NH2 H2N-(CH2CH2O)4-HA homobifunctional linker with terminal primary amines, suitable for crosslinking.Biopharma PEG, SINOPEG
Boc-NH-PEG4-COOH Boc-NH-(CH2CH2O)4-CH2CH2COOHA heterobifunctional linker with a Boc-protected amine and a terminal carboxylic acid.[3]Biopharma PEG, Sigma-Aldrich, Advanced ChemTech
Fmoc-NH-PEG4-NHS ester Fmoc-NH-(CH2CH2O)4-CH2CH2CO-NHSA heterobifunctional linker with an Fmoc-protected amine and an NHS ester for reaction with primary amines.[4]Xcess Biosciences, Creative Biolabs
Amino-PEG4-acid H2N-(CH2CH2O)3-CH2COOHA popular heterobifunctional PEG linker with a free amine and a carboxylic acid.BroadPharm
NH-bis(m-PEG4) CH3O-(PEG)4-NH-(PEG)4-OCH3A PEG-based PROTAC linker with terminal methoxy (B1213986) groups.[5]MedChemExpress

Quantitative Data on the Impact of PEGylation

The inclusion of PEG linkers in drug conjugates can significantly improve their physicochemical properties, leading to enhanced solubility, stability, and pharmacokinetic profiles.

Table 1: Enhancement of Small Molecule Solubility with PEG

Data from a study on a highly aggregating small molecule (hSM 1) demonstrated a significant increase in its aqueous solubility in the presence of PEG.[6]

ConditionSolubility of hSM 1 (µM)
Buffer + 0.5% DMSO0.2
Buffer + 5% DMSO0.5
Buffer + 8% PEG + 0.5% DMSO2.3

Table 2: Comparative Stability of ADC Linkers

The stability of the linker is a critical attribute for ADCs, preventing premature drug release. While direct head-to-head comparative data for all linker types under identical conditions is limited, the following table provides a general overview of linker stability.

Linker TypeStability Characteristics
Maleimide-based Susceptible to retro-Michael reaction, leading to drug de-conjugation.
Hydrazones pH-sensitive cleavage, can be unstable at physiological pH.
Val-Cit (Enzymatically-cleavable) Generally stable in plasma, cleaved by lysosomal enzymes like Cathepsin B.[7]
Bis-sulfone-PEG4-Tetrazine Designed for high stability and stable rebridging of disulfide bonds in antibodies.[8]

Experimental Protocols

Detailed methodologies for common applications of this compound and related linkers are provided below.

Protocol 1: Amide Coupling of Boc-NH-PEG4-COOH to an Amine-Containing Molecule

This protocol describes the conjugation of a Boc-NH-PEG4-COOH linker to a molecule containing a primary amine, a common step in the synthesis of PROTACs and other bioconjugates.[3][9]

Materials:

  • Boc-NH-PEG4-COOH

  • Amine-containing molecule (e.g., E3 ligase ligand)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine)

  • Reaction monitoring tools (TLC, HPLC, or LC-MS)

  • Purification system (preparative HPLC)

Procedure:

  • Dissolve Boc-NH-PEG4-COOH (1.0 eq) and the amine-containing molecule (1.0 eq) in anhydrous DMF.

  • Add NHS (1.2 eq) and EDC (1.2 eq) to the solution to activate the carboxylic acid.

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress using TLC, HPLC, or LC-MS until the starting materials are consumed.

  • Upon completion, purify the resulting conjugate by preparative HPLC.

Protocol 2: Bioconjugation using an NHS-Ester PEG Linker

This protocol outlines the conjugation of an NHS-ester functionalized PEG linker to a primary amine on a biomolecule, such as an antibody or an amino-labeled oligonucleotide.

Materials:

  • NHS-ester PEG linker (e.g., Fmoc-NH-PEG4-NHS ester)

  • Amine-containing biomolecule

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve the amine-containing biomolecule in the conjugation buffer.

  • Dissolve the NHS-ester PEG linker in a suitable anhydrous solvent like DMSO.

  • Add the dissolved NHS-ester PEG linker to the biomolecule solution. A molar excess of the linker is typically used.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quench the reaction by adding the quenching solution to consume any unreacted NHS esters.

  • Purify the resulting conjugate using size-exclusion chromatography to remove excess linker and other small molecules.

Protocol 3: In Vitro Plasma Stability Assay for ADCs

This protocol is a standard method to assess the stability of an ADC and the rate of drug-linker cleavage in plasma.[8]

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Human or mouse plasma

  • Incubator at 37°C

  • LC-MS system

Procedure:

  • Incubate the ADC in plasma at a final concentration of 100 µg/mL at 37°C.

  • At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the plasma-ADC mixture.

  • Process the plasma samples to precipitate proteins and extract the ADC and any released drug-linker species.

  • Analyze the samples by LC-MS to quantify the amount of intact ADC and cleaved payload over time.

  • Calculate the half-life (t½) of the ADC in plasma.

Protocol 4: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to determine the efficacy of a PROTAC in degrading its target protein in a cellular context.[10]

Materials:

  • Cells expressing the target protein

  • PROTAC of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis system

  • Western blot transfer system

  • Primary antibody against the target protein

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the total protein concentration using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescent substrate and capture the image.

  • Analyze the band intensities to determine the extent of target protein degradation at different PROTAC concentrations.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in the application of this compound and related linkers.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC (E3 Ligand - Linker - POI Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary recruited by Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome targeted for degradation Degradation Degraded Peptides Proteasome->Degradation results in

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Design_Workflow cluster_1 PROTAC Design and Evaluation Workflow start Identify Target Protein (POI) and E3 Ligase ligand_selection Select/Design POI Ligand and E3 Ligase Ligand start->ligand_selection linker_selection Select Linker (e.g., this compound) ligand_selection->linker_selection synthesis Synthesize PROTAC Library linker_selection->synthesis in_vitro_binding In Vitro Binding Assays (e.g., SPR, ITC) synthesis->in_vitro_binding ternary_complex Ternary Complex Formation Assay in_vitro_binding->ternary_complex cell_degradation Cellular Degradation Assay (e.g., Western Blot, In-Cell Western) ternary_complex->cell_degradation dmax_dc50 Determine Dmax and DC50 cell_degradation->dmax_dc50 optimization Optimize Linker Length/Composition and Attachment Points dmax_dc50->optimization optimization->synthesis Iterate in_vivo In Vivo Efficacy and PK/PD Studies optimization->in_vivo Optimized PROTAC lead_candidate Lead Candidate in_vivo->lead_candidate

Caption: A typical workflow for the design and evaluation of PROTACs.

ADC_Conjugation_Workflow cluster_2 Antibody-Drug Conjugate (ADC) Synthesis Workflow Antibody Monoclonal Antibody (mAb) Activated_mAb Activated mAb Antibody->Activated_mAb Activation/Reduction Linker Heterobifunctional Linker (e.g., NH2-PEG4-Maleimide) Linker_Payload Linker-Payload Conjugate Linker->Linker_Payload Payload Cytotoxic Payload Payload->Linker_Payload Conjugation ADC Antibody-Drug Conjugate (ADC) Activated_mAb->ADC Linker_Payload->ADC Conjugation Purification Purification (e.g., SEC, HIC) ADC->Purification Characterization Characterization (e.g., DAR, Stability) Purification->Characterization

Caption: General workflow for the synthesis of an Antibody-Drug Conjugate.

References

The Lynchpin of Bioconjugation: A Technical Guide to the Reactivity of NH-bis-PEG4 Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the reactivity and application of NH-bis-PEG4 functional groups, a versatile class of branched polyethylene (B3416737) glycol (PEG) linkers. These linkers are pivotal in the construction of complex bioconjugates, including Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where they significantly influence the solubility, stability, and biological activity of the final construct. This guide provides a detailed exploration of their core reactivity, experimental protocols for their use, and quantitative data to inform the design and execution of bioconjugation strategies.

Core Concepts: Understanding the Reactivity of this compound Linkers

The fundamental structure of an this compound linker features a central secondary amine from which two polyethylene glycol chains of four ethylene (B1197577) glycol units each extend. The termini of these PEG chains can be modified with a variety of functional groups, dictating their specific reactivity and application.

Central Secondary Amine Reactivity: The secondary amine at the core of the this compound structure is a key nucleophilic center. Its primary mode of reaction is acylation, typically with activated carboxylic acids such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. This reaction is fundamental in attaching the linker to a molecule of interest, often an E3 ligase ligand in the context of PROTAC synthesis.[1] The secondary amine can also undergo reductive amination, reacting with aldehydes or ketones in the presence of a reducing agent to form a new carbon-nitrogen bond.[2]

Terminal Functional Group Reactivity: The true versatility of this compound linkers lies in the diverse reactivity of their terminal functional groups. Common terminal functionalities and their reactions include:

  • Boc-Protected Amines (-NHBoc): The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for primary amines.[1] Deprotection under acidic conditions, for example with trifluoroacetic acid (TFA), reveals the primary amine, which can then be coupled to carboxylic acids or NHS esters.[1] This orthogonal reactivity allows for a stepwise conjugation strategy, which is crucial in the multi-step synthesis of complex molecules like PROTACs.

  • N-Hydroxysuccinimide (NHS) Esters: NHS esters are highly reactive towards primary amines, forming stable amide bonds at physiological to slightly alkaline pH (7.2-9).[3][][5] This is a widely used conjugation chemistry for attaching linkers to proteins, such as antibodies in ADCs, by targeting the primary amines on lysine (B10760008) residues.[6][7] The reaction is fast, typically reaching completion within 30-120 minutes at room temperature or 4°C.[] However, the hydrolysis of the NHS ester is a competing reaction, and its rate increases with pH.[3][8][9]

  • Propargyl Groups (Alkynes): Terminal alkynes are key components for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[10][11][12] This reaction forms a stable triazole linkage with an azide-functionalized molecule. The use of copper-stabilizing ligands can enhance the efficiency and biocompatibility of this reaction.[12][13]

  • Carboxylic Acids (-COOH): Terminal carboxylic acid groups can be activated, for example with coupling reagents like HATU or EDC, to react with primary amines to form amide bonds.[14]

  • Hydroxyl Groups (-OH): While less commonly used for direct conjugation, terminal hydroxyl groups can be further functionalized to introduce other reactive moieties.

The polyethylene glycol (PEG) backbone of these linkers imparts favorable physicochemical properties to the resulting bioconjugates. PEGylation is a well-established method for increasing aqueous solubility, reducing aggregation, minimizing immunogenicity, and extending the circulatory half-life of therapeutic molecules.[15][16] Branched PEG linkers, such as the this compound series, can offer enhanced shielding effects and may allow for higher drug-to-antibody ratios in ADCs without inducing aggregation.[17]

Quantitative Data on Reactivity and Stability

The efficiency and stability of the conjugation reactions are critical for the successful synthesis of well-defined bioconjugates. The following tables summarize key quantitative data related to the reactivity of functional groups commonly found on this compound linkers.

ParameterpHTemperatureHalf-life (t½)Reference
NHS Ester Hydrolysis 7.00°C4-5 hours[3]
7.4Not specified>120 minutes[9]
8.64°C10 minutes[3]
9.0Not specified<9 minutes[9]
Amidation of Porphyrin-NHS Ester 8.0Room Temp.25 minutes[8]
8.5Room Temp.10 minutes[8]
9.0Room Temp.5 minutes[8]

Table 1: Hydrolysis and Amidation Kinetics of NHS Esters. This data highlights the pH-dependent stability of NHS esters, with hydrolysis rates increasing significantly at higher pH. While amidation is also faster at higher pH, careful control of reaction time and pH is crucial to maximize conjugation efficiency and minimize hydrolysis.

Bond TypeConditionsStabilityReference
Amide Bond Physiological (pH 5-9)Highly stable, half-life of ~267 years[18][19][20]
Strong acid/baseGenerally stable, but can be cleaved under harsh conditions[18][19]

Table 2: Stability of Amide Bonds. The amide bond formed through the reaction of the central secondary amine or a terminal NHS ester is exceptionally stable under physiological conditions, ensuring the integrity of the bioconjugate in vivo.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and related linkers, focusing on their application in PROTAC and ADC synthesis.

Protocol 1: Two-Step PROTAC Synthesis using an NH-bis(PEG)-Boc Linker

This protocol outlines the synthesis of a PROTAC by first coupling an E3 ligase ligand to the central secondary amine of an NH-bis(PEG)-Boc linker, followed by deprotection and coupling of a target protein ligand.

Step 1: Coupling of E3 Ligase Ligand to the Linker

  • Activation of Carboxylic Acid: Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 equivalent) and a coupling reagent such as HATU (1.2 equivalents) in anhydrous N,N-Dimethylformamide (DMF).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[1]

  • Coupling Reaction: In a separate flask, dissolve the NH-bis(PEG)-Boc linker (1.1 equivalents) in anhydrous DMF.

  • Add the linker solution to the activated E3 ligase ligand solution and stir the reaction mixture at room temperature for 2-4 hours.

  • Monitoring and Work-up: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, purify the crude product by flash column chromatography to obtain the E3-Linker-bis(Boc) intermediate.[1]

Step 2: Boc Deprotection

  • Dissolve the E3-Linker-bis(Boc) intermediate (1.0 equivalent) in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).[1]

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA, yielding the deprotected E3-Linker-bis(amine) intermediate.[1]

Step 3: Coupling of Target Protein Ligand

  • Follow a similar procedure as in Step 1 to activate a carboxylic acid-functionalized target protein ligand.

  • Couple the activated target protein ligand with the deprotected E3-Linker-bis(amine) intermediate.

  • Monitor the reaction and purify the final PROTAC molecule using an appropriate chromatographic method, such as preparative High-Performance Liquid Chromatography (HPLC).

Protocol 2: Two-Step ADC Preparation using a Bis-PEG-NHS Ester Linker

This protocol describes the preparation of an ADC by first reacting an amine-containing cytotoxic payload with a bis-PEG-NHS ester linker, followed by conjugation to a monoclonal antibody.

Step 1: Preparation of the Linker-Payload Intermediate

  • Dissolution of Reagents: Prepare a stock solution of the amine-containing cytotoxic payload in anhydrous Dimethyl Sulfoxide (DMSO) or DMF. Immediately before use, dissolve the bis-PEG-NHS ester linker in anhydrous DMSO or DMF. It is critical to minimize exposure to moisture to prevent hydrolysis of the NHS ester.[6]

  • Reaction Setup: In a dry reaction vial, combine the cytotoxic payload solution with a molar excess of the bis-PEG-NHS ester solution (e.g., 1.5 to 3 equivalents) to favor the formation of the mono-substituted product.[6]

  • Reaction and Monitoring: Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the progress by LC-MS, looking for the consumption of the payload and the appearance of the linker-payload conjugate.[21]

  • Purification: Purify the linker-payload intermediate using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to remove unreacted starting materials and any di-substituted by-products.[21]

Step 2: Conjugation of the Linker-Payload to the Antibody

  • Antibody Preparation: Prepare the monoclonal antibody in a suitable amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH between 7.2 and 8.5.

  • Conjugation Reaction: Add a calculated molar excess (typically 5 to 10-fold) of the purified linker-payload solution to the antibody solution. The exact ratio should be optimized to achieve the desired drug-to-antibody ratio (DAR).[6]

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.[6]

  • Quenching: Stop the reaction by adding a quenching reagent, such as 1 M Tris-HCl, to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[6]

  • Purification: Purify the ADC to remove unconjugated antibody, excess linker-payload, and aggregates. This is typically achieved using size-exclusion chromatography (SEC) and/or hydrophobic interaction chromatography (HIC).[6]

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the logical relationships and experimental workflows described in this guide.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: E3 Ligand Coupling cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: POI Ligand Coupling E3 Ligand (COOH) E3 Ligand (COOH) Activate COOH Activate COOH E3 Ligand (COOH)->Activate COOH Couple Couple Activate COOH->Couple NH-bis(PEG)-Boc NH-bis(PEG)-Boc NH-bis(PEG)-Boc->Couple E3-Linker-bis(Boc) E3-Linker-bis(Boc) Couple->E3-Linker-bis(Boc) Deprotect (TFA) Deprotect (TFA) E3-Linker-bis(Boc)->Deprotect (TFA) E3-Linker-bis(NH2) E3-Linker-bis(NH2) Deprotect (TFA)->E3-Linker-bis(NH2) Couple POI Couple POI E3-Linker-bis(NH2)->Couple POI POI Ligand (COOH) POI Ligand (COOH) Activate POOH Activate POOH POI Ligand (COOH)->Activate POOH Activate POOH->Couple POI Final PROTAC Final PROTAC Couple POI->Final PROTAC

Caption: Workflow for PROTAC synthesis using an NH-bis(PEG)-Boc linker.

ADC_Preparation_Workflow cluster_step1 Step 1: Linker-Payload Synthesis cluster_step2 Step 2: Antibody Conjugation Payload (NH2) Payload (NH2) React React Payload (NH2)->React bis-PEG-NHS bis-PEG-NHS bis-PEG-NHS->React Linker-Payload Linker-Payload React->Linker-Payload Purify (HPLC) Purify (HPLC) Linker-Payload->Purify (HPLC) Purified Linker-Payload Purified Linker-Payload Purify (HPLC)->Purified Linker-Payload Conjugate Conjugate Purified Linker-Payload->Conjugate Antibody (Lys-NH2) Antibody (Lys-NH2) Antibody (Lys-NH2)->Conjugate Quench Quench Conjugate->Quench Purify (SEC/HIC) Purify (SEC/HIC) Quench->Purify (SEC/HIC) Final ADC Final ADC Purify (SEC/HIC)->Final ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) preparation.

PROTAC_MoA PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex Binds POI Protein of Interest (POI) POI->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Recruited Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Promotes Proteasome Proteasome Ubiquitination->Proteasome Targets POI to Degradation POI Degradation Proteasome->Degradation Mediates

References

An In-depth Technical Guide to NH-bis-PEG4 Linkers for Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of NH-bis-PEG4 linkers, a class of chemical tools increasingly utilized in the precise modification of proteins for therapeutic and research applications. We will delve into the core structure, functional variations, and practical applications of these linkers, with a focus on their role in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, quantitative data, and visual workflows are provided to equip researchers with the knowledge for successful implementation.

Core Concepts: Understanding the this compound Linker

The this compound linker is characterized by a central secondary amine from which two polyethylene (B3416737) glycol (PEG) chains of four repeating units (PEG4) extend. This branched structure provides a unique platform for bioconjugation, offering enhanced hydrophilicity and spatial control compared to linear PEG linkers. The terminal ends of the PEG chains can be functionalized with a variety of reactive groups to facilitate covalent attachment to proteins and other molecules of interest.

The core structure allows for the creation of multi-functional constructs. For instance, it can be used to attach two molecules to a central point or to create branched drug-linker architectures in ADCs, potentially leading to higher drug-to-antibody ratios (DARs) with improved physicochemical properties.[1][2] The hydrophilic nature of the PEG chains can improve the solubility and stability of the resulting protein conjugate and reduce non-specific binding.[3][4]

Common functional group derivatives of the this compound linker include:

  • NH-bis(PEG4-NHS ester): Features N-hydroxysuccinimide esters for reaction with primary amines (e.g., lysine (B10760008) residues) on proteins.[3][4][5]

  • NH-bis(PEG4-acid): Presents terminal carboxylic acids which can be activated (e.g., with EDC/NHS) to react with amines.

  • NH-bis(PEG4-alkyne): Incorporates alkyne groups for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry).[6]

  • NH-bis(PEG4-Boc): A protected form where the terminal amines are shielded by a tert-butyloxycarbonyl group, which can be removed under acidic conditions to reveal the reactive amine.[7]

Applications in Advanced Bioconjugation

The unique architecture of this compound linkers makes them suitable for sophisticated bioconjugation strategies, particularly in the fields of targeted drug delivery and protein degradation.

Antibody-Drug Conjugates (ADCs)

In ADC development, PEG linkers are crucial for attaching potent cytotoxic drugs to monoclonal antibodies.[] The this compound linker, particularly in its branched or multi-arm configurations, can be used to create ADCs with a higher and more homogenous drug-to-antibody ratio (DAR).[1][2] This can lead to enhanced efficacy. The PEG component improves the overall solubility of the ADC, which is often challenged by the hydrophobicity of the payload, and can help to maintain the stability of the conjugate in circulation.[1][2]

The following diagram illustrates the general mechanism of action for an ADC constructed with a non-cleavable linker, a common strategy for PEGylated ADCs.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome Lysosome Lysosome Endosome->Lysosome 3. Fusion DegradedAb Degraded Antibody/ Amino Acids Lysosome->DegradedAb 4. Proteolytic Degradation Payload Released Payload (Active Drug) DegradedAb->Payload 5. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

ADC Mechanism of Action with a Non-Cleavable Linker.
Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9] The linker is a critical component of a PROTAC, as its length and composition determine the geometry of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for efficient ubiquitination.[9][10]

PEG linkers, including this compound derivatives, are widely used in PROTAC design to connect the target-binding and E3 ligase-binding moieties.[11] The flexibility and hydrophilicity of the PEG chain can improve the solubility and cell permeability of the PROTAC molecule.[10] The branched nature of the this compound core can be exploited to create novel PROTAC architectures.

The diagram below outlines the catalytic cycle of a PROTAC.

PROTAC_Cycle POI Target Protein (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex 1. Binding PROTAC PROTAC PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex Ub_POI Ubiquitinated POI TernaryComplex->Ub_POI 2. Ubiquitination Ub Ubiquitin Ub->TernaryComplex Ub_POI->PROTAC Recycled Ub_POI->E3 Recycled Proteasome 26S Proteasome Ub_POI->Proteasome 3. Recognition DegradedPOI Degraded POI Proteasome->DegradedPOI 4. Degradation

PROTAC-mediated Protein Degradation Pathway.

Quantitative Data Summary

The selection of a linker can significantly impact the performance of a bioconjugate. The following table summarizes key quantitative parameters to consider, with representative data ranges found in the literature for PEGylated protein conjugates.

ParameterTypical Range/ValueAnalytical Method(s)Significance
Drug-to-Antibody Ratio (DAR) 2 - 8HIC, RP-HPLC, LC-MS, UV-Vis SpectroscopyA critical quality attribute for ADCs that influences efficacy and safety.[12]
Conjugation Efficiency > 90%SDS-PAGE, LC-MSIndicates the extent of successful linker and payload attachment to the protein.
In Vitro Cytotoxicity (IC50/EC50) pM to nMCell-based assaysMeasures the potency of an ADC or the degradation efficiency of a PROTAC.[13]
Plasma Stability > 95% after 7 daysLC-MSAssesses the stability of the conjugate in biological fluids, crucial for maintaining efficacy and minimizing off-target toxicity.
Aggregation < 5%Size Exclusion Chromatography (SEC)High levels of aggregation can lead to immunogenicity and reduced efficacy.
Binding Affinity (EC50) pM to nMELISA, Surface Plasmon Resonance (SPR)Confirms that the modification does not negatively impact the protein's ability to bind its target.[13]

Experimental Protocols & Workflows

This section provides detailed methodologies for key experiments involving protein modification with this compound derived linkers.

General Protocol for Protein Conjugation using Bis-PEG4-NHS Ester

This protocol outlines the steps for conjugating a protein with a Bis-PEG4-NHS ester linker, which targets primary amines.

Materials:

  • Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Bis-PEG4-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Procedure:

  • Reagent Preparation:

    • Equilibrate the vial of Bis-PEG4-NHS ester to room temperature before opening to prevent moisture condensation.[14][15]

    • Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.[14][16]

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the Bis-PEG4-NHS ester stock solution to the protein solution. The optimal ratio should be determined empirically.[15] Ensure the final concentration of organic solvent is less than 10% to maintain protein stability.[14][16]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[14][16]

  • Quenching:

    • To stop the reaction, add the quenching buffer to a final concentration of 10-50 mM Tris.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.[17]

  • Purification:

    • Remove unreacted linker and byproducts by dialysis against an appropriate buffer (e.g., PBS) or by using a desalting column.[14][16]

    • For higher purity, chromatographic methods such as Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), or Hydrophobic Interaction Chromatography (HIC) can be employed.[18][]

  • Characterization:

    • Analyze the conjugate by SDS-PAGE to visualize the increase in molecular weight.

    • Determine the degree of labeling (e.g., DAR for ADCs) using methods such as HIC, RP-HPLC, or LC-MS.[12]

    • Confirm the integrity and purity of the final conjugate using SEC and mass spectrometry.[20]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of a protein conjugate using an this compound derived linker.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Analysis ReagentPrep 1. Reagent Preparation (Protein & Linker) Conjugation 2. Conjugation Reaction (e.g., NHS ester chemistry) ReagentPrep->Conjugation Quenching 3. Quenching (e.g., Tris buffer) Conjugation->Quenching Purification 4. Purification (SEC / IEX / HIC) Quenching->Purification SDS_PAGE 5a. Purity & MW Shift (SDS-PAGE) Purification->SDS_PAGE Analysis LC_MS 5b. Identity & DAR (LC-MS) Purification->LC_MS Analysis HIC_SEC 5c. Purity & Aggregation (HIC / SEC) Purification->HIC_SEC Analysis Functional_Assay 6. Functional Assay (e.g., Binding, Cytotoxicity) SDS_PAGE->Functional_Assay LC_MS->Functional_Assay HIC_SEC->Functional_Assay

General workflow for protein modification and analysis.

Conclusion

This compound linkers represent a versatile and powerful tool in the field of protein modification. Their branched structure and the inherent properties of PEG provide researchers with a means to construct advanced bioconjugates with improved physicochemical and pharmacological properties. By understanding the core principles of these linkers and employing robust experimental protocols, scientists and drug developers can leverage this compound technology to create next-generation therapeutics and research reagents. The careful selection of functional groups and optimization of reaction conditions are paramount to achieving the desired outcome in any bioconjugation strategy.

References

The Strategic Role of NH-bis-PEG4 in PROTAC Design and Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins. The linker, a critical component of the PROTAC architecture, plays a pivotal role in determining the efficacy, selectivity, and physicochemical properties of these heterobifunctional molecules. This technical guide provides a comprehensive overview of the role of NH-bis-PEG4 linkers in PROTAC design and synthesis. We delve into the structural and functional advantages of these branched polyethylene (B3416737) glycol (PEG) linkers, their impact on ternary complex formation, and their influence on the pharmacokinetic and pharmacodynamic profiles of PROTACs. This guide also offers detailed experimental protocols, quantitative data analysis, and visual representations of relevant signaling pathways and experimental workflows to empower researchers in the rational design of next-generation protein degraders.

Introduction to PROTAC Technology and the Central Role of the Linker

PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The catalytic nature of this process allows for the degradation of multiple POI molecules by a single PROTAC molecule, offering a significant advantage over traditional occupancy-based inhibitors.

The linker is not merely a passive spacer but an active contributor to the PROTAC's biological activity. Its length, composition, flexibility, and attachment points are critical parameters that must be optimized to ensure the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1][2][3][4]

This compound Linkers: Structure and Advantages

The "this compound" designation refers to a branched linker architecture centered around a nitrogen atom, with two polyethylene glycol (PEG) arms, each consisting of four ethylene (B1197577) glycol units. Several variations of this linker are commercially available, offering different functionalities for conjugation.

Common this compound Variants:

  • NH-bis(PEG4-amine): Features two primary amine groups at the termini of the PEG arms, suitable for conjugation to carboxylic acids or activated esters.

  • NH-bis(PEG4-Boc): The terminal amines are protected with tert-butyloxycarbonyl (Boc) groups, allowing for selective deprotection and sequential conjugation. The CAS number for a related compound, NH-bis(PEG4-Boc), is 2055041-41-1.[5]

  • NH-bis(PEG4-acid): Possesses terminal carboxylic acid groups for reaction with amine-functionalized ligands.

  • NH-bis(PEG4-OH): Presents terminal hydroxyl groups that can be further functionalized. A related compound, NH-bis(PEG4-OH), has the CAS number 63721-06-2.[6]

Advantages of a Branched PEG4 Linker:

  • Enhanced Hydrophilicity: The polyethylene glycol chains significantly increase the aqueous solubility of the PROTAC molecule, which can improve its bioavailability and cell permeability.[7][8]

  • Increased Flexibility and Conformational Freedom: The flexible nature of the PEG arms allows for optimal positioning of the POI and E3 ligase, facilitating the formation of a stable ternary complex.[9]

  • Potential for Bivalency or Multi-ligand Attachment: The branched structure provides multiple attachment points, opening possibilities for the design of PROTACs that can bind to multiple targets or incorporate other functionalities.

  • Modulation of Physicochemical Properties: The introduction of a branched, hydrophilic linker can help to mitigate the often high lipophilicity and molecular weight of PROTACs, which can be detrimental to their drug-like properties.

Impact on PROTAC Performance: A Quantitative Perspective

While direct head-to-head comparative studies of branched this compound linkers versus their linear counterparts are not extensively available in the public domain, the impact of PEG linker length and composition on PROTAC performance is well-documented. Optimization of the linker is a critical step in PROTAC development, with even minor changes in length or composition having a profound effect on degradation efficacy.

Table 1: Illustrative Quantitative Data on the Impact of Linear PEG Linker Length on BRD4-Targeting PROTAC Performance

PROTACTarget ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
PROTAC ABRD4VHL3-unit PEG5085RamosFictitious, illustrative data
PROTAC BBRD4VHL4-unit PEG2095RamosFictitious, illustrative data
PROTAC CBRD4VHL5-unit PEG15>98RamosFictitious, illustrative data
PROTAC DBRD4VHL6-unit PEG3092RamosFictitious, illustrative data

Note: The data in this table is illustrative and intended to demonstrate the general trend of how linker length can influence PROTAC potency and efficacy. Actual values will vary depending on the specific ligands and experimental conditions.

Table 2: Illustrative Permeability Data for PROTACs with Varying Linear PEG Linker Lengths

PROTACLinker CompositionPermeability (Papp, 10⁻⁶ cm/s) in PAMPAReference
PROTAC X2-unit PEG0.6[10]
PROTAC Y3-unit PEG0.03[10]
PROTAC Z4-unit PEG0.006[10]

Note: This data illustrates that there is often an optimal linker length for permeability, as increasing linker length and polarity can sometimes decrease passive diffusion.

The branched nature of this compound linkers is hypothesized to provide a different spatial arrangement of the two ligands compared to a linear linker of similar molecular weight. This could potentially lead to more favorable protein-protein interactions within the ternary complex, enhancing its stability and leading to more efficient ubiquitination and degradation. However, without direct experimental data, this remains a hypothesis that requires empirical validation for each specific target and E3 ligase pair.

Signaling Pathways Amenable to PROTACs with this compound Linkers

A prominent target for PROTAC-mediated degradation is Bromodomain-containing protein 4 (BRD4), a member of the BET (bromodomain and extra-terminal domain) family of proteins. BRD4 is a key regulator of gene expression and is implicated in a variety of cancers.[3][11] Its degradation can impact several downstream signaling pathways.

BRD4 and the NF-κB Signaling Pathway

BRD4 is known to interact with and regulate the activity of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[3] The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival.[12][13][14][15]

BRD4_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex IKK_complex->IkB_NFkB IkB->IkB_NFkB Proteasome_cyto Proteasome IkB->Proteasome_cyto degraded by NFkB NF-κB NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates BRD4 BRD4 NFkB_nuc->BRD4 interacts with Gene_Expression Target Gene Expression NFkB_nuc->Gene_Expression promotes BRD4->Gene_Expression co-activates

BRD4 in the NF-κB Signaling Pathway
BRD4 and the Jagged1/Notch1 Signaling Pathway

Recent studies have also implicated BRD4 in the regulation of the Jagged1 (JAG1)/Notch1 signaling pathway, which is crucial for cell-cell communication and plays a role in cancer progression and metastasis.[16][17][18]

BRD4_Notch_Pathway cluster_cell1 Signaling Cell cluster_cell2 Receiving Cell BRD4_cell1 BRD4 JAG1_gene JAG1 Gene BRD4_cell1->JAG1_gene promotes transcription JAG1 Jagged1 (JAG1) JAG1_gene->JAG1 is transcribed & translated to Notch1_receptor Notch1 Receptor JAG1->Notch1_receptor binds to NICD Notch Intracellular Domain (NICD) Notch1_receptor->NICD releases Target_Genes Target Gene Expression NICD->Target_Genes promotes transcription

BRD4 Regulation of Jagged1/Notch1 Signaling

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of a PROTAC utilizing an this compound-amine linker.

Plausible Synthesis of a BRD4-Targeting PROTAC using NH-bis(PEG4-amine)

This protocol describes a two-step synthesis involving the sequential coupling of a carboxylic acid-functionalized BRD4 inhibitor (e.g., a JQ1 derivative) and a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative) to the NH-bis(PEG4-amine) linker. Due to the presence of two primary amines on the linker, this synthesis will likely result in a mixture of products, including the desired 1:1:1 conjugate and potentially 2:1 conjugates. Purification by preparative HPLC is crucial to isolate the desired PROTAC.

Step 1: Mono-acylation of NH-bis(PEG4-amine) with a BRD4 Inhibitor

Synthesis_Step1 JQ1_COOH JQ1-COOH (BRD4 Ligand) HATU_DIPEA HATU, DIPEA DMF, rt, 4h JQ1_COOH->HATU_DIPEA NH_bis_PEG4_NH2 NH-bis(PEG4-amine) (Linker) NH_bis_PEG4_NH2->HATU_DIPEA Intermediate JQ1-Linker-NH2 (Mono-acylated Intermediate) HATU_DIPEA->Intermediate

Step 1: Mono-acylation of the Linker
  • Materials:

    • Carboxylic acid-functionalized BRD4 inhibitor (e.g., JQ1-COOH) (1.0 eq)

    • NH-bis(PEG4-amine) (1.5 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Anhydrous DMF (N,N-Dimethylformamide)

  • Procedure:

    • Dissolve the BRD4 inhibitor-COOH in anhydrous DMF.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Slowly add a solution of NH-bis(PEG4-amine) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3, water, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the mono-acylated intermediate.

Step 2: Coupling of the Intermediate with an E3 Ligase Ligand

Synthesis_Step2 Intermediate JQ1-Linker-NH2 HATU_DIPEA_2 HATU, DIPEA DMF, rt, 4h Intermediate->HATU_DIPEA_2 Pomalidomide_COOH Pomalidomide-COOH (E3 Ligase Ligand) Pomalidomide_COOH->HATU_DIPEA_2 Final_PROTAC Final PROTAC (JQ1-Linker-Pomalidomide) HATU_DIPEA_2->Final_PROTAC

Step 2: Final PROTAC Synthesis
  • Materials:

    • Mono-acylated intermediate from Step 1 (1.0 eq)

    • Carboxylic acid-functionalized E3 ligase ligand (e.g., Pomalidomide-COOH) (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the E3 ligase ligand-COOH in anhydrous DMF.

    • Add HATU and DIPEA and stir for 15 minutes at room temperature.

    • Add a solution of the mono-acylated intermediate in anhydrous DMF.

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.

    • Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).

Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (with PROTAC) Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-Target, anti-Loading Control) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (Densitometry, DC50/Dmax calculation) Detection->Analysis

Experimental Workflow for Western Blotting
  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin), followed by HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities to determine the percentage of protein degradation relative to a vehicle control. Calculate the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.

PROTAC Development Workflow

The development of a successful PROTAC is an iterative process that involves design, synthesis, and biological evaluation.

PROTAC_Development_Workflow Design 1. PROTAC Design - Select POI and E3 Ligase - Choose Linker (e.g., this compound) Synthesis 2. Chemical Synthesis Design->Synthesis Purification 3. Purification & Characterization (HPLC, NMR, HRMS) Synthesis->Purification In_Vitro_Eval 4. In Vitro Evaluation - Ternary Complex Formation - Target Degradation (Western Blot) Purification->In_Vitro_Eval Cell_Based_Assays 5. Cell-Based Assays - Cell Permeability (PAMPA) - Cytotoxicity - On-target & Off-target Effects In_Vitro_Eval->Cell_Based_Assays Optimization 6. Lead Optimization (Iterative process of design, synthesis, and testing) Cell_Based_Assays->Optimization Optimization->Design Iterate In_Vivo_Studies 7. In Vivo Studies (PK/PD, Efficacy in animal models) Optimization->In_Vivo_Studies

References

The Strategic Application of NH-bis-PEG4 Linkers in Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm-shifting approach in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting the antibody to the payload, plays a pivotal role in the overall efficacy, stability, and pharmacokinetic profile of the ADC. Among the various linker technologies, those incorporating polyethylene (B3416737) glycol (PEG) moieties have garnered significant attention for their ability to overcome challenges associated with hydrophobic payloads and improve the therapeutic index. This technical guide provides an in-depth exploration of the applications of NH-bis-PEG4 linkers in the development of next-generation ADCs.

The fundamental structure of an ADC is designed to ensure that the cytotoxic payload remains securely attached to the antibody in systemic circulation, thereby minimizing off-target toxicity.[1] Upon binding to the target antigen on the surface of a cancer cell, the ADC is internalized, and the payload is released to exert its cell-killing effect.[1] The choice of linker chemistry is paramount in achieving this delicate balance between stability in circulation and efficient payload release within the tumor microenvironment.[2]

The Role and Advantages of PEGylation in ADC Linkers

Many potent cytotoxic agents used in ADCs are inherently hydrophobic, which can lead to issues such as aggregation, poor solubility, and rapid clearance from the bloodstream.[3] The incorporation of hydrophilic PEG chains into the linker, a process known as PEGylation, effectively mitigates these challenges.[3][]

Key benefits of using PEG linkers in ADCs include:

  • Improved Solubility and Reduced Aggregation: The hydrophilic nature of the PEG spacer increases the overall water solubility of the ADC, preventing the formation of aggregates that can compromise manufacturability and pharmacokinetic properties.[5][6]

  • Enhanced Pharmacokinetics: PEGylation creates a hydrophilic shield around the payload, reducing non-specific interactions with other proteins and cells. This leads to a longer circulation half-life, reduced clearance rates, and consequently, increased accumulation of the ADC at the tumor site.[3][7]

  • Increased Drug-to-Antibody Ratio (DAR): By masking the hydrophobicity of the payload, PEG linkers can enable the conjugation of a higher number of drug molecules to each antibody without inducing aggregation. This allows for the delivery of a more potent cytotoxic payload to the target cell.[3]

  • Reduced Immunogenicity: The PEG chain can shield potential epitopes on the payload or linker, thereby reducing the risk of an immune response against the ADC.[]

This compound Linkers: Structure and Reactivity

The term "this compound" in the context of ADC linkers generally refers to a linker structure containing a central amine ("NH") functional group and two polyethylene glycol chains, each with four ethylene (B1197577) glycol units ("bis-PEG4"). These linkers are often derivatized with reactive functional groups to facilitate conjugation to both the antibody and the cytotoxic payload.

A common and commercially available variant is Bis-PEG4-NHS ester . This is a homobifunctional linker where each end of the bis-PEG4 chain is capped with an N-hydroxysuccinimide (NHS) ester. The NHS ester is a highly reactive group that readily forms stable amide bonds with primary amines, such as the ε-amino groups of lysine (B10760008) residues on the surface of an antibody.

Another related linker is NH-bis(m-PEG4) , which features a central secondary amine with two methoxy-terminated PEG4 arms. This structure can be further functionalized to create heterobifunctional linkers for ADC development.

The core advantages of a PEG4 spacer lie in its defined length and ability to provide sufficient hydrophilicity to counteract the hydrophobicity of many payloads, while being short enough to potentially not interfere with antigen binding or payload release.[7]

Quantitative Data on the Impact of PEG Linkers

While direct head-to-head comparative studies for this compound linkers are limited in publicly available literature, the impact of PEGylation on ADC performance has been documented. The following tables summarize representative data from various studies to illustrate the quantitative benefits of incorporating PEG spacers in ADC linkers.

Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics

Linker TypeADC ModelAnimal ModelKey Pharmacokinetic ParameterResult
No PEG Non-targeting MMAE ADCSprague-Dawley RatClearanceRapid
Short PEG (e.g., PEG2-PEG4) Various ADCsVariousClearance / Half-lifeFaster clearance, shorter half-life compared to longer PEGs
Intermediate PEG (e.g., PEG8-PEG12) Various ADCsVariousClearance / Half-lifeSlower clearance, longer half-life, often reaching a plateau of PK improvement
Long PEG (e.g., PEG24) RS7-MMAE ADCMouseHalf-lifeSignificantly prolonged half-life

Note: The data presented is a qualitative summary of trends observed in various studies and not a direct comparison of this compound. The specific impact on pharmacokinetics is highly dependent on the antibody, payload, and overall ADC design.[7][8]

Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Technologies

Linker TypePayloadTarget Cell LineIC50 (pM)
Non-cleavable (with PEG) DM1HER2+61 - 111
Cleavable (Val-Ala, no PEG) MMAEHER2+92
Cleavable (Sulfatase-cleavable) MMAEHER2+61

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used. This table provides a general comparison of potencies observed with different linker strategies.[9]

Experimental Protocols

The following section outlines a general methodology for the synthesis and characterization of an ADC using a Bis-PEG4-NHS ester linker.

Protocol 1: Conjugation of Bis-PEG4-NHS Ester to a Monoclonal Antibody

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0.

  • Bis-PEG4-NHS ester.

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette for purification.

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Linker Preparation: Immediately before use, dissolve the Bis-PEG4-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM. The NHS-ester moiety is moisture-sensitive and hydrolyzes readily.[8]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved Bis-PEG4-NHS ester to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice with gentle stirring.[8] The optimal reaction time and molar excess of the linker may need to be determined empirically for each specific antibody.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15-30 minutes at room temperature. This will consume any unreacted NHS ester.

  • Purification: Remove excess, unreacted linker and quenching buffer by SEC using a column pre-equilibrated with the desired storage buffer (e.g., PBS). Alternatively, dialysis can be performed against the storage buffer.

  • Characterization:

    • Determine the concentration of the conjugated antibody using a spectrophotometer at 280 nm.

    • Characterize the linker-to-antibody ratio (LAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).

Protocol 2: Two-Step Conjugation of a Payload to the Antibody-Linker Conjugate

This protocol assumes the use of a heterobifunctional this compound linker that has already been conjugated to the antibody and possesses a second reactive group for payload attachment (e.g., a maleimide (B117702) group for reaction with a thiol-containing payload).

Materials:

  • Antibody-linker conjugate from Protocol 1 (assuming the linker has a payload-reactive group).

  • Thiol-containing cytotoxic payload.

  • Reaction buffer (e.g., PBS with EDTA).

  • Purification materials (e.g., SEC column).

Procedure:

  • Payload Preparation: Dissolve the thiol-containing payload in an appropriate organic solvent (e.g., DMSO).

  • Conjugation Reaction:

    • Add a molar excess of the payload solution to the antibody-linker conjugate solution. The optimal molar ratio should be determined empirically.

    • Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C with gentle stirring.

  • Purification: Purify the resulting ADC from unreacted payload and other small molecules using SEC.

  • Characterization:

    • Determine the final ADC concentration.

    • Measure the drug-to-antibody ratio (DAR) using HIC or MS.

    • Assess the level of aggregation using SEC.

    • Evaluate the in vitro cytotoxicity of the ADC on target and non-target cell lines.

Visualizing ADC Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in ADC development and function.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular Compartment (Low pH, Reducing) ADC Antibody-Drug Conjugate (Stable Linker) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to Target Antigen Endosome Endosome TumorCell->Endosome 2. Internalization BystanderCell Bystander Cell (Antigen-Negative) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage/ Antibody Degradation Payload->BystanderCell Bystander Effect (for cleavable linkers and permeable payloads) Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an antibody-drug conjugate.

ADC_Conjugation_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization cluster_preclinical Preclinical Evaluation Antibody Monoclonal Antibody Conjugation Conjugation Reaction Antibody->Conjugation Linker This compound-Linker (e.g., Bis-PEG4-NHS ester) Linker->Conjugation Payload Cytotoxic Payload Payload->Conjugation Purification1 Purification (e.g., SEC) Conjugation->Purification1 DAR DAR Determination (HIC, MS) Purification1->DAR Aggregation Aggregation Analysis (SEC) Purification1->Aggregation Cytotoxicity In Vitro Cytotoxicity (IC50) Purification1->Cytotoxicity PK Pharmacokinetic Studies Cytotoxicity->PK Efficacy In Vivo Efficacy PK->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

Caption: A generalized experimental workflow for ADC development.

Conclusion

The incorporation of this compound linkers into ADCs offers a compelling strategy to enhance their therapeutic potential. By improving solubility, stability, and pharmacokinetic properties, these linkers enable the development of more robust and effective targeted cancer therapies. The ability to potentially achieve higher drug-to-antibody ratios without compromising the physicochemical properties of the ADC is a significant advantage in delivering a potent cytotoxic effect to tumor cells. As our understanding of the intricate interplay between the antibody, linker, and payload continues to evolve, the rational design of linkers, such as those based on the this compound scaffold, will be instrumental in advancing the next generation of antibody-drug conjugates. The experimental protocols and conceptual frameworks provided in this guide serve as a foundation for researchers to explore and optimize the application of these promising linkers in their drug development endeavors.

References

An In-depth Technical Guide to NH-bis-PEG4 Derivatives for Bioconjugation Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation chemistry, the ability to link biomolecules with precision and stability is paramount. NH-bis-PEG4 derivatives have emerged as a versatile class of linkers, offering a unique combination of features beneficial for the development of advanced therapeutics and research reagents. These molecules are characterized by a central secondary amine branching into two polyethylene (B3416737) glycol (PEG) chains of four ethylene (B1197577) oxide units each. The terminal ends of these PEG chains can be functionalized with a variety of reactive groups, enabling the conjugation of two molecules to a central scaffold.

The incorporation of PEG chains imparts favorable physicochemical properties to the resulting bioconjugates. PEG is well-known for its ability to increase hydrophilicity, which can enhance the solubility and stability of conjugated molecules, reduce aggregation, and minimize immunogenicity.[1][2] These properties are particularly advantageous in the development of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), where maintaining the biological activity and pharmacokinetic profile of the final construct is critical.[1][2][]

This technical guide provides a comprehensive overview of this compound derivatives, including their chemical properties, detailed experimental protocols for their use in bioconjugation, and their application in key areas of biomedical research.

Physicochemical Properties of this compound Derivatives

The versatility of this compound derivatives stems from the variety of functional groups that can be incorporated at the termini of the PEG chains. This allows for a modular approach to bioconjugation, where the linker can be tailored to the specific chemical handles available on the biomolecules to be conjugated. The following table summarizes the properties of several common this compound derivatives.

Derivative NameCatalog Number (Example)Molecular Weight ( g/mol )CAS NumberKey Features & Applications
NH-bis(m-PEG4)BP-22160397.5123852-08-4A foundational building block with a central secondary amine and two terminal methoxy-capped PEG4 arms. The central amine can be reacted with carboxylic acids or activated esters.[4]
NH-bis(PEG4-Boc)(Not specified)(Not specified)2182601-75-6Features two terminal amines protected by tert-butyloxycarbonyl (Boc) groups. The central secondary amine can be functionalized first, followed by deprotection of the terminal amines for subsequent conjugation, allowing for a stepwise synthesis of complex bioconjugates like PROTACs.[][5][6]
N-Mal-N-bis(PEG4-NHS ester)BP-23736858.92112738-60-8A branched linker with a central maleimide (B117702) group and two terminal N-hydroxysuccinimide (NHS) ester groups. The maleimide reacts with thiols, while the NHS esters react with primary amines.[7]
NH-bis(PEG4-OH)AG-7281457.663721-06-2Presents two terminal hydroxyl groups that can be further functionalized.[8]
NH-bis(PEG4-Propargyl)(Not specified)(Not specified)(Not specified)Contains two terminal alkyne groups, enabling copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click chemistry) reactions. The central secondary amine can react with carboxylic acids or activated esters.[9]
N-(N-Boc-PEG4)-N-bis(PEG4-amine)BP-40847775.0(Not specified)A branched linker with one Boc-protected amine and two free terminal amines. This allows for orthogonal conjugation strategies.[10]

Experimental Protocols

The following protocols provide detailed methodologies for common bioconjugation reactions involving functional groups present on this compound derivatives.

Protocol 1: Amine Conjugation using NHS Esters

This protocol describes the conjugation of an amine-containing biomolecule (e.g., protein, peptide) to an NHS ester-functionalized this compound derivative.

Materials:

  • Biomolecule containing primary amines

  • This compound-NHS ester derivative

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Biomolecule Preparation: Dissolve the biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • NHS Ester Preparation: Immediately before use, dissolve the this compound-NHS ester in a minimal volume of anhydrous DMF or DMSO to create a stock solution.[11]

  • Conjugation Reaction: Add the desired molar excess of the NHS ester stock solution to the biomolecule solution. Gently mix and incubate at room temperature for 1-4 hours or at 4°C overnight. For light-sensitive molecules, protect the reaction from light.

  • Quenching (Optional): To terminate the reaction, add the quenching solution to react with any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Purify the conjugate from excess reagent and byproducts using an appropriate method, such as size-exclusion chromatography.

Note on NHS Ester Stability: NHS esters are susceptible to hydrolysis in aqueous solutions, with the rate of hydrolysis increasing with pH. The half-life of hydrolysis can be as short as 10 minutes at pH 8.6 and 4°C. Therefore, it is crucial to use freshly prepared NHS ester solutions and perform the conjugation reaction promptly.[9][12]

Protocol 2: Thiol Conjugation using Maleimides

This protocol outlines the conjugation of a thiol-containing biomolecule (e.g., cysteine-containing peptide or protein) to a maleimide-functionalized this compound derivative.

Materials:

  • Biomolecule containing a free thiol group

  • N-Mal-N-bis(PEG4-...) derivative

  • Reaction Buffer: Phosphate buffer, pH 6.5-7.5[13]

  • Reducing agent (optional, e.g., TCEP)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Biomolecule Preparation: Dissolve the thiol-containing biomolecule in the reaction buffer. If the thiols are oxidized (forming disulfide bonds), they may need to be reduced prior to conjugation using a reducing agent like TCEP.

  • Maleimide Reagent Preparation: Dissolve the maleimide-functionalized this compound derivative in a suitable solvent (e.g., DMF or DMSO) to create a stock solution.

  • Conjugation Reaction: Add the maleimide stock solution to the biomolecule solution. The reaction is typically performed at a pH between 6.5 and 7.5 to ensure specificity for thiols over amines.[14] Incubate the reaction at room temperature for 1-2 hours.

  • Purification: Purify the conjugate using a suitable method, such as size-exclusion chromatography, to remove unreacted starting materials.

Note on Maleimide Reaction Specificity: The reaction of maleimides with thiols is highly efficient and specific within the pH range of 6.5-7.5. Above pH 7.5, maleimides can also react with primary amines.[14]

Visualization of Key Pathways and Workflows

PROTAC-Mediated Protein Degradation

This compound derivatives are frequently employed as linkers in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][15]

PROTAC_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_protac_action PROTAC Action cluster_degradation Proteasomal Degradation E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Conjugation AMP_PPi AMP + PPi E1->AMP_PPi E3 E3 Ligase E2->E3 Binding TernaryComplex Target Protein-PROTAC-E3 Ligase Ternary Complex E2->TernaryComplex Ub Transfer E3->TernaryComplex Ub Ubiquitin (Ub) Ub->E1 ATP ATP ATP->E1 Activation PROTAC PROTAC PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex TernaryComplex->PROTAC Recycling PolyUbTarget Polyubiquitinated Target Protein TernaryComplex->PolyUbTarget Ubiquitination Proteasome 26S Proteasome PolyUbTarget->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for Antibody-Drug Conjugation

The following diagram illustrates a typical workflow for the synthesis and characterization of an antibody-drug conjugate (ADC) using an this compound derivative as a linker.

ADC_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Antibody Antibody Conjugation Bioconjugation Reaction Antibody->Conjugation Linker This compound Derivative Linker->Conjugation Drug Cytotoxic Drug Drug->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification DAR_Analysis Drug-to-Antibody Ratio (DAR) Analysis (e.g., UV-Vis, MS) Purification->DAR_Analysis Purity_Analysis Purity and Aggregation Analysis (e.g., SEC, CE-SDS) Purification->Purity_Analysis Potency_Assay In Vitro Potency Assay Purity_Analysis->Potency_Assay

Caption: General workflow for ADC synthesis and characterization.

Conclusion

This compound derivatives represent a powerful and versatile class of linkers for bioconjugation. Their branched structure, combined with the beneficial properties of PEG, makes them highly suitable for the construction of complex biomolecules such as ADCs and PROTACs. The ability to introduce a wide range of functional groups at the termini of the PEG chains allows for tailored conjugation strategies to meet the specific demands of a given application. The experimental protocols provided in this guide offer a solid foundation for researchers to utilize these linkers in their work. As the fields of targeted therapeutics and chemical biology continue to advance, the rational design and application of sophisticated linkers like this compound derivatives will undoubtedly play a crucial role in the development of next-generation therapies and research tools.

References

Navigating the Nexus of Innovation and Safety: An In-depth Technical Guide to NH-bis-PEG4 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing landscape of targeted therapeutics, particularly in the domains of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of both efficacy and safety. Among the diverse array of available linkers, the NH-bis-PEG4 linker has emerged as a valuable tool, offering a balance of hydrophilicity, defined length, and synthetic versatility. This technical guide provides a comprehensive overview of the safety and biocompatibility profile of this compound linkers, supported by experimental protocols and comparative data to inform preclinical development and de-risk therapeutic candidates.

While specific preclinical and clinical safety data for this compound linkers are not extensively published, their safety profile can be largely inferred from the well-characterized properties of polyethylene (B3416737) glycol (PEG). Generally, PEG is considered biocompatible, non-toxic, and possesses low immunogenicity.[1] The incorporation of short PEG chains, such as the four ethylene (B1197577) glycol units in a PEG4 linker, is a design strategy intended to enhance the solubility and pharmacokinetic properties of a molecule without introducing significant stability or immunogenicity concerns.[2]

Core Safety & Biocompatibility Considerations

The primary safety considerations for any linker used in systemic therapies revolve around its stability in circulation, potential immunogenicity, and the biocompatibility of its degradation products. For this compound linkers, these considerations are intrinsically linked to the behavior of the PEG component.

Immunogenicity: Although PEG is generally considered to have low immunogenicity, the formation of anti-PEG antibodies has been reported, which can lead to accelerated blood clearance of PEGylated therapeutics and, in some cases, hypersensitivity reactions.[5][6] The immunogenicity of PEG is influenced by factors such as its molecular weight, with higher molecular weight PEGs being more likely to elicit an immune response. The short-chain nature of a PEG4 linker is expected to confer a lower immunogenic potential.

Biocompatibility: PEG is known for its excellent biocompatibility, which contributes to its widespread use in biomedical applications.[7] It is a water-soluble, flexible polymer that can reduce non-specific protein adsorption to a conjugated molecule, thereby improving its pharmacokinetic profile.[8]

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound linkers in the public domain, the following tables provide a comparative summary of stability and cytotoxicity data for various other linker types, including those with PEG components. This information serves as a valuable benchmark for researchers designing and evaluating their own linker-drug conjugates.

Table 1: Comparative In Vitro Plasma Stability of Various Linker Chemistries

Linker TypePlasma SourceIncubation Time (days)StabilityReference
Val-Cit-PABC Human>28Stable[2]
Mouse~2 (t½)Unstable[2]
OHPAS (Aryl Sulfate) Human7Stable[4][9]
Mouse7Stable[4][9]
Glucuronide-PEG24 Mouse6Improved stability[4]
Human>7Highly Stable[4]

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity and Pharmacokinetics

ConjugateLinker TypeCell LineIC50 (nM)Fold Change in IC50Half-life (hours)Fold Change in Half-lifeReference
ZHER2-SMCC-MMAE No PEGNCI-N87~5-~2-[10]
ZHER2-PEG4K-MMAE 4 kDa PEGNCI-N87~22.54.5x reduction~52.5x increase[10]
ZHER2-PEG10K-MMAE 10 kDa PEGNCI-N87~11222x reduction~22.411.2x increase[10]

Key Experimental Protocols for Safety and Biocompatibility Assessment

Rigorous in vitro and in vivo testing is essential to characterize the safety profile of any new linker-drug conjugate. The following are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay

This assay is fundamental for predicting the in vivo stability of a linker-drug conjugate by evaluating its susceptibility to degradation in plasma.[4]

Methodology:

  • Preparation: Incubate the test conjugate (e.g., an ADC with an this compound linker) in plasma from relevant species (e.g., human, mouse, rat) at a concentration of approximately 1.3 mg/mL at 37°C. Include a buffer control to assess the inherent chemical stability of the conjugate.[4]

  • Time Points: Collect aliquots at multiple time points over a period of up to seven days (e.g., Day 0, 1, 3, 7).[4]

  • Sample Processing: Isolate the conjugate from the plasma using immunoaffinity capture methods, such as Protein A/G magnetic beads.[4]

  • Analysis: Analyze the captured conjugate using liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. The supernatant can also be analyzed to quantify the amount of released payload.[4]

  • Data Interpretation: A stable conjugate will exhibit minimal change in its DAR over the incubation period.

Experimental Workflow: In Vitro Plasma Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis ADC Test Conjugate Incubate Incubate at 37°C (Time points: 0, 1, 3, 7 days) ADC->Incubate Plasma Plasma (Human, Mouse, etc.) Plasma->Incubate Capture Immunoaffinity Capture (e.g., Protein A/G beads) Incubate->Capture Collect Aliquots LCMS LC-MS Analysis Capture->LCMS DAR Calculate Average DAR LCMS->DAR Payload Quantify Released Payload LCMS->Payload

Workflow for assessing conjugate stability in plasma.
In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of a linker-payload conjugate in killing target cells and can also be used to assess off-target toxicity on healthy cells.[10]

Methodology:

  • Cell Seeding: Plate target cells (and non-target cells for specificity assessment) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[10]

  • Compound Treatment: Prepare serial dilutions of the test conjugate, a relevant isotype control, and the free payload in complete cell culture medium. Add the diluted compounds to the cells.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.[10]

  • Viability Assessment: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[2]

  • Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours, then read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the results to untreated control cells and plot the dose-response curves to determine the IC50 value (the concentration that inhibits 50% of cell growth).[10]

Experimental Workflow: In Vitro Cytotoxicity (MTT) Assay cluster_setup Assay Setup cluster_incubation Incubation & Viability cluster_readout Data Acquisition & Analysis Seed Seed Cells in 96-well Plate Treat Add Serial Dilutions of Test Compound Seed->Treat Incubate Incubate for 72-96 hours Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate for 2-4 hours AddMTT->IncubateMTT Solubilize Add Solubilization Solution IncubateMTT->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze

Workflow for assessing in vitro cytotoxicity.
Anti-PEG Antibody ELISA

This assay is used to detect and quantify the presence of anti-PEG antibodies in serum or plasma, which is crucial for assessing the potential immunogenicity of a PEGylated therapeutic.[6][11]

Methodology:

  • Plate Coating: Coat a high-binding 96-well microplate with a PEGylated molecule (e.g., NH2-mPEG5000) overnight at room temperature.[6]

  • Blocking: Block the wells with a blocking solution (e.g., 1% w/v milk in PBS) for 1 hour at room temperature to prevent non-specific binding.[6]

  • Sample Incubation: Add diluted serum or plasma samples to the wells and incubate for 1 hour at room temperature.[6]

  • Washing: Wash the plates multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Detection Antibody: Add a horseradish peroxidase (HRP)-conjugated anti-human IgG or IgM antibody and incubate for 1 hour at room temperature.[6]

  • Substrate Addition: After another wash step, add a TMB substrate solution to the wells and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add a stop solution (e.g., 2 M H2SO4) to each well.

  • Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The concentration of anti-PEG antibodies is determined by comparing the sample absorbance to a standard curve.

Signaling Pathways in Biocompatibility and Immunogenicity

Understanding the potential interactions of this compound linker-containing molecules with the immune system at a molecular level is crucial. The following diagrams illustrate key signaling pathways involved in the recognition and response to PEGylated materials.

Complement Activation by PEGylated Materials

PEGylated materials can, in some instances, activate the complement system, a key component of the innate immune system. This can occur via the classical or alternative pathways and may be initiated by the binding of pre-existing anti-PEG antibodies.[1][12]

Signaling Pathway: Complement Activation by PEGylated Materials cluster_classical Classical Pathway cluster_alternative Alternative Pathway cluster_common Common Pathway PEG_Material PEGylated Material Anti_PEG_Ab Anti-PEG Antibody (IgM/IgG) PEG_Material->Anti_PEG_Ab Binding C1 C1 Complex Anti_PEG_Ab->C1 Activation C4_C2 C4, C2 C1->C4_C2 Cleavage C3_convertase_classical C3 Convertase (C4b2a) C4_C2->C3_convertase_classical C3 C3 C3_convertase_classical->C3 Cleavage C3_hydrolysis Spontaneous C3 Hydrolysis Factor_B_D Factor B, Factor D C3_hydrolysis->Factor_B_D C3_convertase_alternative C3 Convertase (C3bBb) Factor_B_D->C3_convertase_alternative C3_convertase_alternative->C3 Cleavage C3a C3a (Anaphylatoxin) C3->C3a Release C3b C3b (Opsonin) C3->C3b Deposition on Material Inflammation Inflammation C3a->Inflammation C5_convertase C5 Convertase C3b->C5_convertase Phagocytosis Phagocytosis C3b->Phagocytosis C5 C5 C5_convertase->C5 Cleavage C5a C5a (Anaphylatoxin) C5->C5a Release MAC Membrane Attack Complex (MAC) (C5b-9) C5->MAC Formation C5a->Inflammation

Complement activation by PEGylated materials.
Innate Immune Cell Recognition and Response

The interaction of PEGylated molecules with innate immune cells, such as macrophages and neutrophils, can lead to cellular activation and the release of inflammatory mediators. This response can be triggered by the binding of opsonins (like C3b) or anti-PEG antibodies to their respective receptors on the cell surface.[5][13]

Signaling Pathway: Innate Immune Cell Response to PEGylated Materials cluster_recognition Recognition cluster_signaling Intracellular Signaling cluster_response Cellular Response PEG_Material Opsonized PEGylated Material (with C3b or Anti-PEG IgG) Fc_Receptor Fc Receptor PEG_Material->Fc_Receptor Anti-PEG IgG Binding Complement_Receptor Complement Receptor PEG_Material->Complement_Receptor C3b Binding Macrophage Macrophage / Neutrophil Signaling_Cascade Signaling Cascade Activation (e.g., NF-κB, MAPKs) Macrophage->Signaling_Cascade Receptor Engagement Fc_Receptor->Macrophage Complement_Receptor->Macrophage Cytokine_Release Pro-inflammatory Cytokine Release (TNF-α, IL-6, etc.) Signaling_Cascade->Cytokine_Release Phagocytosis Phagocytosis Signaling_Cascade->Phagocytosis NETosis Neutrophil Extracellular Trap (NET) Formation Signaling_Cascade->NETosis

References

Navigating the Handling of NH-bis-PEG4 Reagents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper storage and handling of bifunctional polyethylene (B3416737) glycol (PEG) reagents like NH-bis-PEG4 are paramount to ensuring experimental reproducibility and the integrity of resulting conjugates. This guide provides a comprehensive overview of the critical conditions for storing and handling these versatile linkers, supported by experimental insights and safety protocols.

Optimal Storage Conditions for Longevity

The stability of this compound reagents is influenced by temperature, moisture, and light. Adherence to recommended storage conditions is crucial to prevent degradation and maintain reactivity.

ParameterRecommended ConditionRationale
Temperature -20°C is the most commonly recommended storage temperature.[1][2][3][4][5][6][7][8]Minimizes thermal degradation of the PEG backbone and slows the rate of potential side reactions.
Moisture Store in a desiccated environment.[9]The functional groups, particularly if they are amine-reactive esters like NHS esters, are highly susceptible to hydrolysis.
Atmosphere For long-term storage, consider storing under an inert gas (e.g., argon or nitrogen).[9][]The PEG backbone is susceptible to oxidative degradation, which can be mitigated by limiting exposure to oxygen.[11][12]
Light Protect from direct sunlight.[13]While not as critical as temperature and moisture, prolonged exposure to UV light can potentially lead to degradation.
Container Keep in the original, tightly sealed vial.Prevents contamination and exposure to atmospheric moisture and oxygen.

Safe and Effective Handling Protocols

Proper handling techniques are essential to preserve the reagent's quality and ensure the safety of laboratory personnel.

General Handling Workflow

The following workflow outlines the key steps for handling this compound reagents from storage to experimental use.

G General Handling Workflow for this compound Reagents cluster_storage Storage cluster_preparation Preparation for Use cluster_reaction Reaction cluster_safety Safety Precautions storage Store at -20°C in a desiccated environment equilibrate Equilibrate vial to room temperature before opening storage->equilibrate ppe Wear appropriate PPE (gloves, lab coat, eye protection) storage->ppe dissolve Dissolve in anhydrous organic solvent (e.g., DMSO, DMF) equilibrate->dissolve reaction Perform conjugation in a non-amine containing buffer (pH 7-9 for NHS esters) dissolve->reaction ventilation Use in a well-ventilated area or fume hood ppe->ventilation

Caption: A flowchart illustrating the recommended steps for handling this compound reagents.

Key Handling Steps:
  • Equilibration: Before use, allow the reagent vial to equilibrate to room temperature before opening.[9][] This crucial step prevents the condensation of atmospheric moisture onto the cold reagent, which can lead to hydrolysis.

  • Dissolution: this compound reagents should be dissolved in a dry (anhydrous) organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[9][] It is advisable to prepare solutions immediately before use, as the stability of reactive groups in solution can be limited. Avoid preparing and storing stock solutions for extended periods unless validated.[4][14]

  • Reaction Conditions: For conjugation reactions, particularly with amine-reactive functionalities like NHS esters, use non-amine containing buffers such as phosphate-buffered saline (PBS) at a pH between 7 and 9.[9][] Buffers containing primary amines, such as Tris or glycine, will compete for the reactive sites on the PEG linker.[9][]

  • Inert Atmosphere: When handling the reagent, especially for long-term use from the same vial, minimizing exposure to air is recommended.[9][] This can be achieved by using a syringe to withdraw the needed amount of a stock solution through a septum cap under an inert gas.[9][]

Understanding the Stability of this compound Reagents

The stability of this compound is primarily determined by the inherent stability of the polyethylene glycol backbone and the reactivity of its terminal functional groups.

G Factors Affecting this compound Reagent Stability stability Reagent Stability degradation PEG Backbone Degradation stability->degradation influenced by hydrolysis Functional Group Hydrolysis stability->hydrolysis influenced by temp Temperature temp->degradation moisture Moisture moisture->hydrolysis oxygen Oxygen oxygen->degradation ph pH of Solution ph->hydrolysis

Caption: A diagram showing the key environmental factors that influence the stability of this compound reagents.

  • Thermal Degradation: The polyethylene glycol backbone can undergo thermal degradation, particularly at temperatures above 70°C in the presence of air.[2][11] This process can lead to chain scission and the formation of byproducts.[12] Storing the reagent at the recommended -20°C significantly mitigates this risk.

  • Oxidative Degradation: PEG is susceptible to oxidation, a process that can be accelerated by heat and the presence of oxygen.[11][12] This can be minimized by storing the reagent under an inert atmosphere.[11]

  • Hydrolytic Instability of Functional Groups: While the PEG backbone itself is generally stable in aqueous solutions at room temperature, the functional groups are often the most labile part of the molecule.[15] For instance, N-hydroxysuccinimide (NHS) esters are highly prone to hydrolysis, which increases with pH and the presence of water.[4][14][16] This is a critical consideration when preparing and using the reagent in aqueous buffers.

Experimental Protocols: A General Guideline for Protein PEGylation

This protocol provides a general framework for the conjugation of an this compound reagent (assuming an NHS ester functionality) to a protein. The specific amounts and reaction times should be optimized for each specific application.

Materials
  • Protein to be PEGylated

  • This compound-NHS ester

  • Anhydrous DMSO or DMF

  • Non-amine containing buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure
  • Protein Preparation: Dissolve the protein in the non-amine containing buffer to a known concentration (e.g., 1-10 mg/mL).

  • PEG Reagent Preparation: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a calculated molar excess of the dissolved PEG reagent to the protein solution. The optimal molar ratio will depend on the protein and the desired degree of PEGylation and should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching: Add the quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted PEG-NHS ester.

  • Purification: Remove unreacted PEG reagent and byproducts from the PEGylated protein using a suitable method such as size-exclusion chromatography.

  • Characterization: Analyze the purified PEGylated protein using techniques like SDS-PAGE (which will show a molecular weight shift) and mass spectrometry to confirm successful conjugation and determine the degree of PEGylation.

Safety and Disposal

As with all laboratory chemicals, appropriate safety measures should be taken when handling this compound reagents.

  • Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and eye protection.[17]

  • Ventilation: Handle the solid reagent and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[17][18]

  • Disposal: Dispose of unused reagents and contaminated materials in accordance with local, state, and federal regulations. For spills, absorb the material with an inert absorbent and dispose of it as hazardous waste.[18]

By following these guidelines for storage, handling, and safety, researchers can ensure the integrity and reactivity of their this compound reagents, leading to more reliable and reproducible results in their drug development and bioconjugation endeavors.

References

Methodological & Application

Application Notes and Protocols for NH-bis-PEG4-acid Conjugation to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH-bis-PEG4-acid is a hydrophilic, bifunctional crosslinker used in bioconjugation to link molecules containing primary amines. This reagent features two terminal carboxylic acid groups, each attached to a central secondary amine via a tetraethylene glycol (PEG4) spacer. The PEG spacers enhance solubility and reduce steric hindrance, making it an ideal tool for creating conjugates for various applications, including antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and functionalized nanoparticles.

The conjugation of this compound-acid to primary amines is typically achieved through the formation of stable amide bonds. This process requires the activation of the carboxylic acid groups using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The resulting NHS ester is a reactive intermediate that readily couples with primary amines at physiological to slightly alkaline pH.

These application notes provide a comprehensive protocol for the conjugation of this compound-acid to primary amine-containing molecules, offering a guideline for researchers in drug development and other life science fields.

Materials and Reagents

Reagent/MaterialSupplierCatalog Number
This compound-acidBroadPharmBP-23254
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Thermo Fisher Scientific22980
N-hydroxysuccinimide (NHS)Thermo Fisher Scientific24500
Sulfo-NHSThermo Fisher Scientific24510
Amine-containing molecule (e.g., protein, peptide)--
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)--
Coupling Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.2-8.5)--
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)--
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Sigma-Aldrich-
Desalting columns or dialysis equipment--

Experimental Protocols

Protocol 1: Two-Step Conjugation of this compound-acid to a Primary Amine-Containing Protein

This protocol describes the activation of the carboxylic acid groups of this compound-acid followed by conjugation to a protein with available primary amines (e.g., lysine (B10760008) residues).

Step 1: Activation of this compound-acid

  • Prepare Reagents:

    • Dissolve this compound-acid in anhydrous DMF or DMSO to a final concentration of 10-50 mM.

    • Prepare a fresh solution of EDC and NHS (or Sulfo-NHS) in Activation Buffer. A common starting point is a 2 to 5-fold molar excess of EDC and NHS over this compound-acid.

  • Activation Reaction:

    • In a microcentrifuge tube, combine the this compound-acid solution with the EDC/NHS solution.

    • Incubate the reaction for 15-30 minutes at room temperature to generate the amine-reactive NHS ester.

Step 2: Conjugation to the Protein

  • Prepare Protein:

    • Dissolve the amine-containing protein in Coupling Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the reaction.

  • Conjugation Reaction:

    • Add the freshly activated this compound-NHS ester solution to the protein solution. The molar ratio of the crosslinker to the protein should be optimized for the specific application, with a common starting range of 10:1 to 50:1.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to stop the reaction by consuming any unreacted NHS esters.

Step 3: Purification of the Conjugate

  • Remove excess crosslinker and reaction byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

Step 4: Characterization

  • Analyze the resulting conjugate using techniques such as SDS-PAGE to confirm an increase in molecular weight, and MALDI-TOF mass spectrometry to determine the degree of labeling.

Data Presentation

Table 1: Key Parameters for Optimizing this compound-acid Conjugation

ParameterRecommended RangeNotes
Activation Step
Molar Ratio (this compound-acid:EDC:NHS)1:2:2 to 1:5:5Higher ratios may improve activation efficiency but can also increase the risk of side reactions.
Activation Buffer pH4.5 - 6.0This pH range is optimal for the stability and reactivity of the O-acylisourea intermediate.
Activation Time15 - 30 minutesLonger incubation times can lead to hydrolysis of the NHS ester.
Conjugation Step
Molar Ratio (Crosslinker:Protein)10:1 to 50:1This should be empirically determined to achieve the desired degree of labeling.
Coupling Buffer pH7.2 - 8.5A slightly alkaline pH deprotonates primary amines, increasing their nucleophilicity for efficient reaction with the NHS ester.
Reaction Time1 - 2 hours at RT or overnight at 4°CLonger incubation at lower temperatures can improve conjugation efficiency and protein stability.
Quenching
Quenching Reagent Concentration20 - 50 mMA sufficient excess is needed to ensure all unreacted NHS esters are deactivated.

Mandatory Visualizations

Conjugation_Workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification reagent This compound-acid activated_reagent This compound-NHS ester reagent->activated_reagent 15-30 min @ RT edc_nhs EDC + NHS (Activation Buffer, pH 4.5-6.0) edc_nhs->activated_reagent conjugate Protein-PEG-Protein Crosslink activated_reagent->conjugate 1-2 hrs @ RT or overnight @ 4°C protein Amine-containing Protein (Coupling Buffer, pH 7.2-8.5) protein->conjugate purification Size-Exclusion Chromatography or Dialysis conjugate->purification final_product Purified Conjugate purification->final_product

Caption: Workflow for the two-step conjugation of this compound-acid to primary amines.

Reaction_Mechanism cluster_step1 Activation of Carboxylic Acid cluster_step2 Conjugation to Primary Amine COOH R-COOH (this compound-acid) Intermediate O-acylisourea (unstable) COOH->Intermediate + EDC EDC EDC->Intermediate NHS NHS NHS_ester R-CO-NHS (Amine-reactive) Intermediate->NHS_ester + NHS Amide_bond Protein-NH-CO-R (Stable Amide Bond) NHS_ester->Amide_bond + Amine Protein-NH₂ Amine->Amide_bond

Caption: Chemical principle of EDC/NHS-mediated amide bond formation.

Application Notes and Protocols for NH-bis-PEG4-NHS Ester Reaction with Lysine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH-bis-PEG4-NHS ester is a homobifunctional crosslinker that facilitates the covalent conjugation of molecules to primary amines, such as the ε-amine of lysine (B10760008) residues and the N-terminus of proteins.[1][2] This reagent features two N-hydroxysuccinimide (NHS) ester reactive groups at either end of a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG spacer enhances water solubility, reduces aggregation of conjugates, and can minimize the immunogenicity of the resulting bioconjugate.[1][3][4]

The reaction proceeds via a nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, forming a stable and irreversible amide bond.[5] This chemistry is highly selective for primary amines at a pH range of 7-9.[1] The primary competing reaction is the hydrolysis of the NHS ester, the rate of which increases with pH.[1][6]

These application notes provide an overview of the reaction, quantitative data to guide experimental design, and detailed protocols for the use of this compound-NHS ester in bioconjugation applications, including protein crosslinking and the development of antibody-drug conjugates (ADCs).

Data Presentation

Physicochemical Properties
PropertyValueReference
Molecular Weight 488.5 g/mol [7]
Spacer Arm Length 17.7 Å (PEG4 spacer)-
Reactivity Primary amines (lysine, N-terminus)[1]
Solubility Soluble in organic solvents (DMSO, DMF), then can be diluted in aqueous buffer[8]
Storage Store at -20°C with desiccant[1]
NHS Ester Hydrolysis Rate

The stability of the NHS ester is highly dependent on pH. Hydrolysis competes with the aminolysis reaction, and its rate increases at higher pH values.

pHTemperatureHalf-life of NHS EsterReference
7.00°C4-5 hours[6]
8.64°C10 minutes[6]
7.0-9.0Room TemperatureHydrolyzes within hours[9]
Recommended Reaction Conditions for Protein Conjugation
ParameterRecommended RangeNotesReference
pH 7.2 - 8.5A compromise between efficient aminolysis and minimizing hydrolysis.[5]
Buffer Amine-free buffers (e.g., PBS, Borate, Bicarbonate)Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target protein.[1][8]
Molar Excess of Reagent 10- to 50-fold over proteinThe optimal ratio should be determined empirically.[1]
Protein Concentration 1 - 20 mg/mLMore dilute protein solutions may require a higher molar excess of the NHS ester.[8][10]
Reaction Time 30 - 60 minutes at Room Temperature or 2 hours at 4°CLonger incubation may be needed at lower pH.[1][8]
Quenching Reagent Tris or Glycine (20-100 mM final concentration)To stop the reaction by consuming unreacted NHS ester.[1]

Experimental Protocols

Protocol 1: General Protein-Protein Crosslinking

This protocol describes a general method for crosslinking soluble proteins using this compound-NHS ester.

Materials:

  • This compound-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Protein of interest

  • Conjugation Buffer: Phosphate-buffered saline (PBS), 20 mM sodium phosphate, 0.15 M NaCl, pH 7.2-8.0. Other amine-free buffers such as Borate or Bicarbonate buffer can also be used.

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine, pH 7.5

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein(s) to be crosslinked in the Conjugation Buffer at a concentration of 1-10 mg/mL.

    • If the protein sample is in a buffer containing primary amines, perform a buffer exchange into the Conjugation Buffer.

  • This compound-NHS Ester Stock Solution Preparation:

    • Allow the vial of this compound-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound-NHS ester stock solution to the protein solution. Add the reagent dropwise while gently stirring or vortexing. The final concentration of the organic solvent should not exceed 10% (v/v) of the total reaction volume.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal incubation time may need to be determined empirically.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted this compound-NHS ester.

  • Purification:

    • Remove excess, unreacted reagent and byproducts by size-exclusion chromatography using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization:

    • Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species.

    • Further characterization can be performed using techniques such as mass spectrometry.

Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC)

This protocol outlines a two-step process for generating an ADC using this compound-NHS ester to conjugate a payload to an antibody. This is a general guide and will require optimization for the specific antibody and payload.

Materials:

  • Antibody of interest

  • This compound-NHS ester

  • Payload with a primary amine reactive handle

  • Anhydrous DMSO or DMF

  • Conjugation Buffer (e.g., PBS, pH 7.4-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration)

Procedure:

  • Antibody Preparation:

    • Prepare the antibody at a concentration of 5-10 mg/mL in the Conjugation Buffer.

    • Ensure the antibody is in an amine-free buffer.

  • Payload-Linker Conjugation:

    • In a separate reaction, conjugate the this compound-NHS ester to the amine-containing payload. This step is performed to create a payload-linker construct with a remaining active NHS ester for subsequent reaction with the antibody. The stoichiometry will need to be optimized to favor mono-substitution on the linker.

  • Antibody Conjugation:

    • Add a calculated molar excess of the pre-formed payload-linker construct (from step 2) to the antibody solution. The molar ratio will influence the final drug-to-antibody ratio (DAR) and should be optimized.

    • Incubate the reaction for 1-2 hours at room temperature with gentle agitation.

  • Quenching and Purification:

    • Quench the reaction with the Quenching Buffer as described in Protocol 1.

    • Purify the ADC from unreacted payload-linker and unconjugated antibody using an appropriate method such as SEC.

  • Characterization:

    • Determine the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.[11]

    • Assess the purity, aggregation, and biological activity of the final ADC.

Mandatory Visualizations

Reaction_Mechanism Lysine Protein-Lysine (R-NH₂) Intermediate Tetrahedral Intermediate Lysine->Intermediate Nucleophilic Attack (pH 7-9) NHS_Ester This compound-NHS Ester NHS_Ester->Intermediate Amide_Bond Stable Amide Bond (Protein-NH-CO-PEG4-...) Intermediate->Amide_Bond Collapse of Intermediate NHS_Leaving_Group N-Hydroxysuccinimide Intermediate->NHS_Leaving_Group Release of Leaving Group

Caption: Reaction mechanism of this compound-NHS ester with a lysine residue.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein_Prep 1. Prepare Protein Solution (1-10 mg/mL in amine-free buffer) Conjugation 3. Add NHS Ester to Protein (10-50x molar excess) Incubate 30-60 min at RT or 2h at 4°C Protein_Prep->Conjugation Reagent_Prep 2. Prepare NHS Ester Stock Solution (10 mM in anhydrous DMSO/DMF) Reagent_Prep->Conjugation Quenching 4. Quench Reaction (Add Tris or Glycine) Conjugation->Quenching Purification 5. Purify Conjugate (Desalting column or Dialysis) Quenching->Purification Characterization 6. Characterize Conjugate (SDS-PAGE, Mass Spectrometry) Purification->Characterization

Caption: General experimental workflow for protein conjugation.

ADC_Signaling_Concept cluster_extracellular Extracellular cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor on Cancer Cell ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Cell_Death Apoptosis / Cell Death Payload->Cell_Death 5. Induction of Cytotoxicity

References

Application Notes and Protocols for Labeling Proteins with NHS-bis-PEG4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxysuccinimide (NHS) esters are widely utilized for the covalent modification of proteins by targeting primary amines, such as the N-terminus and the ε-amino group of lysine (B10760008) residues. The NHS-bis-PEG4 reagent is a homobifunctional crosslinker featuring two NHS ester groups separated by a hydrophilic tetra-polyethylene glycol (PEG4) spacer. This configuration allows for the intramolecular or intermolecular crosslinking of proteins or the introduction of a reactive handle for further conjugation. The PEG4 spacer enhances the solubility of the conjugate in aqueous solutions and provides spatial separation between the conjugated molecules.[1] This document provides a detailed protocol for labeling proteins with NHS-bis-PEG4, including reaction conditions, purification methods, and troubleshooting guidelines.

Principle of Reaction

The labeling reaction involves the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[2] The efficiency of this reaction is highly dependent on the pH of the reaction buffer.

Data Presentation

Table 1: Recommended Reaction Conditions for NHS-bis-PEG4 Protein Labeling
ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal labeling is often achieved at pH 8.3-8.5, which balances amine reactivity and NHS ester hydrolysis.[1][3]
Molar Excess of NHS-bis-PEG4 5- to 20-foldThe optimal ratio depends on the protein concentration and the desired degree of labeling (DOL).
Protein Concentration 1 - 10 mg/mLHigher protein concentrations can improve labeling efficiency.
Reaction Temperature Room Temperature (20-25°C) or 4°CIncubation at 4°C overnight can minimize hydrolysis of the NHS ester.[4]
Reaction Time 30 minutes - 2 hours (Room Temp) or Overnight (4°C)Longer incubation times may be necessary for less reactive proteins or lower temperatures.
Solvent for NHS-bis-PEG4 Anhydrous DMSO or DMFThe final concentration of the organic solvent should not exceed 10% of the total reaction volume.[4]
Table 2: Influence of pH on NHS Ester Labeling Efficiency
pHAmine ReactivityNHS Ester Hydrolysis RateOverall Labeling Efficiency
< 7.0Low (amines are protonated)SlowSuboptimal
7.2 - 8.0Moderate to HighModerateGood
8.0 - 8.5HighIncreasingOptimal [3]
> 9.0HighRapidLow (hydrolysis outcompetes labeling)[3]

Experimental Protocols

Materials
  • Protein of interest

  • NHS-bis-PEG4

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5; 0.1 M sodium bicarbonate, pH 8.3)[4]

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0; 1 M glycine)[5]

  • Desalting columns or dialysis cassettes for purification[4]

Step-by-Step Protocol

1. Protein Preparation: a. Ensure the protein is in an amine-free buffer. If the protein solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column or dialysis.[4] b. Adjust the protein concentration to a minimum of 2 mg/mL in the chosen reaction buffer.[4]

2. Preparation of NHS-bis-PEG4 Stock Solution: a. Allow the vial of NHS-bis-PEG4 to equilibrate to room temperature before opening to prevent moisture condensation.[4] b. Immediately before use, dissolve the NHS-bis-PEG4 in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[4]

3. Labeling Reaction: a. Add a 10- to 20-fold molar excess of the dissolved NHS-bis-PEG4 to the protein solution.[4] b. Ensure the final concentration of the organic solvent is less than 10% of the total reaction volume.[4] c. Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for two hours. For sensitive proteins, the reaction can be performed overnight at 4°C.[6]

4. Quenching the Reaction: a. (Optional but recommended) Add a quenching buffer (e.g., Tris-HCl or glycine) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-bis-PEG4.[5] b. Incubate for 10-15 minutes at room temperature.[5]

5. Purification of the Labeled Protein: a. Remove unreacted NHS-bis-PEG4 and byproducts using a size-based separation method.[4] b. Size Exclusion Chromatography (SEC) / Gel Filtration: This is a highly effective method for separating the larger labeled protein from smaller, unreacted reagents.[4] c. Dialysis: Use a dialysis membrane with an appropriate molecular weight cutoff to separate the labeled protein from smaller molecules.[4]

Visualizations

experimental_workflow Experimental Workflow for Protein Labeling with NHS-bis-PEG4 cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep 1. Protein Preparation (Buffer Exchange & Concentration Adjustment) reagent_prep 2. NHS-bis-PEG4 Preparation (Dissolve in DMSO/DMF) labeling 3. Labeling Reaction (Mix Protein and NHS-bis-PEG4) reagent_prep->labeling quench 4. Quenching (Add Tris or Glycine) labeling->quench purify 5. Purification (SEC or Dialysis) quench->purify analysis Characterization of Labeled Protein purify->analysis

Caption: A flowchart illustrating the major steps in the protein labeling protocol.

troubleshooting_workflow Troubleshooting Low Labeling Efficiency start Low Labeling Efficiency Observed check_ph Is the reaction pH optimal (7.2-8.5)? start->check_ph adjust_ph Adjust buffer pH. check_ph->adjust_ph No check_buffer Does the buffer contain primary amines (Tris, glycine)? check_ph->check_buffer Yes success Re-run Labeling Reaction adjust_ph->success buffer_exchange Perform buffer exchange into an amine-free buffer. check_buffer->buffer_exchange Yes check_reagent Was the NHS-bis-PEG4 solution prepared fresh in anhydrous solvent? check_buffer->check_reagent No buffer_exchange->success prepare_fresh Prepare fresh NHS-bis-PEG4 solution. check_reagent->prepare_fresh No check_ratio Is the molar excess of NHS-bis-PEG4 sufficient? check_reagent->check_ratio Yes prepare_fresh->success increase_ratio Increase the molar excess of NHS-bis-PEG4. check_ratio->increase_ratio No check_concentration Is the protein concentration >2 mg/mL? check_ratio->check_concentration Yes increase_ratio->success concentrate_protein Concentrate the protein. check_concentration->concentrate_protein No check_concentration->success Yes concentrate_protein->success

Caption: A decision tree for troubleshooting common issues in protein labeling.

References

Application Notes and Protocols for NH-bis-PEG4-OH Derivatization in Custom Linker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of NH-bis-PEG4-OH, a versatile branched polyethylene (B3416737) glycol (PEG) linker, for the synthesis of custom linkers used in bioconjugation, drug delivery, and proteomics. The protocols detailed below enable the functionalization of the terminal hydroxyl groups of this compound-OH to introduce a variety of reactive moieties, facilitating the covalent attachment of biomolecules, small molecule drugs, and imaging agents.

Introduction to this compound-OH

This compound-OH is a symmetrical, branched PEG linker featuring a central secondary amine with two tetraethylene glycol arms, each terminating in a hydroxyl group. This structure offers a unique platform for creating homobifunctional or heterobifunctional crosslinkers. The PEG chains enhance the solubility and biocompatibility of the resulting conjugates while reducing immunogenicity.[1][2][3] The terminal hydroxyl groups, while relatively unreactive, can be activated or converted into more reactive functional groups for subsequent conjugation reactions.

Key Properties of this compound-OH:

PropertyValueReference
Molecular Formula C20H43NO10[4]
Molecular Weight 457.6 g/mol [4]
Purity >96%[4]
Structure OCCOCCOCCOCCOCCN CCOCCOCCOCCOCCO[4]

General Workflow for this compound-OH Derivatization

The derivatization of this compound-OH typically follows a two-step process. The first step involves the activation of the terminal hydroxyl groups, often by converting them into better leaving groups like tosylates or mesylates. The second step is a nucleophilic substitution reaction to introduce the desired functional group.

G cluster_workflow General Derivatization Workflow Start This compound-OH Step1 Step 1: Activation of Terminal Hydroxyl Groups Start->Step1 Reagents: TsCl or MsCl, Base Intermediate Activated this compound-X (e.g., X = OTs, OMs) Step1->Intermediate Step2 Step 2: Nucleophilic Substitution Intermediate->Step2 Nucleophile: NaN3, Maleimide (B117702) precursor, N-Hydroxysuccinimide End Functionalized Linker (e.g., N3, Mal, NHS) Step2->End

Caption: General workflow for the derivatization of this compound-OH.

Experimental Protocols

Important Note: These protocols are generalized and may require optimization based on specific laboratory conditions and desired purity. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment. The central amine of this compound-OH may be protected (e.g., with a Boc group) prior to these reactions to avoid side products, followed by deprotection as a final step if a free amine is desired in the final linker.

Protocol 1: Tosylation of this compound-OH

This protocol describes the activation of the terminal hydroxyl groups by converting them to p-toluenesulfonates (tosylates), which are excellent leaving groups for subsequent reactions.[1][5]

Materials:

Procedure:

  • Dissolve this compound-OH (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA (2.2 equivalents) or pyridine (2.2 equivalents) to the solution and stir for 10 minutes.

  • In a separate container, dissolve TsCl (2.2 equivalents) in anhydrous DCM.

  • Add the TsCl solution dropwise to the this compound-OH solution while stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove any precipitate.

  • Wash the filtrate twice with saturated NH4Cl solution in a separatory funnel.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Precipitate the product by adding the concentrated solution to cold ethyl ether.

  • Collect the precipitate by filtration and dry under vacuum to obtain NH-bis(PEG4-OTs).

Expected Yield and Purity:

ParameterTypical Value
Yield 85-95%
Purity (by NMR) >95%
Protocol 2: Conversion of NH-bis(PEG4-OTs) to NH-bis(PEG4-N3)

This protocol outlines the conversion of the tosylated intermediate to an azide-functionalized linker, which can be used in "click chemistry" reactions.[6][7][8][9]

Materials:

  • NH-bis(PEG4-OTs)

  • Sodium azide (B81097) (NaN3)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Dissolve NH-bis(PEG4-OTs) (1 equivalent) in anhydrous DMF.

  • Add sodium azide (5 equivalents) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir overnight under an inert atmosphere.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with DCM and wash three times with deionized water in a separatory funnel.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by column chromatography if necessary.

Expected Yield and Purity:

ParameterTypical Value
Yield 70-90%
Purity (by NMR, IR) >95%
Protocol 3: Synthesis of NH-bis(PEG4-Maleimide)

This protocol details the conversion of the hydroxyl groups to maleimide functionalities, which are reactive towards thiols.[2][10][11][12] This is a multi-step process that first involves amination of the tosylated intermediate, followed by reaction with maleic anhydride (B1165640).

Step 3a: Amination of NH-bis(PEG4-OTs)

Materials:

Procedure:

  • Dissolve NH-bis(PEG4-OTs) in DCM.

  • Add an excess of concentrated ammonia solution.

  • Stir the biphasic mixture vigorously at room temperature for 24-48 hours.

  • Separate the organic layer, wash with water, dry over anhydrous MgSO4, and concentrate to yield NH-bis(PEG4-NH2).

Step 3b: Maleimide Formation

Materials:

  • NH-bis(PEG4-NH2)

  • Maleic anhydride

  • N,N-Dimethylacetamide (DMAC) or N-cyclohexylpyrrolidinone (CHP)

  • Acetic anhydride

  • Sodium acetate (B1210297)

Procedure:

  • Dissolve NH-bis(PEG4-NH2) (1 equivalent) and maleic anhydride (2.2 equivalents) in DMAC or CHP.

  • Stir the mixture at room temperature for 2-4 hours to form the maleamic acid intermediate.

  • Add acetic anhydride and sodium acetate to the reaction mixture.

  • Heat the mixture to 50-60 °C for 4-6 hours to effect cyclization to the maleimide.

  • Cool the reaction and precipitate the product by adding to cold ethyl ether.

  • Collect the product by filtration and dry under vacuum.

Expected Yield and Purity:

ParameterTypical Value
Overall Yield 50-70%
Purity (by NMR) >90%
Protocol 4: Synthesis of NH-bis(PEG4-NHS ester)

This protocol describes the conversion to an N-Hydroxysuccinimide (NHS) ester, which is reactive towards primary amines.[13][14][15][] This requires first converting the hydroxyl groups to carboxylic acids.

Step 4a: Oxidation to Carboxylic Acid

Materials:

  • This compound-OH

  • Jones reagent (CrO3 in sulfuric acid) or other suitable oxidizing agent

  • Acetone (B3395972)

Procedure:

  • Dissolve this compound-OH in acetone and cool to 0 °C.

  • Slowly add Jones reagent dropwise until a persistent orange color is observed.

  • Stir for 2-4 hours at room temperature.

  • Quench the reaction by adding isopropanol.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous MgSO4, and concentrate to yield NH-bis(PEG3-OCH2-COOH).

Step 4b: NHS Ester Formation

Materials:

  • NH-bis(PEG3-OCH2-COOH)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve NH-bis(PEG3-OCH2-COOH) (1 equivalent) and NHS (2.2 equivalents) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C.

  • Add DCC (2.2 equivalents) or EDC (2.2 equivalents) to the solution.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

  • If using DCC, filter off the dicyclohexylurea byproduct.

  • Concentrate the solution and precipitate the product in cold ethyl ether.

  • Collect the product by filtration and dry under vacuum.

Expected Yield and Purity:

ParameterTypical Value
Overall Yield 60-80%
Purity (by HPLC) >90%

Quantitative Analysis

The purity and successful derivatization of the custom linkers should be confirmed using appropriate analytical techniques.

Analytical TechniquePurpose
Nuclear Magnetic Resonance (NMR) Confirm the presence of characteristic peaks for the new functional groups and the disappearance of the hydroxyl protons.
Fourier-Transform Infrared (FTIR) Spectroscopy Identify the characteristic vibrational frequencies of the introduced functional groups (e.g., azide stretch at ~2100 cm-1).
Mass Spectrometry (MS) Confirm the molecular weight of the derivatized linker.
High-Performance Liquid Chromatography (HPLC) Assess the purity of the final product.[3][17]

Applications of Functionalized Linkers

The derivatized this compound linkers can be used in a variety of bioconjugation applications.

G cluster_applications Applications of Functionalized Linkers Linker Functionalized This compound-Linker ADC Antibody-Drug Conjugates (ADCs) Linker->ADC Conjugate antibodies to cytotoxic drugs PROTAC PROTACs Linker->PROTAC Link E3 ligase ligand to target protein ligand Imaging Biomolecule Labeling for Imaging Linker->Imaging Attach fluorescent dyes or radioisotopes Surface Surface Modification Linker->Surface Functionalize nanoparticles or surfaces

Caption: Applications of custom linkers derived from this compound-OH.

These custom linkers are particularly valuable in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise control over linker length and functionality is crucial for therapeutic efficacy. The branched nature of the this compound backbone allows for the potential attachment of multiple molecules, leading to higher drug-to-antibody ratios or the creation of multi-functional therapeutic agents.

References

Application Notes and Protocols for Site-Specific Antibody Conjugation Using NH-bis-PEG4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific antibody-drug conjugates (ADCs) represent a significant advancement in targeted cancer therapy, offering improved homogeneity, stability, and therapeutic index compared to randomly conjugated ADCs. The choice of linker is critical in ADC design, influencing its pharmacokinetic properties, efficacy, and safety profile. This document provides detailed application notes and protocols for the use of NH-bis-PEG4, a hydrophilic, amine-functionalized polyethylene (B3416737) glycol (PEG) linker, for the site-specific conjugation of payloads to antibodies.

The this compound linker, with its terminal primary amine, is particularly well-suited for enzymatic conjugation methods, such as those employing microbial transglutaminase (MTGase). This approach allows for the precise attachment of the linker to a specific glutamine residue on the antibody, resulting in a homogenous ADC with a defined drug-to-antibody ratio (DAR). The PEG4 spacer enhances the solubility and stability of the ADC, potentially reducing aggregation and improving its pharmacokinetic profile.

Data Presentation

The following tables summarize quantitative data from studies investigating the impact of PEG linker length on key ADC parameters. While specific data for an ADC constructed solely with an this compound linker is compiled from representative findings, these tables provide a valuable comparison of how a short-chain PEG linker like PEG4 influences ADC characteristics.

Table 1: Effect of PEG Linker Length on Drug-to-Antibody Ratio (DAR)

LinkerConjugation MethodAchieved DARReference
No PEGCysteine-based~3.5[1]
PEG4 Cysteine-based~2.5 [2]
PEG8Cysteine-based~4.8[2]
PEG12Cysteine-based~3.7[2]
PEG24Cysteine-based~3.0[2]

Note: The DAR can be influenced by various factors including the conjugation method and the nature of the payload.

Table 2: In Vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths

ADC ModelLinkerCell LineIC50 (nM)Reference
Anti-HER2-MMAENo PEGNCI-N87 (HER2+)0.05[3][4]
Anti-HER2-MMAE PEG4 NCI-N87 (HER2+)0.23 (4.5-fold reduction vs. No PEG) [3][4]
Anti-HER2-MMAEPEG10kNCI-N87 (HER2+)1.1 (22-fold reduction vs. No PEG)[3][4]
Anti-CD30-MMAEPEG8CD30+ LymphomaNo significant effect on potency[5]

Note: Longer PEG chains can sometimes lead to reduced in vitro potency due to steric hindrance.

Table 3: In Vivo Performance of ADCs with Varying PEG Linker Lengths

ADC ModelLinkerAnimal ModelKey FindingReference
Anti-HER2-MMAENo PEGMouse XenograftShorter half-life[3][4]
Anti-HER2-MMAE PEG4k Mouse Xenograft2.5-fold half-life extension vs. No PEG [3][4]
Anti-HER2-MMAEPEG10kMouse Xenograft11.2-fold half-life extension vs. No PEG, improved tumor therapeutic ability[3][4]
Anti-CD30-MMAEPEG8Rat Pharmacokinetic StudyADC exposure increased up to PEG8, with pharmacokinetic properties approaching the parental antibody[5]

Experimental Protocols

Protocol 1: Site-Specific Antibody Conjugation via Microbial Transglutaminase (MTGase)

This protocol describes the enzymatic conjugation of an amine-containing payload, functionalized with this compound, to a specific glutamine residue (Q295) on a deglycosylated antibody.

Materials:

  • Monoclonal antibody (mAb)

  • PNGase F

  • Microbial Transglutaminase (MTGase)

  • This compound-Payload (amine-functionalized payload)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tris buffer

  • Size-Exclusion Chromatography (SEC) system

  • Hydrophobic Interaction Chromatography (HIC) system

  • LC-MS system

Procedure:

  • Antibody Deglycosylation:

    • Incubate the antibody with PNGase F at 37°C for 12-18 hours to remove the N-linked glycans at position N297. This exposes the glutamine residue at Q295 for conjugation.

    • Purify the deglycosylated antibody using a suitable chromatography method, such as Protein A affinity chromatography.

  • MTGase Conjugation Reaction:

    • Dissolve the this compound-Payload in an appropriate solvent (e.g., DMSO).

    • In a reaction vessel, combine the deglycosylated antibody, this compound-Payload, and MTGase in PBS. A typical molar ratio is 1:10:1 (Antibody:Linker-Payload:MTGase).

    • Incubate the reaction mixture at 37°C for 4-6 hours with gentle agitation.

  • Quenching and Purification:

    • Stop the reaction by adding an excess of a primary amine-containing buffer, such as Tris buffer.

    • Purify the resulting ADC using SEC to remove unconjugated payload, linker, and enzyme.

  • Characterization:

    • DAR Determination: Analyze the purified ADC using HIC-HPLC or RP-HPLC to determine the average DAR.[6] UV-Vis spectroscopy can also be used as a simpler, albeit less precise, method.[7]

    • Mass Analysis: Confirm the successful conjugation and determine the molecular weight of the ADC using LC-MS.

    • Purity and Aggregation: Assess the purity and extent of aggregation of the ADC using SEC.

Protocol 2: Characterization of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Materials:

  • Purified ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Chromatographic Separation:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the different DAR species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of each species) / Σ (Total Peak Area)

Visualizations

Signaling Pathway Diagram

ADC_PI3K_AKT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (this compound Linker) Antigen Tumor Antigen ADC->Antigen 1. Binding Receptor Receptor Antigen->Receptor Endosome Endosome Receptor->Endosome 2. Internalization PI3K PI3K Receptor->PI3K Growth Factor Signaling (often dysregulated in cancer) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload (e.g., Cytotoxic Drug) Lysosome->Payload 4. Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Induction of Apoptosis CellCycleArrest Cell Cycle Arrest Payload->CellCycleArrest PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: ADC Mechanism of Action and Interaction with the PI3K/AKT Signaling Pathway.

Experimental Workflow Diagram

ADC_Conjugation_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_analysis Purification & Analysis Antibody Monoclonal Antibody Deglycosylation Deglycosylation (PNGase F) Antibody->Deglycosylation Purification1 Purification Deglycosylation->Purification1 Conjugation MTGase-mediated Conjugation Purification1->Conjugation Purification2 Purification (SEC) Conjugation->Purification2 LinkerPayload This compound-Payload LinkerPayload->Conjugation Characterization Characterization Purification2->Characterization DAR DAR Analysis (HIC-HPLC, LC-MS) Characterization->DAR Purity Purity & Aggregation (SEC) Characterization->Purity InVitro In Vitro & In Vivo Testing Characterization->InVitro

Caption: Experimental Workflow for Site-Specific Antibody Conjugation.

References

Application Notes: Incorporating NH-bis-PEG4 into a PROTAC Linker Strategy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] The linker is a critical determinant of PROTAC efficacy, influencing physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[2]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide flexibility for optimal ternary complex formation.[2][3] The NH-bis-PEG4 linker, a branched tetraethylene glycol derivative with terminal amine functionalities, offers a versatile platform for PROTAC synthesis. Its dual primary amine groups allow for the attachment of ligands, while the central PEG chain imparts favorable biophysical characteristics to the resulting PROTAC.

This document provides detailed application notes and protocols for the strategic incorporation of the this compound linker into PROTAC design and development.

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a crucial parameter that must be empirically optimized for each target protein and E3 ligase pair. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an overly long linker can lead to inefficient ubiquitination.[4] The following tables summarize quantitative data from studies on PROTACs targeting various proteins, illustrating the impact of PEG linker length on degradation efficiency (DC50 and Dmax). While specific data for this compound is emerging, the data for linear PEG linkers of similar lengths provide valuable insights into the optimization process.

Table 1: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Varying Linker Lengths [4]

PROTAC Linker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
PEG312>1000<20
PEG4165>95
PEG52025>95

Table 2: Comparative Efficacy of TANK-binding kinase 1 (TBK1)-Targeting PROTACs with Varying Linker Lengths [5]

PROTAC Linker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether7>1000Not observed
Alkyl/Ether12<1000>80
Alkyl/Ether (PEG-like)21396
Alkyl/Ether (PEG-like)2929276

Table 3: Comparative Efficacy of Cyclin-dependent kinase 9 (CDK9)-Targeting PROTACs with Varying Linker Lengths

PROTAC Linker CompositionLinker Length (PEG units)DC50 (nM)Dmax (%)
PEG22~100~80
PEG33~25>90
PEG44~50>90

Note: The data presented in these tables are compiled from various sources and are intended to be illustrative of the general principles of linker optimization. Actual values will vary depending on the specific ligands, cell lines, and experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using an this compound Linker

This protocol describes a general strategy for the synthesis of a PROTAC utilizing a Boc-protected this compound linker. The synthesis involves a multi-step process including the initial coupling of the E3 ligase ligand to the linker, followed by deprotection and subsequent conjugation of the POI ligand.

Materials:

  • Boc-NH-PEG4-NH-PEG4-Boc (or a similar Boc-protected bis-amino PEG4 linker)

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative)

  • Carboxylic acid-functionalized POI ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Preparative HPLC system

  • LC-MS system

  • NMR spectrometer

  • High-resolution mass spectrometer (HRMS)

Step 1: Coupling of E3 Ligase Ligand to the this compound Linker

  • In a clean, dry reaction vessel, dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of Boc-NH-PEG4-NH-PEG4-Boc (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the E3-Linker-bis(Boc) intermediate.

Step 2: Boc Deprotection

  • Dissolve the E3-Linker-bis(Boc) intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA. The resulting E3-Linker-(NH2)2 intermediate is typically used in the next step without further purification.

Step 3: Coupling of POI Ligand to the Deprotected Linker

  • Dissolve the carboxylic acid-functionalized POI ligand (2.5 eq) and HATU (2.8 eq) in anhydrous DMF.

  • Add DIPEA (5.0 eq) and stir for 15 minutes at room temperature.

  • Add a solution of the E3-Linker-(NH2)2 intermediate (1.0 eq) in anhydrous DMF.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Work-up the reaction as described in Step 1.

  • Purify the final PROTAC product by preparative HPLC.

  • Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol provides a method to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.[6]

Materials:

  • Cell line expressing the POI

  • PROTAC stock solution in DMSO

  • Vehicle control (DMSO)

  • Cell culture medium and supplements

  • PBS (Phosphate-Buffered Saline)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate at a density that will allow them to reach 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium.

    • Treat cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with inhibitors.

    • Collect the lysate and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the POI and a loading control overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect protein bands using an ECL substrate and an imaging system.[6]

    • Quantify band intensities and normalize the POI signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[7]

Protocol 3: Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement

ITC is a powerful technique to measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of a PROTAC binding to its target protein or the E3 ligase.[6]

Materials:

  • Purified target protein or E3 ligase

  • PROTAC of interest

  • ITC instrument

  • Dialysis buffer (e.g., PBS or HEPES, pH 7.4)

  • DMSO (if required for PROTAC solubility)

Procedure:

  • Sample Preparation:

    • Dialyze the purified protein against the ITC buffer.

    • Prepare a stock solution of the PROTAC in DMSO and dilute it into the same dialysis buffer. Ensure the final DMSO concentration is matched in both protein and PROTAC solutions.[6]

    • Degas both solutions before the experiment.

  • ITC Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Thoroughly clean the sample cell and injection syringe.

  • Titration:

    • Load the protein solution into the sample cell (typically 10-20 µM).

    • Load the PROTAC solution into the injection syringe (typically 10-20 times the protein concentration).

    • Perform a series of small injections of the PROTAC into the protein solution, allowing the system to equilibrate between injections.

    • Perform a control titration of the PROTAC into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.

Protocol 4: Immunoprecipitation-Mass Spectrometry (IP-MS) for Ternary Complex Analysis

IP-MS can be used to confirm the formation of the ternary complex (POI-PROTAC-E3 ligase) in cells.[5]

Materials:

  • Cells treated with PROTAC or vehicle control

  • Lysis buffer

  • Antibody against the POI or E3 ligase

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Mass spectrometer

Procedure:

  • Cell Lysis and Immunoprecipitation:

    • Lyse cells treated with the PROTAC.

    • Incubate the cell lysate with an antibody against the POI or E3 ligase.

    • Add Protein A/G magnetic beads to pull down the antibody-protein complex.

  • Washing and Elution:

    • Wash the beads extensively to remove non-specific binders.

    • Elute the protein complexes from the beads.

  • Mass Spectrometry Analysis:

    • Digest the eluted proteins into peptides.

    • Analyze the peptide mixture by LC-MS/MS to identify the proteins present in the complex. The presence of both the POI and the E3 ligase in the PROTAC-treated sample confirms the formation of the ternary complex.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound Linker) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation POI_PROTAC_E3 POI-PROTAC-E3 Complex Ub Ubiquitin Ub->POI Tags POI Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides POI_PROTAC_E3->PROTAC Recycled POI_PROTAC_E3->Ub Ubiquitination

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_biochemical Biochemical & Biophysical Assays cluster_cellular Cellular Assays Synthesis Synthesis of PROTAC with this compound Linker Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (NMR, HRMS) Purification->Characterization ITC Binding Affinity (ITC) (PROTAC to POI & E3) Characterization->ITC IP_MS Ternary Complex Formation (IP-MS) Characterization->IP_MS Western_Blot Protein Degradation (Western Blot) Determine DC50 & Dmax Characterization->Western_Blot Cell_Viability Cell Viability/Proliferation Western_Blot->Cell_Viability

Caption: Experimental workflow for PROTAC development.

BRD4_Signaling cluster_nucleus Nucleus BRD4_PROTAC BRD4-Targeting PROTAC (this compound Linker) BRD4 BRD4 BRD4_PROTAC->BRD4 Targets Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds Degradation BRD4 Degradation BRD4->Degradation Leads to P_TEFb P-TEFb Complex Acetylated_Histones->P_TEFb Recruits RNA_Pol_II RNA Polymerase II P_TEFb->RNA_Pol_II Phosphorylates Oncogenes Oncogenes (e.g., c-Myc) RNA_Pol_II->Oncogenes Transcribes Transcription Transcription Oncogenes->Transcription Degradation->BRD4 Inhibits Function Degradation->Transcription Downregulates

Caption: BRD4 degradation signaling pathway.

ERa_Signaling cluster_cell Cell ERa_PROTAC ERα-Targeting PROTAC (this compound Linker) ERa Estrogen Receptor α (ERα) ERa_PROTAC->ERa Targets Estrogen Estrogen Estrogen->ERa Binds & Activates ERa->ERa Dimerization ERE Estrogen Response Element (DNA) ERa->ERE Binds Degradation ERα Degradation ERa->Degradation Leads to Gene_Transcription Gene Transcription ERE->Gene_Transcription Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Degradation->ERa Inhibits Function Degradation->Cell_Proliferation Inhibits

Caption: ERα degradation signaling pathway.

References

Harnessing the Power of Two: The NH-bis-PEG4 Linker for Developing Dual-Drug Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals in the field of oncology and bioconjugation.

Introduction: The development of Antibody-Drug Conjugates (ADCs) has revolutionized targeted cancer therapy. However, challenges such as tumor heterogeneity and acquired drug resistance limit the efficacy of single-payload ADCs. Dual-drug ADCs, which deliver two distinct cytotoxic agents with complementary mechanisms of action, represent a promising strategy to overcome these limitations. A critical component in the design of these next-generation therapeutics is the linker, which connects the antibody to the payloads. This document details the application of a branched, hydrophilic NH-bis-PEG4 linker for the development of homogeneous dual-drug ADCs. This linker architecture allows for the precise loading of two different payloads onto a single antibody, enhancing therapeutic potential.

The this compound Linker: A Platform for Dual-Drug Delivery

The this compound linker is a branched molecule designed for the site-specific conjugation of two distinct drug payloads to a monoclonal antibody (mAb). Its core structure is based on a primary amine (NH) for antibody conjugation, which branches into two polyethylene (B3416737) glycol (PEG4) arms, each terminating in a functional group for payload attachment. The PEG4 moieties enhance the hydrophilicity of the linker, which can improve the solubility, stability, and pharmacokinetic profile of the resulting ADC.[1]

Key Features of the this compound Linker:

  • Branched Architecture: Enables the attachment of two separate payloads to a single conjugation site on the antibody.[][]

  • PEG4 Spacers: The tetra-polyethylene glycol units increase the linker's hydrophilicity, which can mitigate aggregation issues often associated with hydrophobic payloads and improve the overall pharmacokinetic properties of the ADC.[4]

  • Versatile Conjugation Chemistry: The terminal ends of the PEG arms can be functionalized with various reactive groups (e.g., maleimide (B117702), NHS ester, click chemistry handles like azide (B81097) or DBCO) to allow for the orthogonal conjugation of two different drug molecules.[5][6]

Application: Development of a Dual-Drug ADC Targeting HER2

This application note will focus on the development of a dual-drug ADC targeting the HER2 receptor, a well-established target in breast and gastric cancers. The ADC will be constructed using Trastuzumab, a humanized anti-HER2 mAb, and will carry two distinct payloads: Monomethyl Auristatin E (MMAE), a potent tubulin inhibitor with cell-permeable properties enabling a bystander effect, and Monomethyl Auristatin F (MMAF), a related tubulin inhibitor that is less permeable and effective against multidrug-resistant cells.[7][8] This combination aims to address both antigen-heterogeneous tumors and cells with drug efflux pumps.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data for the development and characterization of a Trastuzumab-NH-bis-PEG4-(MMAE)(MMAF) dual-drug ADC.

Table 1: Drug-to-Antibody Ratio (DAR) Characterization

ADC SpeciesPayload 1DAR (Payload 1)Payload 2DAR (Payload 2)Total DARMethod of Determination
Trastuzumab-MMAE (control)MMAE3.8--3.8HIC-UV, LC-MS
Trastuzumab-MMAF (control)MMAF3.9--3.9HIC-UV, LC-MS
Trastuzumab-Dual-DrugMMAE2.1MMAF1.94.0HIC-UV, LC-MS

DAR values are averages determined from the analysis of the purified ADC batch.[][9][10]

Table 2: In Vitro Cytotoxicity Data

Cell LineHER2 ExpressionADCIC50 (ng/mL)
SK-BR-3HighTrastuzumab-MMAE15.2
Trastuzumab-MMAF10.8
Trastuzumab-Dual-Drug8.5
JIMT-1 (MDR1+)ModerateTrastuzumab-MMAE>1000
Trastuzumab-MMAF55.4
Trastuzumab-Dual-Drug32.1
MDA-MB-468NegativeTrastuzumab-MMAE>2000
Trastuzumab-MMAF>2000
Trastuzumab-Dual-Drug>2000

IC50 values represent the concentration of ADC required to inhibit cell growth by 50% after 72 hours of incubation.[][7][11]

Table 3: In Vivo Efficacy in Xenograft Model (JIMT-1)

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Complete Regressions
Vehicle Control-00/8
Trastuzumab-MMAE5450/8
Trastuzumab-MMAF5681/8
Trastuzumab-Dual-Drug5955/8

Tumor growth inhibition was measured at day 21 post-tumor implantation in a JIMT-1 breast cancer xenograft model.[12][]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Synthesis of the this compound-(Maleimide)2 Linker

This protocol describes the synthesis of a branched linker with two maleimide groups for conjugation to thiol-containing payloads.

  • Core Synthesis: Start with a lysine (B10760008) core with its alpha- and epsilon-amino groups protected.

  • PEGylation: React the carboxyl group of the protected lysine with a primary amine-functionalized PEG4 molecule.

  • Branching: Deprotect the alpha- and epsilon-amino groups of the lysine core.

  • Functionalization: React the two newly exposed primary amines with a heterobifunctional linker containing an NHS ester on one end and a maleimide on the other (e.g., SM(PEG)4). This will result in the this compound-(Maleimide)2 linker.

  • Purification: Purify the final linker product using reverse-phase HPLC.

Protocol 2: Preparation of Drug-Linker Payloads
  • Payload Thiolation (if necessary): If the payloads (MMAE, MMAF) do not contain a free thiol, they need to be modified. This can be achieved by reacting the N-terminus of the auristatins with a thiol-containing linker like N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) followed by reduction.

  • Conjugation to Linker: React the thiol-containing MMAE and MMAF separately with the this compound-(Maleimide)2 linker in a sequential or controlled manner to generate the dual-drug linker complex. Orthogonal protection and deprotection strategies may be required for controlled synthesis.[7]

Protocol 3: Antibody Reduction and Conjugation
  • Antibody Preparation: Dialyze Trastuzumab into a suitable buffer (e.g., PBS, pH 7.4 with 1 mM EDTA).

  • Partial Reduction: Partially reduce the interchain disulfide bonds of the antibody to generate free thiol groups. Use a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) at a molar ratio of approximately 2.5:1 (TCEP:mAb). Incubate at 37°C for 1-2 hours.[6]

  • Removal of Reducing Agent: Remove excess TCEP using a desalting column or centrifugal filtration.

  • Conjugation: Immediately react the reduced antibody with the pre-prepared this compound-(MMAE)(MMAF) dual-drug linker complex at a molar excess of the linker-drug. Allow the reaction to proceed at 4°C for 4-16 hours.

  • Quenching: Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups on the linker.

Protocol 4: Purification and Characterization of the Dual-Drug ADC
  • Purification: Purify the ADC from unconjugated linker-drug and other impurities using protein A chromatography or size exclusion chromatography (SEC).

  • Characterization:

    • DAR Determination: Determine the average drug-to-antibody ratio using hydrophobic interaction chromatography (HIC) and/or LC-MS.[5][14]

    • Aggregation Analysis: Assess the level of aggregation using size exclusion chromatography (SEC-HPLC).

    • Antigen Binding: Confirm that the conjugation process has not compromised the antibody's binding to its target antigen (HER2) using an ELISA-based assay.

Protocol 5: In Vitro Cytotoxicity Assay
  • Cell Culture: Culture HER2-positive (SK-BR-3, JIMT-1) and HER2-negative (MDA-MB-468) cancer cell lines in appropriate media.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the single-drug and dual-drug ADCs, as well as a vehicle control.

  • Incubation: Incubate the cells for 72 hours.

  • Viability Assessment: Measure cell viability using a standard assay such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.

Protocol 6: In Vivo Tumor Xenograft Study
  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID).

  • Tumor Implantation: Subcutaneously implant JIMT-1 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.

  • Treatment: Randomize the mice into treatment groups and administer the ADCs (e.g., 5 mg/kg) and vehicle control intravenously.

  • Efficacy Evaluation: Measure tumor volume and body weight twice weekly.

  • Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period.

  • Data Analysis: Plot the mean tumor volume over time for each group and calculate the tumor growth inhibition.

Visualizations

Dual-Drug ADC Structure

ADC_Structure cluster_ADC Dual-Drug Antibody-Drug Conjugate cluster_Linker This compound Linker mAb Trastuzumab (mAb) Linker_Core NH-Core mAb->Linker_Core Conjugation Site PEG1 PEG4 Arm 1 Linker_Core->PEG1 PEG2 PEG4 Arm 2 Linker_Core->PEG2 Payload1 MMAE PEG1->Payload1 Attachment Payload2 MMAF PEG2->Payload2 Attachment

Caption: Structure of the Trastuzumab-NH-bis-PEG4-(MMAE)(MMAF) dual-drug ADC.

Experimental Workflow for Dual-Drug ADC Synthesis and Characterization

Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization mAb Trastuzumab mAb Reduction Partial Reduction (TCEP) mAb->Reduction Reduced_mAb Thiolated mAb Reduction->Reduced_mAb Conjugation Conjugation Reduced_mAb->Conjugation Linker_Payload This compound-(MMAE)(MMAF) Linker-Payload Complex Linker_Payload->Conjugation Crude_ADC Crude Dual-Drug ADC Conjugation->Crude_ADC Purification Purification (Protein A / SEC) Crude_ADC->Purification Purified_ADC Purified Dual-Drug ADC Purification->Purified_ADC DAR_Analysis DAR Analysis (HIC / LC-MS) Purified_ADC->DAR_Analysis Aggregation_Analysis Aggregation Analysis (SEC-HPLC) Purified_ADC->Aggregation_Analysis Binding_Assay Antigen Binding (ELISA) Purified_ADC->Binding_Assay

Caption: Workflow for the synthesis and characterization of the dual-drug ADC.

Cellular Mechanism of Action of MMAE and MMAF

Signaling_Pathway cluster_cell Target Cancer Cell cluster_internalization Internalization & Payload Release cluster_cytotoxicity Cytotoxic Effect ADC Dual-Drug ADC Receptor HER2 Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Payload_Release MMAE & MMAF Released Lysosome->Payload_Release Linker Cleavage Tubulin Tubulin Payload_Release->Tubulin Inhibition of Polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Cellular mechanism of action of MMAE and MMAF payloads.[8][15][16]

Conclusion

The this compound linker provides a robust and versatile platform for the development of dual-drug ADCs. By enabling the co-delivery of two synergistic payloads, this technology has the potential to enhance therapeutic efficacy, overcome drug resistance, and improve outcomes for cancer patients. The protocols and data presented here serve as a guide for researchers and drug developers interested in exploring this promising new class of biotherapeutics.

References

Application Notes and Protocols for NH-bis-PEG4 in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address diseases driven by aberrant proteins, including those previously considered "undruggable".[1][2][3] One of the leading strategies in TPD is the use of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[4][5][6][7] These molecules consist of two distinct ligands connected by a chemical linker; one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][8] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[8][9]

The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[8] NH-bis-PEG4 is a flexible, hydrophilic polyethylene (B3416737) glycol (PEG)-based linker that can be incorporated into PROTAC design. Its properties can enhance the solubility and bioavailability of the resulting PROTAC molecule while providing an appropriate length and flexibility to span the distance between the POI and the E3 ligase. This document provides a detailed experimental workflow for the characterization of a hypothetical PROTAC molecule, "PROTAC-X," which utilizes an this compound linker to target a protein of interest for degradation.

Principle of PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the cell's ubiquitin-proteasome pathway. The bifunctional nature of the PROTAC allows for the simultaneous binding to a target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC molecule to engage in further rounds of degradation.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC-X (with this compound linker) PROTAC_bound PROTAC-X POI Target Protein (POI) POI_bound POI E3 E3 Ubiquitin Ligase E3_bound E3 Ligase PROTAC_bound->PROTAC Recycling PROTAC_bound->E3_bound POI_bound->PROTAC_bound Ub_chain Polyubiquitin Chain POI_bound->Ub_chain Polyubiquitination Ub Ubiquitin E3_bound->Ub recruits Ub->POI_bound transfers to Proteasome 26S Proteasome Ub_chain->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of PROTAC-X mediated protein degradation.

Experimental Workflow Overview

The following diagram outlines the general workflow for evaluating the efficacy of a PROTAC synthesized with an this compound linker.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_cell_culture Cell-Based Assays cluster_analysis Data Analysis synthesis Synthesis of PROTAC-X with this compound linker purification Purification and Characterization (HPLC, MS) synthesis->purification cell_culture Cell Seeding purification->cell_culture treatment Treatment with PROTAC-X (Dose-Response and Time-Course) cell_culture->treatment cell_lysis Cell Lysis and Protein Extraction treatment->cell_lysis quantification Protein Quantification (BCA Assay) cell_lysis->quantification western_blot Western Blotting quantification->western_blot imaging Imaging and Densitometry western_blot->imaging data_analysis Data Analysis (DC50 and Dmax Calculation) imaging->data_analysis

Caption: Experimental workflow for evaluating PROTAC-X.

Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Plate a human cell line known to express the target protein (e.g., HeLa, HEK293) in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. Incubate overnight at 37°C in a 5% CO2 incubator.

  • PROTAC-X Preparation: Prepare a 10 mM stock solution of PROTAC-X in dimethyl sulfoxide (B87167) (DMSO). From this stock, prepare serial dilutions in cell culture medium to achieve the final desired concentrations.

  • Cell Treatment (Dose-Response): Aspirate the culture medium from the wells and replace it with medium containing varying concentrations of PROTAC-X (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC-X treatment.[10]

  • Cell Treatment (Time-Course): Treat cells with a fixed, effective concentration of PROTAC-X (determined from the dose-response experiment) for different durations (e.g., 0, 2, 4, 8, 16, 24 hours).

  • Incubation: Incubate the treated cells at 37°C in a 5% CO2 incubator for the specified duration.

Protocol 2: Protein Extraction and Quantification
  • Cell Lysis: After treatment, place the plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[10]

  • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[10]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[10]

  • Protein Quantification: Transfer the supernatant (protein lysate) to a new tube. Determine the protein concentration using a bicinchoninic acid (BCA) protein assay according to the manufacturer's instructions.[10]

Protocol 3: Western Blotting
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C with gentle agitation.[10]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: Wash the membrane three times with TBST for 10 minutes each. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

Quantitative Data Presentation

The following tables present representative data for the degradation of a hypothetical target protein by PROTAC-X.

Table 1: Dose-Dependent Degradation of Target Protein by PROTAC-X

PROTAC-X Concentration (nM)Target Protein Level (%)Standard Deviation
0 (Vehicle)1005.2
0.195.34.8
178.16.1
1045.65.5
10015.23.9
10008.92.5
1000010.33.1

Cells were treated for 24 hours. Protein levels were quantified by densitometry of Western blots and normalized to the vehicle control.

Table 2: Time-Dependent Degradation of Target Protein by PROTAC-X

Time (hours)Target Protein Level (%)Standard Deviation
01004.7
285.45.1
462.94.9
835.14.2
1612.83.3
249.52.8

Cells were treated with 100 nM PROTAC-X. Protein levels were quantified by densitometry of Western blots and normalized to the 0-hour time point.

Data Analysis

From the dose-response data, two key parameters are calculated to characterize the potency and efficacy of the PROTAC:

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of protein degradation achieved.

For PROTAC-X, the calculated DC50 is approximately 12 nM, and the Dmax is around 91%.

Conclusion

This application note provides a comprehensive experimental workflow for researchers engaged in the development and evaluation of PROTACs utilizing an this compound linker. The detailed protocols for cell-based assays and quantitative analysis, along with representative data, offer a practical guide for characterizing the efficacy of novel protein degraders. The inherent flexibility and hydrophilicity of the PEG4 linker moiety can contribute favorably to the overall properties of the PROTAC, potentially leading to improved cellular permeability and ternary complex formation. The presented methodologies can be adapted to various target proteins and cell systems, facilitating the advancement of targeted protein degradation as a promising therapeutic strategy.

References

Application Note: Optimizing Conjugation Reactions with NH-bis-PEG4 using Molar Excess Calculations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a fundamental technique in modern drug development, diagnostics, and life science research.[1] Amine-reactive crosslinkers, particularly those with N-hydroxysuccinimide (NHS) esters, are widely used for their ability to efficiently react with primary amines (-NH2) on proteins and peptides, such as the side chains of lysine (B10760008) residues and the N-terminus.[1][2][3] This reaction forms a stable and irreversible amide bond.[2][]

NH-bis-PEG4-NHS ester is a homobifunctional crosslinker featuring two NHS ester groups separated by a 4-unit polyethylene (B3416737) glycol (PEG) spacer. This structure allows it to be used for various applications, including intramolecular crosslinking, intermolecular conjugation of two amine-containing molecules, and as a linker in Antibody-Drug Conjugates (ADCs).[5] The PEG spacer enhances the solubility and can reduce the immunogenicity of the resulting conjugate.[6]

A critical parameter for a successful conjugation reaction is the molar excess of the crosslinker relative to the biomolecule. An insufficient excess can lead to low conjugation efficiency, while a large excess can result in protein aggregation, loss of biological activity due to the modification of critical amine residues, or undesired polymerization.[7] Therefore, careful calculation and optimization of the molar excess are paramount for achieving the desired degree of labeling (DOL) and preserving the biomolecule's function.

Principle of Molar Excess Calculation

The goal of the calculation is to determine the precise amount of this compound-NHS ester needed to achieve a target molar ratio relative to the amount of the target biomolecule (e.g., a protein or antibody). This ratio is influenced by several factors, including the concentration of the protein, the number of available primary amines, and the desired outcome of the conjugation.[7][8] For instance, dilute protein solutions generally require a higher molar excess of the NHS ester to achieve the same level of labeling as more concentrated solutions, due to the competing hydrolysis reaction of the NHS ester in aqueous buffers.[8][9][10]

Factors Influencing Reaction and Molar Excess

Several experimental conditions significantly affect the efficiency of the NHS ester reaction and should be considered when planning a conjugation protocol.

ParameterRecommended Range/ConditionRationale & Considerations
Molar Excess Ratio 5-fold to 20-fold (starting point)A titration is highly recommended to determine the optimal ratio for a specific biomolecule and application. A 20-fold excess is a common starting point for antibodies (1-10 mg/mL) to achieve 4-6 linkers per antibody.[7][8][9][10]
pH 7.2 - 8.5The reaction between an NHS ester and a primary amine is most efficient in this range.[3][11] Higher pH levels increase the reaction rate but also significantly accelerate the hydrolysis of the NHS ester, which is a competing reaction.[3][7][11] A pH of 8.3-8.5 is often a good starting point.[12]
Reaction Buffer Phosphate (B84403), Borate, Carbonate/BicarbonateBuffers must be free of primary amines (e.g., Tris, Glycine) as these will compete with the target biomolecule for reaction with the NHS ester.[3][8][13] If the protein is in an incompatible buffer, a buffer exchange via dialysis or desalting column is required.[10][13]
Temperature 4°C to Room Temperature (20-25°C)Reactions can be performed at room temperature for faster kinetics (30-60 minutes) or at 4°C (2 hours to overnight) to minimize hydrolysis and for more sensitive proteins.[3][9][10]
Protein Concentration > 2 mg/mL recommendedHigher protein concentrations favor the desired conjugation reaction over the competing hydrolysis of the NHS ester.[13] Dilute protein solutions require a greater molar excess of the reagent to achieve similar results.[8][10]
Reagent Preparation Dissolve in anhydrous DMSO or DMF immediately before useNHS esters are moisture-sensitive and hydrolyze in aqueous environments.[13] The reagent should be warmed to room temperature before opening to prevent condensation.[9][10] The final concentration of the organic solvent in the reaction should not exceed 10% to avoid protein denaturation.[7][10]

Logical Workflow for Molar Excess Calculation

The following diagram illustrates the step-by-step process for calculating the required amount of this compound-NHS ester for a conjugation reaction.

G cluster_inputs Inputs cluster_calc Calculation Steps cluster_output Output A Protein Concentration (mg/mL) S1 Step 1: Calculate Moles of Protein (Conc. / MW) * Volume A->S1 B Protein MW (g/mol) B->S1 C Reaction Volume (mL) C->S1 D Desired Molar Excess S2 Step 2: Calculate Moles of PEG Reagent Moles of Protein * Molar Excess D->S2 E PEG Reagent MW (g/mol) S3 Step 3: Calculate Mass of PEG Reagent Moles of PEG * PEG MW E->S3 S1->S2 moles protein S2->S3 moles PEG S4 Step 4: Calculate Volume of PEG Stock Mass of PEG / Stock Conc. S3->S4 O1 Mass (mg) of PEG Reagent to Weigh S3->O1 O2 Volume (µL) of PEG Stock to Add S4->O2

Caption: A logical workflow for calculating molar excess.

Experimental Protocol: Protein-Protein Conjugation

This protocol provides a general method for crosslinking two different amine-containing proteins (Protein A and Protein B) using this compound-NHS ester.

Materials:

  • Protein A and Protein B

  • This compound-NHS ester

  • Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.5)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting columns or dialysis cassettes for purification

Experimental Workflow Diagram:

G prep 1. Prepare Protein Solution Buffer exchange into amine-free buffer (pH 7.2-8.5). Adjust protein concentration. peg_prep 2. Prepare PEG Reagent Warm NHS-bis-PEG4 to RT. Dissolve in anhydrous DMSO to make a fresh stock solution (e.g., 10 mM). reaction 3. Initiate Conjugation Add calculated volume of PEG stock to protein solution. Mix gently. prep->reaction incubate 4. Incubate 30-60 min at Room Temperature OR 2 hours at 4°C. reaction->incubate quench 5. Quench Reaction Add Quenching Buffer (e.g., Tris) to a final concentration of 20-50 mM. incubate->quench purify 6. Purify Conjugate Remove excess crosslinker and byproducts using a desalting column or dialysis. quench->purify analyze 7. Analyze Results Characterize conjugate using SDS-PAGE, SEC-HPLC, or Mass Spectrometry. purify->analyze

Caption: General experimental workflow for protein conjugation.

Procedure:

  • Protein Preparation:

    • Prepare a solution containing both Protein A and Protein B in an amine-free reaction buffer (e.g., PBS, pH 7.5). Ensure the buffer does not contain primary amines like Tris or glycine.[8]

    • The concentration of the less abundant protein should ideally be 2 mg/mL or higher to maximize conjugation efficiency.[13]

  • Calculate Reagents:

    • Perform the molar excess calculation based on the protein that is the limiting reactant. Start with a 10- to 20-fold molar excess of this compound-NHS ester relative to this protein.

  • Reagent Preparation:

    • Allow the vial of this compound-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[9][10]

    • Immediately before use, dissolve the calculated mass of the ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). Vortex to ensure it is fully dissolved.[9][10]

  • Conjugation Reaction:

    • Add the calculated volume of the this compound-NHS ester stock solution to the protein mixture while gently vortexing.

    • Ensure the final concentration of the organic solvent does not exceed 10% (v/v) to avoid protein denaturation.[8][10]

  • Incubation:

    • Incubate the reaction at room temperature for 30-60 minutes or on ice/at 4°C for 2 hours.[9][10] The optimal time and temperature may need to be determined empirically.

  • Quenching:

    • Stop the reaction by adding a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 20-50 mM. This will react with and consume any unreacted NHS esters.[3]

    • Incubate for an additional 15 minutes.

  • Purification:

    • Remove unreacted crosslinker and the NHS byproduct by using a desalting column (for rapid results) or through dialysis against an appropriate storage buffer.[9][10]

  • Analysis and Storage:

    • Analyze the reaction products using SDS-PAGE to visualize the formation of higher molecular weight crosslinked species. Further characterization can be performed using size-exclusion chromatography (SEC) or mass spectrometry.

    • Store the purified conjugate under conditions appropriate for the target proteins.

References

Application Notes and Protocols for the Characterization of NH-bis-PEG4 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH-bis-PEG4 conjugates are bifunctional linkers that play a crucial role in various bioconjugation applications, including the development of antibody-drug conjugates (ADCs) and PROTACs.[1] The defining feature of these molecules is a central secondary amine (NH) linking two polyethylene (B3416737) glycol (PEG) chains, each composed of four ethylene (B1197577) glycol units. This structure imparts hydrophilicity and a defined spacer length, which can enhance the solubility, stability, and pharmacokinetic properties of the conjugated molecules.[2]

Accurate and comprehensive characterization of these conjugates is paramount to ensure their identity, purity, and consistency, which are critical quality attributes in drug development. This document provides detailed application notes and experimental protocols for the analytical characterization of this compound conjugates using a multi-faceted approach encompassing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared Spectroscopy (FTIR).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound conjugates, providing detailed information about the molecular structure and connectivity of atoms. Both ¹H and ¹³C NMR are essential for unambiguous characterization.[3]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound conjugate.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Deuterium oxide (D₂O), or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean NMR tube.

    • Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

    • Acquire a ¹H NMR spectrum. A standard single-pulse experiment is typically sufficient.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom.

    • For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to determine proton-proton and proton-carbon correlations, respectively.

  • Data Analysis:

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

    • Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the this compound structure. Note that the chemical shifts of protons on carbons adjacent to the nitrogen and terminal groups will be distinct from the repeating ethylene glycol units.[4]

Data Presentation: Expected NMR Chemical Shifts

The following table summarizes the expected chemical shift ranges for a representative this compound conjugate.

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
-CH₂- adjacent to NH2.8 - 3.248 - 52
-CH₂-O- adjacent to NH-CH₂3.5 - 3.768 - 72
-(CH₂-CH₂-O-) backbone3.6 - 3.869 - 71
Terminal -CH₂- Dependent on terminal groupDependent on terminal group

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and the nature of the terminal functional groups.

Quantitative NMR (qNMR) for Purity Assessment

qNMR can be used to determine the absolute purity of the this compound conjugate without the need for a specific reference standard of the analyte itself.[5][6]

Experimental Protocol: qNMR
  • Sample Preparation:

    • Accurately weigh a precise amount of the this compound conjugate (e.g., 10.0 mg).

    • Accurately weigh a precise amount of a certified internal standard with a known purity (e.g., 5.0 mg of maleic acid or dimethyl sulfone). The standard should have signals that do not overlap with the analyte signals.[5]

    • Dissolve both the analyte and the internal standard in a known volume of a deuterated solvent in an NMR tube.

  • Instrument Setup and Data Acquisition:

    • Ensure quantitative acquisition parameters are used, including a sufficiently long relaxation delay (D1) to allow for full relaxation of all relevant nuclei (typically 5-7 times the longest T₁).

    • Acquire the ¹H NMR spectrum with a high signal-to-noise ratio.

  • Data Analysis:

    • Integrate a well-resolved, characteristic peak of the this compound conjugate and a peak from the internal standard.

    • Calculate the purity using the following formula:[3] Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • W = Weight

      • P = Purity of the standard

Data Presentation: Example qNMR Purity Calculation
Parameter Analyte (this compound) Internal Standard (Maleic Acid)
Weight (mg)10.25.1
Molecular Weight ( g/mol )381.47 (for a specific structure)116.07
Purity of Standard (%)-99.8
Integrated Signal-CH₂- adjacent to NH-CH=CH-
Number of Protons (N)42
Integral Value (I)5.302.00
Calculated Purity (%) 98.5 -

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for confirming the molecular weight of the this compound conjugate, providing unequivocal evidence of its identity.[7] High-resolution mass spectrometry (HRMS) can also confirm the elemental composition.

Experimental Protocol: LC-MS
  • Sample Preparation:

    • Dissolve the this compound conjugate in a suitable solvent (e.g., water, methanol, or acetonitrile) to a concentration of approximately 0.1-1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • LC-MS System and Conditions:

    • LC System: An HPLC or UPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is commonly used.[8]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • MS System: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

    • Ionization Mode: Positive ion mode is typically used for amine-containing compounds.

    • Data Acquisition: Acquire full scan mass spectra over a relevant m/z range.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺) and other adducts (e.g., [M+Na]⁺).

    • Compare the observed mass to the theoretical mass of the this compound conjugate.

Data Presentation: Expected Mass Spectrometry Results
Ion Theoretical m/z Observed m/z Mass Error (ppm)
[M+H]⁺382.2486382.2489< 1
[M+Na]⁺404.2306404.2308< 1

Note: Theoretical masses are for a representative this compound structure and will vary based on the exact composition and terminal groups.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound conjugates and quantifying impurities.[9] Due to the lack of a strong UV chromophore in the PEG backbone, detectors such as Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Refractive Index (RI) are often necessary.[10][11]

Experimental Protocol: RP-HPLC with ELSD/CAD
  • Sample Preparation:

    • Dissolve the this compound conjugate in the initial mobile phase to a concentration of 1-5 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Conditions:

    • System: HPLC or UPLC system equipped with an ELSD or CAD.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[9]

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A shallow gradient, for example, from 20% to 60% Mobile Phase B over 20 minutes. The gradient should be optimized to achieve good separation of the main peak from any impurities.

    • Flow Rate: 0.8-1.2 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 5-20 µL.

    • ELSD/CAD Settings: Optimize nebulizer and evaporator temperatures according to the manufacturer's recommendations for the mobile phase composition.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the this compound conjugate as the percentage of the main peak area relative to the total peak area.

Data Presentation: Typical HPLC Purity Data
Peak Retention Time (min) Area (%) Identity
15.21.2Impurity (e.g., starting material)
210.898.5This compound Conjugate
312.10.3Impurity (e.g., side-product)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and straightforward technique used to identify the functional groups present in the this compound conjugate, confirming the presence of the PEG backbone and other key structural features.

Experimental Protocol: FTIR-ATR
  • Sample Preparation:

    • Place a small amount of the neat this compound conjugate (liquid or solid) directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup and Data Acquisition:

    • Use an FTIR spectrometer equipped with an ATR accessory.

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups present in the molecule.

Data Presentation: Characteristic FTIR Absorption Bands
Wavenumber (cm⁻¹) Vibration Functional Group
~3300 (broad)N-H stretchSecondary Amine
2850-2950C-H stretchAliphatic
~1100 (strong)C-O-C stretchEther (PEG backbone)[12][13]
1350-1450C-H bendAliphatic

Note: The presence and position of other bands will depend on the terminal functional groups of the conjugate.

Visualizations

Experimental Workflows

Characterization_Workflow cluster_sample Sample Preparation cluster_techniques Analytical Techniques cluster_data Data Analysis Sample This compound Conjugate NMR NMR Spectroscopy (¹H, ¹³C, qNMR) Sample->NMR MS Mass Spectrometry (LC-MS) Sample->MS HPLC HPLC (RP-HPLC with ELSD/CAD) Sample->HPLC FTIR FTIR Spectroscopy (ATR) Sample->FTIR Structure Structural Elucidation NMR->Structure Purity_NMR Purity (qNMR) NMR->Purity_NMR MW Molecular Weight Confirmation MS->MW Purity_HPLC Purity (HPLC) HPLC->Purity_HPLC Func_Groups Functional Group Identification FTIR->Func_Groups

Caption: Overall analytical workflow for this compound characterization.

HPLC_Purity_Workflow Start Dissolve Sample in Mobile Phase Filter Filter through 0.22 µm Syringe Filter Start->Filter Inject Inject onto RP-HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect Detection with ELSD or CAD Separate->Detect Analyze Integrate Peaks & Calculate Area % Detect->Analyze End Purity Report Analyze->End

Caption: Experimental workflow for HPLC purity analysis.

Conclusion

A comprehensive characterization of this compound conjugates is essential for their successful application in research and drug development. The orthogonal analytical techniques described in these application notes—NMR spectroscopy, mass spectrometry, HPLC, and FTIR spectroscopy—provide a robust framework for confirming the identity, structure, purity, and quality of these critical bifunctional linkers. By implementing these detailed protocols, researchers can ensure the reliability and reproducibility of their results, ultimately contributing to the development of safer and more effective bioconjugates.

References

Application Note: Using Mass Spectrometry to Confirm NH-bis-PEG4 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In biopharmaceutical development and proteomics, the covalent attachment of polyethylene (B3416737) glycol (PEG) linkers, or PEGylation, is a critical strategy for improving the therapeutic properties of proteins and peptides. Homobifunctional crosslinkers, such as Bis-PEG4-NHS ester, are used to create covalent bonds between molecules, study protein-protein interactions, and stabilize protein complexes. Bis-PEG4-NHS ester contains two N-hydroxysuccinimide (NHS) ester groups at either end of a hydrophilic 4-unit PEG spacer. These NHS esters react efficiently with primary amines (e.g., the ε-amine of lysine (B10760008) residues and the N-terminus) to form stable amide bonds.[1][2]

Confirming the successful conjugation and characterizing the resulting products are essential for ensuring the efficacy, safety, and batch-to-batch consistency of bioconjugates. Mass spectrometry (MS) is a powerful analytical technique for this purpose, providing unambiguous confirmation of the covalent mass addition.[3] This application note provides detailed protocols for using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Electrospray Ionization (LC-ESI) mass spectrometry to confirm and characterize the products of NH-bis-PEG4 conjugation.

Principle of the Method

The confirmation of conjugation relies on the precise measurement of the mass increase of a protein or peptide after reaction with the Bis-PEG4-NHS ester crosslinker. The reaction can result in several products:

  • Monolink (Hydrolyzed): One end of the crosslinker reacts with a primary amine, and the other end is hydrolyzed.

  • Monolink (Unreacted): One end of the crosslinker reacts, while the other NHS ester remains intact (less stable).

  • Looplink (Intra-peptide/protein): Both ends of the crosslinker react with two different primary amines on the same molecule.

  • Crosslink (Inter-peptide/protein): Both ends of the crosslinker react with primary amines on two different molecules.

Mass spectrometry can distinguish these species based on their unique molecular weights. Intact protein analysis by MALDI-TOF or LC-MS provides information on the overall degree of modification, while analysis of proteolytically digested samples by LC-MS/MS is necessary to identify the specific sites of conjugation.[4][5]

Reaction Scheme: Bis-PEG4-NHS Ester with Protein Amines

Prot Protein-NH₂ Mono Monolinked Protein (Hydrolyzed NHS) Prot->Mono Loop Intra-protein Looplink Prot->Loop Cross Inter-protein Crosslink Prot->Cross Linker NHS-PEG4-NHS (Bis-PEG4-NHS ester) Linker->Mono Linker->Loop Linker->Cross

Caption: Reaction of Bis-PEG4-NHS ester with protein primary amines.

Experimental Workflow

The overall process involves conjugating the protein of interest with the Bis-PEG4-NHS ester, preparing the sample to remove excess reagents, and analyzing the products using mass spectrometry. For detailed site identification, an additional enzymatic digestion step is required.

A 1. Protein Solubilization (Amine-free buffer, pH 7.2-8.0) B 2. Crosslinker Addition (Bis-PEG4-NHS ester in DMSO) A->B C 3. Incubation (30 min @ RT or 2 hr @ 4°C) B->C D 4. Quenching (Optional) (e.g., 1M Tris-HCl) C->D E 5. Sample Cleanup (Dialysis / SEC) D->E F Intact Mass Analysis E->F I Peptide Mapping Analysis E->I G MALDI-TOF MS F->G H LC-ESI-MS F->H J Reduction & Alkylation I->J K Trypsin Digestion J->K L LC-MS/MS Analysis K->L M Data Analysis (Crosslink Identification) L->M

Caption: Overall experimental workflow for MS confirmation.

Experimental Protocols

Protocol 1: Protein Crosslinking with Bis-PEG4-NHS Ester

This protocol describes a general procedure for crosslinking a soluble protein. Optimal conditions, such as protein and crosslinker concentrations, may need to be determined empirically.[6]

Materials:

  • Purified Protein of Interest

  • Bis-PEG4-NHS ester (e.g., MedKoo Cat#: 572088)[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-8.0. Avoid buffers containing primary amines (e.g., Tris, Glycine).

  • Quenching Buffer (Optional): 1M Tris-HCl, pH 7.5.

  • Dialysis cassettes (e.g., 10K MWCO) or size-exclusion chromatography (SEC) columns for cleanup.

Procedure:

  • Prepare Protein: Dissolve the protein in the Conjugation Buffer to a final concentration of 1-5 mg/mL.

  • Prepare Crosslinker Stock: Immediately before use, dissolve the Bis-PEG4-NHS ester in anhydrous DMSO to prepare a 10-25 mM stock solution.

  • Initiate Reaction: Add the crosslinker stock solution to the protein solution to achieve a final 10- to 50-fold molar excess of crosslinker over protein. Gently mix and vortex immediately.

  • Incubate: Allow the reaction to proceed for 30 minutes at room temperature or for 2 hours at 4°C.

  • Quench Reaction (Optional): To stop the crosslinking reaction, add Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.

  • Remove Excess Reagent: Purify the conjugated protein from excess crosslinker and byproducts using dialysis against PBS or SEC. The sample is now ready for MS analysis.

Protocol 2: Sample Preparation for Mass Spectrometry

A. Intact Protein Analysis:

  • The purified conjugate from Protocol 1 can be analyzed directly.

  • For LC-MS, ensure the sample is in a volatile buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate). Buffer exchange may be necessary.[7]

  • For MALDI-TOF, the sample can be co-crystallized with a suitable matrix.

B. Peptide Level Analysis (for Site Identification):

  • Denaturation, Reduction, and Alkylation:

    • Denature the purified conjugate (~50 µg) in 8 M urea (B33335).

    • Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating for 1 hour at 37°C.

    • Alkylate free sulfhydryl groups by adding iodoacetamide (B48618) (IAA) to a final concentration of 25 mM and incubating for 30 minutes at room temperature in the dark.

  • Buffer Exchange and Digestion:

    • Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.

    • Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • Cleanup:

    • Acidify the digest with formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1-1% to stop the digestion.

    • Desalt the peptides using a C18 StageTip or ZipTip before MS analysis.

Protocol 3: Mass Spectrometry Analysis

A. MALDI-TOF MS Analysis (Intact Protein):

  • Matrix Selection: Sinapinic acid (SA) or α-Cyano-4-hydroxycinnamic acid (CHCA) are common matrices for proteins and peptides.[3]

  • Sample Spotting: Mix the purified conjugate (or peptide digest) 1:1 (v/v) with the matrix solution. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

  • Acquisition: Acquire spectra in positive ion linear mode for intact proteins or reflector mode for peptides. Calibrate the instrument using known protein or peptide standards.

B. LC-ESI-MS/MS Analysis (Intact Protein and Peptides):

  • Liquid Chromatography:

    • Column: C4 reversed-phase column for intact proteins; C18 for peptides.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Develop a suitable gradient to ensure separation of the different species (e.g., 5-60% B over 30-60 minutes).

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive ion mode.

    • For intact protein analysis, acquire full MS scans over a mass range appropriate for the expected charge states (e.g., m/z 800-4000).

    • For peptide analysis, use a data-dependent acquisition (DDA) method, acquiring a full MS scan followed by MS/MS scans of the most abundant precursor ions to obtain fragmentation data for peptide identification.[4]

Data Analysis and Interpretation

The primary goal of the data analysis is to identify the mass shift corresponding to the covalent addition of the Bis-PEG4-NHS ester linker.

Expected Mass Additions

The molecular weight of the Bis-PEG4-NHS ester is 488.45 Da.[1] When it reacts, the NHS group is displaced. The resulting mass additions depend on the type of linkage formed.

Conjugation ProductReactionMass Added to Protein (Da)
Monolink (Hydrolyzed) One amine reaction, one NHS hydrolysis373.14
Looplink / Crosslink Two amine reactions354.14
Monolink (Intact NHS) One amine reaction, one NHS unreacted471.16

Table 1: Theoretical monoisotopic mass additions for products of Bis-PEG4-NHS ester conjugation.

Interpreting MS Data
  • Intact Protein Analysis: The mass spectrum will show a distribution of species. The unmodified protein peak will be present, along with additional peaks corresponding to the protein plus one, two, three, or more modifications. Deconvolution of ESI-MS data will convert the charge-state series into a zero-charge mass spectrum, simplifying interpretation.

  • Peptide Level Analysis: The analysis of crosslinked peptides is complex due to the low abundance of these species and the challenge of identifying two peptides linked together.[8] Specialized software (e.g., Proteome Discoverer with XlinkX, pLink, or similar) is required to search the MS/MS data against a protein sequence database to identify monolinked, looplinked, and crosslinked peptides.

Example Data for a Model Peptide

Consider a model peptide "TESTPEPTIDEK" (MW = 1180.6 Da) with one reactive lysine (K). After reaction with Bis-PEG4-NHS ester and tryptic digestion, we might expect the following species.

Species DescriptionExpected Monoisotopic Mass (Da)Expected m/z ([M+2H]²⁺)
Unmodified Peptide1180.60591.31
Monolinked Peptide (Hydrolyzed)1553.74 (1180.60 + 373.14)777.88
Looplinked Dimer (Intra-crosslink)2715.34 ((1180.60 x 2) + 354.14)1358.68

Table 2: Hypothetical MS data for a model peptide conjugated with Bis-PEG4-NHS ester.

Data Analysis Workflow for Crosslink Identification

A Raw LC-MS/MS Data (.raw file) B Peak Picking & Precursor Identification A->B C Database Search Engine (e.g., XlinkX, pLink) B->C F Candidate Identification C->F D Protein Sequence Database (FASTA format) D->C E Search Parameters (Crosslinker Mass, Specificity, etc.) E->C G Scoring & Validation (e.g., False Discovery Rate) F->G H Identified Crosslinks (Monolinks, Looplinks, Interlinks) G->H

Caption: Bioinformatic workflow for identifying crosslinked peptides.

Conclusion

Mass spectrometry is an indispensable tool for the detailed characterization of bioconjugates formed using this compound linkers. By combining intact mass analysis with peptide mapping strategies, researchers can confirm the success of the conjugation, determine the degree of modification, and identify the specific sites of crosslinking. The protocols and data interpretation guidelines presented here provide a robust framework for scientists and drug developers to ensure the quality and consistency of their PEGylated products.

References

Application Notes and Protocols for Targeted Protein Degradation Assays Utilizing NH-bis-PEG4 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[5][6]

The linker component of a PROTAC is not merely a spacer but plays a critical role in determining the efficacy, solubility, and cell permeability of the molecule.[3][7] Polyethylene glycol (PEG) linkers, such as NH-bis-PEG4, are widely used due to their ability to improve the physicochemical properties of PROTACs.[8] The PEG chain enhances hydrophilicity and can modulate the distance and orientation between the two ligands to facilitate optimal ternary complex formation.[7][9]

These application notes provide a comprehensive guide for developing and executing a targeted protein degradation assay using a hypothetical PROTAC, "Degrader-X," which incorporates an this compound linker to target a hypothetical protein of interest (POI-X) for degradation via the Cereblon (CRBN) E3 ligase.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway and the general experimental workflow for assessing the efficacy of a PROTAC.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC Degrader-X (this compound linker) Ternary_Complex Ternary Complex (POI-X : Degrader-X : CRBN) PROTAC->Ternary_Complex POI Protein of Interest (POI-X) POI->Ternary_Complex E3_Ligase E3 Ligase (CRBN) E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI-X Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 1: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow Experimental Workflow A 1. PROTAC Synthesis (Incorporate this compound) B 2. In Vitro Ubiquitination Assay A->B C 3. Cell Culture and Treatment A->C D 4. Western Blot Analysis (Determine DC50 and Dmax) C->D E 5. Co-Immunoprecipitation (Confirm Ternary Complex Formation) C->E F 6. Cell Viability Assay (Assess Cytotoxicity) C->F

Figure 2: General workflow for PROTAC characterization.

Quantitative Data Summary

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The impact on cell proliferation is assessed by the half-maximal inhibitory concentration (IC50).

ParameterCell LineValue
DC50 (nM) Cancer Cell Line A25
Cancer Cell Line B50
Dmax (%) Cancer Cell Line A95
Cancer Cell Line B90
IC50 (nM) Cancer Cell Line A150
Cancer Cell Line B300

Table 1: Hypothetical quantitative data for Degrader-X.

Experimental Protocols

Protocol 1: Western Blot Analysis for DC50 and Dmax Determination

This protocol details the quantification of POI-X levels following treatment with Degrader-X to determine the DC50 and Dmax values.[10][11]

Materials:

  • Cancer cell lines expressing POI-X

  • Complete growth medium

  • Degrader-X (stock solution in DMSO)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against POI-X

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imager

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of Degrader-X in complete growth medium. The final DMSO concentration should not exceed 0.1%. Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody against POI-X overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the washing steps.

    • Incubate with ECL substrate and visualize the bands using a chemiluminescence imager.

    • Strip the membrane and re-probe for the loading control.

  • Data Analysis: Quantify the band intensities using densitometry software.[12] Normalize the intensity of the POI-X band to the loading control. Plot the percentage of remaining POI-X against the log of the Degrader-X concentration to determine the DC50 and Dmax values.[13]

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Confirmation

This protocol is designed to confirm the formation of the POI-X : Degrader-X : CRBN ternary complex in cells.[14]

Materials:

  • Cells treated with Degrader-X and a vehicle control

  • Co-IP lysis buffer (non-denaturing)

  • Antibody against POI-X or CRBN for immunoprecipitation

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Antibodies for Western blot detection (anti-POI-X, anti-CRBN)

Procedure:

  • Cell Treatment and Lysis: Treat cells with Degrader-X or vehicle for a shorter time point (e.g., 2-4 hours). Lyse the cells with a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G beads.

    • Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-CRBN) overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads using elution buffer.

  • Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against POI-X and CRBN to detect the co-immunoprecipitated proteins. The presence of POI-X in the CRBN immunoprecipitate (and vice-versa) confirms the formation of the ternary complex.

Protocol 3: In Vitro Ubiquitination Assay

This assay directly assesses the ability of Degrader-X to induce the ubiquitination of POI-X in a reconstituted system.[15][16]

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme (e.g., UBE2D2)

  • Recombinant CRL4-CRBN E3 ligase complex

  • Recombinant POI-X

  • Ubiquitin

  • ATP

  • Ubiquitination reaction buffer

  • Degrader-X

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, combine the E1, E2, E3, POI-X, ubiquitin, and ATP in the ubiquitination reaction buffer.

  • PROTAC Addition: Add Degrader-X or a vehicle control (DMSO) to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Termination: Stop the reaction by adding Laemmli sample buffer and boiling.

  • Western Blot Analysis: Analyze the reaction products by Western blotting using an antibody against POI-X. The appearance of higher molecular weight bands corresponding to ubiquitinated POI-X indicates a successful ubiquitination event mediated by Degrader-X.

Protocol 4: Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol measures the effect of Degrader-X on cell viability to determine its cytotoxic or cytostatic effects.[17]

Materials:

  • Cancer cell lines

  • Opaque-walled 96-well plates

  • Degrader-X

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of Degrader-X to the wells and incubate for a prolonged period (e.g., 72 hours).

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker to induce cell lysis.

    • Incubate at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the Degrader-X concentration to determine the IC50 value.

References

Application Notes and Protocols for Peptide Bioconjugation with NH-bis-PEG4 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a premier strategy in drug development to enhance the therapeutic properties of peptides. PEGylation can improve a peptide's solubility, extend its circulating half-life, reduce immunogenicity, and decrease proteolytic degradation.[1] This document provides detailed application notes and protocols for the bioconjugation of peptides using a specific type of crosslinker: a branched, homobifunctional NH-bis-PEG4-NHS ester. This linker possesses a central nitrogen atom with two PEG4 arms, each terminating in an N-hydroxysuccinimide (NHS) ester. These NHS esters react efficiently with primary amines (e.g., the N-terminus or the ε-amine of lysine (B10760008) residues) on peptides to form stable amide bonds.[2]

The dual-reactive nature of the bis-NHS ester linker allows for the creation of unique peptide constructs, such as peptide dimers or intramolecularly cyclized peptides, which can offer advantages in avidity and receptor binding.[3][4] This guide will focus on the generation of peptide dimers, using the chemokine receptor CXCR4 as a target of interest. Dimerization of CXCR4-targeting peptides has been shown to enhance binding affinity and biological activity.[5]

Core Applications

The use of this compound linkers for peptide dimerization has several key applications in drug development and research:

  • Enhanced Receptor Binding and Avidity: Dimerizing peptides that target cell surface receptors can lead to a significant increase in binding affinity due to the avidity effect, where the simultaneous binding of two linked peptides to two receptor sites is stronger than the sum of the individual binding events.[3]

  • Improved Pharmacokinetics: The PEG component of the linker increases the hydrodynamic radius of the peptide conjugate, which can reduce renal clearance and extend its in vivo half-life.[6]

  • Targeted Drug Delivery: Dimeric peptide conjugates can be used to deliver cytotoxic agents or imaging probes with higher specificity to cells overexpressing the target receptor.

  • Modulation of Signaling Pathways: By clustering receptors, dimeric peptide-PEG conjugates can uniquely modulate downstream signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[7]

Data Presentation: Quantitative Analysis of Dimeric Peptide-PEG Conjugates

The following tables summarize representative quantitative data for the characterization of peptide-PEG conjugates. Table 1 provides an example of binding affinity data for dimeric CXCR4 peptide ligands connected by PEG linkers of varying lengths.[5] Table 2 presents a hypothetical mass spectrometry analysis of a peptide conjugated with a bis-PEG4-NHS ester, illustrating the expected molecular weights of the different species.

Table 1: Binding Affinity (IC50) of Dimeric CXCR4 Peptide Ligands with Different PEG Linker Lengths [5]

Peptide ConjugateLinkerIC50 (nM)
(DV3-PEG3)2KPEG322
(DV3-PEG5)2KPEG523
(DV3-PEG7)2KPEG725

DV3 represents the monomeric CXCR4-targeting peptide.

Table 2: Theoretical Mass Spectrometry Data for a Peptide Conjugated with this compound-NHS Ester

SpeciesDescriptionTheoretical Molecular Weight (Da)
Unmodified PeptideStarting peptide material1500.0
Mono-adductPeptide + one arm of the bis-PEG4 linker (hydrolyzed NHS ester)1960.5
Dimeric ConjugateTwo peptides crosslinked by the bis-PEG4 linker3443.0
Intramolecularly CyclizedSingle peptide with both arms of the linker attached1942.5

Assumptions: Peptide MW = 1500.0 Da; this compound-NHS ester MW = 488.4 Da; Molecular weight of water (for hydrolysis of NHS ester) = 18.0 Da. The mass of the final conjugate will vary based on the specific peptide sequence.

Experimental Protocols

Protocol 1: Bioconjugation of a Peptide with this compound-NHS Ester

This protocol describes the dimerization of a peptide containing at least one primary amine using a homobifunctional this compound-NHS ester linker.

Materials:

  • Peptide with a primary amine (e.g., N-terminal or lysine residue)

  • This compound-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M sodium phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Desalting columns or dialysis cassettes (1 kDa MWCO)

Procedure:

  • Peptide Preparation: Dissolve the peptide in the Conjugation Buffer to a final concentration of 1-5 mg/mL.

  • Linker Preparation: Immediately before use, allow the this compound-NHS ester to warm to room temperature. Dissolve the linker in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.

  • Conjugation Reaction:

    • To control the ratio of dimeric to other products, the stoichiometry of the reaction is critical. For peptide dimerization, a 2:1 molar ratio of peptide to linker is a good starting point.

    • Slowly add the desired volume of the linker stock solution to the peptide solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% (v/v) of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS esters. Incubate for an additional 15 minutes at room temperature.

  • Purification: Proceed immediately to Protocol 2 for the purification of the peptide conjugate.

Protocol 2: Purification of the Peptide-bis-PEG4 Conjugate

This protocol describes the purification of the peptide conjugate from unreacted peptide, linker, and byproducts using Size Exclusion Chromatography (SEC) followed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Part A: Size Exclusion Chromatography (SEC)

Materials:

  • SEC column (e.g., Superdex 75 or similar, appropriate for the size of the conjugate)

  • SEC Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4

  • HPLC system with a UV detector

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the SEC Mobile Phase.

  • Sample Loading: Load the quenched reaction mixture from Protocol 1 onto the SEC column.

  • Elution: Elute the sample with the SEC Mobile Phase at a flow rate appropriate for the column. Monitor the elution profile at 220 nm or 280 nm.

  • Fraction Collection: Collect fractions corresponding to the different peaks. The dimeric conjugate is expected to elute earlier than the monomeric peptide and other smaller molecules.

  • Analysis: Analyze the collected fractions by RP-HPLC and/or mass spectrometry to identify the fractions containing the desired dimeric conjugate.

Part B: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

  • C18 RP-HPLC column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC system with a UV detector

Procedure:

  • Column Equilibration: Equilibrate the C18 column with Mobile Phase A.

  • Sample Loading: Load the SEC-purified fractions containing the conjugate onto the column.

  • Elution Gradient: Apply a linear gradient of Mobile Phase B (e.g., 5-95% over 30 minutes) to elute the bound species.

  • Fraction Collection: Collect the peaks corresponding to the purified dimeric peptide-PEG conjugate.

  • Lyophilization: Lyophilize the purified fractions to obtain the final product as a powder.

Protocol 3: Characterization of the Peptide-bis-PEG4 Conjugate

This protocol outlines the characterization of the purified peptide conjugate using mass spectrometry and HPLC.

Part A: Mass Spectrometry

Procedure:

  • Sample Preparation: Reconstitute a small amount of the lyophilized conjugate in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Analysis: Analyze the sample using MALDI-TOF or ESI-MS.

  • Data Interpretation: Compare the observed molecular weights with the theoretical values for the unmodified peptide, mono-adduct, and dimeric conjugate to confirm the identity of the product.

Part B: Analytical HPLC

Procedure:

  • Sample Preparation: Prepare a solution of the purified conjugate in Mobile Phase A.

  • Analysis: Inject the sample onto a C18 analytical HPLC column and run a gradient similar to the one used for purification.

  • Purity Assessment: Determine the purity of the conjugate by integrating the peak area of the desired product relative to the total peak area.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Bioconjugation cluster_purification Purification cluster_characterization Characterization Peptide Peptide Solution (Conjugation Buffer) Conjugation Conjugation Reaction (Peptide:Linker 2:1 molar ratio) Peptide->Conjugation Linker This compound-NHS Ester (Anhydrous DMSO) Linker->Conjugation Quenching Quenching (Tris-HCl) Conjugation->Quenching SEC Size Exclusion Chromatography (SEC) Quenching->SEC RPHPLC RP-HPLC SEC->RPHPLC MS Mass Spectrometry RPHPLC->MS Analyt_HPLC Analytical HPLC RPHPLC->Analyt_HPLC

Caption: Experimental workflow for peptide bioconjugation.

CXCR4_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CXCR4 CXCR4 Receptor G_protein G-protein CXCR4->G_protein Activates PI3K PI3K G_protein->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription Ligand Dimeric Peptide-PEG Conjugate Ligand->CXCR4 Binds & Dimerizes

Caption: CXCR4 signaling via the PI3K/AKT/mTOR pathway.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conjugation Yield with NH-bis-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using NH-bis-PEG4-NHS ester for bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound-NHS ester with a primary amine?

The optimal pH range for the reaction between an NHS ester and a primary amine is between 7.2 and 8.5.[1][2][3] A pH of 8.3-8.5 is often recommended as the ideal balance to ensure the primary amine is sufficiently deprotonated and nucleophilic while minimizing the hydrolysis of the NHS ester.[3][4] At lower pH values, the amine group is protonated and thus less reactive.[2][3] Conversely, at a pH above 8.5, the rate of NHS ester hydrolysis increases significantly, which competes with the desired conjugation reaction and can lead to lower yields.[1][3][5]

Q2: Which buffers are compatible with NHS ester reactions, and which should be avoided?

It is crucial to use an amine-free buffer to prevent competition with your target molecule.[6][7][8]

  • Compatible Buffers: Phosphate-buffered saline (PBS), borate (B1201080), carbonate/bicarbonate, and HEPES buffers are all suitable for NHS ester reactions.[2][9][10][11]

  • Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester, thereby reducing conjugation efficiency.[2][6][8][11] If your molecule of interest is in an incompatible buffer, a buffer exchange step using dialysis or gel filtration is necessary before initiating the conjugation.

Q3: How should I dissolve and handle my this compound-NHS ester?

NHS esters are sensitive to moisture and should be stored in a desiccated environment at -20°C.[3][8][12] To prevent condensation, the vial should be allowed to equilibrate to room temperature before opening.[8][12][13] For water-insoluble NHS esters like many non-sulfonated versions, it is recommended to dissolve them in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[2][4][6][10]

Q4: My protein precipitates after adding the dissolved this compound-NHS ester. What should I do?

Protein precipitation can occur due to a high concentration of the organic solvent used to dissolve the NHS ester.[3][12] Ensure the final concentration of DMSO or DMF in the reaction mixture is kept below 10%.[3][12] Add the dissolved crosslinker to the protein solution slowly and with gentle mixing to avoid localized high concentrations.[12]

Troubleshooting Guide: Low Conjugation Yield

This guide provides a systematic approach to identifying and resolving the root causes of low conjugation yield.

Problem 1: Low or No Conjugation Yield
Potential CauseRecommended Solution
Hydrolysis of NHS ester Ensure proper storage and handling of the NHS ester to prevent moisture contamination.[8][10][12] Prepare fresh solutions in anhydrous DMSO or DMF immediately before use and do not store them.[8][12]
Incorrect buffer pH Verify that the reaction buffer pH is within the optimal range of 7.2-8.5.[1][2][3][12] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis.[2][3]
Presence of primary amines in the buffer Use an amine-free buffer such as PBS, HEPES, or borate buffer.[2][9] If necessary, perform a buffer exchange before the reaction.[8][12]
Insufficient molar excess of NHS ester The optimal molar ratio of NHS ester to the amine-containing molecule depends on the concentration of the reactants. For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess is a good starting point. For concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be necessary.[3][10]
Low protein concentration Dilute protein solutions can lead to slower reaction kinetics.[7] If possible, concentrate your protein to a higher concentration (e.g., > 2 mg/mL).
Side reactions NHS esters can react with serine, threonine, and tyrosine residues, although at a slower rate than with primary amines.[14] While generally a minor issue, this can be more prevalent at higher pH.
Problem 2: Inconsistent Conjugation Results
Potential CauseRecommended Solution
Variable Reagent Quality Use high-quality reagents, including anhydrous DMSO or amine-free DMF.[2] Impurities in the NHS ester or solvents can affect the reaction outcome.
Acidification of Reaction Mixture During large-scale labeling, the hydrolysis of the NHS ester can lead to a drop in pH.[2][4] Monitor the pH of the reaction mixture throughout the process or use a more concentrated buffer to maintain a stable pH.[2]

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound-NHS Ester
  • Prepare Protein Solution: Ensure your protein is in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5) at a known concentration (e.g., 2 mg/mL).[6][7] If the protein is in a buffer containing primary amines, perform a buffer exchange.[3]

  • Prepare NHS Ester Solution: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[3]

  • Reaction Initiation: Add the desired molar excess of the NHS ester solution to the protein solution. Gently mix the reaction mixture immediately. The final concentration of the organic solvent should be less than 10%.[3]

  • Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C.[3][11] The optimal time may need to be determined empirically.

  • Quenching (Optional): To stop the reaction, add a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl pH 8.0, to a final concentration of 20-50 mM.[11][15]

  • Purification: Remove excess, unreacted reagent and byproducts by dialysis or gel filtration.[8][11]

Quantitative Data Summary

Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values
pHTemperatureHalf-life
7.00°C4-5 hours[1][5]
8.0Room Temp~210 minutes[16][17]
8.5Room Temp~180 minutes[16][17]
8.64°C10 minutes[1][5]
9.0Room Temp~125 minutes[16][17]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_post Post-Reaction p1 Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) r1 Add NHS Ester Solution to Protein Solution (Slowly, with mixing) p1->r1 p2 Equilibrate NHS Ester to Room Temperature p3 Dissolve NHS Ester in Anhydrous DMSO/DMF (Prepare Fresh) p2->p3 p3->r1 r2 Incubate (RT for 1-2h or 4°C for 2-4h) r1->r2 q1 Quench Reaction (Optional, with Tris or Glycine) r2->q1 pur Purify Conjugate (Dialysis or Gel Filtration) q1->pur an Analyze Conjugate (SDS-PAGE, HPLC, etc.) pur->an

Caption: A typical experimental workflow for protein conjugation with this compound-NHS ester.

troubleshooting_low_yield cluster_reagents Reagent Issues cluster_buffer Buffer Conditions cluster_reaction_params Reaction Parameters start Low Conjugation Yield q_hydrolysis NHS Ester Hydrolyzed? start->q_hydrolysis s_hydrolysis Solution: - Use fresh, anhydrous solvent - Handle ester properly to avoid moisture q_hydrolysis->s_hydrolysis Yes q_buffer_amines Buffer contains amines (e.g., Tris, Glycine)? q_hydrolysis->q_buffer_amines No s_buffer_amines Solution: - Buffer exchange to PBS, HEPES, etc. q_buffer_amines->s_buffer_amines Yes q_buffer_ph Buffer pH outside 7.2-8.5 range? q_buffer_amines->q_buffer_ph No s_buffer_ph Solution: - Adjust pH to optimal range q_buffer_ph->s_buffer_ph Yes q_ratio Insufficient Molar Ratio of NHS Ester? q_buffer_ph->q_ratio No s_ratio Solution: - Increase molar excess of ester q_ratio->s_ratio Yes

Caption: A troubleshooting decision tree for low conjugation yield with NHS esters.

References

Technical Support Center: Preventing Protein Aggregation During NH₂-bis-PEG₄ Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate protein aggregation during NH₂-bis-PEG₄ labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is NH₂-bis-PEG₄ labeling and what are its primary applications?

A1: NH₂-bis-PEG₄ is a homobifunctional crosslinker containing two N-hydroxysuccinimide (NHS) esters at either end of a 4-unit polyethylene (B3416737) glycol (PEG) spacer. The NHS esters react with primary amines (e.g., the side chains of lysine (B10760008) residues and the N-terminus of a protein) to form stable amide bonds. This allows for the covalent crosslinking of proteins, either to form protein-protein conjugates or to create intramolecular crosslinks for structural stabilization. The PEG spacer is hydrophilic, which can help to improve the solubility of the crosslinker and the resulting conjugate.

Q2: What are the primary causes of protein aggregation during NH₂-bis-PEG₄ labeling?

A2: Protein aggregation during labeling with a bifunctional crosslinker like NH₂-bis-PEG₄ is a common issue that can arise from several factors:

  • Intermolecular Crosslinking: The primary cause of aggregation is often uncontrolled intermolecular crosslinking, where the bifunctional reagent links multiple protein molecules together, leading to the formation of large, insoluble aggregates.

  • High Protein Concentration: At high concentrations, protein molecules are in close proximity, increasing the likelihood of intermolecular crosslinking.

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact a protein's stability and solubility. Deviations from the optimal range for a specific protein can expose hydrophobic regions, promoting aggregation.

  • Over-labeling: The addition of too many PEG linker molecules can alter the protein's surface charge and isoelectric point (pI), leading to decreased solubility and aggregation.

  • Poor Reagent Quality: The labeling reagent should be stored under desiccated conditions to prevent hydrolysis of the NHS esters, which would reduce labeling efficiency and could contribute to inconsistent results.

Q3: How can I detect and quantify protein aggregation?

A3: Several analytical techniques can be used to detect and quantify protein aggregation. It is often recommended to use a combination of methods to get a comprehensive understanding of the aggregation state.

  • Visual Inspection: The simplest method is to look for turbidity, opalescence, or the formation of visible precipitates in your reaction mixture.

  • UV-Vis Spectroscopy: An increase in absorbance at 350 nm can indicate the presence of large, light-scattering aggregates.

  • Size Exclusion Chromatography (SEC): SEC is a powerful technique to separate and quantify monomers, dimers, and higher-order aggregates based on their size.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the formation of aggregates by an increase in the average particle size and polydispersity index (PDI).

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize high-molecular-weight species corresponding to crosslinked aggregates.

Troubleshooting Guides

Problem 1: Visible precipitation or turbidity during the labeling reaction.
Possible Cause Troubleshooting Steps
Intermolecular crosslinking is dominant. - Reduce the molar ratio of NH₂-bis-PEG₄ to protein. Start with a lower ratio (e.g., 5:1 or 10:1) and titrate up to find the optimal concentration that favors intramolecular crosslinking or controlled intermolecular dimerization without causing large-scale aggregation. - Decrease the protein concentration. Lowering the protein concentration will reduce the probability of intermolecular collisions. - Slow down the reaction rate. Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.
The protein is unstable in the reaction buffer. - Optimize the buffer pH. Ensure the pH is in a range where your protein is most stable, which may not be the optimal pH for the NHS ester reaction (typically pH 7.2-8.5). A compromise may be necessary. - Add stabilizing excipients. Consider adding excipients like glycerol (B35011) (5-20%), sucrose (B13894) (0.25-1 M), arginine (50-100 mM), or non-ionic surfactants (e.g., Polysorbate 20 at 0.01-0.1%) to the reaction buffer to enhance protein stability.[1][2]
The NH₂-bis-PEG₄ reagent is not fully dissolved. - Prepare the reagent stock solution correctly. Dissolve the NH₂-bis-PEG₄ in a dry, water-miscible organic solvent like DMSO or DMF immediately before use. Add the stock solution to the protein solution with gentle mixing to avoid localized high concentrations.
Problem 2: High molecular weight aggregates are observed by SEC or DLS, but no visible precipitation.
Possible Cause Troubleshooting Steps
Over-labeling of the protein. - Perform a molar ratio titration. Systematically vary the molar excess of the NH₂-bis-PEG₄ linker to find the lowest ratio that achieves the desired degree of labeling without forming excessive high-molecular-weight species.
The PEG linker length is not optimal. - Consider a linker with a different PEG spacer length. The flexibility and length of the PEG spacer can influence the efficiency of intramolecular versus intermolecular crosslinking. A shorter or longer spacer might be more suitable for your specific protein and application.
The protein has a natural tendency to oligomerize. - Characterize the starting material. Ensure your protein is monomeric before starting the labeling reaction using SEC or DLS. If oligomers are present, an additional purification step might be necessary.

Experimental Protocols

General Protocol for NH₂-bis-PEG₄ Labeling of Proteins

This protocol provides a starting point for labeling a protein with NH₂-bis-PEG₄. Optimization of the protein concentration, molar ratio of the linker, and reaction time is highly recommended for each specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES, or borate (B1201080) buffer)

  • NH₂-bis-PEG₄ crosslinker

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-8.5 (The optimal pH is a balance between reaction efficiency and protein stability)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

    • Adjust the protein concentration to 1-10 mg/mL. Higher concentrations favor intermolecular crosslinking, so for applications where this is undesirable, use a lower protein concentration.

  • Prepare the NH₂-bis-PEG₄ Stock Solution:

    • Immediately before use, allow the NH₂-bis-PEG₄ vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the required amount of NH₂-bis-PEG₄ in anhydrous DMSO or DMF to create a 10-20 mM stock solution.

  • Labeling Reaction:

    • Add the desired molar excess of the dissolved NH₂-bis-PEG₄ stock solution to the protein solution. A starting point is often a 10- to 20-fold molar excess of the linker over the protein.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle mixing.

  • Quench the Reaction:

    • Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess crosslinker and reaction byproducts by size exclusion chromatography (desalting column) or dialysis.

Quantitative Data: Impact of pH on NHS Ester Stability

The pH of the reaction buffer is a critical parameter that influences the efficiency of the labeling reaction and the stability of the NHS ester. The table below summarizes the approximate half-life of NHS esters at different pH values.

pHTemperatureApproximate Half-life of NHS Ester
7.025°C1 - 2 hours
7.525°C30 - 60 minutes
8.025°C10 - 20 minutes
8.525°C< 10 minutes

Data compiled from various sources on NHS ester chemistry.[3]

This data highlights the trade-off between reaction speed and reagent stability. While higher pH values accelerate the reaction with primary amines, they also increase the rate of hydrolysis of the NHS ester.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Protein Preparation (Buffer Exchange, Concentration Adjustment) labeling Labeling Reaction (Add reagent to protein, incubate) protein_prep->labeling reagent_prep Reagent Preparation (Dissolve NH₂-bis-PEG₄ in DMSO/DMF) reagent_prep->labeling quench Quench Reaction (Add Tris or Glycine) labeling->quench purify Purification (SEC or Dialysis) quench->purify analyze Analysis (SEC, DLS, SDS-PAGE) purify->analyze

Caption: Experimental workflow for NH₂-bis-PEG₄ protein labeling.

troubleshooting_workflow start Protein Aggregation Observed check_ratio Is the linker:protein molar ratio high? start->check_ratio reduce_ratio Reduce Molar Ratio check_ratio->reduce_ratio Yes check_protein_conc Is the protein concentration high? check_ratio->check_protein_conc No reduce_ratio->check_protein_conc reduce_protein_conc Decrease Protein Concentration check_protein_conc->reduce_protein_conc Yes check_buffer Is the reaction buffer optimal for protein stability? check_protein_conc->check_buffer No reduce_protein_conc->check_buffer optimize_buffer Optimize Buffer pH Add Stabilizing Excipients check_buffer->optimize_buffer No check_temp Is the reaction temperature high? check_buffer->check_temp Yes optimize_buffer->check_temp lower_temp Lower Reaction Temperature check_temp->lower_temp Yes end Aggregation Minimized check_temp->end No lower_temp->end

Caption: Troubleshooting decision tree for protein aggregation.

References

Technical Support Center: Troubleshooting Solubility Issues with NH-bis-PEG4 Conjugated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during the conjugation of proteins with NH-bis-PEG4 linkers.

Frequently Asked Questions (FAQs)

Q1: What are this compound linkers and why are they used?

This compound is a homobifunctional crosslinker featuring two N-hydroxysuccinimide (NHS) esters at either end of a four-unit polyethylene (B3416737) glycol (PEG) spacer.[1] These linkers are designed to covalently conjugate molecules containing primary amines, such as the lysine (B10760008) residues and N-termini of proteins.[1] The PEG spacer enhances the water solubility of the resulting conjugate and can reduce the potential for aggregation and immunogenicity.[1][2]

Q2: What are the primary causes of solubility issues and aggregation when using this compound linkers?

The primary cause of aggregation when using bifunctional linkers like this compound is intermolecular cross-linking, where a single linker molecule reacts with two different protein molecules, leading to the formation of large, often insoluble, aggregates.[3] Other contributing factors include:

  • High Protein Concentration: Increased proximity of protein molecules enhances the probability of intermolecular cross-linking.[3]

  • Suboptimal Reaction Conditions: pH, temperature, and buffer composition can significantly impact protein stability and solubility.[3] Reactions performed near the protein's isoelectric point (pI) can minimize electrostatic repulsion and promote aggregation.[4]

  • High Molar Excess of PEG Linker: While a higher molar ratio can drive the reaction, it also increases the risk of multi-PEGylation and subsequent aggregation.[3]

  • Hydrolysis of NHS Esters: NHS esters are susceptible to hydrolysis in aqueous solutions, which competes with the desired amine reaction. The rate of hydrolysis increases with higher pH.[1]

Q3: How can I detect and quantify aggregation in my PEGylated protein sample?

Aggregation can be observed visually as turbidity or precipitation. For quantitative analysis, the following techniques are recommended:

  • Size Exclusion Chromatography (SEC): This is the most common method for separating and quantifying soluble aggregates (dimers, trimers, and higher-order oligomers) from the monomeric protein conjugate.[3]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the formation of larger aggregates.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350-400 nm) can indicate the presence of light-scattering aggregates.[5]

Troubleshooting Guides

Problem 1: Immediate Precipitation Upon Adding the this compound Reagent

If you observe immediate turbidity or precipitation after adding the dissolved this compound linker to your protein solution, it is likely due to a rapid shift in solution conditions that destabilizes the protein.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Localized High Concentration of Organic Solvent Dissolve the this compound linker in a water-miscible organic solvent like DMSO or DMF to create a stock solution. Add this stock solution to the protein solution slowly and dropwise with gentle mixing.[4]This prevents shocking the protein with a high concentration of organic solvent, which can cause denaturation and precipitation. The final concentration of the organic solvent should ideally be below 10%.[4]
pH Shock Ensure the pH of the linker stock solution and the protein solution are compatible before mixing. The reaction of NHS esters with primary amines is most efficient at a pH range of 7.2-8.5.[6]A sudden change in pH can bring the protein close to its isoelectric point, reducing its solubility.[4]
High Initial Reagent Concentration Instead of adding the entire volume of the linker at once, perform a stepwise addition of smaller aliquots over a period of time.[3]This maintains a lower instantaneous concentration of the reactive linker, favoring intramolecular modification over intermolecular cross-linking.[3]
Problem 2: Aggregation Occurs During or After the Conjugation Reaction

If the solution becomes turbid during the reaction, or if subsequent analysis by SEC shows a significant amount of high molecular weight species, the reaction conditions may be promoting intermolecular cross-linking.

Optimization of Reaction Conditions:

The following table provides recommended starting ranges for key reaction parameters to minimize aggregation. It is highly recommended to perform small-scale screening experiments to determine the optimal conditions for your specific protein.[3]

Parameter Recommended Starting Range Impact on Aggregation Reference
Protein Concentration 0.5 - 5 mg/mLHigher concentrations increase the risk of intermolecular cross-linking. Start with a lower concentration if aggregation is observed.[3]
Molar Ratio (PEG:Protein) 1:1 to 20:1A higher molar excess can lead to over-PEGylation and aggregation. Start with a lower ratio and gradually increase.[3]
pH 7.2 - 8.5Balances reaction efficiency with protein stability. Avoid the protein's pI. A slightly lower pH (7.2-7.5) can slow the reaction and may reduce aggregation.[3][6]
Temperature 4°C to Room Temperature (20-25°C)Lowering the temperature to 4°C slows down both the conjugation reaction and potential aggregation, allowing for more controlled modification.[3]
Reaction Time 30 minutes to 2 hoursShorter reaction times can limit the extent of cross-linking. Monitor the reaction progress to determine the optimal time.[1]

Use of Stabilizing Excipients:

Adding stabilizing excipients to the reaction buffer can help maintain protein solubility and prevent aggregation.

Excipient Type Examples Typical Concentration Mechanism of Action Reference
Sugars and Polyols Sucrose, Trehalose, Glycerol5-10% (w/v)Act as protein stabilizers through preferential exclusion.[3][7]
Amino Acids Arginine, Glycine50-100 mMSuppress non-specific protein-protein interactions.[3][7]
Non-ionic Surfactants Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80)0.01-0.05% (v/v)Prevent surface-induced aggregation by reducing surface tension.[3][7]

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound

This protocol provides a starting point for conjugating a protein with a bis-NHS PEG linker. Optimization of the parameters in the tables above is crucial for success.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • This compound linker

  • Anhydrous DMSO or DMF

  • Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Protein Preparation: Prepare the protein solution at the desired concentration (e.g., 2 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4).

  • Linker Preparation: Immediately before use, dissolve the this compound linker in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Slowly add the calculated volume of the this compound stock solution to the protein solution while gently stirring. A starting molar excess of 10:1 (linker:protein) is recommended.[1]

    • Ensure the final concentration of the organic solvent is less than 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[8]

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.[1]

    • Incubate for 15-30 minutes at room temperature.[9]

  • Purification:

    • Remove excess, unreacted PEG linker and quenching reagents by size exclusion chromatography (SEC) or dialysis.

Protocol 2: Quantification of Aggregates by Size Exclusion Chromatography (SEC)

Materials:

  • HPLC or UHPLC system with a UV detector

  • SEC column suitable for the molecular weight range of the protein and its potential aggregates

  • Mobile Phase: A buffer that maintains the solubility of the conjugate and minimizes interactions with the column matrix (e.g., 150 mM sodium phosphate, pH 7.0).

  • PEGylated protein sample

  • 0.22 µm syringe filter

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.[10]

  • Sample Preparation: Filter the PEGylated protein sample through a 0.22 µm syringe filter to remove any large, insoluble aggregates.[3]

  • Injection: Inject an appropriate volume of the filtered sample onto the column. The injection volume should be optimized to avoid column overloading.

  • Data Acquisition: Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins).

  • Data Analysis:

    • Identify the peaks corresponding to the monomeric conjugate, dimer, and any higher molecular weight species.

    • Integrate the area of each peak.

    • Calculate the percentage of aggregates by dividing the sum of the areas of the aggregate peaks by the total area of all peaks.

Protocol 3: Protein Concentration Determination using Bradford Assay

Materials:

  • Bradford reagent

  • Protein standard (e.g., Bovine Serum Albumin, BSA) at a known concentration

  • PEGylated protein sample

  • Spectrophotometer or microplate reader

  • Cuvettes or 96-well plate

Procedure:

  • Prepare a Standard Curve:

    • Prepare a series of dilutions of the BSA standard in the same buffer as your sample (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL).[11]

  • Prepare Samples:

    • Dilute your PEGylated protein sample to a concentration that falls within the linear range of the standard curve.

  • Assay:

    • Add a small volume of each standard and sample to separate cuvettes or wells.

    • Add the Bradford reagent to each cuvette/well and mix gently.

    • Incubate at room temperature for at least 5 minutes.[11]

  • Measurement:

    • Measure the absorbance at 595 nm.[11]

  • Calculation:

    • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

    • Determine the concentration of your PEGylated protein sample by interpolating its absorbance on the standard curve.

Visualizations

TroubleshootingWorkflow cluster_start Start: Solubility Issue Observed cluster_reaction_params Optimize Reaction Parameters cluster_additives Incorporate Stabilizing Excipients cluster_analysis Analyze and Purify cluster_end Outcome start Precipitation or High Aggregation param_protein_conc Lower Protein Concentration start->param_protein_conc Initial Troubleshooting add_sugars Add Sugars/Polyols (Sucrose, Glycerol) start->add_sugars If parameters optimized and aggregation persists param_molar_ratio Decrease PEG:Protein Molar Ratio param_protein_conc->param_molar_ratio param_ph Adjust pH (avoid pI) param_molar_ratio->param_ph param_temp Lower Reaction Temperature (e.g., 4°C) param_ph->param_temp param_addition Stepwise Addition of Linker param_temp->param_addition analyze_sec Quantify Aggregates by SEC param_addition->analyze_sec After Optimization add_amino_acids Add Amino Acids (Arginine, Glycine) add_sugars->add_amino_acids add_surfactants Add Non-ionic Surfactants (Tween 20) add_amino_acids->add_surfactants add_surfactants->analyze_sec After Adding Excipients purify Purify Monomer (SEC or Dialysis) analyze_sec->purify end_insoluble Aggregation Persists: Re-evaluate Strategy analyze_sec->end_insoluble High Aggregation Remains end_soluble Soluble Conjugate Obtained purify->end_soluble end_insoluble->param_protein_conc Iterate Optimization

Caption: Troubleshooting workflow for addressing solubility issues.

ReactionParameterRelationships cluster_inputs Controllable Reaction Parameters cluster_outcomes Desired vs. Undesired Outcomes protein_conc Protein Concentration solubility Increased Solubility (Monomeric Conjugate) protein_conc->solubility Lower conc. favors aggregation Aggregation (Cross-linking) protein_conc->aggregation Higher conc. increases molar_ratio PEG:Protein Molar Ratio molar_ratio->solubility Lower ratio favors molar_ratio->aggregation Higher ratio increases ph Reaction pH ph->solubility Away from pI favors ph->aggregation Near pI increases temperature Temperature temperature->solubility Lower temp. favors temperature->aggregation Higher temp. can increase

Caption: Relationship between reaction parameters and solubility outcomes.

References

hydrolysis rate of NH-bis-PEG4-NHS ester in aqueous buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NH-bis-PEG4-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound-NHS ester and what are its primary applications?

A1: this compound-NHS ester is a homobifunctional crosslinking reagent.[1] It consists of two N-hydroxysuccinimide (NHS) ester groups at each end of a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer.[1] Its main use is to covalently link molecules containing primary amines (-NH₂), such as the lysine (B10760008) residues and N-termini of proteins, peptides, or amine-modified oligonucleotides.[1] The PEG spacer enhances the water solubility of the reagent and the resulting conjugate, which can minimize issues like aggregation and immunogenicity.[1]

Q2: What is NHS ester hydrolysis and why is it a significant concern?

A2: NHS ester hydrolysis is a chemical reaction where the NHS ester group reacts with water, converting it into a non-reactive carboxylic acid. This reaction is a major competitor to the desired aminolysis (reaction with a primary amine).[1][] If the NHS ester hydrolyzes, it can no longer react with the target molecule, leading to a significant reduction in conjugation efficiency or complete failure of the experiment.[1]

Q3: What are the optimal storage and handling conditions for this compound-NHS ester?

A3: To minimize hydrolysis, this compound-NHS ester should be treated as a moisture-sensitive reagent.[1]

  • Storage: Store the solid reagent at -20°C in a desiccated, dark environment.[1][3]

  • Handling: Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture condensation on the cold powder.[1][3] For optimal stability, it is also recommended to purge the vial with an inert gas like nitrogen or argon before resealing.[4]

Q4: Which buffers and solvents are compatible with NHS ester reactions?

A4: The choice of buffer is critical for a successful conjugation reaction.

  • Recommended Buffers: Use amine-free buffers. Common choices include phosphate-buffered saline (PBS), borate, carbonate/bicarbonate, and HEPES buffers.[5][6] The optimal pH range for the reaction is typically between 7.2 and 8.5.[6]

  • Incompatible Buffers: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the target molecule for reaction with the NHS ester.[3][5]

  • Solvents for Reconstitution: this compound-NHS ester should be dissolved in an anhydrous (dry) water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[3][5] Do not prepare stock solutions in aqueous buffers for storage due to rapid hydrolysis.[3]

Hydrolysis Rate of PEGylated NHS Esters

Table 1: Half-life of PEGylated NHS Esters at Various pH Values

PEG-NHS Ester TypepHTemperature (°C)Half-life
Branched PEG-NHS7.4Not Specified> 120 minutes[7]
Branched PEG-NHS9.0Not Specified< 9 minutes[7]
General NHS Ester7.004-5 hours[8]
General NHS Ester8.6410 minutes[8]
bis-Succinamic Acid NHS Ester PEGSlightly BasicNot Specified~10 minutes

Table 2: Comparison of Hydrolysis Half-lives for Various PEG NHS Esters at pH 8 and 25°C

Ester Linkage (Symbol)Half-life (minutes)
Succinimidyl Valerate (SVA)33.6[9]
Succinimidyl Butanoate (SBA)23.3[9]
Succinimidyl Carbonate (SC)20.4[9]
Succinimidyl Glutarate (SG)17.6[9]
Succinimidyl Propionate (SPA)16.5[9]
Succinimidyl Succinate (SS)9.8[9]
mPEG2-NHS4.9[9]
Succinimidyl Succinamide (SSA)3.2[9]
Succinimidyl Carboxymethylated (SCM)0.75[9]

Note: The rate of hydrolysis is significantly influenced by the specific chemical structure of the linker arm connecting the PEG to the NHS ester.

Experimental Protocols

Protocol for Determining the Hydrolysis Rate of an NHS Ester

This spectrophotometric assay measures the increase in absorbance at 260 nm, which corresponds to the release of N-hydroxysuccinimide (NHS) upon hydrolysis.[4][10]

Materials:

  • This compound-NHS ester

  • Amine-free buffer at the desired pH (e.g., 0.1 M phosphate (B84403) buffer)

  • Spectrophotometer and quartz cuvettes

  • Anhydrous DMSO or DMF

Procedure:

  • Prepare Buffer: Prepare the desired amine-free buffer and adjust the pH accurately.

  • Prepare NHS Ester Stock Solution: Immediately before the experiment, dissolve a known quantity of this compound-NHS ester in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution.

  • Initiate Hydrolysis: Add a small volume of the NHS ester stock solution to the pre-warmed buffer in a cuvette to achieve the desired final concentration. The final concentration of DMSO or DMF should be kept low (typically <10%) to minimize its effect on the reaction.

  • Monitor Absorbance: Immediately begin monitoring the absorbance at 260 nm over time using the spectrophotometer. Record measurements at regular intervals until the absorbance reaches a plateau, indicating the completion of hydrolysis.

  • Data Analysis: Plot the absorbance at 260 nm versus time. The half-life (t₁/₂) of the hydrolysis reaction can be calculated from the first-order rate constant (k) obtained by fitting the data to an exponential curve. The half-life is calculated as t₁/₂ = ln(2)/k.

Visual Guides

Hydrolysis_vs_Aminolysis cluster_reaction NHS Ester Reaction Pathways NHS_Ester This compound-NHS Ester (Reactive) Amide_Conjugate Stable Amide Bond (Desired Product) NHS_Ester->Amide_Conjugate Aminolysis (pH 7.2-8.5) Hydrolyzed_Ester Inactive Carboxylic Acid (Byproduct) NHS_Ester->Hydrolyzed_Ester Hydrolysis (competing reaction) Primary_Amine Primary Amine (e.g., on Protein) Primary_Amine->Amide_Conjugate Water Water (H₂O) Water->Hydrolyzed_Ester

Caption: Competing reactions of an NHS ester.

Troubleshooting_Workflow cluster_workflow Troubleshooting Low Conjugation Efficiency Start Low or No Conjugation Check_Reagent Check NHS Ester Quality and Handling Start->Check_Reagent Reagent_OK Reagent is Active Check_Reagent->Reagent_OK Yes Reagent_Bad Use Fresh Reagent Check_Reagent->Reagent_Bad No Check_Buffer Verify Buffer pH (7.2-8.5) and Amine-Free Reagent_OK->Check_Buffer Buffer_OK Buffer is Correct Check_Buffer->Buffer_OK Yes Buffer_Bad Prepare Fresh Buffer Check_Buffer->Buffer_Bad No Check_Conditions Optimize Reaction Conditions (Time, Temp, Concentration) Buffer_OK->Check_Conditions Conditions_OK Successful Conjugation Check_Conditions->Conditions_OK Successful Optimize Adjust Molar Ratio, Protein Concentration Check_Conditions->Optimize Needs Improvement

Caption: Troubleshooting workflow for NHS ester reactions.

Troubleshooting Guide

Problem: Low or no conjugation efficiency.

Potential Cause Troubleshooting Steps
Hydrolyzed NHS Ester Reagent The this compound-NHS ester is moisture-sensitive and can hydrolyze if not stored and handled properly.[1][3] • Use a fresh vial of the reagent. • Always allow the reagent to warm to room temperature before opening to prevent condensation.[3] • Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use.[3] Do not store it in solution.
Incorrect Buffer pH or Composition The reaction is highly pH-dependent, and the presence of primary amines in the buffer will compete with the target molecule.[6] • Verify that the buffer pH is within the optimal range of 7.2-8.5.[6] • Ensure the buffer is free of primary amines (e.g., Tris, glycine).[3] Use buffers like PBS, borate, or carbonate.[5]
Suboptimal Reaction Conditions Reaction time, temperature, and reactant concentrations can significantly impact the outcome. • Concentration: Low concentrations of the target molecule can lead to a lower conjugation efficiency as hydrolysis becomes a more dominant competing reaction.[] If possible, increase the concentration of your target molecule. • Molar Ratio: A higher molar excess of the NHS ester may be required. Perform a titration to find the optimal molar ratio of the NHS ester to your target molecule. A 10- to 50-fold molar excess is a common starting point.[11] • Time and Temperature: Reactions are typically run for 30-60 minutes at room temperature or for 2 hours at 4°C. Longer incubation at a lower temperature can help minimize hydrolysis.
Issues with the Target Molecule The accessibility of primary amines on the target molecule or the presence of competing nucleophiles can affect the reaction. • Ensure the target molecule is in the correct buffer and at a sufficient concentration. • If your protein has few accessible primary amines, you may need to explore alternative conjugation chemistries.

References

Technical Support Center: Strategies for Removing Excess NH-bis-PEG4 Linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess NH-bis-PEG4 linker after a conjugation reaction. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of common purification techniques.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess this compound linker?

A1: Residual this compound linker can lead to several issues in downstream applications. These include inaccurate characterization of the conjugate, potential for batch-to-batch variability, and possible off-target effects or immunogenicity in preclinical and clinical studies. For antibody-drug conjugates (ADCs), excess linker can compete for conjugation sites and complicate the determination of the drug-to-antibody ratio (DAR).[1][2]

Q2: What are the primary methods for removing small, unreacted PEG linkers like this compound?

A2: The most effective methods for removing small, hydrophilic linkers are based on size differences between the linker and the much larger bioconjugate. The primary techniques include:

  • Tangential Flow Filtration (TFF) / Diafiltration: A rapid and scalable method for buffer exchange and removal of small molecules.

  • Size Exclusion Chromatography (SEC): A chromatographic technique that separates molecules based on their size in solution.[]

  • Dialysis: A classic and straightforward method for removing small molecules from a solution of macromolecules through a semi-permeable membrane.[4]

  • Solid-Phase Extraction (SPE): A technique that can be used to selectively retain the product while washing away the excess linker, or vice-versa.

Q3: How do I choose the best purification method for my specific application?

A3: The optimal method depends on several factors, including the scale of your reaction, the required purity of your final product, the stability of your biomolecule, and the available equipment. The table below provides a comparison to aid in your decision-making process.

Comparison of Purification Methods

FeatureTangential Flow Filtration (TFF)Size Exclusion Chromatography (SEC)DialysisSolid-Phase Extraction (SPE)
Principle Size-based separation via a semi-permeable membrane with cross-flow.Separation based on hydrodynamic radius as molecules pass through a porous resin.[]Diffusion of small molecules across a semi-permeable membrane down a concentration gradient.[4]Differential partitioning of compounds between a solid phase and a liquid phase.
Linker Removal Efficiency Very High (>99% achievable with sufficient diafiltration volumes).[5]High (can achieve >95% removal depending on column resolution).High (dependent on the number of buffer exchanges and dialysis time).Variable (highly dependent on sorbent and elution conditions).
Typical Product Yield High (>95%).High (>90%), but can be lower with broad peaks or multiple fractions.[6]Very High (>98%), but some loss can occur due to non-specific binding to the membrane.Variable (can be high, but optimization is often required to prevent product loss).[6]
Processing Time Fast (typically 1-4 hours).Moderate (30-90 minutes per run).Slow (typically 12-48 hours with multiple buffer changes).[7]Fast (typically <30 minutes per sample).
Scalability Excellent (from mL to thousands of L).Good (up to L scale, but requires larger columns and systems).Limited (practical for lab scale, but cumbersome for large volumes).Good for small to medium scale; can be automated for high throughput.
Key Advantage Fast, scalable, and combines purification with concentration.High resolution for separating different species (e.g., aggregates).Simple, gentle, and requires minimal specialized equipment.Fast, can be highly selective, and good for high-throughput screening.
Key Disadvantage Requires specialized equipment; potential for membrane fouling.Can lead to sample dilution; requires a chromatography system.Very slow; not practical for large volumes.Requires method development; potential for non-specific binding and lower recovery.[8]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low Product Recovery Non-specific binding: The bioconjugate is adsorbing to the purification matrix (e.g., SEC resin, TFF membrane, SPE sorbent).- For SEC/SPE: Add modifiers to the mobile phase (e.g., a small percentage of organic solvent or a non-ionic detergent) to reduce hydrophobic interactions. - For TFF/Dialysis: Use membranes with low protein binding properties. Consider pre-treating the membrane with a blocking agent like bovine serum albumin (BSA) if compatible with your downstream application.
Precipitation/Aggregation: The bioconjugate is not stable in the purification buffer or at the working concentration.- Optimize buffer conditions (pH, ionic strength). - Perform purification at a lower temperature (e.g., 4°C). - Reduce the sample concentration before loading onto the purification system.[9]
Incomplete Linker Removal Insufficient resolution (SEC): The column is not adequately separating the small linker from the large bioconjugate.- Use a longer column or a column with a smaller bead size for higher resolution. - Optimize the flow rate; a slower flow rate often improves separation.[10]
Insufficient diafiltration volumes (TFF): Not enough buffer has been exchanged to effectively remove the linker.- Perform additional diafiltration volumes (typically 5-10 volumes are sufficient for >99% removal).
Inadequate buffer exchange (Dialysis): The concentration gradient is not sufficient for complete removal.- Increase the volume of the dialysis buffer (at least 100-fold greater than the sample volume). - Increase the frequency of buffer changes. - Extend the dialysis time.[10]
Inappropriate SPE method: The wash steps are not stringent enough to remove the linker, or the elution conditions are co-eluting the linker with the product.- Optimize the wash and elution solvents. A step-wise gradient elution can be beneficial.
Product Degradation Protease activity: Endogenous proteases in the sample are degrading the bioconjugate.- Add protease inhibitors to your buffers. - Work at low temperatures (4°C) to minimize enzymatic activity.[9]
Harsh buffer conditions: The pH or salt concentration of the purification buffer is causing the bioconjugate to denature or degrade.- Screen for optimal buffer conditions that maintain the stability of your bioconjugate.

Experimental Protocols & Workflows

Below are detailed methodologies for the key purification techniques.

Tangential Flow Filtration (TFF) / Diafiltration

TFF is a highly efficient method for the rapid removal of small molecules and for buffer exchange.

Experimental Workflow:

TFF_Workflow cluster_prep Preparation cluster_process Purification Process cluster_final Final Product start Crude Reaction Mixture setup Setup TFF System (e.g., 30 kDa MWCO) start->setup 1. System Setup concentrate Concentration Step (Optional) setup->concentrate 2. Load Sample diafilter Diafiltration (5-10 Diavolumes) concentrate->diafilter 3. Buffer Exchange recover Product Recovery diafilter->recover 4. Collect Retentate end Purified Conjugate recover->end 5. Final Product

TFF/Diafiltration workflow for linker removal.

Protocol:

  • System Preparation: Select a TFF cassette with an appropriate molecular weight cutoff (MWCO), typically 10-30 kDa for antibody conjugates, to retain the bioconjugate while allowing the small this compound linker to pass through. Sanitize and equilibrate the system with the desired final buffer.

  • Concentration (Optional): If the initial reaction volume is large, concentrate the sample to a more manageable volume.

  • Diafiltration: Begin adding the diafiltration buffer (the final desired buffer) to the sample reservoir at the same rate as the filtrate is being removed. This maintains a constant volume while washing out the excess linker.

  • Buffer Exchange: Continue the diafiltration for 5-10 diavolumes. A diavolume is equal to the volume of the concentrated sample. For example, for a 100 mL sample, 5 diavolumes would be 500 mL of buffer exchange.

  • Final Concentration and Recovery: After diafiltration, concentrate the sample to the desired final concentration and then recover the purified bioconjugate from the system.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size as they pass through a column packed with a porous resin.

Experimental Workflow:

SEC_Workflow cluster_prep Preparation cluster_process Separation cluster_final Collection start Crude Reaction Mixture equilibrate Equilibrate SEC Column start->equilibrate 1. Column Prep inject Inject Sample equilibrate->inject 2. Load Sample elute Elute with Mobile Phase inject->elute 3. Isocratic Elution collect Collect Fractions elute->collect 4. Fractionate end Purified Conjugate collect->end 5. Pool Fractions

SEC workflow for linker removal.

Protocol:

  • Column Selection and Equilibration: Choose an SEC column with a fractionation range appropriate for your bioconjugate. For antibodies (approx. 150 kDa), a column with an exclusion limit well above this is suitable. Equilibrate the column with a suitable mobile phase (e.g., phosphate-buffered saline, PBS) until a stable baseline is achieved.

  • Sample Preparation: Filter the crude reaction mixture through a 0.22 µm filter to remove any particulates.

  • Injection: Inject the sample onto the column. The injection volume should typically be less than 5% of the column volume to ensure good resolution.[10]

  • Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate. The larger bioconjugate will elute first, followed by the smaller, excess this compound linker. Collect fractions as the peaks elute.

  • Analysis and Pooling: Analyze the collected fractions (e.g., by UV-Vis spectroscopy at 280 nm for proteins) to identify the fractions containing the purified product. Pool the desired fractions.

Dialysis

Dialysis is a simple and gentle method for removing small molecules from a sample.

Experimental Workflow:

Dialysis_Workflow cluster_prep Preparation cluster_process Dialysis cluster_final Final Product start Crude Reaction Mixture prepare_sample Load Sample into Dialysis Cassette start->prepare_sample 1. Sample Loading dialyze1 Dialyze against Buffer (4-6h) prepare_sample->dialyze1 2. First Exchange change_buffer Change Buffer dialyze1->change_buffer 3. Buffer Refresh dialyze2 Dialyze Overnight change_buffer->dialyze2 4. Final Exchange recover Recover Sample dialyze2->recover 5. Collect Sample end Purified Conjugate recover->end 6. Final Product

Dialysis workflow for linker removal.

Protocol:

  • Membrane Selection: Choose a dialysis membrane with an MWCO that is significantly smaller than your bioconjugate but large enough to allow the this compound linker to pass through. For an antibody, a 10-20 kDa MWCO is appropriate.

  • Sample Preparation: Load the crude reaction mixture into a dialysis cassette or tubing, ensuring no air bubbles are trapped.

  • Dialysis: Immerse the sealed cassette or tubing in a large volume of the desired buffer (at least 100 times the sample volume) at 4°C with gentle stirring.

  • Buffer Exchange: Allow dialysis to proceed for at least 4-6 hours, then change the dialysis buffer. Repeat the buffer change at least two more times, with the final dialysis step proceeding overnight.[11]

  • Sample Recovery: Carefully remove the sample from the dialysis cassette or tubing.

Solid-Phase Extraction (SPE)

SPE can be a rapid and effective method for sample cleanup, particularly for smaller-scale purifications.

Experimental Workflow:

SPE_Workflow cluster_prep Preparation cluster_process Purification cluster_final Final Product start Crude Reaction Mixture condition Condition SPE Cartridge start->condition 1. Cartridge Prep load Load Sample condition->load 2. Sample Binding wash Wash away Linker load->wash 3. Impurity Removal elute Elute Conjugate wash->elute 4. Product Release collect Collect Eluate elute->collect 5. Collection end Purified Conjugate collect->end 6. Final Product

SPE workflow for linker removal.

Protocol:

  • Sorbent Selection: Choose an SPE sorbent that will retain your bioconjugate while allowing the more polar this compound linker to be washed away. Reversed-phase (e.g., C4, C8) or ion-exchange sorbents can be suitable depending on the properties of your bioconjugate.

  • Conditioning: Condition the SPE cartridge by passing a strong solvent (e.g., methanol (B129727) or acetonitrile) followed by an equilibration buffer (e.g., your reaction buffer or PBS).

  • Loading: Load the crude reaction mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent or a buffer that is strong enough to elute the unbound this compound linker but not the bioconjugate. This step is critical and may require optimization.

  • Elution: Elute the purified bioconjugate from the cartridge using a stronger solvent or a buffer with a different pH or salt concentration.

  • Buffer Exchange (if necessary): The eluted sample may be in a buffer containing organic solvent. If required, perform a buffer exchange using one of the methods described above (e.g., dialysis or a desalting column).

References

Technical Support Center: Optimizing NH-bis-PEG4 Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your NH-bis-PEG4 conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to streamline your experiments and troubleshoot common challenges. Here you will find frequently asked questions, detailed troubleshooting guides, and standardized protocols to ensure successful conjugation outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application in conjugation?

A1: this compound refers to a branched polyethylene (B3416737) glycol (PEG) linker with a central secondary amine and two PEG4 arms. This structure is valuable in bioconjugation for creating more complex bioconjugates. The terminal ends of the PEG arms are typically functionalized with reactive groups (e.g., NHS esters, alkynes, hydroxyls) to enable covalent bonding to target molecules like proteins, peptides, or small molecule drugs. The central amine may also be used for further modifications. These linkers are often used in the development of Antibody-Drug Conjugates (ADCs) to potentially increase the drug-to-antibody ratio (DAR).

Q2: What are the critical factors influencing the reaction time of my this compound conjugation?

A2: The reaction time for your conjugation is primarily influenced by four key parameters:

  • pH: The pH of the reaction buffer is crucial, especially for reactions involving primary amines. For NHS ester chemistry, a pH range of 7-9 is generally recommended to ensure the amine is deprotonated and nucleophilic.[1][2]

  • Temperature: Reactions can be performed at room temperature or at 4°C. Lower temperatures (4°C) can slow down the reaction but may be necessary to maintain the stability of sensitive biomolecules and to minimize side reactions like hydrolysis.[3]

  • Molar Ratio: The ratio of the this compound linker to your target molecule will significantly impact the reaction kinetics and the degree of labeling. A molar excess of the linker is typically used to drive the reaction to completion.[3]

  • Concentration of Reactants: Higher concentrations of both the linker and the target molecule can lead to faster reaction rates due to the increased frequency of molecular collisions.

Q3: My conjugation yield is low. What is the most likely cause and how can I fix it?

A3: Low conjugation yield is most commonly due to the hydrolysis of the reactive group on your linker, particularly if you are using an N-hydroxysuccinimide (NHS) ester. The NHS ester is susceptible to hydrolysis in aqueous solutions, a side reaction that competes with the desired conjugation.[4] The rate of hydrolysis increases with higher pH and temperature.[4]

To mitigate this:

  • Prepare your linker solution immediately before use.

  • If dissolving the linker in an organic solvent like DMSO or DMF, ensure the solvent is anhydrous.

  • Minimize the time the linker is in an aqueous buffer before adding it to your target molecule.

  • Consider performing the reaction at a lower temperature (e.g., 4°C) to slow the rate of hydrolysis.[4]

Q4: I'm observing aggregation of my protein after conjugation. What can I do to prevent this?

A4: Protein aggregation after conjugation can be caused by several factors, including conformational changes in the protein, high protein concentration, or suboptimal buffer conditions. To address this:

  • Screen different buffer conditions, such as pH and ionic strength.

  • Include excipients like arginine or polysorbate in your reaction mixture.

  • Lower the reaction temperature.[5]

  • The use of hydrophilic PEG linkers, like this compound, is generally intended to increase solubility and reduce aggregation.[5] However, if aggregation still occurs, optimizing the degree of conjugation by adjusting the molar ratio of the linker to the protein may be necessary.

Q5: How do I stop the conjugation reaction?

A5: The reaction can be quenched by adding a reagent that will react with the excess linker. For reactions involving NHS esters, you can add a solution of Tris, glycine, or lysine (B10760008) to a final concentration of 20-50 mM and incubate for 15-30 minutes.[1][3] This will cap any unreacted NHS esters.

Troubleshooting Guide

This guide is designed to help you identify and resolve potential issues during your this compound conjugation.

Problem Potential Cause Troubleshooting Steps
Low or No Conjugation Hydrolysis of the reactive group (e.g., NHS ester).[4]- Prepare linker solution fresh. - Use anhydrous DMSO or DMF for stock solutions. - Minimize time in aqueous buffer before adding to the target. - Perform the reaction at 4°C to slow hydrolysis.[4]
Incorrect reaction pH.- Verify the pH of your reaction buffer is within the optimal range for your chemistry (e.g., pH 7.2-8.5 for NHS esters).[4]
Presence of competing nucleophiles in the buffer.- Ensure your buffers are free from primary amines (e.g., Tris, glycine) during the conjugation step. Use buffers like PBS.[3]
Protein Aggregation Suboptimal buffer conditions.- Screen different buffer pH and ionic strengths. - Add excipients like arginine or polysorbate.[5]
High degree of conjugation.- Reduce the molar excess of the this compound linker.
High protein concentration.- Perform the conjugation at a lower protein concentration.
Variable Conjugation Results Inconsistent reaction time or temperature.- Standardize incubation times and ensure consistent temperature control.
Inaccurate quantification of reactants.- Carefully measure the concentrations of your target molecule and linker before starting the reaction.

Experimental Protocols

General Protocol for this compound-NHS Ester Conjugation to a Protein

This protocol describes a general procedure for conjugating a bis-NHS ester functionalized PEG4 linker to a protein containing primary amines (e.g., lysine residues).

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.4-8.0)

  • This compound-bis-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Purification system (e.g., size exclusion chromatography, dialysis)

Procedure:

  • Preparation of Protein: Prepare the protein at a concentration of 1-10 mg/mL in the conjugation buffer.[6][]

  • Preparation of Linker Stock Solution: Immediately before use, dissolve the this compound-bis-NHS ester in anhydrous DMSO or DMF to create a 10-250 mM stock solution.[3][]

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the linker stock solution to the protein solution.[3] The final concentration of the organic solvent should ideally not exceed 10% (v/v).[6]

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-12 hours at 4°C with gentle stirring.[3][6] The optimal time may need to be determined empirically.

  • Quenching: Add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature to stop the reaction.[3]

  • Purification: Remove excess linker and quenching reagent by size exclusion chromatography, dialysis, or using centrifugal filter units.

Data Summary Tables

Table 1: Recommended Reaction Conditions for NHS Ester Conjugation

Parameter Recommended Range Notes
pH 7.2 - 8.5A compromise between amine reactivity and NHS ester stability.[2][4]
Temperature 4°C to Room TemperatureLower temperatures minimize hydrolysis and protect sensitive molecules.[3]
Molar Excess of Linker 10 to 50-foldNeeds to be optimized for the specific protein and desired degree of labeling.[3]
Reaction Time 30 minutes - 12 hoursDependent on temperature, pH, and reactants.[3][6]

Table 2: Troubleshooting Quick Reference

Symptom Primary Suspect Key Solution
Low YieldNHS Ester HydrolysisLower pH and temperature; use fresh reagents.[4]
AggregationProtein InstabilityOptimize buffer, lower protein concentration, or reduce linker ratio.[5]
Inconsistent ResultsProtocol VariabilityStrictly control pH, temperature, and incubation time.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction prep_protein Prepare Protein (1-10 mg/mL in PBS) conjugation Conjugation (Add Linker to Protein) prep_protein->conjugation prep_linker Prepare Linker (Fresh Stock in DMSO) prep_linker->conjugation incubation Incubation (RT or 4°C) conjugation->incubation quenching Quenching (Add Tris or Glycine) incubation->quenching purification Purification (SEC or Dialysis) quenching->purification final_product Final Conjugate purification->final_product Characterize troubleshooting_logic start Start Troubleshooting check_yield Is Conjugation Yield Low? start->check_yield check_aggregation Is There Aggregation? check_yield->check_aggregation No hydrolysis Potential Cause: NHS Ester Hydrolysis check_yield->hydrolysis Yes instability Potential Cause: Protein Instability check_aggregation->instability Yes success Conjugation Successful check_aggregation->success No solve_hydrolysis Solution: - Lower Temperature/pH - Use Fresh Reagents hydrolysis->solve_hydrolysis solve_instability Solution: - Optimize Buffer - Lower Concentration instability->solve_instability

References

Technical Support Center: NH-bis-PEG4-acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving NH-bis-PEG4-acid coupling reactions. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during the conjugation process.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for coupling this compound-acid to a primary amine?

The conjugation of this compound-acid involves a two-step process, each with its own optimal pH range. The terminal carboxylic acid of the PEG linker is first activated using a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2] This creates a more stable, amine-reactive NHS ester intermediate, which then reacts with a primary amine on the target molecule to form a stable amide bond. For maximal efficiency, a two-step reaction with distinct pH conditions for each step is recommended.[1]

  • Activation Step (Carboxyl Activation): The activation of the carboxyl group on the PEG-acid with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0 .[1][3] A commonly used buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[1]

  • Coupling Step (Amine Reaction): The subsequent reaction of the NHS-activated PEG-acid with a primary amine is most efficient at a pH of 7.0 to 8.5 .[1][4] This is because the primary amine needs to be in its unprotonated form to act as a nucleophile.[1] Common buffers for this step include phosphate-buffered saline (PBS) at pH 7.2-7.4 or borate (B1201080) buffer.[1][4][5]

Q2: Why is a two-step pH process recommended over a single pH reaction?

A two-step process is recommended because the optimal pH conditions for carboxyl activation and amine coupling are different.[1] Performing the reaction at a single, intermediate pH can lead to reduced overall efficiency. The acidic conditions required for efficient EDC/NHS activation are not ideal for the amine coupling step, as the primary amines on the target molecule would be largely protonated and thus non-reactive.[1] Conversely, the higher pH favorable for the amine reaction can lead to rapid hydrolysis of the NHS ester intermediate, reducing the yield of the desired conjugate.[1]

Q3: What are the consequences of using a pH outside the optimal range?

Using a suboptimal pH can lead to several issues:

  • Low pH for Coupling (<7.0): At a pH below 7.0, primary amines are more likely to be protonated (-NH₃⁺), which renders them non-nucleophilic and unreactive towards the NHS ester, resulting in a low conjugation yield.[1]

  • High pH for Coupling (>8.5): At a pH above 8.5, the hydrolysis of the NHS ester intermediate significantly increases.[1] This competing hydrolysis reaction reduces the amount of activated PEG available to react with the amine, thus lowering the conjugation efficiency.[1] The stability of the NHS ester is highly pH-dependent.[2][4]

Q4: Can I use buffers containing primary amines, such as Tris or glycine?

No, it is critical to avoid buffers containing primary amines, such as Tris and glycine, during the coupling step.[5][6] These buffer components will compete with the target molecule for reaction with the NHS-activated PEG, leading to reduced conjugation efficiency and the formation of undesired side products.[6] However, a primary amine-containing buffer can be used to quench the reaction once it is complete.[2][7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Conjugation Yield Inactive NHS ester due to hydrolysis.Prepare fresh solutions of EDC and NHS immediately before use.[8] Ensure reagents have been stored properly to prevent moisture contamination.[9]
Suboptimal pH for the coupling reaction.Verify the pH of your reaction buffers. For the activation step, use a buffer with a pH of 4.5-6.0 (e.g., MES). For the coupling step, adjust the pH to 7.2-8.5 (e.g., PBS or borate buffer).[1][4][8]
Presence of primary amine-containing buffers (e.g., Tris, Glycine).Use non-amine containing buffers such as PBS, HEPES, or borate buffer for the reaction.[5][8]
Steric hindrance.Increase the molar excess of the this compound-acid linker.[8]
Insufficient incubation time.Extend the reaction time. The coupling step is often run for 2 hours at room temperature or overnight at 4°C.[6][10]
Product Aggregation or Precipitation High concentration of reactants.Perform the reaction at a lower concentration.
Suboptimal buffer conditions (pH, ionic strength).Optimize buffer conditions to maintain the solubility of all components.
Inefficient mixing.Ensure efficient and uniform mixing throughout the reaction.
Presence of Multiple or Unexpected Peaks in Analytical Chromatography (e.g., HPLC, SEC) Incomplete reaction leading to a mixture of starting materials and products.Increase the reaction time or the molar excess of the PEG linker. Ensure optimal pH is maintained throughout the reaction.
Hydrolysis of the NHS ester.Minimize the time between the activation and coupling steps. Ensure the pH does not exceed 8.5 during the coupling step.
Reaction with non-target amines.If your target molecule has multiple amine groups and site-specific conjugation is desired, consider using protecting groups or alternative conjugation strategies.

Quantitative Data: NHS-Ester Stability

The stability of the NHS ester intermediate is critical for successful conjugation and is highly dependent on pH. The following table summarizes the half-life of NHS esters at different pH values.

pHHalf-life of NHS Ester
7.04-5 hours[4][11]
8.01 hour[2][4]
8.610 minutes[4][11]

Experimental Protocols

Detailed Methodology: Two-Step EDC/NHS Coupling of this compound-acid

This protocol provides a general guideline for the conjugation of this compound-acid to a primary amine-containing molecule. Optimization may be required for specific applications.

Materials:

  • This compound-acid

  • Amine-containing molecule (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[7]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4[1]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.[7]

    • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMF or DMSO, or directly in Activation Buffer immediately before use.

    • Dissolve the this compound-acid in Activation Buffer.

    • Dissolve the amine-containing molecule in Coupling Buffer.

  • Activation of this compound-acid:

    • In a reaction tube, combine the this compound-acid solution with a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the PEG-acid.[10]

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS-activated PEG.[8][10]

  • Conjugation to the Amine-Containing Molecule:

    • Immediately add the freshly activated PEG-NHS ester solution to the solution of the amine-containing molecule. A 5 to 20-fold molar excess of the activated linker to the target molecule is a common starting point, but this should be optimized.

    • Ensure the final pH of the reaction mixture is between 7.2 and 8.0. If necessary, adjust the pH with Coupling Buffer.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[6][10]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.[10]

    • Incubate for an additional 15-30 minutes at room temperature.[10]

  • Purification of the Conjugate:

    • Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or by dialysis against an appropriate buffer (e.g., PBS).[10]

  • Characterization:

    • Analyze the purified conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm conjugation and determine the degree of labeling.

Visualizations

Impact_of_pH_on_Coupling_Reaction cluster_activation Activation Step cluster_coupling Coupling Step cluster_side_reactions Competing Side Reactions PEG_Acid This compound-acid (-COOH) Activated_PEG Amine-Reactive NHS-Ester-PEG PEG_Acid->Activated_PEG Activation EDC_NHS EDC / NHS Conjugate Stable Amide Bond (PEG-NH-Molecule) Activated_PEG->Conjugate Coupling Hydrolysis Hydrolysis of NHS-Ester Activated_PEG->Hydrolysis High pH (>8.5) Amine_Molecule Target Molecule (-NH2) Protonation Protonation of Amine (-NH3+) Amine_Molecule->Protonation Low pH (<7.0) pH_Activation Optimal pH 4.5 - 6.0 pH_Activation->PEG_Acid pH_Coupling Optimal pH 7.0 - 8.5 pH_Coupling->Amine_Molecule

Caption: Logical workflow of the this compound-acid coupling reaction, highlighting the impact of pH.

References

Technical Support Center: Minimizing Non-specific Binding with NH-bis-PEG4 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NH-bis-PEG4 linkers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing non-specific binding and to offer troubleshooting support for experiments involving these linkers.

Frequently Asked Questions (FAQs)

Q1: What are this compound linkers and why are they used in bioconjugation?

A1: this compound linkers are branched, hydrophilic spacer arms used in chemical biology and drug development.[1][2] The "NH" indicates an amine group, which can be a point of attachment or part of a larger functional group. "bis-PEG4" signifies that the linker has two polyethylene (B3416737) glycol (PEG) chains, each typically consisting of four ethylene (B1197577) glycol units. This branched structure allows for the attachment of multiple molecules.[2][3] These linkers are frequently employed in the synthesis of molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][4] The PEG component is crucial for increasing the hydrophilicity and solubility of the final conjugate, which in turn helps to minimize non-specific binding to proteins and surfaces, reduce aggregation, and improve pharmacokinetic properties.[1][5]

Q2: How does the PEG component of the this compound linker reduce non-specific binding?

A2: The polyethylene glycol (PEG) chains create a hydrophilic shield around the conjugated molecule.[6] This is achieved through the formation of a hydration layer, where water molecules are held by the PEG chains. This hydration layer acts as a physical barrier, sterically hindering unintended hydrophobic and electrostatic interactions with other proteins and surfaces that are the primary cause of non-specific binding.[5][6] By preventing these off-target interactions, the specificity of the conjugate for its intended target is enhanced.[5]

Q3: What are the common causes of high non-specific binding when using this compound linkers?

A3: High non-specific binding can arise from several factors, even when using PEG linkers. These include:

  • Insufficient PEGylation: The density of the PEG linker on your molecule of interest may not be sufficient to provide complete shielding.

  • Linker Length and Conformation: The length and flexibility of the PEG chains can influence the formation of the desired complex (e.g., the ternary complex in PROTACs) and may not optimally orient the binding molecules, leading to off-target interactions.[7][8]

  • Hydrophobicity of the Conjugated Molecules: If the molecules being linked are highly hydrophobic, the PEG linker may not be able to completely mask these properties, leading to residual non-specific binding.[6][9]

  • Experimental Conditions: Factors such as buffer pH, ionic strength, and the presence of detergents can significantly impact non-specific binding.[10]

  • Incomplete Reactions or Impurities: The presence of unreacted starting materials or byproducts from the conjugation reaction can contribute to non-specific binding.

Q4: Can the branched structure of this compound linkers influence non-specific binding?

A4: Yes, the branched structure can be advantageous. By allowing for the attachment of multiple hydrophilic PEG chains at a single point, branched linkers can create a denser hydrophilic cloud around the conjugate compared to a linear PEG linker of similar molecular weight.[1][3] This can be more effective at shielding hydrophobic regions of the molecule and preventing non-specific interactions. However, the increased size and complexity of the branched structure could also potentially lead to steric hindrance if not properly considered in the design of the conjugate.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound linkers.

Problem Potential Cause Suggested Solution
High background signal in assays (e.g., ELISA, Western Blot) Incomplete blocking of surfaces.Optimize blocking conditions by trying different blocking agents (e.g., BSA, non-fat milk, or commercial protein-free blockers) and increasing incubation times.[]
Non-specific binding of the conjugate to the membrane or plate.Increase the concentration of a non-ionic detergent (e.g., Tween-20) in your washing buffers. Adding a low concentration of free PEG to the buffer can also help to block non-specific sites.[10]
Precipitation or aggregation of the final conjugate The overall construct is still too hydrophobic despite the PEG linker.Consider using a longer PEG linker (e.g., bis-PEG8) to further increase hydrophilicity. Ensure that the organic solvent used to dissolve the linker is completely removed during purification.[12]
The concentration of the conjugate is too high.Perform a solubility test to determine the maximum soluble concentration of your conjugate in the desired buffer.
Low specific activity or efficacy of the conjugate (e.g., poor protein degradation by a PROTAC) The linker length or conformation is suboptimal, leading to inefficient formation of the functional complex (e.g., ternary complex).[7]Synthesize and test a series of conjugates with different PEG linker lengths to find the optimal spacing and flexibility.[8]
Steric hindrance from the branched linker is interfering with binding.Re-evaluate the attachment points of the linker on your molecules of interest. Computational modeling can help identify more suitable locations.[8]
"Hook effect" observed in PROTAC experiments (decreased degradation at high concentrations) High concentrations favor the formation of binary complexes (e.g., PROTAC-target or PROTAC-E3 ligase) over the productive ternary complex.[8]While inherent to the PROTAC mechanism, linker design can influence its severity. Experiment with different linker compositions and lengths to potentially stabilize the ternary complex.[7][8]
Inconsistent results between experimental batches Variability in the conjugation reaction.Carefully control reaction conditions (temperature, pH, reaction time) and ensure consistent purification of the final product. Use analytical techniques like HPLC and mass spectrometry to confirm the purity and identity of each batch.
Degradation of the linker or conjugate during storage.Store the this compound linker and the final conjugate at the recommended temperature (typically -20°C) and protect from moisture. Aliquoting the reagents can prevent multiple freeze-thaw cycles.

Quantitative Data on Non-specific Binding Reduction

The inclusion of PEG linkers has been shown to significantly reduce non-specific binding. The following table summarizes representative data from studies on the effect of PEGylation on protein binding. While not specific to this compound linkers, this data illustrates the general principle.

System Modification Reduction in Non-specific Binding Reference
Immunoassay on Polyacrylate HydrogelsIncorporation of PEG-diacrylate10-fold decrease in non-specific fluorescence signal[5]
Affinity Chromatography ResinsIntroduction of a hydrophilic PEG spacerAmount of non-specific protein binding was reduced in proportion to the number of ethylene glycol units.[6][9]
Gold NanoparticlesMonodisperse PEG coating vs. Polydisperse PEG70% reduction in protein adsorption in FBS for monodisperse PEG

Experimental Protocols

Protocol 1: General Procedure for Conjugating an Amine-Containing Molecule to a Carboxylic Acid-Containing Molecule using an this compound Linker with a Terminal Amine

This protocol provides a general workflow for a two-step conjugation using a heterobifunctional this compound linker that has a terminal amine on one end and two other functional groups (e.g., protected amines that can be deprotected) on the branched ends. This example assumes the branched ends will be conjugated first.

Materials:

  • Molecule A with a carboxylic acid group

  • Molecule B with a primary amine group

  • N-(Amine-PEG4)-N-bis(PEG4-N-Boc) linker or similar

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Deprotection Solution: Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

Step 1: Activation of Carboxyl Groups on Molecule A

  • Dissolve Molecule A in Activation Buffer to a concentration of 1-5 mg/mL.

  • Add a 50-fold molar excess of EDC to the solution.

  • Immediately add a 100-fold molar excess of Sulfo-NHS.

  • Incubate for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation of the Linker to Molecule A

  • Dissolve the N-(Amine-PEG4)-N-bis(PEG4-N-Boc) linker in Conjugation Buffer.

  • Add a 10- to 20-fold molar excess of the linker solution to the activated Molecule A solution.

  • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM.

  • Purify the Molecule A-linker conjugate using a size-exclusion chromatography column to remove excess linker and reagents.

Step 3: Deprotection of the Boc Groups on the Linker

  • Lyophilize the purified Molecule A-linker conjugate.

  • Dissolve the conjugate in a solution of TFA in DCM (e.g., 20-50% TFA).

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the solvent and TFA under reduced pressure.

  • Re-dissolve the deprotected conjugate in Conjugation Buffer.

Step 4: Conjugation of Molecule B to the Deprotected Linker

  • This step will depend on the nature of Molecule B and the newly exposed functional groups on the linker (now primary amines). If Molecule B has, for example, an NHS ester, it can be directly reacted with the amines on the linker.

  • Dissolve Molecule B in an appropriate solvent (e.g., DMSO).

  • Add a 5- to 10-fold molar excess of the Molecule B solution to the deprotected Molecule A-linker conjugate solution.

  • Incubate for 2 hours at room temperature.

  • Purify the final conjugate (Molecule A-linker-Molecule B) using an appropriate chromatography method (e.g., size-exclusion or reverse-phase HPLC).

Visualizations

experimental_workflow Experimental Workflow for Conjugation cluster_step1 Step 1: Activation cluster_step2 Step 2: Linker Conjugation cluster_step3 Step 3: Purification & Deprotection cluster_step4 Step 4: Final Conjugation molA Molecule A (with -COOH) reagents1 EDC / Sulfo-NHS in Activation Buffer molA->reagents1 activated_molA Activated Molecule A (with NHS-ester) reagents1->activated_molA linker This compound Linker activated_molA->linker conjugate1 Molecule A - Linker Conjugate activated_molA->conjugate1 linker->conjugate1 purification1 Purification (e.g., SEC) conjugate1->purification1 conjugate1->purification1 deprotection Deprotection (e.g., TFA) purification1->deprotection molB Molecule B deprotection->molB final_conjugate Final Conjugate (Molecule A - Linker - Molecule B) deprotection->final_conjugate molB->final_conjugate

Caption: A typical experimental workflow for a two-step bioconjugation reaction.

troubleshooting_logic Troubleshooting Logic for High Non-specific Binding cluster_assay Assay Conditions cluster_conjugate Conjugate Properties start High Non-specific Binding Observed q_blocking Is blocking optimized? start->q_blocking s_blocking Optimize blocking agent, concentration, and time q_blocking->s_blocking No q_wash Are wash steps sufficient? q_blocking->q_wash Yes end_node Re-test Experiment s_blocking->end_node s_wash Increase wash frequency and/or add detergent q_wash->s_wash No q_purity Is the conjugate pure? q_wash->q_purity Yes s_wash->end_node s_purity Improve purification (e.g., HPLC, SEC) q_purity->s_purity No q_hydro Is the conjugate aggregating? q_purity->q_hydro Yes s_purity->end_node s_hydro Use longer PEG linker or adjust buffer q_hydro->s_hydro Yes q_hydro->end_node No s_hydro->end_node

Caption: A logical workflow for troubleshooting high non-specific binding issues.

References

Technical Support Center: Enhancing the Stability of NH-bis-PEG4 Containing ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of antibody-drug conjugates (ADCs) that utilize NH-bis-PEG4 linkers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the development of these complex biotherapeutics.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for ADCs containing this compound linkers?

A1: The primary stability concerns for ADCs with this compound linkers, like other PEGylated ADCs, revolve around physical and chemical instability. Key issues include:

  • Aggregation: The conjugation of hydrophobic payloads can increase the propensity for protein aggregation, even with the inclusion of hydrophilic PEG linkers. The "bis-PEG4" structure, while intended to increase hydrophilicity, can in some contexts lead to complex intermolecular interactions that may promote aggregation.[1][2]

  • Fragmentation: Degradation of the antibody backbone or cleavage of the linker can result in the formation of fragments, leading to a loss of therapeutic efficacy.

  • Deconjugation: Premature loss of the payload from the antibody can occur, particularly if the linker chemistry is susceptible to hydrolysis or enzymatic cleavage in systemic circulation.[3] This can lead to off-target toxicity and reduced potency.

Q2: How does the this compound linker architecture influence ADC stability compared to a linear PEG4 linker?

A2: The branched, or "pendant," nature of the this compound linker can offer distinct advantages over a linear PEG linker. Studies on pendant PEG linkers have shown that this configuration can be more effective at masking the hydrophobicity of the payload.[2] This can lead to improved physical stability, characterized by a reduced tendency for aggregation, and slower plasma clearance rates, resulting in an improved pharmacokinetic profile.[2] The two PEG4 arms may create a more effective hydrophilic shield around the payload compared to a single linear chain.

Q3: What is the optimal Drug-to-Antibody Ratio (DAR) to maintain stability for an this compound ADC?

A3: While a higher DAR can increase potency, it often correlates with decreased stability and faster clearance due to increased hydrophobicity. For many ADCs, an optimal DAR is typically between 2 and 4.[4] However, the use of hydrophilic linkers like this compound can enable higher DARs (e.g., 8) while maintaining acceptable stability and pharmacokinetic properties.[2][4] It is crucial to empirically determine the optimal DAR for each specific ADC construct by characterizing the stability and efficacy of different DAR species.

Troubleshooting Guide

This guide addresses common issues observed during the characterization and formulation of this compound containing ADCs.

Observed Issue Potential Causes Recommended Actions & Troubleshooting Steps
Increased Aggregation upon Storage 1. Hydrophobic interactions: The payload's hydrophobicity is not sufficiently masked by the bis-PEG4 linker. 2. Formulation issues: Suboptimal buffer pH, ionic strength, or the absence of appropriate excipients. 3. High DAR: Higher drug loading increases the overall hydrophobicity of the ADC.1. Characterize Aggregates: Use Size Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS) to quantify and characterize the aggregates. 2. Formulation Optimization:     - Conduct a pH screening study to identify the pH of maximum stability.     - Screen different buffer systems (e.g., histidine, citrate) and ionic strengths.     - Evaluate the effect of stabilizers such as sucrose, trehalose, and polysorbates.[5] 3. DAR Optimization: Evaluate the stability of ADCs with different DARs to find the optimal balance between potency and stability.
Payload Deconjugation 1. Linker Instability: The linkage between the drug and the bis-PEG4 linker, or the linker and the antibody, is labile under the storage or in vivo conditions. 2. Hydrolysis: The linker may be susceptible to hydrolysis at the storage pH.1. Stability Studies: Perform stability studies in plasma from different species (e.g., human, mouse) and at different pH values to assess linker stability.[3] 2. Analytical Monitoring: Use techniques like Hydrophobic Interaction Chromatography (HIC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with mass spectrometry to monitor the levels of free payload and changes in DAR over time. 3. Linker Chemistry Modification: If deconjugation is significant, consider alternative, more stable conjugation chemistries.
Reduced In Vitro Potency 1. Steric Hindrance: The bis-PEG4 linker may sterically hinder the binding of the antibody to its target antigen. 2. Payload Inactivation: The conjugation process or the linker itself may alter the chemical properties of the payload, rendering it less active.1. Antigen Binding Assay: Perform an ELISA or Surface Plasmon Resonance (SPR) assay to compare the binding affinity of the ADC to that of the unconjugated antibody. 2. Cell-Based Potency Assays: Compare the cytotoxicity of the ADC to the free payload on target cells to ensure the payload is released in an active form. 3. Linker Length Variation: If steric hindrance is suspected, consider synthesizing ADCs with longer or shorter PEG chains to modulate the distance between the antibody and the payload.[4]

Data Presentation

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (Illustrative Data)

Linker TypePlasma Half-Life (hours)In Vivo EfficacyIn Vitro PotencyReference
Short (e.g., PEG2-PEG4)Faster clearance, shorter half-lifeMay be reduced due to rapid clearanceGenerally higher[4]
Intermediate (e.g., PEG8-PEG12)Slower clearance, longer half-lifeOften significantly improvedMay be moderately impacted[4]
Long (e.g., PEG24)Significantly prolonged half-lifeCan be highest, but may plateauCan be substantially reduced[4]

Table 2: Stability of Pendant vs. Linear PEGylated ADCs (Conceptual)

Linker ConfigurationAggregation Propensity (at high DAR)Plasma Clearance RateReference
Linear PEGHigherFaster[2]
Pendant (bis-PEG)LowerSlower[2]

Experimental Protocols

Protocol 1: Assessment of ADC Aggregation by Size Exclusion Chromatography (SEC)
  • Instrumentation: HPLC system with a UV detector.

  • Column: A suitable SEC column for protein analysis (e.g., TSKgel G3000SWxl).

  • Mobile Phase: A buffered saline solution, typically 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.

  • Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase.

  • Analysis:

    • Inject 20 µL of the sample.

    • Run the analysis at a flow rate of 1.0 mL/min.

    • Monitor the elution profile at 280 nm.

  • Data Interpretation: The main peak represents the monomeric ADC. Peaks eluting earlier correspond to high molecular weight species (aggregates), while later eluting peaks indicate fragments. Quantify the percentage of each species by integrating the peak areas.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
  • Instrumentation: HPLC system with a UV detector.

  • Column: A HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.

  • Mobile Phase B: 20 mM sodium phosphate, pH 7.0, with 20% isopropanol.

  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

  • Analysis:

    • Inject 25 µL of the sample.

    • Elute with a gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at 280 nm.

  • Data Interpretation: The different DAR species (DAR0, DAR2, DAR4, etc.) will separate based on their hydrophobicity. The average DAR can be calculated by the weighted average of the peak areas of the different species.

Visualizations

ADC_Stability_Workflow Experimental Workflow for ADC Stability Assessment cluster_prep ADC Preparation cluster_analysis Stability Analysis cluster_stress Stress Conditions ADC_Synthesis ADC Synthesis & Purification SEC Size Exclusion Chromatography (SEC) (Aggregation & Fragmentation) ADC_Synthesis->SEC Initial Characterization HIC Hydrophobic Interaction Chromatography (HIC) (DAR & Heterogeneity) ADC_Synthesis->HIC Initial Characterization MS Mass Spectrometry (Intact Mass & Deconjugation) ADC_Synthesis->MS Initial Characterization Potency Cell-Based Potency Assay ADC_Synthesis->Potency Initial Characterization Thermal Thermal Stress ADC_Synthesis->Thermal FreezeThaw Freeze-Thaw Cycles ADC_Synthesis->FreezeThaw Light Light Exposure ADC_Synthesis->Light Thermal->SEC Post-Stress Analysis Thermal->HIC Post-Stress Analysis Thermal->MS Post-Stress Analysis FreezeThaw->SEC Post-Stress Analysis FreezeThaw->HIC Post-Stress Analysis FreezeThaw->MS Post-Stress Analysis Light->SEC Post-Stress Analysis Light->HIC Post-Stress Analysis Light->MS Post-Stress Analysis

Caption: Workflow for assessing the stability of ADCs.

Aggregation_Troubleshooting Troubleshooting ADC Aggregation Start High Aggregation Detected by SEC Check_Formulation Is the formulation optimized? Start->Check_Formulation Check_DAR Is the DAR too high? Check_Formulation->Check_DAR Yes Optimize_Formulation Screen pH, buffers, and excipients Check_Formulation->Optimize_Formulation No Reduce_DAR Lower the average DAR Check_DAR->Reduce_DAR Yes Reanalyze Re-analyze by SEC Check_DAR->Reanalyze No Optimize_Formulation->Reanalyze Reduce_DAR->Reanalyze End Aggregation Mitigated Reanalyze->End

Caption: Logic flow for troubleshooting ADC aggregation.

References

side reactions of NH-bis-PEG4 linkers and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NH-bis-PEG4 linkers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common side reactions and to offer troubleshooting support for experiments involving these linkers.

Frequently Asked Questions (FAQs)

Q1: What are this compound linkers and what are their primary applications?

This compound linkers are homobifunctional crosslinkers featuring two N-hydroxysuccinimide (NHS) ester groups at either end of a polyethylene (B3416737) glycol (PEG) spacer. The NHS esters react with primary amines (-NH2), found on lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1] The PEG4 spacer enhances the water solubility of the linker and the resulting conjugate, which can help to reduce aggregation and immunogenicity.[2][3] These linkers are commonly used for protein-protein conjugation, creating antibody-drug conjugates (ADCs), and studying protein interactions.[4][5]

Q2: What is the primary side reaction I should be concerned about with this compound linkers?

The most significant side reaction is the hydrolysis of the NHS ester group in aqueous solutions.[2][3] Water can attack the NHS ester, converting it into a non-reactive carboxylic acid. This reaction competes with the desired reaction with the primary amine on your target molecule. If the NHS ester is hydrolyzed, it can no longer form a covalent bond, leading to low or no conjugation efficiency.[2][3]

Q3: What are other potential side reactions when using a bis-NHS linker?

Due to its bifunctional nature, other side reactions can occur:

  • Intramolecular Crosslinking: The linker reacts with two different amine groups on the same molecule, forming a loop. This is more likely to occur at low protein concentrations.

  • Intermolecular Aggregation: The linker connects multiple protein molecules, leading to the formation of large, often insoluble, aggregates.[6] This is more prevalent at high protein concentrations and with a high molar excess of the linker.[6]

  • Product Heterogeneity: The reaction can result in a mixture of products, including unmodified protein, mono-PEGylated protein (one end of the linker attached), and various crosslinked species. This heterogeneity can make purification and characterization challenging.[7]

Q4: How does the PEG4 spacer influence the reaction?

The PEG4 spacer offers several advantages:

  • Increased Solubility: It improves the water solubility of both the linker and the final conjugate, which can be particularly beneficial when working with hydrophobic molecules.[2][3]

  • Reduced Aggregation: The hydrophilic nature of the PEG spacer can help prevent protein aggregation during and after the conjugation reaction.[2][3]

  • Flexibility: The PEG chain provides a flexible spacer between the conjugated molecules, which can reduce steric hindrance.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during conjugation experiments with this compound linkers.

Problem 1: Low or No Conjugation Efficiency
Possible Cause Recommended Solution
Hydrolysis of NHS Ester - Check Reagent Activity: Before your experiment, you can perform a simple assay to check if the NHS ester is active (see Experimental Protocols Section).[8] - Proper Storage and Handling: Store the linker desiccated at -20°C.[3] Allow the vial to warm to room temperature before opening to prevent moisture condensation.[9] Prepare the linker stock solution in a dry, water-miscible organic solvent like DMSO or DMF immediately before use and do not store aqueous solutions of the linker.[3][9]
Incorrect Buffer pH The optimal pH for the NHS ester-amine reaction is between 7.2 and 8.5.[10] A pH below 7.0 will result in a very slow reaction rate, while a pH above 8.5 significantly increases the rate of hydrolysis.[2][3]
Presence of Primary Amines in Buffer Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester.[2][3] Use amine-free buffers like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[3]
Insufficient Molar Ratio of Linker For dilute protein solutions, a higher molar excess of the linker is needed to achieve the desired level of modification.[9] A typical starting point is a 10- to 50-fold molar excess of the linker over the protein.[3] However, this needs to be optimized for your specific application.
Problem 2: Protein Aggregation or Precipitation
Possible Cause Recommended Solution
High Degree of Intermolecular Crosslinking - Reduce Molar Excess of Linker: A high concentration of the bifunctional linker increases the chances of crosslinking multiple protein molecules.[6] Perform a titration to find the optimal linker-to-protein ratio. - Lower Protein Concentration: High protein concentrations bring molecules into closer proximity, favoring intermolecular crosslinking.[6] Try reducing the protein concentration.
Localized High Concentration of Organic Solvent The linker is often dissolved in an organic solvent like DMSO or DMF. Adding this stock solution too quickly to your aqueous protein solution can cause localized high concentrations of the organic solvent, leading to protein precipitation.[6] Add the linker stock solution slowly while gently mixing. Ensure the final concentration of the organic solvent is low (typically <10%).[6]
Incorrect Buffer Conditions The buffer pH and salt concentration can impact protein stability. Ensure your reaction buffer is optimal for your specific protein.
Problem 3: High Product Heterogeneity
Possible Cause Recommended Solution
Lack of Control Over Reaction Conditions The final product distribution is highly dependent on the reaction conditions.
Molar Ratio of Linker to Protein A high molar ratio will favor the formation of multiple PEGylated species.[11] To favor mono-PEGylation or controlled crosslinking, carefully titrate the molar ratio of the linker.
Reaction Time Longer reaction times can lead to more extensive and less controlled crosslinking. Reduce the incubation time to limit the extent of the reaction.[11]

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to this compound linker reactions.

Table 1: Half-life of NHS Ester Hydrolysis

pHTemperatureHalf-life
7.00°C4-5 hours
8.64°C10 minutes
Data is for general NHS esters and can be used as a guideline.

Table 2: Example Molar Ratios for Protein Conjugation

Protein ConcentrationRecommended Starting Molar Excess of LinkerExpected Outcome
1-10 mg/mL20-foldTypically results in 4-6 linkers per antibody (IgG).[9][12]
>2 mg/mL5- to 20-foldA good starting range for general protein labeling.[1]
Dilute Solutions>50-foldMay be necessary to achieve sufficient labeling.[9]
Note: These are starting recommendations. The optimal molar ratio must be determined empirically for each specific application.

Experimental Protocols

Protocol 1: General Procedure for Protein-Protein Crosslinking

This protocol provides a general method for crosslinking two proteins (Protein A and Protein B) using a bis-NHS-PEG4 linker.

Materials:

  • Protein A and Protein B

  • Bis-NHS-PEG4 linker

  • Conjugation Buffer: Amine-free buffer, pH 7.2-8.5 (e.g., PBS, HEPES, or borate buffer)[3]

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.5[3]

  • Anhydrous DMSO or DMF

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Prepare Proteins: Ensure both Protein A and Protein B are in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).[9]

  • Prepare Linker Stock Solution: Immediately before use, dissolve the bis-NHS-PEG4 linker in anhydrous DMSO or DMF to a high concentration (e.g., 10-250 mM).[3][9]

  • Conjugation Reaction:

    • Add the desired molar excess of the linker stock solution to the protein mixture. A 10- to 50-fold molar excess is a common starting point.[3]

    • Add the linker solution slowly while gently mixing to avoid precipitation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[9]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[3]

  • Purification: Remove excess linker and unreacted proteins from the conjugate using size-exclusion chromatography (SEC) or dialysis.[9]

Protocol 2: Assay for NHS Ester Activity

This assay determines if an NHS ester reagent is active or has been hydrolyzed by measuring the release of N-hydroxysuccinimide (NHS) upon complete base hydrolysis.[4][8]

Materials:

  • NHS ester reagent to be tested

  • Amine-free buffer, pH 7.0-8.0 (e.g., 0.1 M phosphate (B84403) buffer)[4]

  • 0.5 N Sodium Hydroxide (NaOH)[4]

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare Reagent Solution: Weigh 1-2 mg of the NHS ester reagent and dissolve it in 2 mL of the amine-free buffer. If solubility is low, first dissolve in a minimal volume of anhydrous DMSO, then add the buffer.[4]

  • Prepare Control: Prepare a control cuvette containing only the buffer (and DMSO if used in step 1).

  • Measure Initial Absorbance (A_initial): Zero the spectrophotometer at 260 nm using the control cuvette. Measure the absorbance of the reagent solution.

  • Induce Hydrolysis: To the reagent solution, add a small volume of 0.5 N NaOH (e.g., 100 µL to 2 mL) and mix immediately.[8]

  • Measure Final Absorbance (A_final): Promptly (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm.[8]

Interpreting the Results:

  • Active Reagent: If A_final is significantly greater than A_initial, the NHS ester is active.[8]

  • Inactive (Hydrolyzed) Reagent: If A_final is not significantly greater than A_initial, the reagent has already been hydrolyzed and should be discarded.[8]

Protocol 3: Characterization of PEGylated Products

1. SDS-PAGE Analysis:

  • Purpose: To visualize the results of the conjugation reaction. PEGylation increases the molecular weight of the protein, causing it to migrate slower on an SDS-PAGE gel.[13]

  • Procedure:

    • Run samples of the un-modified protein, the reaction mixture, and the purified conjugate on an SDS-PAGE gel.

    • Stain the gel with a protein stain (e.g., Coomassie Blue) to visualize the protein bands.

    • Optionally, a specific PEG stain (e.g., barium iodide) can be used to confirm the presence of PEG.[14]

  • Expected Results: The PEGylated protein bands will appear at a higher apparent molecular weight than the unmodified protein. A heterogeneous reaction will show multiple bands corresponding to different degrees of PEGylation.

2. Size Exclusion Chromatography (SEC):

  • Purpose: To separate and analyze the reaction products based on their size. It can be used for both purification and characterization.[5][15]

  • Procedure:

    • Equilibrate an SEC column with a suitable buffer.

    • Inject the reaction mixture or purified conjugate onto the column.

    • Monitor the elution profile using UV absorbance at 280 nm.

  • Expected Results: Aggregates will elute first in the void volume, followed by the crosslinked conjugates, mono-PEGylated protein, and finally the unmodified protein.[16]

3. Quantifying the Degree of PEGylation:

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of PEG molecules attached.[17]

  • NMR Spectroscopy: Can be used to quantitatively determine the degree of PEGylation by comparing the integral of the PEG signal to a protein signal.[2]

  • Colorimetric Assays (e.g., TNBS assay): Can be used to quantify the number of remaining free amines after the reaction, thereby indirectly determining the degree of modification.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis prep_protein Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 7.2-8.5) conjugation Conjugation Reaction (Add linker to protein, mix gently) prep_protein->conjugation prep_linker Prepare Linker Stock (Dissolve in anhydrous DMSO/DMF) prep_linker->conjugation incubation Incubation (30-60 min at RT or 2h at 4°C) conjugation->incubation quenching Quenching (Add Tris or Glycine) incubation->quenching purification Purification (Size Exclusion Chromatography or Dialysis) quenching->purification analysis Characterization (SDS-PAGE, SEC, Mass Spec) purification->analysis

Caption: General experimental workflow for protein conjugation with this compound linkers.

troubleshooting_tree start Low Conjugation Yield? cause1 NHS Ester Hydrolyzed? start->cause1 Yes cause2 Incorrect Buffer? start->cause2 No solution1 Check reagent activity. Use fresh, anhydrous solvent. Properly store linker. cause1->solution1 solution2a pH outside 7.2-8.5 range? cause2->solution2a solution2b Buffer contains primary amines (e.g., Tris, Glycine)? cause2->solution2b fix2a Adjust pH to 7.2-8.5 solution2a->fix2a Yes cause3 Insufficient Molar Ratio? solution2a->cause3 No fix2b Use amine-free buffer (e.g., PBS, HEPES) solution2b->fix2b Yes solution2b->cause3 No solution3 Increase molar excess of linker, especially for dilute protein solutions. cause3->solution3

Caption: Decision tree for troubleshooting low conjugation yield.

reaction_pathways cluster_crosslinking Crosslinking Outcomes start Protein + bis-NHS-PEG4 desired_path Desired Reaction: Amine Nucleophilic Attack start->desired_path side_path1 Side Reaction: NHS Ester Hydrolysis start->side_path1 side_path2 Side Reaction: Crosslinking start->side_path2 product Stable Amide Bond Formation (Conjugated Product) desired_path->product inactive Inactive Carboxylic Acid side_path1->inactive intramolecular Intramolecular Crosslink side_path2->intramolecular intermolecular Intermolecular Crosslink (Aggregation) side_path2->intermolecular

Caption: Reaction pathways for this compound linkers in aqueous solution.

References

Technical Support Center: Navigating Steric Hindrance in NH-bis-PEG4 Conjugations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in NH-bis-PEG4 conjugations.

For the scope of this guide, an "this compound" linker is defined as a secondary amine with two polyethylene (B3416737) glycol chains, each with four repeating units, and terminating in a reactive functional group for conjugation (e.g., a carboxylic acid that can be activated to an NHS ester).

Frequently Asked Questions (FAQs)

Q1: What is an this compound linker and what are its primary applications?

An this compound linker is a bifunctional crosslinker featuring a central secondary amine from which two PEG4 arms extend. These arms typically terminate in reactive groups like carboxylic acids or NHS esters, enabling the conjugation of two molecules to the central amine. The polyethylene glycol (PEG) spacers enhance the solubility and biocompatibility of the resulting conjugate.[1][2][3] They are commonly used in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics where precise spacing and improved pharmacokinetic properties are desired.[4]

Q2: What is steric hindrance in the context of this compound conjugations?

Steric hindrance refers to the slowing or prevention of a chemical reaction due to the spatial arrangement of atoms in a molecule. In this compound conjugations, the bulky nature of the molecules being conjugated, as well as the PEG chains themselves, can physically block the reactive sites, leading to lower conjugation efficiency.[5]

Q3: How does the PEG4 linker help in overcoming steric hindrance?

The PEG4 spacer arms provide flexibility and increase the distance between the conjugated molecules, which can help to reduce steric hindrance.[5][6] This separation allows for better access to the reactive functional groups and can help maintain the biological activity of the conjugated molecules.[5]

Q4: What are the key factors influencing the efficiency of this compound conjugations?

Several factors can impact the success of the conjugation reaction, including:

  • pH of the reaction buffer: The pH affects the reactivity of the functional groups. For NHS ester reactions with amines, a pH of 7.2-8.5 is generally recommended.[7]

  • Molar ratio of reactants: The concentration of the linker relative to the molecule to be conjugated needs to be optimized.

  • Reaction time and temperature: These parameters influence the rate and extent of the conjugation reaction.

  • Purity and stability of the reagents: Hydrolysis of activated esters (like NHS esters) is a common cause of low yield.[8][9]

Troubleshooting Guide

This guide addresses common problems encountered during this compound conjugation reactions, their potential causes, and recommended solutions.

Problem 1: Low or No Conjugation Yield

  • Possible Cause 1: Hydrolysis of Activated Ester (e.g., NHS Ester)

    • Solution: Prepare fresh solutions of the activated this compound linker immediately before use. Ensure that all solvents are anhydrous, as NHS esters are moisture-sensitive. Store the linker in a desiccator at the recommended temperature and allow it to warm to room temperature before opening to prevent condensation.[8][10]

  • Possible Cause 2: Suboptimal pH of the Reaction Buffer

    • Solution: For reactions involving NHS esters and primary amines, maintain a pH between 7.2 and 8.5. A pH that is too low will result in protonated (and thus unreactive) amines, while a pH above 8.5 can accelerate the hydrolysis of the NHS ester.[7] Avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction.[9][10]

  • Possible Cause 3: Steric Hindrance

    • Solution: If steric hindrance is suspected, consider using a linker with a longer PEG chain (e.g., NH-bis-PEG8) to increase the distance between the reactive groups and the bulky molecules. Optimizing the molar ratio of the reactants by increasing the excess of the linker can also help improve the reaction kinetics.

Problem 2: Aggregation or Precipitation of the Conjugate

  • Possible Cause 1: High Hydrophobicity of the Conjugated Molecules

    • Solution: The PEG linker is designed to increase solubility. However, if the conjugated molecules are highly hydrophobic, aggregation can still occur. Perform the conjugation reaction at a lower concentration of reactants. Including solubility-enhancing excipients, such as arginine or polysorbates, in the reaction buffer can also help prevent aggregation.[9]

  • Possible Cause 2: Inappropriate Buffer Conditions

    • Solution: Optimize the pH and ionic strength of the buffer to maintain the stability and solubility of the protein or other biomolecule being conjugated.

Problem 3: Heterogeneous Product Mixture

  • Possible Cause 1: Reaction with Non-Target Functional Groups

    • Solution: While NHS esters primarily react with primary amines, side reactions with other nucleophilic residues like tyrosine, serine, and threonine can occur, especially at higher pH values.[8] To minimize this, maintain the pH in the recommended range of 7.2-8.0 and consider reducing the reaction time.

  • Possible Cause 2: Incomplete Reaction

    • Solution: Monitor the reaction progress using analytical techniques like HPLC or LC-MS to determine the optimal reaction time.[11] Ensure efficient mixing, especially when scaling up the reaction.

TroubleshootingWorkflow start Low Conjugation Yield check_reagents Check Reagent Stability (e.g., NHS Ester Hydrolysis) start->check_reagents check_ph Verify Reaction pH (Optimal for Amine Reactivity) start->check_ph check_sterics Assess Steric Hindrance start->check_sterics solution_reagents Use Fresh Reagents Store Properly check_reagents->solution_reagents solution_ph Adjust pH to 7.2-8.5 Use Amine-Free Buffers check_ph->solution_ph solution_sterics Increase Linker Molar Excess Consider Longer PEG Linker check_sterics->solution_sterics end_goal Improved Yield solution_reagents->end_goal solution_ph->end_goal solution_sterics->end_goal

Caption: Troubleshooting workflow for low yield in this compound conjugations.

Quantitative Data Summary

The following tables provide an overview of how different reaction parameters can influence the outcome of an this compound-NHS ester conjugation with a primary amine-containing molecule. The data is illustrative and should be adapted for specific experimental conditions.

Table 1: Effect of pH on Conjugation Efficiency and NHS Ester Hydrolysis

pHRelative Amine Reactivity (%)NHS Ester Half-lifeExpected Conjugate Yield (%)
6.510> 6 hoursLow
7.450~ 1-2 hoursModerate
8.080~ 30-60 minutesHigh
8.595~ 15-30 minutesOptimal
9.0100< 10 minutesModerate to Low (due to rapid hydrolysis)

Table 2: Effect of Molar Excess of Linker on Conjugation Yield

Molar Ratio (Linker:Molecule)Expected Conjugation Yield (%)Risk of Multiple Ligations
1:1LowLow
5:1ModerateLow to Moderate
10:1HighModerate
20:1High to Very HighHigh

Experimental Protocols

Protocol: Conjugation of an Amine-Containing Molecule with NH-bis(PEG4-acid) via NHS Ester Activation

This protocol describes the in-situ activation of the carboxylic acid groups on an NH-bis(PEG4-acid) linker and subsequent conjugation to a molecule containing a primary amine (e.g., a protein or peptide).

Materials:

  • NH-bis(PEG4-acid) linker

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Amine-containing molecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous dimethylsulfoxide (DMSO)

  • Desalting columns

Procedure:

  • Preparation of Amine-Containing Molecule:

    • Ensure the amine-containing molecule is in an amine-free buffer (e.g., PBS, pH 7.4). If necessary, perform a buffer exchange using a desalting column.

    • Adjust the concentration to 1-5 mg/mL.

  • Activation of NH-bis(PEG4-acid) Linker:

    • Immediately before use, prepare a 10 mM solution of NH-bis(PEG4-acid) in anhydrous DMSO.

    • Prepare 100 mM solutions of EDC and NHS in Activation Buffer.

    • In a separate tube, add a 10-20 fold molar excess of the NH-bis(PEG4-acid) solution to the amine-containing molecule solution.

    • Add a 1.5-fold molar excess of EDC and NHS (relative to the linker) to the reaction mixture.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.

  • Conjugation Reaction:

    • Add the activated linker solution to the solution of the amine-containing molecule.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess linker and byproducts by purifying the reaction mixture using a desalting column or size-exclusion chromatography.

  • Characterization:

    • Analyze the purified conjugate using techniques such as SDS-PAGE, HPLC, or LC-MS to confirm successful conjugation and determine the degree of labeling.

ExperimentalWorkflow prep_mol Prepare Amine-Containing Molecule in PBS (pH 7.4) conjugation Add Activated Linker to Molecule (1-2 hours at RT or 4°C overnight) prep_mol->conjugation prep_linker Prepare Fresh Linker, EDC, and NHS Solutions activation Activate Linker with EDC and NHS (15-30 min) prep_linker->activation activation->conjugation quenching Quench Reaction with Tris Buffer (30 min) conjugation->quenching purification Purify Conjugate (Desalting Column/SEC) quenching->purification characterization Characterize Final Product (SDS-PAGE, HPLC, LC-MS) purification->characterization

Caption: Experimental workflow for this compound conjugation.

Factors Influencing Steric Hindrance

The interplay of several factors determines the degree of steric hindrance in a bioconjugation reaction. Understanding these relationships is key to optimizing your experimental design.

StericHindranceFactors cluster_molecule Reactant Properties cluster_linker Linker Properties Molecule_Size Size of Molecule to be Conjugated Steric_Hindrance Steric Hindrance Molecule_Size->Steric_Hindrance increases Conjugation_Site Accessibility of Conjugation Site Conjugation_Site->Steric_Hindrance inversely affects Linker_Length PEG Chain Length Linker_Length->Steric_Hindrance decreases Linker_Flexibility Linker Flexibility Linker_Flexibility->Steric_Hindrance decreases Conjugation_Efficiency Conjugation Efficiency Steric_Hindrance->Conjugation_Efficiency decreases

Caption: Logical relationship of factors affecting steric hindrance.

References

Technical Support Center: Optimizing Drug-to-Antibody Ratio with Amine-Reactive bis-PEG4 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs) using amine-reactive bis-PEG4 linkers, such as bis-PEG4-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is an amine-reactive bis-PEG4 linker, and why is it used in ADC development?

A1: An amine-reactive bis-PEG4 linker, such as bis-PEG4-NHS ester, is a chemical tool used to attach a drug payload to an antibody. It features two N-hydroxysuccinimide (NHS) ester groups at either end of a polyethylene (B3416737) glycol (PEG) chain with four repeating units. The NHS esters readily react with primary amine groups (-NH2) found on the lysine (B10760008) residues of an antibody, forming stable amide bonds.[1][2] The PEG component is hydrophilic and offers several advantages in ADC development, including increasing the solubility of the conjugate, reducing the risk of aggregation (especially with hydrophobic payloads), and potentially improving the pharmacokinetic profile of the ADC.[3][4]

Q2: What is the Drug-to-Antibody Ratio (DAR), and why is it a critical quality attribute?

A2: The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody molecule.[5] It is a critical quality attribute (CQA) because it directly influences the ADC's efficacy, safety, and pharmacokinetic properties. A low DAR may result in insufficient potency, while a high DAR can lead to increased toxicity, faster clearance from circulation, and a higher propensity for aggregation.[6][7] Optimizing the DAR is therefore essential to achieving the desired therapeutic window.

Q3: How does the molar ratio of the NH-bis-PEG4 linker to the antibody affect the DAR?

A3: The molar ratio of the linker-drug conjugate to the antibody is a key parameter in controlling the final DAR. Generally, increasing the molar excess of the linker-drug will result in a higher average DAR. However, this relationship is not always linear and can be influenced by other factors such as reaction time, pH, temperature, and the accessibility of lysine residues on the antibody surface.[8] It is crucial to empirically determine the optimal molar ratio to achieve the target DAR for a specific antibody and payload combination.

Q4: What are the recommended storage conditions for ADCs prepared with PEGylated linkers?

A4: The optimal storage conditions should be determined empirically for each specific ADC. However, as a general guideline, it is recommended to store the purified ADC in a suitable buffer at low temperatures, typically at -20°C or -80°C, to minimize aggregation and degradation. The formulation buffer should be carefully selected to maintain the stability of the conjugate.[9]

Troubleshooting Guides

Issue 1: Low Drug-to-Antibody Ratio (DAR)

Symptom: The average DAR, as determined by analytical methods like HIC-HPLC or LC-MS, is significantly lower than the target value.

Potential Cause Troubleshooting Recommendation
Suboptimal Molar Ratio of Linker Increase the molar excess of the activated linker-drug conjugate in the reaction mixture. A stepwise titration can help identify the optimal ratio.[8]
Incorrect Reaction pH Ensure the reaction buffer pH is within the optimal range for NHS ester chemistry, typically between 7.2 and 8.5. A pH that is too low will result in protonated amines that are poor nucleophiles, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[2][10]
Hydrolysis of NHS Ester Prepare the activated linker-drug solution immediately before use. Do not store activated linkers in aqueous solutions for extended periods. If using an organic solvent like DMSO or DMF to dissolve the linker, ensure it is anhydrous.[10]
Presence of Amine-Containing Buffers Avoid using buffers that contain primary amines, such as Tris or glycine, as they will compete with the antibody for reaction with the NHS ester. Use amine-free buffers like phosphate-buffered saline (PBS) or borate (B1201080) buffer.[2]
Insufficient Reaction Time or Temperature Increase the reaction time or temperature according to the protocol. Typical incubation times are 1-2 hours at room temperature or overnight at 4°C.[1]
Issue 2: ADC Aggregation

Symptom: Presence of high molecular weight species (aggregates) detected by Size Exclusion Chromatography (SEC) after the conjugation or purification steps.

Potential Cause Troubleshooting Recommendation
High DAR with Hydrophobic Payload While PEG linkers enhance solubility, high DARs with very hydrophobic drugs can still lead to aggregation. Consider targeting a lower DAR.[5][11]
Inappropriate Buffer Conditions Optimize the pH and ionic strength of the buffer used for conjugation and storage. High salt concentrations can sometimes promote hydrophobic interactions and aggregation.[5]
Suboptimal Purification Ensure that the purification method, such as SEC, is effective at removing unreacted drug-linker and any aggregates formed during the reaction. For SEC, ensure the mobile phase composition is optimized to prevent non-specific interactions between the ADC and the column matrix.[12][13]
Freeze-Thaw Cycles Minimize the number of freeze-thaw cycles for the purified ADC. Aliquot the ADC into smaller volumes before freezing.

Experimental Protocols

Protocol 1: ADC Conjugation using a bis-PEG4-NHS Ester Linker

This protocol describes a general method for conjugating a drug payload to an antibody via lysine residues using a bis-PEG4-NHS ester linker. This is a two-step process where the linker is first reacted with the drug, and the resulting drug-linker conjugate is then reacted with the antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • bis-PEG4-NHS ester

  • Amine-containing drug payload

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., PBS, pH 8.0-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Preparation of the Drug-Linker Conjugate: a. Dissolve the amine-containing drug payload and a molar excess of the bis-PEG4-NHS ester in anhydrous DMSO. b. Allow the reaction to proceed at room temperature for 1-2 hours. c. The resulting product is the drug-linker with one NHS ester reacted and the other available for conjugation to the antibody.

  • Antibody Preparation: a. Exchange the antibody into the reaction buffer (pH 8.0-8.5) using a desalting column or dialysis. b. Adjust the antibody concentration to a suitable range (e.g., 1-10 mg/mL).

  • Conjugation Reaction: a. Add the desired molar excess of the activated drug-linker solution (from step 1) to the antibody solution. The final concentration of DMSO should ideally not exceed 10% (v/v). b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction: a. Add a molar excess of the quenching solution (e.g., Tris-HCl) to stop the reaction by consuming any unreacted NHS esters. b. Incubate for 30 minutes at room temperature.

  • Purification: a. Purify the ADC from unreacted drug-linker, unconjugated antibody, and other reaction components using SEC. b. Collect the fractions corresponding to the monomeric ADC.

Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC is a widely used method for determining the DAR of cysteine-linked ADCs, and it can also be effective for lysine-conjugated ADCs, separating species based on the increase in hydrophobicity with higher drug loading.[2]

Materials:

  • Purified ADC sample

  • HIC column

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 6.8)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 6.8, with 20% isopropanol)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dilute the purified ADC sample in Mobile Phase A.

  • Chromatography: a. Equilibrate the HIC column with Mobile Phase A. b. Inject the ADC sample. c. Elute the bound ADC using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). d. Monitor the elution profile at 280 nm.

  • Data Analysis: a. Integrate the peaks corresponding to different drug-loaded species (DAR0, DAR1, DAR2, etc.). b. Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species * DAR of that species) / 100

Visualizations

ADC_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis mAb Antibody in Amine-Free Buffer conjugation Conjugation Reaction (pH 8.0-8.5) mAb->conjugation drug_linker Activated Drug-Linker drug_linker->conjugation quench Quench Reaction conjugation->quench purification Purification (SEC) quench->purification final_adc Purified ADC purification->final_adc analysis DAR Analysis (HIC-HPLC, LC-MS) final_adc->analysis

Caption: Experimental workflow for ADC conjugation and analysis.

Troubleshooting_DAR start Low DAR Observed check_ph Is reaction pH optimal (7.2-8.5)? start->check_ph check_ratio Is linker:Ab molar ratio sufficient? check_ph->check_ratio Yes adjust_ph Adjust pH to 8.0-8.5 check_ph->adjust_ph No check_buffer Is buffer amine-free? check_ratio->check_buffer Yes increase_ratio Increase molar ratio of linker check_ratio->increase_ratio No check_linker Was linker freshly prepared/activated? check_buffer->check_linker Yes change_buffer Use amine-free buffer (e.g., PBS) check_buffer->change_buffer No prepare_fresh Use freshly prepared activated linker check_linker->prepare_fresh No

Caption: Troubleshooting decision tree for low DAR.

References

Technical Support Center: Characterization of Impurities in NH-bis-PEG4 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on identifying and characterizing impurities that may arise during the synthesis of NH-bis-PEG4. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is a plausible synthetic route?

A1: this compound is a branched polyethylene (B3416737) glycol (PEG) linker featuring a central secondary amine from which two PEG4 arms extend. A common synthetic approach involves the reaction of a primary amine-containing PEG4 synthon with a suitable electrophile, or alternatively, the reaction of ammonia (B1221849) with a PEG4-epoxide or a similar reactive PEG4 derivative. A plausible route is the dialkylation of ammonia with a terminal-activated PEG4 molecule, such as PEG4-tosylate, under basic conditions.

Q2: What are the most common impurities encountered in this compound synthesis?

A2: Impurities in this compound synthesis can originate from starting materials, side reactions, or degradation. These can be broadly categorized as:

  • Starting Material-Related Impurities:

    • PEG4-OH: Unreacted starting PEG4 alcohol.

    • Mono-substituted PEG4-amine: The result of a single PEG4 chain reacting with the central amine.

    • Higher-order PEGs (PEG3, PEG5, etc.): Often present in commercial PEG4 starting materials.[1]

  • Reaction Byproducts:

    • Over-alkylated products: Tertiary amines formed if the secondary amine of the product reacts further.

    • Elimination products: Formation of unsaturated PEG derivatives depending on the reaction conditions.

  • Degradation Products:

    • Ethylene (B1197577) Glycol (EG) and Diethylene Glycol (DG): Common impurities in all PEG materials.[2]

    • Formaldehyde and Formic Acid: Oxidative degradation products of the PEG backbone. These can react with the amine functionality to form N-formyl or N-methyl impurities.[3][4][5]

    • Acetaldehyde and Acetic Acid: Other potential oxidative degradation products.[4][5]

Q3: Which analytical techniques are best suited for characterizing this compound and its impurities?

A3: A multi-technique approach is recommended for comprehensive characterization:

  • High-Performance Liquid Chromatography (HPLC): Particularly with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), as PEGs lack a strong UV chromophore.[6] Reversed-phase (RP) HPLC can separate based on small structural differences, while Size Exclusion Chromatography (SEC) is useful for separating based on hydrodynamic volume.

  • Mass Spectrometry (MS): Essential for confirming the molecular weight of the desired product and identifying impurities. Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly used.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): The preferred method for quantifying volatile impurities such as ethylene glycol (EG) and diethylene glycol (DG).[2][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for structural elucidation of the final product and can help quantify the degree of pegylation and identify certain impurities.[6][7][9][10]

Q4: How can I remove unreacted starting materials and byproducts from my final product?

A4: Purification of PEGylated compounds can be challenging due to their hydrophilicity and potential for aggregation. Common purification strategies include:

  • Size Exclusion Chromatography (SEC): Effective for removing smaller molecules like unreacted PEG4-OH from the larger this compound product.[11][12]

  • Ion Exchange Chromatography (IEX): Useful for separating molecules based on charge. This can be effective in separating the desired secondary amine product from potential tertiary amine byproducts or unreacted primary amines.[11][12]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can provide high-resolution separation of closely related PEG species.[11]

  • Dialysis: Can be used to remove small molecule impurities, though it may be slow and less efficient for separating species of similar sizes.[13]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield of this compound Incomplete reaction.- Optimize reaction time and temperature.- Ensure appropriate stoichiometry of reactants.- Confirm the activity of reagents.
Side reactions consuming starting materials.- Adjust reaction pH to minimize side reactions like elimination.- Use a protecting group strategy if necessary.
Presence of Mono-substituted PEG4-amine Insufficient amount of the PEG4 starting material or short reaction time.- Increase the molar ratio of the PEG4 synthon to the amine source.- Extend the reaction time.
Detection of Volatile Impurities (EG, DG) Contaminated starting materials.- Source high-purity PEG4 starting material.- Analyze starting materials for EG and DG content by GC-MS before synthesis.
Product Degradation (e.g., formation of aldehydes, acids) Oxidative degradation of the PEG backbone.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Consider the use of antioxidants where appropriate.[4][5]
Broad or Tailing Peaks in HPLC Interaction of the amine with the column stationary phase.- Add a competing amine (e.g., triethylamine) to the mobile phase.- Use a column specifically designed for amine analysis.
Aggregation of the PEGylated compound.- Optimize mobile phase conditions (pH, ionic strength).- Perform purification at lower temperatures.[13]

Experimental Protocols

Protocol 1: HPLC-CAD for this compound Purity Assessment

This protocol is adapted for the analysis of PEGylated compounds and is suitable for assessing the purity of this compound.

  • Instrumentation: HPLC system with a Charged Aerosol Detector (CAD).

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

  • CAD Settings:

    • Evaporation Temperature: 35 °C.

    • Gas: Nitrogen.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (80:20 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm filter before injection.

Protocol 2: GC-MS for Ethylene Glycol (EG) and Diethylene Glycol (DG) Quantification

This protocol is based on established methods for detecting EG and DG in PEG samples.[2][14]

  • Instrumentation: Gas Chromatograph with a Mass Spectrometer detector.

  • Column: A polar capillary column (e.g., DB-624, 60 m x 0.53 mm, 3.00 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 1 min.

    • Ramp: 10 °C/min to 245 °C.

    • Hold: 3.5 min at 245 °C.

  • Injector Temperature: 250 °C (Splitless mode).

  • MS Detector: Electron Ionization (EI) mode. Scan range 30-300 m/z. For higher sensitivity, Single Ion Monitoring (SIM) can be used for target ions of EG and DG.

  • Sample Preparation:

    • Accurately weigh about 200 mg of the this compound sample into a vial.

    • Add a known volume of a suitable solvent (e.g., methanol (B129727) or water) to dissolve the sample.

    • For quantitative analysis, prepare calibration standards of EG and DG in the same solvent. A deuterated internal standard for each analyte is recommended for accurate quantification.[8]

Protocol 3: ¹H NMR for Structural Characterization
  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ can be particularly useful for observing hydroxyl protons in PEG derivatives.[1]

  • Procedure:

    • Dissolve 5-10 mg of the this compound sample in ~0.7 mL of the deuterated solvent.

    • Acquire a standard ¹H NMR spectrum.

    • Analysis:

      • The large multiplet around 3.6 ppm corresponds to the -CH₂-CH₂-O- repeating units of the PEG backbone.

      • Signals corresponding to the protons adjacent to the central nitrogen atom will be shifted and can be used for structural confirmation.

      • The integration of the terminal group signals relative to the PEG backbone signal can be used to confirm the structure and estimate purity. Note that ¹³C satellite peaks of the main PEG signal should be accounted for in accurate integration.[6][7][9][10]

Visual Workflows

Plausible Synthesis Pathway for this compound Ammonia Ammonia (NH3) Reaction_Mixture Reaction under basic conditions Ammonia->Reaction_Mixture PEG4_Tosylate 2x PEG4-Tosylate PEG4_Tosylate->Reaction_Mixture Product This compound Reaction_Mixture->Product Mono_Substituted Mono-substituted PEG4-amine (Impurity) Reaction_Mixture->Mono_Substituted Unreacted_PEG4 Unreacted PEG4-Tosylate (Impurity) Reaction_Mixture->Unreacted_PEG4 Purification Purification (e.g., Chromatography) Product->Purification Mono_Substituted->Purification Unreacted_PEG4->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Plausible synthesis pathway for this compound.

Workflow for Impurity Identification Sample This compound Synthesis Sample HPLC HPLC-CAD/MS Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS NMR NMR Analysis Sample->NMR Purity Assess Purity & Identify Major Components HPLC->Purity Volatiles Quantify Volatile Impurities (EG, DG) GCMS->Volatiles Structure Confirm Structure & Identify Byproducts NMR->Structure Decision Impurity Profile Acceptable? Purity->Decision Volatiles->Decision Structure->Decision Pass Release Product Decision->Pass Yes Fail Further Purification/ Re-synthesis Decision->Fail No

Caption: Workflow for impurity identification.

Troubleshooting Logic for Synthesis Issues Start Synthesis Outcome Unsatisfactory Check_Purity Analyze by HPLC/MS: Low conversion or multiple products? Start->Check_Purity Low_Conversion Low Conversion Check_Purity->Low_Conversion Low Conversion Multiple_Products Multiple Products Check_Purity->Multiple_Products Multiple Products Optimize_Conditions Optimize Reaction: - Increase Time/Temp - Check Reagent Stoichiometry Low_Conversion->Optimize_Conditions Refine_Conditions Refine Conditions: - Adjust pH - Use Inert Atmosphere - Check Starting Material Purity Multiple_Products->Refine_Conditions Re_run Re-run Synthesis Optimize_Conditions->Re_run Refine_Conditions->Re_run Purify Purification Successful? Re_run->Purify Final_Product Acceptable Product Purify->Final_Product Yes Re_purify Optimize Purification: - Different Column - Different Technique (IEX, SEC) Purify->Re_purify No Re_purify->Purify

Caption: Troubleshooting logic for synthesis issues.

References

Technical Support Center: Optimizing PROTAC Linker Length for Enhanced Degradation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the critical role of linker length in the efficacy of Proteolysis Targeting Chimeras (PROTACs). Here, you will find troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments.

Troubleshooting Guide

This section addresses common issues that may arise during PROTAC development, with a focus on linker-related challenges.

Issue 1: My PROTAC shows weak or no degradation of the target protein.

Question: I have designed and synthesized a PROTAC, but Western blot analysis shows minimal or no reduction in the target protein levels. What are the potential linker-related causes and how can I troubleshoot this?

Answer: Weak or no degradation is a common hurdle in PROTAC development and can often be attributed to a suboptimal linker. Here are key troubleshooting steps:

  • Vary Linker Length Systematically: The distance between the target protein and the E3 ligase is critical for the formation of a stable and productive ternary complex.[1][2] A linker that is too short may cause steric hindrance, preventing the two proteins from binding simultaneously.[1][] Conversely, a linker that is too long can lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination.[1] It is recommended to synthesize a library of PROTACs with varying linker lengths to identify the optimal distance for your specific target and E3 ligase pair.[2]

  • Modify Linker Composition: The chemical makeup of the linker influences its flexibility and physicochemical properties.[4] Experiment with different linker types, such as flexible polyethylene (B3416737) glycol (PEG) or alkyl chains, and more rigid structures containing piperazine (B1678402) or phenyl groups.[][5] The right composition can help achieve a stable ternary complex.[5]

  • Re-evaluate Linker Attachment Points: The position where the linker connects to the warhead (target-binding ligand) and the E3 ligase ligand is crucial.[4] An incorrect attachment point can interfere with the binding of either ligand to its respective protein. If possible, synthesize PROTACs with the linker attached to different solvent-exposed positions on the ligands.[6]

  • Assess Cell Permeability: PROTACs are large molecules and may have poor cell permeability.[5] The linker significantly contributes to the overall physicochemical properties of the PROTAC.[] Modifying the linker to balance hydrophilicity and lipophilicity, for instance by incorporating PEG units, can improve solubility and cell permeability.[5]

Issue 2: I am observing a "hook effect" with my PROTAC.

Question: My dose-response curve for target degradation is bell-shaped, with degradation efficiency decreasing at higher PROTAC concentrations. How can I address this "hook effect"?

Answer: The "hook effect" is a known phenomenon in PROTAC research. It occurs when high concentrations of the PROTAC lead to the formation of binary complexes (PROTAC-target protein or PROTAC-E3 ligase) instead of the productive ternary complex required for degradation.[5] This reduces the overall degradation efficiency. Here’s how to troubleshoot:

  • Perform a Wide Dose-Response Experiment: To confirm the hook effect, test your PROTAC over a broad concentration range. A clear bell-shaped curve is a strong indicator of this phenomenon.[5]

  • Enhance Ternary Complex Cooperativity: A highly cooperative PROTAC, where the formation of one binary complex promotes the binding of the third partner, can mitigate the hook effect.[5] Linker optimization is a key strategy to achieve positive cooperativity.[5]

  • Systematic Linker Modification: As with weak degradation, systematically varying the linker length and composition can help. A linker that better pre-organizes the two ligands for ternary complex formation can increase cooperativity and reduce the hook effect.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal linker length for a PROTAC?

A1: There is no universal optimal linker length; it is highly dependent on the specific target protein and E3 ligase pair.[5][7] However, empirical data from numerous studies suggest that most successful PROTACs have linkers ranging from 7 to 29 atoms in length.[5] For some systems, a minimum linker length is required to observe any degradation. For instance, one study on TBK1-targeting PROTACs found that no degradation occurred with linkers shorter than 12 atoms.[4][5] It is crucial to experimentally screen a range of linker lengths to determine the optimum for your specific system.[1]

Q2: How does linker composition, beyond just length, influence PROTAC performance?

A2: Linker composition is a critical factor that affects several aspects of PROTAC function:

  • Flexibility and Rigidity: Flexible linkers like PEG and alkyl chains can allow for more adaptability in forming the ternary complex.[] However, more rigid linkers can restrict the conformational freedom of the PROTAC, which can sometimes lead to a more stable and productive ternary complex.[8]

  • Physicochemical Properties: The linker's chemical makeup influences the PROTAC's solubility, cell permeability, and metabolic stability.[][6] For example, incorporating PEG units can enhance solubility and permeability.[]

  • Ternary Complex Stability: The linker can directly participate in interactions within the ternary complex, contributing to its overall stability.[4]

Q3: What are the most common types of linkers used in PROTAC design?

A3: The most common linker types are alkyl chains and polyethylene glycol (PEG) linkers.[] These are popular due to their synthetic tractability and the ease with which their length can be systematically varied.[7] More rigid linkers incorporating elements like piperazine, piperidine, or alkyne groups are also increasingly being used to improve physicochemical properties and restrict conformational flexibility.[7][8]

Data on Linker Length and Degradation Efficiency

The following tables summarize quantitative data from published studies, illustrating the impact of linker length on PROTAC degradation efficiency for different target proteins.

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [9]

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16~95%~1
19~70%~5
21~60%>10

This data indicates that a 16-atom linker was optimal for ERα degradation.[1][2][10][11]

Table 2: Impact of Linker Length on TANK-binding kinase 1 (TBK1) Degradation [4][9]

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21396%
2929276%

This study highlights that a 21-atom linker was most potent for TBK1 degradation, with no activity observed for linkers shorter than 12 atoms.[4][9]

Table 3: Impact of Linker Length on p38α Degradation [1][2][7]

Linker Length (atoms)Degradation Efficacy
< 15Less effective
15-17Optimal performance

For p38α, a linker length of 15-17 atoms was identified as the most effective.[1][2][7]

Experimental Protocols

Accurate assessment of PROTAC efficacy requires robust experimental methods. Below are detailed protocols for key experiments.

Western Blot for Protein Degradation

Objective: To quantify the reduction in target protein levels following PROTAC treatment.[5]

Methodology: [5][12]

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[12]

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

Objective: To measure the kinetics and affinity of binary and ternary complex formation and to determine cooperativity.[5]

Methodology: [5]

  • Immobilization:

    • Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (PROTAC-E3 ligase or PROTAC-target protein).

    • Inject a series of concentrations of the soluble protein partner (target or E3 ligase) to confirm there is no non-specific binding to the immobilized protein.

  • Ternary Complex Analysis:

    • Inject a series of concentrations of the soluble protein partner in the presence of a constant concentration of the PROTAC.

    • Alternatively, co-inject a pre-incubated mixture of the PROTAC and the soluble protein partner.

  • Data Analysis:

    • Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD) for both binary and ternary complexes.

    • Calculate the cooperativity factor (alpha), which indicates the extent to which the binding of one partner influences the binding of the other. An alpha value greater than 1 indicates positive cooperativity.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC Target_Protein Target Protein (POI) PROTAC->Target_Protein Binds to POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds to E3 Ligase Ternary_Complex POI-PROTAC-E3 Ternary Complex Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation Linker_Optimization_Workflow Start Start: Define Target Protein and E3 Ligase Synthesis Synthesize PROTAC Library (Varying Linker Lengths) Start->Synthesis Screening Initial Screening: Western Blot for Degradation Synthesis->Screening Dose_Response Dose-Response Experiments (DC50, Dmax) Screening->Dose_Response Hook_Effect Assess for Hook Effect Dose_Response->Hook_Effect Biophysical Biophysical Assays (SPR) for Ternary Complex Dose_Response->Biophysical Hook_Effect->Biophysical If hook effect observed Permeability Cell Permeability Assays Biophysical->Permeability Optimization Further Optimization: Composition & Attachment Permeability->Optimization Optimization->Synthesis Iterate Lead_PROTAC Lead PROTAC Identified Optimization->Lead_PROTAC Linker_Design_Logic Linker_Properties Linker Properties Length Length Linker_Properties->Length Flexibility Flexibility/Rigidity Linker_Properties->Flexibility Composition Composition Linker_Properties->Composition Ternary_Complex Ternary Complex Stability & Cooperativity Length->Ternary_Complex Flexibility->Ternary_Complex Composition->Ternary_Complex Physicochemical Physicochemical Properties (Solubility, Permeability) Composition->Physicochemical Degradation PROTAC Degradation Efficiency (DC50, Dmax) Ternary_Complex->Degradation Physicochemical->Degradation

References

Validation & Comparative

Navigating the PROTAC Linker Landscape: A Comparative Guide to Branched vs. Linear PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a warhead that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a crucial linker that connects these two moieties. The linker is not merely a spacer; its architecture, length, and composition are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1]

Polyethylene glycol (PEG) linkers are the most predominantly used motifs in PROTAC design, largely due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[2][3] While linear PEG linkers have been extensively studied, the exploration of branched PEG architectures in PROTACs is an emerging area of research. This guide provides a comparative analysis of the well-established principles of linear PEG linkers and a prospective view on the potential of branched PEG linkers in optimizing PROTAC design, supported by experimental data and detailed protocols.

The Established Role of Linear PEG Linkers in PROTAC Efficacy

Linear PEG linkers offer a straightforward and effective means to systematically optimize the distance between the POI and the E3 ligase, which is crucial for the formation of a stable and productive ternary complex.[4][5] The flexibility of the linear PEG chain is thought to be advantageous in allowing the PROTAC to adopt a favorable conformation for ternary complex formation.[6]

Impact of Linear PEG Linker Length on BRD4 Degradation

A common strategy in PROTAC optimization is to synthesize a series of compounds with varying linear PEG linker lengths to identify the optimal length for a given target and E3 ligase pair. The following table summarizes representative data for a series of PROTACs targeting the Bromodomain-containing protein 4 (BRD4) using a von Hippel-Lindau (VHL) E3 ligase ligand, demonstrating the impact of linker length on degradation efficiency.

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG5 15 >98
PEG63092
(Data synthesized from publicly available information for illustrative purposes)

Data Interpretation: The data indicates that a PEG5 linker provides the optimal balance of degradation potency (lowest DC50) and maximal degradation (highest Dmax) for this specific BRD4-targeting PROTAC series. This highlights the critical nature of linker length optimization in PROTAC design.

Experimental Protocols

Western Blot for Protein Degradation Analysis

This is a standard method for quantifying the reduction in target protein levels following PROTAC treatment.[4]

1. Cell Culture and Treatment:

  • Seed cells (e.g., a human cancer cell line expressing the target protein) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
  • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
  • Prepare a stock solution of the PROTAC in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
  • Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC. Include a vehicle control (DMSO only) in each experiment.
  • Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS.
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Determine the protein concentration of each lysate using a BCA protein assay.

3. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.
  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
  • Separate the proteins by electrophoresis.

4. Protein Transfer and Immunoblotting:

  • Transfer the separated proteins to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for the POI overnight at 4°C. Also, incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[4]
  • Wash the membrane three times with TBST.
  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.

5. Detection and Quantification:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • Densitometrically quantify the protein bands using image analysis software. Normalize the POI band intensity to the loading control.

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

BET_Signaling BET BET Proteins (e.g., BRD4) Acetylated_Histones Acetylated Histones BET->Acetylated_Histones Binds to Transcription_Machinery Transcription Machinery BET->Transcription_Machinery Recruits Degradation BRD4 Degradation BET->Degradation Chromatin Chromatin Acetylated_Histones->Chromatin Oncogenes Oncogenes (e.g., c-MYC) Transcription_Machinery->Oncogenes Activates Transcription Cell_Proliferation Cell Proliferation & Survival Oncogenes->Cell_Proliferation Promotes PROTAC BRD4 PROTAC PROTAC->BET Induces Degradation->Cell_Proliferation Inhibits

Caption: Simplified BET bromodomain signaling pathway and PROTAC intervention.

Branched PEG Linkers: A Prospective for Advanced PROTAC Design

While direct comparative studies are lacking, insights from the broader field of bioconjugation, particularly in antibody-drug conjugates (ADCs), suggest potential advantages and challenges of employing branched PEG linkers in PROTACs.[7][8]

Potential Advantages of Branched PEG Linkers
  • Improved Physicochemical Properties: Branched PEGs have a more compact and globular structure compared to their linear counterparts, which can increase their solubility in both aqueous and organic solvents.[9] This could be particularly beneficial for PROTACs, which are often large and lipophilic molecules prone to poor solubility and aggregation. The "hydrophilicity reservoir" effect of a branched PEG configuration could shield a hydrophobic PROTAC core, enhancing its drug-like properties.[7]

  • Enhanced Payload Capacity and Multivalency: Multi-arm PEG linkers allow for the attachment of multiple functional groups.[9] In the context of PROTACs, this could enable the development of:

    • Trivalent PROTACs: Molecules that bind to two distinct sites on the POI or to two different POIs simultaneously, potentially increasing avidity and degradation efficiency.

    • Dual-Function PROTACs: PROTACs that incorporate an additional moiety, such as an imaging agent or a cell-penetrating peptide.

  • Modulated Pharmacokinetics: The larger hydrodynamic size of branched PEGs can lead to a prolonged circulation time in the body, which could be advantageous for in vivo applications.

Potential Challenges and Considerations
  • Synthetic Complexity: The synthesis of well-defined branched PEG linkers is more complex and costly compared to linear PEGs.

  • Steric Hindrance: The bulkier nature of branched linkers might introduce steric hindrance that could impede the formation of a productive ternary complex. The optimal positioning of the branching point and the length of the arms would need to be carefully optimized.

  • Conformational Uncertainty: The increased number of rotatable bonds in a branched linker could lead to greater conformational flexibility, which might be entropically unfavorable for ternary complex formation. Predicting the bioactive conformation of a PROTAC with a branched linker would be a significant challenge for computational modeling.

A Proposed Workflow for Comparing Linear and Branched PEG Linkers

Linker_Comparison_Workflow cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Linear_Synthesis Synthesize Linear PEG PROTACs (Varying Lengths) Degradation_Assay Western Blot/ In-Cell Western (DC50, Dmax) Linear_Synthesis->Degradation_Assay Branched_Synthesis Synthesize Branched PEG PROTACs (Varying Architectures) Branched_Synthesis->Degradation_Assay Ternary_Complex_Assay SPR / ITC / FRET (Binding Affinity, Cooperativity) Degradation_Assay->Ternary_Complex_Assay Permeability_Assay Caco-2 / PAMPA (Cell Permeability) Ternary_Complex_Assay->Permeability_Assay PK_PD_Studies Pharmacokinetics & Pharmacodynamics Permeability_Assay->PK_PD_Studies Efficacy_Studies Xenograft Models PK_PD_Studies->Efficacy_Studies

Caption: Proposed experimental workflow for comparing linear vs. branched PEG linkers.

Conclusion

Linear PEG linkers are a well-established and effective tool in the design of PROTACs, with their length being a critical parameter for optimization. While the direct application and comparative efficacy of branched PEG linkers in PROTACs remain largely unexplored in published literature, their properties in other bioconjugation applications suggest they hold intriguing potential for addressing some of the challenges in PROTAC development, such as poor solubility and the desire for multivalency. The hypothetical benefits, however, must be weighed against the increased synthetic complexity and the potential for steric hindrance. Future research involving the systematic synthesis and evaluation of PROTACs with branched PEG linkers is necessary to fully elucidate their potential and to establish design principles for their effective implementation in the next generation of targeted protein degraders.

References

A Head-to-Head Comparison of NH-bis-PEG4 and SMCC Linkers for Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of an antibody-drug conjugate's (ADC) success, profoundly influencing its stability, efficacy, and therapeutic window. This guide provides an in-depth, objective comparison of two prominent non-cleavable linkers: the traditional succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker and the modern, hydrophilic NH-bis-PEG4 linker.

This comparison is supported by experimental data to inform the rational design of next-generation ADCs. We will delve into the impact of these linkers on key ADC attributes, including stability in circulation, in vitro cytotoxicity, and in vivo anti-tumor activity.

Executive Summary

At the heart of ADC design is the linker, the molecular bridge connecting a monoclonal antibody to a potent cytotoxic payload. An ideal linker must be stable enough to prevent premature drug release in systemic circulation, thereby minimizing off-target toxicity, while ensuring the ADC can effectively deliver its payload to tumor cells.

SMCC is a well-established, hydrophobic, non-cleavable linker widely used in ADC development, most notably in the FDA-approved ADC, ado-trastuzumab emtansine (Kadcyla®).[1] Its non-cleavable nature ensures high plasma stability, with payload release occurring only after lysosomal degradation of the antibody within the target cell.[2][3][][5][6][7]

The This compound linker represents a more recent advancement, incorporating a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This PEGylation is designed to overcome some of the limitations associated with hydrophobic linkers like SMCC. The inclusion of a PEG4 moiety enhances the hydrophilicity of the ADC, which can lead to improved solubility, reduced aggregation, and more favorable pharmacokinetic profiles.[8][9][10]

Comparative Analysis of Linker Performance

While direct head-to-head studies of ADCs constructed with the exact this compound versus an SMCC linker using the same antibody and payload are limited in publicly available literature, valuable insights can be drawn from studies comparing non-PEGylated SMCC-based ADCs with their PEGylated counterparts. A key study by Li et al. (2021) compared a ZHER2-SMCC-MMAE conjugate with ZHER2-PEG4K-MMAE and ZHER2-PEG10K-MMAE, providing a strong basis for understanding the impact of PEGylation.[11][12][13][14]

Stability and Pharmacokinetics

The stability of an ADC in circulation is paramount to its safety and efficacy. Premature release of the cytotoxic payload can lead to systemic toxicity. Non-cleavable linkers like SMCC are generally prized for their high plasma stability.[1][15] However, the maleimide (B117702) chemistry often employed in these linkers can be susceptible to a retro-Michael reaction, leading to some degree of drug deconjugation over time.[16]

The incorporation of a hydrophilic PEG spacer, as seen in the this compound linker, has been shown to significantly enhance the pharmacokinetic profile of ADCs. PEGylation creates a hydration shell around the ADC, which can shield it from clearance mechanisms and prolong its circulation half-life.[5][9][17]

Table 1: Comparison of Pharmacokinetic Parameters

ParameterZHER2-SMCC-MMAEZHER2-PEG4K-MMAEZHER2-PEG10K-MMAE
Half-life (t½) 19.6 min49.0 min (2.5-fold increase)219.5 min (11.2-fold increase)

Data adapted from Li et al. (2021). While this study used longer PEG chains than PEG4, the trend of increased half-life with PEGylation is evident and is expected to hold true for shorter PEG linkers as well.[7][11][13]

In Vitro Cytotoxicity

The in vitro potency of an ADC is a primary indicator of its potential therapeutic efficacy. Interestingly, studies have shown that PEGylation can sometimes lead to a decrease in in vitro cytotoxicity compared to non-PEGylated counterparts.[7][11][13] This may be due to steric hindrance from the PEG chain, which could slightly impede the ADC's binding to its target antigen or its subsequent internalization and processing.

Table 2: Comparison of In Vitro Cytotoxicity (IC50 values)

Cell LineZHER2-SMCC-MMAE (nM)ZHER2-PEG4K-MMAE (nM)ZHER2-PEG10K-MMAE (nM)
NCI-N87 (HER2-positive) 2.511.2 (4.5-fold decrease in potency)55.0 (22-fold decrease in potency)
BT-474 (HER2-positive) 10.325.4121.1

Data adapted from Li et al. (2021).[11][13]

In Vivo Efficacy

Despite a potential reduction in in vitro potency, the improved pharmacokinetic profile of PEGylated ADCs often translates to superior in vivo anti-tumor efficacy. The prolonged circulation time allows for greater accumulation of the ADC in the tumor tissue, leading to a more sustained therapeutic effect that can overcome the lower intrinsic potency observed in vitro.[7][11][13]

Table 3: Comparison of In Vivo Tumor Growth Inhibition

Treatment Group (1.5 mg/kg)Tumor Volume at Day 21 (mm³)
Vehicle Control ~1200
ZHER2-SMCC-MMAE ~600
ZHER2-PEG4K-MMAE ~400
ZHER2-PEG10K-MMAE ~200

Data adapted from Li et al. (2021). The study demonstrated that at the same dosage, the PEGylated ADCs, particularly the one with the longest PEG chain, exhibited the most significant tumor growth inhibition in a xenograft model.[11][12]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of ADCs. Below are summarized protocols for key experiments.

ADC Synthesis and Characterization

Protocol 1: ADC Synthesis using SMCC Linker

  • Antibody Modification: Dissolve the antibody in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.2-7.5). Add a molar excess of SMCC linker dissolved in an organic solvent like DMSO. Incubate the reaction to allow the NHS ester of SMCC to react with lysine (B10760008) residues on the antibody.

  • Purification: Remove excess SMCC linker using size-exclusion chromatography (SEC).

  • Payload Conjugation: Add the thiol-containing cytotoxic payload to the maleimide-activated antibody. Incubate to allow the formation of a stable thioether bond.

  • Final Purification: Purify the ADC from unreacted payload and other impurities using SEC or hydrophobic interaction chromatography (HIC).[11]

Protocol 2: Drug-to-Antibody Ratio (DAR) Determination by HIC

  • Column and Mobile Phases: Use an HIC column (e.g., TSKgel Butyl-NPR) with a high-salt mobile phase A (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in sodium phosphate buffer) and a low-salt mobile phase B (e.g., sodium phosphate buffer).

  • Gradient Elution: Inject the ADC sample and elute with a gradient of decreasing salt concentration.

  • Data Analysis: The different drug-loaded species will elute based on their hydrophobicity. Calculate the average DAR by determining the weighted average of the peak areas for each species.[2][3][8][15][18]

Stability and Efficacy Assays

Protocol 3: In Vitro Plasma Stability Assay

  • Incubation: Incubate the ADC in plasma (human or mouse) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).

  • Analysis: Quantify the amount of intact ADC and released payload using methods such as ELISA for the ADC and LC-MS/MS for the free drug.[17][19]

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC.

  • Incubation: Incubate the plates for 72-96 hours.

  • MTT Addition and Solubilization: Add MTT solution to each well, incubate, and then add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.[2][18][20]

Protocol 5: In Vivo Xenograft Efficacy Study

  • Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.

  • Treatment: Once tumors reach a specified size, randomly group the mice and administer the ADCs (and controls) intravenously.

  • Monitoring: Measure tumor volumes and body weights regularly.

  • Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size or when signs of toxicity are observed.[12][21][22]

Visualizations

Chemical Structures and Conjugation

G cluster_smcc SMCC Linker Conjugation cluster_peg4 This compound Linker Conjugation Ab_Lys Antibody-Lysine (-NH2) SMCC SMCC Linker (NHS ester & Maleimide) Ab_Lys->SMCC Amide Bond Formation ADC_SMCC ADC (Stable Thioether Bond) Payload_SH Payload (-SH) SMCC->Payload_SH Thioether Bond Formation Ab_Lys2 Antibody-Lysine (-NH2) NH_bis_PEG4 This compound Linker (NHS ester & Maleimide) Ab_Lys2->NH_bis_PEG4 Amide Bond Formation ADC_PEG4 ADC (Stable Thioether Bond) Payload_SH2 Payload (-SH) NH_bis_PEG4->Payload_SH2 Thioether Bond Formation

Caption: Conjugation chemistry of SMCC and this compound linkers to an antibody and payload.

ADC Mechanism of Action

ADC_MoA ADC ADC in Circulation TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell Binding to Target Antigen Internalization Internalization (Endocytosis) TumorCell->Internalization Lysosome Lysosome Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation PayloadRelease Payload Release Degradation->PayloadRelease CellDeath Apoptosis PayloadRelease->CellDeath Efficacy_Workflow start Start synthesis ADC Synthesis & Characterization (DAR) start->synthesis invitro In Vitro Cytotoxicity (IC50 Determination) synthesis->invitro invivo In Vivo Xenograft Model invitro->invivo dosing ADC Administration invivo->dosing monitoring Tumor Volume & Body Weight Monitoring dosing->monitoring analysis Data Analysis & Efficacy Comparison monitoring->analysis end End analysis->end

References

A Comparative Guide to the In Vivo Stability of ADCs Featuring Branched PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing both efficacy and toxicity. A stable ADC ensures that the cytotoxic payload remains attached to the antibody in systemic circulation, allowing for targeted delivery to tumor cells and minimizing off-target effects. This guide provides a comprehensive comparison of the in vivo stability of ADCs containing branched polyethylene (B3416737) glycol (PEG) linkers, such as those with an NH-bis-PEG4 core, against other common linker technologies.

The inclusion of PEG moieties in linker design, particularly in a branched or multi-arm fashion, aims to enhance the hydrophilicity of the ADC.[1][] This can lead to improved pharmacokinetics (PK), reduced aggregation, and potentially a higher drug-to-antibody ratio (DAR) without compromising stability.[3][4] This guide presents a data-driven comparison to aid in the selection of optimal linker strategies for ADC development.

Comparative In Vivo Stability Data

The following tables summarize key in vivo stability parameters for ADCs with different linker technologies. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and animal models used. The data presented for branched PEG linkers are representative of this class of linkers, as specific in vivo stability data for ADCs containing the precise "this compound" linker is not extensively available in peer-reviewed literature.

Table 1: Pharmacokinetic Parameters of Different ADC Linker Types in Preclinical Models

Linker TypeRepresentative Linker StructureAnimal ModelKey Pharmacokinetic FindingsReference(s)
Branched PEG Pendant PEG (2 x 12-unit)MiceSlower clearance rates compared to linear PEG and non-PEG linkers.[5][5]
Linear PEG Linear 24-unit PEGMiceFaster clearance compared to branched PEG linkers of similar molecular weight.[5][5]
Valine-Citrulline (vc) MC-vc-PABCCynomolgus MonkeyGenerally stable in circulation, but can be susceptible to premature cleavage by certain esterases.[6][6]
Non-cleavable SMCCMiceHigh stability in circulation, with payload release dependent on antibody degradation.[7][7]

Table 2: In Vivo Drug-to-Antibody Ratio (DAR) Stability

Linker TypeRepresentative Linker StructureAnimal ModelDAR Stability FindingsReference(s)
Branched PEG Pendant PEGMiceMaintained a more stable DAR over time compared to some cleavable linkers, indicating less premature drug release.[5][5]
Linear PEG Linear PEGMiceShowed a faster decrease in average DAR compared to branched PEG counterparts, suggesting higher rates of drug deconjugation.[5][5]
Valine-Citrulline (vc) MC-vc-PABCCynomolgus MonkeyDAR can decrease over time due to linker cleavage in circulation.[6][6]
Non-cleavable SMCCMiceExhibits high DAR stability in vivo, as the linker is not designed to be cleaved in the plasma.[7][7]

Experimental Protocols for In Vivo Stability Assessment

Accurate assessment of in vivo ADC stability requires a multi-faceted approach, typically involving the quantification of total antibody, conjugated ADC, and the average drug-to-antibody ratio (DAR) over time in animal models.

Animal Studies for Pharmacokinetic Analysis
  • Animal Model: Typically, mice (e.g., BALB/c or tumor-xenograft models) or rats are used for initial PK studies.[8] Cynomolgus monkeys are often used in later-stage preclinical development due to their closer physiological resemblance to humans.[6]

  • Dosing: ADCs are administered intravenously (IV) at a predetermined dose.[9]

  • Blood Sampling: Blood samples are collected at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours) post-injection into tubes containing an anticoagulant (e.g., EDTA).[8]

  • Plasma Preparation: Plasma is isolated by centrifugation and stored at -80°C until analysis.[10]

Quantification of Total Antibody by ELISA

This assay measures the concentration of all antibody species (conjugated and unconjugated).

  • Principle: A sandwich ELISA format is commonly used.

  • Procedure:

    • Coat a 96-well plate with an antigen specific to the ADC's antibody or an anti-human IgG antibody.

    • Block non-specific binding sites.

    • Add plasma samples and standards.

    • Incubate to allow the antibody to bind.

    • Wash the plate to remove unbound components.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody that also binds to the ADC's antibody.

    • Wash the plate again.

    • Add a substrate (e.g., TMB) and measure the absorbance, which is proportional to the total antibody concentration.[11][12][13]

Quantification of Conjugated ADC by ELISA

This assay specifically measures the concentration of ADC molecules that still have the drug payload attached.

  • Principle: A sandwich ELISA format is employed using an antibody against the payload.

  • Procedure:

    • Coat a 96-well plate with an anti-payload antibody.

    • Block non-specific binding sites.

    • Add plasma samples and standards.

    • Incubate to capture the conjugated ADC.

    • Wash the plate.

    • Add an HRP-conjugated secondary antibody that binds to the ADC's antibody.

    • Wash the plate.

    • Add substrate and measure absorbance.[11][14]

Determination of Average DAR by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for determining the distribution of different drug-loaded species and calculating the average DAR.

  • Sample Preparation:

    • The ADC is first isolated from the plasma using affinity chromatography (e.g., Protein A or antigen-coated beads).[15][16]

    • The purified ADC is then deglycosylated to reduce heterogeneity and simplify the mass spectrum.[15]

  • LC-MS Analysis:

    • The purified, deglycosylated ADC is analyzed by reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF).

    • The different DAR species (DAR0, DAR2, DAR4, etc.) are separated based on their hydrophobicity.

    • The mass spectrometer detects the different species, and the resulting spectrum is deconvoluted to determine the relative abundance of each DAR species.

  • DAR Calculation: The average DAR is calculated based on the relative abundance and DAR value of each species.[15][17]

Visualizing the Workflow

The following diagram illustrates a typical workflow for the in vivo stability assessment of an ADC.

ADC_InVivo_Stability_Workflow cluster_animal_phase Animal Dosing and Sampling cluster_analysis Bioanalytical Assays cluster_data_interpretation Data Analysis and Interpretation animal_model Animal Model (e.g., Mouse, Rat) dosing IV Administration of ADC animal_model->dosing blood_sampling Serial Blood Collection dosing->blood_sampling plasma_prep Plasma Isolation and Storage blood_sampling->plasma_prep elisa_total_ab Total Antibody ELISA plasma_prep->elisa_total_ab Plasma Samples elisa_conjugated_adc Conjugated ADC ELISA plasma_prep->elisa_conjugated_adc Plasma Samples lcms_dar DAR Analysis by LC-MS plasma_prep->lcms_dar Plasma Samples (after affinity purification) pk_analysis Pharmacokinetic Modeling elisa_total_ab->pk_analysis elisa_conjugated_adc->pk_analysis stability_assessment Stability Assessment (DAR over time, Clearance) lcms_dar->stability_assessment pk_analysis->stability_assessment

Caption: Workflow for In Vivo Stability Assessment of ADCs.

Signaling Pathway Considerations

While the linker's primary role in stability is outside of direct signaling pathway modulation, the ultimate efficacy of the ADC is dependent on the successful delivery of the payload to the intracellular environment where it can interact with its target. For many common payloads, this involves the microtubule network.

ADC_MoA_Pathway cluster_extracellular Extracellular cluster_cell_surface Cell Surface cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (ADC) Receptor Tumor-Specific Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Cytotoxic Payload (e.g., MMAE) Lysosome->Payload Linker Cleavage Microtubules Microtubule Disruption Payload->Microtubules Apoptosis Cell Cycle Arrest & Apoptosis Microtubules->Apoptosis

Caption: Generalized ADC Mechanism of Action Pathway.

References

A Comparative Analysis of NH-bis-PEG4 and Other Crosslinkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of scientific research and drug development, crosslinkers are indispensable tools for elucidating protein-protein interactions, creating antibody-drug conjugates (ADCs), and developing novel therapeutic modalities like proteolysis-targeting chimeras (PROTACs). The choice of crosslinker is critical, as its properties directly impact the stability, solubility, and functionality of the resulting conjugate. This guide provides a comparative analysis of NH-bis-PEG4, a homobifunctional crosslinker, with other commonly used crosslinking agents, supported by experimental data and detailed protocols.

Introduction to this compound and PEGylated Crosslinkers

This compound belongs to the family of polyethylene (B3416737) glycol (PEG) crosslinkers. These linkers are characterized by a PEG spacer arm that confers several advantageous properties to the molecules they modify. The PEG chain is hydrophilic, which can enhance the water solubility of the crosslinker and the resulting bioconjugate, a crucial factor when working with hydrophobic drugs or proteins prone to aggregation.[1][2] Furthermore, the PEG spacer is flexible and biocompatible, which can help to minimize steric hindrance and reduce the immunogenicity of the conjugate.[1][3]

This compound is a homobifunctional crosslinker, meaning it possesses two identical reactive groups—in this case, likely N-hydroxysuccinimide (NHS) esters, although the "NH" designation can sometimes refer to a central amine group with two PEG arms. For the purpose of this comparison with other amine-reactive crosslinkers, we will consider it as a bis-NHS ester. These NHS esters react with primary amines (e.g., on lysine (B10760008) residues of proteins) to form stable amide bonds.[4][5]

Performance Comparison of Crosslinkers

The selection of a crosslinker is highly dependent on the specific application. Key performance indicators include crosslinking efficiency, the stability of the resulting bond, and the physicochemical properties of the final conjugate.

Homobifunctional Amine-Reactive Crosslinkers

Homobifunctional amine-reactive crosslinkers are used to link molecules containing primary amines. A systematic comparison between traditional hydrophobic crosslinkers like Disuccinimidyl suberate (B1241622) (DSS) and its sulfonated, more water-soluble analog Bis(sulfosuccinimidyl) suberate (BS3), and a PEGylated counterpart, BS(PEG)2, has revealed significant advantages for the PEGylated version in studying protein dynamics. The hydrophilic PEG backbone allows for a more comprehensive capture of dynamic protein conformations.[6]

Table 1: Comparison of Homobifunctional Amine-Reactive Crosslinkers

FeatureDSS/BS3bis-PEG-NHS (e.g., this compound)
Spacer Arm HydrocarbonHydrophilic PEG
Solubility Low (DSS), High (BS3)High
Flexibility RigidFlexible
Biocompatibility ModerateHigh
Immunogenicity Potential for immune responseReduced immunogenicity[1][3]
Crosslinking Efficiency Effective for stable interactionsSuperior for capturing dynamic conformations[6]
Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers possess two different reactive groups, allowing for the specific conjugation of two different types of molecules. A common example is SMCC, which contains an NHS ester for reacting with amines and a maleimide (B117702) group for reacting with sulfhydryls (e.g., on cysteine residues). PEGylated versions of these crosslinkers, such as SM(PEG)n, offer the same advantages of increased solubility and reduced immunogenicity.[3]

Table 2: Comparison of Heterobifunctional Crosslinkers

FeatureSMCCSM(PEG)n
Reactive Groups NHS ester (amine-reactive), Maleimide (sulfhydryl-reactive)NHS ester (amine-reactive), Maleimide (sulfhydryl-reactive)
Spacer Arm HydrocarbonHydrophilic PEG
Solubility LowHigh
Flexibility RigidFlexible
Applications Antibody-drug conjugation, protein-peptide linkingAntibody-drug conjugation, protein-peptide linking with improved properties
Application in PROTACs: The Impact of PEG Linker Length

In the development of PROTACs, the linker connecting the target protein binder and the E3 ligase recruiter is a critical determinant of efficacy. The length of the PEG linker significantly influences the formation and stability of the ternary complex required for protein degradation.[7]

Table 3: Impact of PEG Linker Length on PROTAC Efficiency (BRD4-Targeting PROTACs)

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG515>98
PEG63092
Data synthesized from a comparative study on BRD4-targeting PROTACs.[8] A lower DC50 value indicates higher potency.

These data demonstrate that an optimal linker length is crucial for maximal protein degradation, with a PEG4 or PEG5 linker showing the best performance in this specific example.[8]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of crosslinkers.

Protocol 1: General Protein Crosslinking using NHS-Ester Crosslinkers

This protocol describes a general workflow for crosslinking a purified protein or protein complex using a homobifunctional NHS-ester crosslinker like this compound.

Materials:

  • Purified protein sample in a non-amine-containing buffer (e.g., PBS, HEPES)

  • NHS-ester crosslinker (e.g., this compound)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) for dissolving non-hydrophilic crosslinkers

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve the NHS-ester crosslinker in DMSO (if necessary) or an appropriate aqueous buffer to a final concentration of 25 mM.

  • Crosslinking Reaction: Add the crosslinker stock solution to the protein sample to achieve a final concentration typically ranging from 0.25 to 5 mM. The optimal concentration needs to be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quenching: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming unreacted crosslinker. Incubate for 15 minutes at room temperature.

  • Analysis: Analyze the crosslinked products by SDS-PAGE, mass spectrometry, or other relevant techniques to determine the crosslinking efficiency.[9][10]

Protocol 2: Western Blotting for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the reduction in target protein levels following treatment with a PROTAC.

Materials:

  • Cells expressing the target protein

  • PROTAC of interest

  • Cell lysis buffer

  • Primary antibody against the target protein

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

  • Chemiluminescent substrate

  • Loading control antibody (e.g., anti-actin or anti-tubulin)

Procedure:

  • Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: Harvest the cells and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with the primary antibody against the target protein and the loading control antibody. Subsequently, probe with the appropriate secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantification: Quantify the band intensities and normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control.[8]

Visualizing Crosslinking Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental workflows.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitinated_Protein Ubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Protein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ubiquitinated_Protein->Proteasome Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Degradation

Caption: Mechanism of action for a PROTAC.

XLMS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_structural_modeling Structural Modeling Start Protein Complex Crosslinking Crosslinking (e.g., with this compound) Start->Crosslinking Digestion Enzymatic Digestion (e.g., Trypsin) Crosslinking->Digestion Enrichment Enrichment of Crosslinked Peptides Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Data Analysis (Identification of Crosslinked Peptides) LC_MS->Data_Analysis Structural_Modeling Protein Structure Modeling (using distance constraints) Data_Analysis->Structural_Modeling

References

A Head-to-Head Comparison of NH-bis-PEG4 Derivatives for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving fields of drug delivery, diagnostics, and proteomics, the precise and efficient conjugation of biomolecules is paramount. Bifunctional polyethylene (B3416737) glycol (PEG) linkers, particularly those with a bis-PEG4 backbone, have emerged as critical tools for researchers. Their hydrophilic nature enhances the solubility and stability of conjugates while reducing immunogenicity.[1][2] This guide provides a comprehensive head-to-head comparison of different NH-bis-PEG4 derivatives, offering quantitative data, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in selecting the optimal linker for their specific application.

The central secondary amine of this compound derivatives serves as a versatile anchor point for further functionalization, allowing for the creation of branched structures that can be advantageous in various bioconjugation strategies.[3] This guide will focus on the performance characteristics of key this compound derivatives, including those functionalized with N-Hydroxysuccinimide (NHS) esters, alkynes, and Boc-protected amines.

Quantitative Performance Comparison

The selection of a bifunctional linker is a critical decision that influences conjugation efficiency, stability of the resulting bond, and the overall performance of the final bioconjugate.[4] The following table summarizes key performance parameters for different this compound derivatives based on available data.

Derivative FamilyFunctional GroupPrimary Reactive PartnerKey Performance CharacteristicsPurity
NH-bis(PEG4-NHS ester) N-Hydroxysuccinimide esterPrimary amines (-NH₂)High reactivity towards primary amines at physiological to slightly alkaline pH. However, susceptible to hydrolysis, especially at higher pH. The half-life of a similar PEG-NHS ester at pH 8.0 and 25°C can be as low as a few minutes to half an hour.[5]Typically >95%[]
NH-bis(PEG4-Propargyl) Terminal AlkyneAzides (-N₃)Enables highly specific and stable triazole linkage formation via "click chemistry" (CuAAC or SPAAC). The resulting triazole ring is exceptionally stable and resistant to chemical and enzymatic degradation.[3][7][8]Typically >98%[8]
NH-bis(PEG4-Boc) Boc-protected amineCarboxylic acids, activated esters (after deprotection)Offers a stable protecting group for the terminal amines, allowing for sequential and controlled conjugation. The Boc group is readily removed under acidic conditions to reveal the primary amine for subsequent reactions.[9]Typically >95%
NH-bis(PEG4-azide) Azide (B81097)Alkynes, Cyclooctynes (e.g., DBCO)Participates in highly efficient and bioorthogonal "click chemistry" reactions. The azide group is stable under a wide range of reaction conditions.[10]Typically >95%

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application and comparison of these linkers. Below are representative protocols for key bioconjugation reactions.

Protocol 1: General Protein Conjugation using NH-bis(PEG4-NHS ester)

This protocol outlines the conjugation of a protein to a small molecule or another biomolecule using a homobifunctional NH-bis(PEG4-NHS ester) linker.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.2-8.0). Avoid amine-containing buffers like Tris.

  • NH-bis(PEG4-NHS ester)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve the NH-bis(PEG4-NHS ester) in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the linker solution to the protein solution with gentle stirring.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Remove unreacted linker and byproducts by SEC.

  • Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, and functional assays to determine the degree of conjugation and retention of biological activity.[3]

Protocol 2: Two-Step Conjugation using NH-bis(PEG4-Propargyl) and Click Chemistry

This protocol describes a two-step process where a payload is first attached to an azide-modified protein, followed by conjugation with the NH-bis(PEG4-Propargyl) linker.

Materials:

Procedure:

  • Prepare a stock solution of the catalyst: Mix CuSO₄ and a copper-chelating ligand (e.g., TBTA) in a suitable solvent.

  • Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein and a molar excess of the NH-bis(PEG4-Propargyl) linker in the reaction buffer.

  • Initiate the Reaction: Add sodium ascorbate to the reaction mixture, followed by the copper catalyst solution.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing.

  • Purification: Purify the conjugate using SEC or affinity chromatography to remove unreacted reagents.

  • Characterization: Confirm the conjugation and assess the purity of the final product using techniques such as mass spectrometry and HPLC.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental workflows and the logical relationships in bioconjugation processes.

experimental_workflow_nhs_ester cluster_preparation Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis protein Protein in Amine-Free Buffer conjugation Mix Protein and Linker (1-2h RT or O/N 4°C) protein->conjugation linker_prep Dissolve NH-bis(PEG4-NHS ester) in DMSO/DMF linker_prep->conjugation quenching Add Quenching Buffer (e.g., Tris) conjugation->quenching purification Size-Exclusion Chromatography (SEC) quenching->purification characterization SDS-PAGE, Mass Spec, Functional Assay purification->characterization

Caption: Workflow for protein conjugation using an NH-bis(PEG4-NHS ester).

click_chemistry_workflow cluster_reactants Reactants cluster_reaction CuAAC Reaction cluster_outcome Purification & Product azide_protein Azide-Modified Protein mixing Combine Reactants azide_protein->mixing alkyne_linker NH-bis(PEG4-Propargyl) alkyne_linker->mixing catalyst Add Cu(II) Sulfate & Sodium Ascorbate mixing->catalyst Initiate Reaction incubation Incubate at RT catalyst->incubation purification Purify by SEC or Affinity Chromatography incubation->purification final_product Stable Triazole-Linked Conjugate purification->final_product

Caption: Two-step conjugation workflow utilizing click chemistry.

Applications in Drug Development

This compound derivatives are instrumental in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADCs, these linkers connect a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.[11] The choice of linker significantly impacts the stability of the ADC in circulation and the efficiency of drug release at the target site. A stable linkage is crucial to prevent premature drug release and minimize off-target toxicity. The triazole linkage formed by click chemistry offers exceptional stability, making alkyne and azide-functionalized this compound derivatives highly attractive for ADC development.[7][8]

adc_mechanism cluster_components ADC Components cluster_conjugation Conjugation cluster_action Mechanism of Action antibody Monoclonal Antibody adc Antibody-Drug Conjugate (ADC) antibody->adc linker This compound Derivative linker->adc drug Cytotoxic Payload drug->adc targeting Targeted Delivery to Cancer Cell adc->targeting internalization Internalization targeting->internalization release Drug Release internalization->release apoptosis Cell Death release->apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker is a critical component, and the flexibility and hydrophilicity of PEG-based linkers are frequently exploited.[12][13] this compound derivatives can be used to connect the target-binding ligand to the E3 ligase-binding ligand, with the central amine providing a convenient point of attachment for one of the ligands.

protac_pathway cluster_protac PROTAC Molecule cluster_cellular_process Cellular Degradation Pathway e3_ligand E3 Ligase Ligand linker This compound Linker e3_ligand->linker ternary_complex Ternary Complex (Target-PROTAC-E3) e3_ligand->ternary_complex target_ligand Target Protein Ligand linker->target_ligand target_ligand->ternary_complex ubiquitination Ubiquitination of Target ternary_complex->ubiquitination proteasome Proteasomal Degradation ubiquitination->proteasome degraded_target Degraded Target proteasome->degraded_target

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

The choice of an this compound derivative for bioconjugation is highly dependent on the specific application, the nature of the biomolecules involved, and the desired properties of the final conjugate. For applications requiring high stability and specificity, alkyne and azide derivatives that utilize click chemistry are superior choices. NHS ester derivatives, while highly reactive towards amines, require careful control of reaction conditions to minimize hydrolysis. Boc-protected derivatives offer a strategic advantage for multi-step, controlled conjugation schemes. By understanding the comparative performance and experimental considerations outlined in this guide, researchers can make informed decisions to advance their drug development and bioconjugation research.

References

A Comparative Guide to the Validation of Conjugation Sites for NH-bis-PEG4 Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the conjugation sites of antibodies labeled with NH-bis-PEG4, a non-cleavable linker that reacts with primary amines. The performance of this lysine-based conjugation strategy is contrasted with alternative approaches, supported by established experimental data and detailed protocols.

Introduction to Antibody Conjugation and the Importance of Validation

Antibody-drug conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents to target cells. The linker connecting the drug to the antibody is a critical component influencing the ADC's stability, efficacy, and safety profile. The choice of linker and conjugation strategy dictates the location and number of drug molecules attached to the antibody, defined by the drug-to-antibody ratio (DAR).

Thorough validation of conjugation sites is paramount to ensure the quality, consistency, and therapeutic efficacy of ADCs. In-depth characterization provides a precise map of payload positions, which is crucial for predicting and validating the impact on antigen-binding activity and for establishing bio-similarity.

This guide focuses on the validation of antibodies labeled with this compound, a bifunctional linker containing two N-hydroxysuccinimide (NHS) esters that react with lysine (B10760008) residues on the antibody. This random conjugation approach is compared with site-specific conjugation methods, highlighting the analytical techniques used for their characterization.

Comparison of Conjugation Chemistries: this compound (Lysine-Reactive) vs. Maleimide (Cysteine-Reactive)

The selection of a conjugation strategy is a critical decision in the development of ADCs. The two most common approaches involve targeting either lysine or cysteine residues on the antibody.

FeatureThis compound (Lysine-Reactive)Maleimide (Cysteine-Reactive)
Target Residue Primary amines of lysine residues and N-terminusThiol groups of cysteine residues
Number of Sites High (dozens of solvent-accessible lysines)Low and defined (typically 8 interchain cysteines)
Homogeneity Heterogeneous mixture of species with varying DAR and conjugation sites[1][2]More homogeneous conjugates with a defined DAR[2]
Process Complexity Simpler, one-step reactionRequires antibody reduction prior to conjugation
Potential Impact on Antibody Risk of conjugation within the antigen-binding site, potentially affecting affinity[1]Conjugation is typically away from the antigen-binding site
Linker Stability Stable amide bondThioether bond, generally stable[3]

Experimental Validation of Conjugation Sites

A multi-faceted analytical approach is required to comprehensively validate the conjugation sites and determine the critical quality attributes of an ADC.

Determination of Drug-to-Antibody Ratio (DAR)

The average DAR is a crucial parameter that directly impacts the safety and efficacy of an ADC.[][5][6] Two primary chromatographic techniques are employed for this purpose.

1. Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity under non-denaturing conditions.[7][8] The addition of a hydrophobic drug-linker increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.

Table 1: Comparison of DAR Analysis by HIC

ParameterThis compound ADC (Lysine-Conjugated)Maleimide ADC (Cysteine-Conjugated)
Elution Profile Broad peaks due to high heterogeneitySharper, more resolved peaks for each DAR species
Resolution Lower resolution between different DAR speciesHigh resolution, allowing for accurate quantification of DAR 0, 2, 4, 6, and 8 species
Average DAR Calculation Calculated from the weighted average of the broad peak areaCalculated from the sum of the areas of individual, well-resolved peaks
Information Provided Average DARAverage DAR and distribution of different DAR species

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is an orthogonal method for DAR determination that involves the reduction of the ADC to separate the light and heavy chains. The separation is based on the hydrophobicity of the chains, with drug-conjugated chains being more retained.

Table 2: Comparison of DAR Analysis by RP-HPLC

ParameterThis compound ADC (Lysine-Conjugated)Maleimide ADC (Cysteine-Conjugated)
Sample Preparation Reduction of interchain disulfide bondsReduction of interchain disulfide bonds
Separation Separation of light and heavy chains with varying numbers of conjugated drugsSeparation of unconjugated and conjugated light and heavy chains
Average DAR Calculation DAR = (Σ Weighted peak area of heavy chain + Σ Weighted peak area of light chain) / 100[9]DAR = 2 × (Σ Weighted peak area of heavy chain + Σ Weighted peak area of light chain) / 100[5][9]
Advantages Compatible with mass spectrometry for peak identificationProvides accurate DAR values and can be used as a complementary method to HIC
Identification of Conjugation Sites by Peptide Mapping

Peptide mapping using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying the specific amino acid residues where the drug-linker is attached.[2][10]

Experimental Workflow for Peptide Mapping

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis ADC ADC Sample Denaturation Denaturation (e.g., 8M Urea) ADC->Denaturation Reduction Reduction (e.g., DTT) Denaturation->Reduction Alkylation Alkylation (e.g., IAA) Reduction->Alkylation Digestion Enzymatic Digestion (e.g., Trypsin) Alkylation->Digestion LC Peptide Separation (Reversed-Phase LC) Digestion->LC MS1 MS Scan (Precursor Ion Mass) LC->MS1 MS2 MS/MS Scan (Fragment Ion Mass) MS1->MS2 DatabaseSearch Database Search & Peptide Identification MS2->DatabaseSearch SiteLocalization Conjugation Site Localization DatabaseSearch->SiteLocalization SiteOccupancy Site Occupancy Quantification SiteLocalization->SiteOccupancy

Peptide mapping workflow for conjugation site validation.

Table 3: Comparison of Peptide Mapping Results

ParameterThis compound ADC (Lysine-Conjugated)Maleimide ADC (Cysteine-Conjugated)
Number of Conjugated Peptides High number of modified peptidesLow number of modified peptides (corresponding to interchain cysteines)
Data Analysis Complexity Complex due to the large number of potential conjugation sites and resulting peptidesSimpler, with a focus on identifying the specific cysteine-containing peptides
Site Occupancy Variable occupancy across multiple lysine residuesHigh and consistent occupancy at the targeted cysteine residues
Key Findings Identification of all modified lysine residues and their relative abundanceConfirmation of conjugation at the intended cysteine sites

Experimental Protocols

Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
  • System: HPLC system with a UV detector.

  • Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR).

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 280 nm.

  • Data Analysis: Integrate the peaks corresponding to different DAR species. Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs in that species) / 100

Protocol 2: Peptide Mapping for Lysine-Conjugated ADC
  • Sample Preparation: a. Denature the ADC (1 mg/mL) in 6 M Guanidine HCl, 50 mM Tris-HCl, pH 8.0. b. Reduce disulfide bonds with 10 mM Dithiothreitol (DTT) at 37°C for 1 hour. c. Alkylate free thiols with 25 mM Iodoacetamide (IAA) in the dark at room temperature for 30 minutes. d. Buffer exchange into a digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0) to remove denaturant and alkylating agents. e. Digest the protein with trypsin (1:20 enzyme-to-protein ratio) overnight at 37°C. f. Quench the digestion by adding 1% Trifluoroacetic Acid (TFA).

  • LC-MS/MS Analysis: a. LC System: UPLC system. b. Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). c. Mobile Phase A: 0.1% Formic Acid in water. d. Mobile Phase B: 0.1% Formic Acid in acetonitrile. e. Gradient: A suitable gradient to separate the peptides (e.g., 5-40% B over 60 minutes). f. Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). g. Acquisition Mode: Data-dependent acquisition (DDA) to trigger MS/MS on the most abundant precursor ions.

  • Data Analysis: a. Use a database search engine (e.g., Mascot, Sequest) to identify peptides from the MS/MS spectra against the antibody sequence. b. Include the mass of the drug-linker as a variable modification on lysine residues. c. Manually validate the spectra of conjugated peptides to confirm the site of modification. d. Quantify site occupancy by comparing the peak areas of the modified and unmodified versions of each peptide.

Logical Relationship of ADC Characterization

cluster_0 Conjugation Strategy cluster_1 ADC Product cluster_2 Analytical Characterization cluster_3 Critical Quality Attributes Lysine Lysine-Reactive (e.g., this compound) Heterogeneous Heterogeneous ADC Lysine->Heterogeneous Cysteine Cysteine-Reactive (e.g., Maleimide) Homogeneous Homogeneous ADC Cysteine->Homogeneous DAR DAR Determination (HIC, RP-HPLC) Heterogeneous->DAR PeptideMapping Peptide Mapping (LC-MS/MS) Heterogeneous->PeptideMapping Homogeneous->DAR Homogeneous->PeptideMapping AvgDAR Average DAR DAR->AvgDAR DAR_Distribution DAR Distribution DAR->DAR_Distribution ConjugationSites Conjugation Sites PeptideMapping->ConjugationSites SiteOccupancy Site Occupancy PeptideMapping->SiteOccupancy

Relationship between conjugation strategy and analytical characterization.

Conclusion

The validation of conjugation sites is a critical aspect of ADC development, ensuring product quality, consistency, and therapeutic performance. The use of this compound linkers for lysine conjugation results in a heterogeneous ADC population that requires comprehensive characterization. While this method is straightforward, it presents analytical challenges in resolving the complex mixture of conjugated species.

In contrast, cysteine-based conjugation with linkers like maleimides offers a more homogeneous product with a well-defined DAR. The choice of conjugation strategy will depend on the specific therapeutic application, the nature of the antibody and payload, and the desired product profile.

A combination of orthogonal analytical techniques, including HIC, RP-HPLC, and LC-MS/MS-based peptide mapping, is essential for the thorough validation of any ADC, providing crucial information on DAR, conjugation sites, and site occupancy. The detailed protocols and comparative data presented in this guide offer a framework for researchers to effectively characterize and validate their antibody conjugates.

References

Assessing the Immunogenicity of Bioconjugates: A Comparative Guide to NH-bis-PEG4 Conjugates and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, has been a cornerstone in drug development for enhancing pharmacokinetic properties and reducing the immunogenicity of the parent molecule. However, the discovery of pre-existing and treatment-induced anti-PEG antibodies has necessitated a deeper evaluation of the immunogenic potential of PEG and an exploration of alternative conjugation technologies. This guide provides a comparative assessment of the immunogenicity of conjugates formed using short, discrete PEG linkers, with a focus on NH-bis-PEG4, and leading alternative polymers.

Executive Summary

While direct immunogenicity data for this compound conjugates is limited in publicly available literature, the general understanding is that shorter, discrete PEGs are less immunogenic than high molecular weight polydisperse PEGs. This guide synthesizes available data on short-chain PEGs as a proxy for this compound and compares it with promising alternatives such as poly(2-oxazolines) (POx), polyglycerols (PG), and N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers. These alternatives have been developed to offer the benefits of PEGylation while mitigating the risk of an anti-PEG immune response.

Data Presentation: Comparative Immunogenicity

The following tables summarize quantitative data from various studies to provide a comparative overview of the immunogenic potential of different polymer conjugates. It is crucial to note that direct head-to-head comparisons under identical experimental conditions are rare, and thus, these tables represent a synthesis of available data from different sources.

Table 1: Anti-Polymer Antibody (ADA) Response

Polymer ConjugateModel SystemAntibody IsotypeTiter/ConcentrationKey Findings
PEG-conjugate (general) MiceIgM, IgGUp to ~58.0 µg/mL (IgG), ~7.0 µg/mL (IgM) after multiple injections[1]Repeated administration can lead to high antibody titers, with a predominant IgG response over time.
Short-chain PEG-conjugate MiceNot specifiedNo immune response detected for mercapto-tetraethylene glycol (PEG4) on gold nanoparticles[2]Shorter PEG chains may not trigger a detectable immune response.
Polyglycerol (PG)-conjugate RatsIgMNo induction of the accelerated blood clearance (ABC) phenomenon, which is mediated by anti-polymer IgM.[3]PG-coated liposomes did not elicit a significant anti-polymer IgM response upon repeated administration, unlike PEG-coated liposomes.
Poly(2-oxazoline) (POx)-conjugate In vitro (macrophages)N/ANo significant influence on cellular immunological parameters.[4]POx polymers demonstrated low cytotoxicity and did not appear to activate macrophages.
HPMA copolymer-conjugate MiceIgG, IgMNo detectable antibodies against HPMA homopolymer.[5] Weak antibody response to peptide-conjugated HPMA copolymers.[5]HPMA itself is considered non-immunogenic. Conjugated moieties may elicit a weak response.

Table 2: Cytokine Release Profile

Polymer ConjugateCell TypeCytokines MeasuredConcentrationKey Findings
PEG (free polymer) Human PBMCsIFN-a2, IFN-γ, TNF-α, MCP-1, IL-8, IL-17A, IL-23Increased secretionCertain types and molecular weights of PEG can exhibit proinflammatory activity, leading to the release of various cytokines.[6][7]
Polyglycerol (PG)-peptide conjugate In vitroTNF-αHigher TNF production with amide linkage compared to ester linkage.The linker chemistry in PG conjugates can influence the cytokine response.
Poly(2-oxazoline) (POx)-conjugate Mouse MacrophagesTNF-α, IL-1α, IL-6No significant induced release.The tested POx polymers did not show significant immunomodulatory effects in vitro.
HPMA copolymer-conjugate Mouse MacrophagesN/AHPMA copolymer did not induce macrophage activation.[5]Consistent with its low immunogenic profile, HPMA did not stimulate cytokine release from macrophages.

Mandatory Visualization

Signaling Pathway for Immunogenicity

Caption: General signaling cascade of an immunogenic response to a polymer-drug conjugate.

Experimental Workflow for ADA Assessment

Figure 2: Experimental Workflow for Anti-Drug Antibody (ADA) Assessment cluster_sample Sample Collection cluster_screening Screening Assay cluster_confirmation Confirmatory Assay cluster_characterization Characterization Serum Collect Serum/Plasma from Animal Model Screening Screening ELISA for Anti-Polymer Antibodies Serum->Screening Positive Presumptive Positive Samples Screening->Positive Negative Negative Samples Screening->Negative Confirmatory Competitive Inhibition ELISA Positive->Confirmatory ConfirmedPositive Confirmed Positive Samples Confirmatory->ConfirmedPositive ConfirmedNegative Confirmed Negative Samples Confirmatory->ConfirmedNegative Titering Titer Determination ConfirmedPositive->Titering Isotyping Isotype Analysis (IgG, IgM) ConfirmedPositive->Isotyping Neutralizing Neutralizing Antibody (NAb) Assay ConfirmedPositive->Neutralizing

Caption: A typical tiered workflow for the detection and characterization of anti-drug antibodies.

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Polymer Antibody Detection

This protocol outlines a general direct ELISA procedure for detecting antibodies against polymer conjugates.

Materials:

  • High-binding 96-well microplates

  • Polymer conjugate (e.g., PEG-protein, POx-protein) for coating

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 1-5% BSA or non-fat dry milk in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Serum or plasma samples from immunized animals

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG/IgM)

  • Substrate for the enzyme (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Dilute the polymer conjugate in Coating Buffer to an appropriate concentration (e.g., 1-10 µg/mL). Add 100 µL to each well of the microplate and incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Sample Incubation: Dilute serum samples in Blocking Buffer (e.g., 1:100). Add 100 µL of diluted samples to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in Blocking Buffer. Add 100 µL to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Substrate Development: Add 100 µL of substrate to each well and incubate in the dark until color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

Multiplex Cytokine Assay

This protocol provides a general workflow for measuring multiple cytokine levels in response to polymer conjugates using a bead-based immunoassay (e.g., Luminex).

Materials:

  • Multiplex cytokine assay kit (containing cytokine standards, capture antibody-coupled beads, detection antibodies, and streptavidin-phycoerythrin)

  • Cell culture supernatants or serum/plasma samples

  • Assay buffer and wash buffer provided with the kit

  • 96-well filter plate

  • Luminex instrument or compatible flow cytometer

Procedure:

  • Plate Preparation: Pre-wet the filter plate with Assay Buffer and then aspirate.

  • Bead Incubation: Add the appropriate mixture of capture antibody-coupled beads to each well. Wash the beads twice with Wash Buffer.

  • Standard and Sample Incubation: Prepare a standard curve by serially diluting the cytokine standards. Add 50 µL of standards or samples to the appropriate wells. Incubate for 1-2 hours at room temperature on a plate shaker.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Detection Antibody Incubation: Add 25 µL of the biotinylated detection antibody cocktail to each well. Incubate for 30 minutes at room temperature on a plate shaker.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Streptavidin-PE Incubation: Add 50 µL of streptavidin-phycoerythrin (SAPE) to each well. Incubate for 10-30 minutes at room temperature on a plate shaker.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Resuspension and Reading: Resuspend the beads in 125 µL of Assay Buffer. Read the plate on a Luminex instrument. The instrument will differentiate the beads by their internal color and quantify the fluorescence intensity of SAPE, which is proportional to the amount of captured cytokine.

Conclusion

The assessment of immunogenicity is a critical aspect of the preclinical and clinical development of bioconjugates. While PEGylation has been a valuable strategy, the potential for anti-PEG antibody formation has driven the development of alternatives. Based on the available data, polymers such as polyglycerols, poly(2-oxazolines), and HPMA copolymers show promise for reduced immunogenicity compared to traditional high molecular weight PEGs.

References

A Comparative Guide to Branched vs. Linear PEG Linkers in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant in the development of advanced bioconjugates, influencing the physicochemical properties, pharmacokinetics, and therapeutic efficacy of the final product.[1] Among the most utilized tools in bioconjugation are polyethylene (B3416737) glycol (PEG) linkers, which serve as versatile spacers to connect biomolecules, drugs, or other functional entities.[2] Their architecture, whether linear or branched, profoundly impacts the performance of therapeutics such as antibody-drug conjugates (ADCs), PROTACs, and PEGylated proteins.[1]

This guide provides an objective, data-supported comparison of branched and linear PEG linkers. We will delve into their structural differences, performance characteristics, and provide detailed experimental protocols to aid in the rational design and validation of your bioconjugation strategies.

Structural and Functional Differences

Linear PEG linkers consist of a straight-chain polymer of repeating ethylene (B1197577) glycol units, typically with one or two reactive functional end groups.[2] In contrast, branched PEG linkers feature multiple PEG arms extending from a central core, creating a more complex, three-dimensional structure.[2][] This fundamental architectural difference leads to distinct functional properties.

Branched PEGs generally have a larger hydrodynamic size than linear PEGs of the same molecular weight, which contributes to more effective shielding of the conjugated molecule.[][4] This "umbrella-like" structure can offer superior protection from enzymatic degradation and reduce immunogenicity.[1][5] Furthermore, the multi-arm nature of branched linkers allows for a higher payload capacity, which is particularly advantageous in ADCs for achieving a higher drug-to-antibody ratio (DAR) without promoting aggregation.[1][2]

G cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker linear_peg Functional Group A PEG Chain (-(CH2CH2O)n-) Functional Group B core Core arm1 PEG Arm Func. Group A core->arm1 arm2 PEG Arm Func. Group B core->arm2 arm3 PEG Arm Func. Group C core->arm3

Caption: Structural comparison of linear and branched PEG linkers.

Performance Comparison: Branched vs. Linear PEG Linkers

The choice between a linear and a branched PEG linker involves a trade-off between various physicochemical and biological properties. The following table summarizes key performance characteristics based on available literature.

FeatureLinear PEG LinkersBranched PEG LinkersRationale & Supporting Data
Synthesis & Cost Simpler synthesis, lower production cost.[2]More complex, multi-step synthesis.[]Linear PEGs are straightforward polymers, while branched structures require the synthesis of a central core and subsequent polymerization of multiple arms.[2][]
Hydrodynamic Volume Smaller hydrodynamic radius for a given molecular weight.[6]Larger hydrodynamic size.[]Studies on PEGylated proteins show branched PEGs have a larger hydrodynamic radius, contributing to reduced renal clearance.[][4]
Pharmacokinetics Extends circulation half-life.Superior at extending circulation half-life and reducing clearance.[]The larger size of branched PEG conjugates leads to more effective shielding and slower renal filtration.[]
Immunogenicity Reduces immunogenicity.Offers superior shielding, leading to a greater reduction in immune system recognition.[2][]The compact, globular structure of branched PEGs provides better protection against immune detection.[][5]
Solubility Enhancement Improves solubility of hydrophobic molecules.[2][7]Enhanced ability to improve solubility.[2][]The three-dimensional structure of branched PEGs can provide a superior hydration shell.[1]
Drug Loading Capacity Lower payload capacity (typically 1-2 drugs per linker).Higher payload capacity due to multiple arms.[2]Enables a higher drug-to-antibody ratio (DAR) in ADCs without inducing aggregation.[1]
Stability Offers protection against proteolysis.Enhanced stability against enzymatic degradation and harsh conditions (pH, temp).[][6]The dense PEG cloud offers better steric hindrance against proteolytic enzymes.[5]
Conjugation Minimal steric hindrance, ideal for site-specific conjugation.Can present steric challenges depending on the conjugation site and strategy.The bulkier structure of branched linkers may require optimization of conjugation conditions.[8]
Homogeneity Conventional methods (e.g., NHS ester chemistry) can lead to product heterogeneity.[1]Enzymatic conjugation methods can install branched linkers quantitatively, leading to homogenous products.[1]Site-specific enzymatic methods combined with branched linkers can produce ADCs with a precisely defined DAR.[1]

Experimental Protocols

Detailed and reproducible methodologies are crucial for comparing the performance of different linker technologies.

Protocol 1: Synthesis and Characterization of a PEGylated Antibody-Drug Conjugate (ADC)

Objective: To synthesize and characterize an ADC using either a linear or branched PEG linker to compare conjugation efficiency and product homogeneity.

Materials:

  • Monoclonal antibody (mAb)

  • Reducing agent (e.g., TCEP)

  • Activated Drug-Linker construct (e.g., Maleimide-PEGn-Drug)

  • Conjugation and Quenching Buffers (e.g., PBS, Tris)

  • Size-Exclusion Chromatography (SEC) system

  • SDS-PAGE and Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) equipment

Methodology:

  • Antibody Preparation: Adjust the mAb concentration to 1-10 mg/mL in a suitable buffer (e.g., PBS).[4]

  • Antibody Reduction (for thiol conjugation): Partially reduce the interchain disulfide bonds of the mAb with a controlled molar excess of TCEP to generate reactive sulfhydryl groups.

  • Conjugation Reaction: Add the activated PEG-drug linker (linear or branched) to the reduced antibody solution at a specific molar excess (e.g., 10-fold). Incubate the mixture at 4°C or room temperature for 1-4 hours with gentle agitation.[4]

  • Quenching: Stop the reaction by adding a quenching agent like N-acetylcysteine or Tris buffer to cap any unreacted maleimide (B117702) or NHS-ester groups.[4][9]

  • Purification: Remove unconjugated drug-linkers and other impurities using Size-Exclusion Chromatography (SEC) or dialysis.[4][9]

  • Characterization:

    • Degree of PEGylation/DAR: Determine the average number of PEG-drug molecules conjugated per antibody. This can be analyzed by observing the molecular weight shift on SDS-PAGE and confirmed precisely using mass spectrometry.[4]

    • Purity and Aggregation: Assess the purity of the conjugate and the presence of aggregates using SEC.[4]

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To evaluate and compare the in vitro cytotoxicity of ADCs constructed with linear vs. branched PEG linkers on a target cancer cell line.

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3 cells for a trastuzumab-based ADC)

  • 96-well plates and complete culture medium

  • PEGylated drug conjugates (linear and branched versions), free drug, and a no-drug control

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate overnight to allow for cell attachment.[4]

  • Treatment: Prepare serial dilutions of the ADC samples, free drug, and controls. Replace the cell medium with the prepared dilutions and incubate for a period of 72-96 hours.[4][9]

  • Viability Assessment: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan (B1609692) crystals.

  • Data Acquisition: Dissolve the formazan crystals by adding a solubilization solution. Measure the absorbance of each well at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against drug concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each conjugate.[4][9]

Visualizing the Experimental Workflow

The process of comparing linker technologies follows a logical progression from synthesis to in vivo testing.

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Conjugate Synthesis (Linear & Branched) B Purification (SEC) A->B C Characterization (MS, SDS-PAGE) B->C D Cytotoxicity Assay (IC50 Determination) C->D E Stability Assays (Plasma, pH) D->E G Pharmacokinetic Study (Animal Model) E->G F Cellular Uptake Study H Efficacy Study (Tumor Xenograft Model) G->H I Comparative Data Analysis H->I

Caption: A typical experimental workflow for comparing drug conjugates.

Mechanism of Action: The EPR Effect

For many PEGylated nanomedicines, a key principle for tumor targeting is the Enhanced Permeability and Retention (EPR) effect. The increased hydrodynamic size imparted by PEGylation, especially with branched PEGs, is crucial for exploiting this passive targeting mechanism.

G cluster_blood Blood Vessel cluster_tumor Tumor Tissue drug_linear Linear PEG-Drug drug_branched Branched PEG-Drug retention Drug Accumulation & Retention drug_branched->retention Extravasation tumor_cell Tumor Cells

Caption: The Enhanced Permeability and Retention (EPR) effect.

Conclusion: Making the Right Choice

The decision between linear and branched PEG linkers is not one-size-fits-all and must be guided by the specific therapeutic application.

Choose linear PEG linkers for:

  • Applications where cost-efficiency and straightforward synthesis are priorities.[2]

  • Conjugations requiring minimal steric hindrance for high precision, such as labeling diagnostic probes.[2]

  • When a moderate extension of half-life is sufficient for the therapeutic goal.

Choose branched PEG linkers for:

  • Maximizing circulation time and providing superior shielding from immune clearance and enzymatic degradation.[2][]

  • Applications requiring a higher payload, such as ADCs, where achieving a high DAR is critical without inducing aggregation.[1][2]

  • Improving the solubility and stability of particularly hydrophobic or sensitive molecules.[]

Ultimately, the optimal linker architecture is application-dependent.[10] The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers to make informed decisions, enabling the rational design of next-generation bioconjugates with improved therapeutic profiles.

References

Unraveling the Functional Impact of NH-bis-PEG4 Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of a linker is a critical determinant of a molecule's ultimate therapeutic efficacy. Among the diverse array of available options, the NH-bis-PEG4 linker, a bifunctional polyethylene (B3416737) glycol (PEG) derivative, has garnered significant attention. This guide provides an objective comparison of the functional activity of this compound conjugates with relevant alternatives, supported by established experimental data and detailed methodologies for key functional assays.

The inclusion of a PEG spacer, such as the four-unit PEG chain in this compound, can profoundly influence the physicochemical properties of a bioconjugate. These effects primarily manifest as enhanced solubility and stability. For instance, hydrophobic drug molecules, when conjugated, can often lead to aggregation and rapid clearance from circulation. The hydrophilic nature of the PEG chain helps to mitigate these issues, potentially allowing for higher drug-to-antibody ratios (DARs) in the context of antibody-drug conjugates (ADCs) without compromising the integrity of the conjugate.[1]

Comparative Analysis of Functional Activity

The functional consequences of employing a PEG linker, and specifically the length of the PEG chain, are a critical consideration in the design of bioconjugates such as ADCs and proteolysis-targeting chimeras (PROTACs). While direct head-to-head comparative studies with extensive quantitative data for this compound conjugates versus a wide range of other linkers are not always publicly available, established principles and data from studies on varying PEG linker lengths allow for an informed comparison.

The length of the PEG linker represents a trade-off between improved pharmacokinetics and potential impacts on in vitro potency.[1] Shorter PEG chains, such as the PEG4 moiety, are generally associated with faster clearance and a shorter half-life compared to longer PEG chains (e.g., PEG8, PEG12, or larger).[1][2] However, this can be advantageous in scenarios where prolonged exposure is not required or could lead to off-target toxicities. Conversely, while longer PEG linkers can significantly extend the plasma half-life and improve in vivo efficacy, they may in some cases lead to a reduction in in vitro cytotoxicity.[1][3]

Linker TypeKey CharacteristicsImpact on In Vitro PotencyImpact on In Vivo Efficacy
Non-PEG Linkers Generally more hydrophobic.Can be high, but aggregation may be an issue.Often rapid clearance, potentially limiting efficacy.
Short-Chain PEG (e.g., this compound) Improved hydrophilicity over non-PEG linkers.Generally high, with a good balance of properties.May have shorter half-life than longer PEGs, but often improved over non-PEG.[1]
Intermediate-Chain PEG (e.g., PEG8-PEG12) Enhanced hydrophilicity and hydrodynamic radius.May see a moderate decrease compared to shorter chains.Often demonstrates a significant improvement due to optimized pharmacokinetics.[1][2]
Long-Chain PEG (e.g., PEG24 and larger) Substantially increased hydrophilicity and half-life.Can sometimes lead to a more significant reduction in cytotoxicity.[1][3]Can provide the highest efficacy, especially for smaller targeting moieties.[3]

Key Functional Assays and Experimental Protocols

To rigorously assess and compare the activity of this compound conjugates, a panel of functional assays is essential. Below are detailed protocols for commonly employed methods.

Cytotoxicity and Cell Viability Assays (e.g., MTT Assay)

These assays are fundamental for determining the half-maximal inhibitory concentration (IC50) of a conjugate, providing a quantitative measure of its potency against cancer cell lines.[4][5]

Experimental Protocol:

  • Cell Seeding: Plate target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[6]

  • Compound Treatment: Prepare serial dilutions of the this compound conjugate and control compounds. Add the compounds to the respective wells and incubate for a period of 48 to 144 hours, depending on the cell line and compound characteristics.[5][6]

  • MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.[4][5]

  • Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot the results against the logarithm of the conjugate concentration to determine the IC50 value using a sigmoidal dose-response curve.[7]

Target Engagement and Binding Affinity Assays

Quantifying the binding affinity of the conjugate to its target is crucial for understanding its specificity and mechanism of action.

SPR is a label-free technique that provides real-time kinetic data on binding interactions.[8]

Experimental Protocol:

  • Chip Preparation: Immobilize the target protein onto a sensor chip.

  • Analyte Injection: Inject the this compound conjugate at various concentrations over the chip surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the bound conjugate. This provides association (ka) and dissociation (kd) rate constants.

  • Data Analysis: Calculate the equilibrium dissociation constant (KD) from the ratio of kd to ka.[9]

ELISA is a plate-based assay that can be used to determine the binding affinity of a conjugate.[10][11]

Experimental Protocol:

  • Plate Coating: Coat a 96-well plate with the target antigen and incubate overnight.

  • Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., BSA or non-fat milk).

  • Conjugate Incubation: Add serial dilutions of the this compound conjugate to the wells and incubate.

  • Detection: Add an enzyme-conjugated secondary antibody that recognizes the primary antibody of the conjugate.

  • Substrate Addition: Add a chromogenic substrate and measure the absorbance using a plate reader.

  • Data Analysis: Plot the absorbance values against the conjugate concentration to determine the binding affinity.

PROTAC-Mediated Protein Degradation Assay (Western Blot)

For PROTACs utilizing an this compound linker, it is essential to confirm the degradation of the target protein.[12]

Experimental Protocol:

  • Cell Treatment: Treat cells with increasing concentrations of the PROTAC for a defined period (e.g., 24 hours).[13]

  • Cell Lysis: Harvest the cells and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[12]

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. A loading control (e.g., GAPDH or β-actin) should be used to normalize the results.[12]

Signaling Pathways and Mechanisms of Action

The functional outcome of a bioconjugate is intrinsically linked to its interaction with cellular signaling pathways.

Antibody-Drug Conjugate (ADC) Signaling Pathway

ADCs typically exert their cytotoxic effects through a multi-step process.[][15]

ADC_Pathway ADC ADC in Circulation TargetCell Target Cancer Cell (Antigen Overexpression) ADC->TargetCell Targeting Binding Binding to Surface Antigen TargetCell->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage/ Antibody Degradation Lysosome->Cleavage PayloadRelease Payload Release Cleavage->PayloadRelease Cytotoxicity Induction of Apoptosis PayloadRelease->Cytotoxicity

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

PROTAC Signaling Pathway

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[16][17]

PROTAC_Pathway PROTAC PROTAC Molecule POI Protein of Interest (Target Protein) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex E3->TernaryComplex Ubiquitination Polyubiquitination of POI TernaryComplex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC

Caption: Mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).

Experimental Workflows

Visualizing the experimental workflow can aid in the planning and execution of functional assays.

Cytotoxicity Assay Workflow

Cytotoxicity_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate1 Incubate Overnight SeedCells->Incubate1 AddConjugate Add Serial Dilutions of Conjugate Incubate1->AddConjugate Incubate2 Incubate (e.g., 72h) AddConjugate->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (1-4h) AddMTT->Incubate3 AddSolubilizer Add Solubilization Solution Incubate3->AddSolubilizer ReadAbsorbance Read Absorbance (570 nm) AddSolubilizer->ReadAbsorbance AnalyzeData Calculate % Viability & Determine IC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: Workflow for a standard MTT-based cytotoxicity assay.

Western Blot for PROTAC Activity Workflow

WesternBlot_Workflow Start Start TreatCells Treat Cells with PROTAC Concentrations Start->TreatCells LyseCells Harvest and Lyse Cells TreatCells->LyseCells QuantifyProtein Quantify Protein Concentration LyseCells->QuantifyProtein SDSPAGE SDS-PAGE QuantifyProtein->SDSPAGE Transfer Transfer to Membrane SDSPAGE->Transfer Block Blocking Transfer->Block PrimaryAb Incubate with Primary Antibody Block->PrimaryAb SecondaryAb Incubate with HRP- conjugated Secondary Ab PrimaryAb->SecondaryAb Detect Chemiluminescent Detection SecondaryAb->Detect Analyze Analyze Band Intensity Detect->Analyze End End Analyze->End

Caption: Workflow for analyzing PROTAC-mediated protein degradation via Western Blot.

References

A Comparative Analysis of NH-bis-PEG4 Linker Stability in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of the linker in a bioconjugate, such as an antibody-drug conjugate (ADC), is a critical parameter that dictates its therapeutic efficacy and safety profile. A linker must remain stable in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity and reduced therapeutic index. This guide provides a comparative overview of the stability of NH-bis-PEG4 linkers in human plasma, benchmarked against other commonly used linker technologies.

The term "this compound" typically refers to a bifunctional linker containing a polyethylene (B3416737) glycol (PEG) chain with four repeating ethylene (B1197577) glycol units. The "bis" indicates that it has reactive groups at both ends, and "NH" suggests that these are likely amine-reactive functionalities, such as N-hydroxysuccinimide (NHS) esters. When an NHS ester reacts with a primary amine on a biomolecule, it forms a highly stable amide bond.[1] While specific quantitative data for a linker precisely named "this compound" is not extensively available in public literature, its stability can be inferred from the known high stability of its constituent parts: the PEG chain and the resulting amide bond. Both are known to be very stable under physiological conditions in human plasma.[1][2]

This guide will compare the inferred stability of this compound linkers with other cleavable and non-cleavable linkers, supported by experimental data from the literature.

Experimental Workflow for In Vitro Plasma Stability Assay

To empirically determine the stability of a linker, a well-defined experimental workflow is essential. The following diagram illustrates a typical procedure for assessing the stability of a bioconjugate in human plasma.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis start Bioconjugate with This compound Linker incubate Incubate at 37°C start->incubate plasma Human Plasma plasma->incubate buffer Buffer Control (PBS) buffer->incubate timepoints Collect Aliquots at Time Points (e.g., 0, 24, 48, 96, 168h) incubate->timepoints capture Immunoaffinity Capture (e.g., Protein A/G beads) timepoints->capture elute Elute Conjugate capture->elute lcms LC-MS Analysis elute->lcms dar Determine Drug-to-Antibody Ratio (DAR) or Free Payload Concentration lcms->dar stability Assess Stability dar->stability

Workflow for assessing bioconjugate stability in plasma.

Detailed Experimental Protocol: In Vitro Human Plasma Stability Assay

This protocol outlines a standard method to determine the in vitro stability of a bioconjugate, such as an antibody-drug conjugate (ADC), in human plasma.

1. Materials and Equipment:

  • Bioconjugate: The test bioconjugate (e.g., ADC with this compound linker).

  • Plasma: Pooled human plasma (with anticoagulant such as heparin or EDTA), stored at -80°C.

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Incubator: Calibrated to 37°C.

  • Immunoaffinity Capture Reagents: Protein A or Protein G magnetic beads.

  • Wash Buffer: PBS or similar physiological buffer.

  • Elution Buffer: Low pH buffer (e.g., glycine-HCl, pH 2.5-3.0) or other appropriate elution reagent.

  • Neutralization Buffer: High pH buffer (e.g., 1M Tris, pH 8.0-9.0).

  • Analytical Equipment: Liquid chromatography-mass spectrometry (LC-MS) system.[3][4]

2. Procedure:

  • Preparation:

    • Thaw the human plasma in a 37°C water bath.

    • Spike the bioconjugate into the plasma to a final concentration (e.g., 100 µg/mL).

    • Prepare a parallel control sample by spiking the bioconjugate into PBS at the same concentration.[5]

  • Incubation:

    • Incubate the plasma and buffer samples at 37°C.

    • At designated time points (e.g., 0, 6, 24, 48, 96, and 168 hours), draw aliquots from each sample and immediately store them at -80°C to halt any further degradation.

  • Sample Processing (Immunoaffinity Capture):

    • For each aliquot, use an appropriate amount of Protein A/G magnetic beads to capture the antibody-containing species.

    • Incubate the plasma aliquots with the beads to allow for binding.

    • Wash the beads with wash buffer to remove unbound plasma proteins.

    • Elute the bioconjugate from the beads using the elution buffer.

    • Immediately neutralize the eluate with the neutralization buffer.

  • LC-MS Analysis:

    • Analyze the purified samples by LC-MS. The specific method will depend on the nature of the bioconjugate and the payload.

    • For ADCs, the analysis can be performed at the intact protein level or after reduction of the antibody to determine the average drug-to-antibody ratio (DAR).[6][7]

    • Alternatively, the concentration of the released (free) payload in the plasma can be quantified.[8]

3. Data Analysis:

  • Calculate the average DAR or the percentage of intact bioconjugate at each time point.

  • Plot the DAR or percentage of intact conjugate against time to determine the stability profile.

  • The stability can be reported as the percentage of conjugate remaining after a specific time period or as a half-life (t½), which is the time it takes for 50% of the payload to be released.

Comparative Stability of Linkers in Human Plasma

The choice of linker is critical to the performance of a bioconjugate. The following table summarizes the stability of various linker types in human plasma.

Linker TypeCleavage MechanismStability in Human PlasmaComments
This compound (Amide bond) Non-cleavableHigh (Inferred) The amide bond formed from the reaction of an NHS ester with an amine is highly stable to hydrolysis under physiological conditions. The PEG chain itself is also highly stable in plasma.[1][2]
Valine-Citrulline (Val-Cit) Enzymatic (Cathepsin B)High (>28 days) This dipeptide linker is designed to be cleaved by lysosomal proteases like Cathepsin B and shows excellent stability in human plasma.[9]
Hydrazone pH-sensitive (Acid-cleavable)Moderate (t½ ≈ 36 hours for some) Designed to be stable at the neutral pH of blood but hydrolyzes in the acidic environment of endosomes/lysosomes. Can show some instability in circulation.[10]
Disulfide Reductive (Glutathione)Variable Stability depends on the steric hindrance around the disulfide bond. Prone to exchange with free thiols (e.g., albumin) in plasma.
Thioether (e.g., from SMCC) Non-cleavableHigh Forms a stable carbon-sulfur bond. Payload is released upon complete degradation of the antibody in the lysosome.
β-Glucuronide Enzymatic (β-glucuronidase)High Stable in plasma and cleaved by β-glucuronidase, an enzyme abundant in the tumor microenvironment and lysosomes.

Note: The stability of a linker can be influenced by the specific antibody, payload, and conjugation site.

Alternatives to PEG Linkers

While PEG is widely used due to its favorable properties, concerns about potential immunogenicity have led to the exploration of alternatives.[11][12] These alternatives aim to provide similar benefits of increased solubility and stability while having a different chemical structure.

  • Polysarcosine (pSar): A polypeptoid that is biocompatible and has shown "stealth" properties similar to PEG, potentially reducing immunogenicity.[11]

  • Poly(2-oxazoline)s (POx): This class of polymers also exhibits stealth properties and their characteristics can be tuned by modifying the side chains.[13][14]

These alternative polymers are being investigated for their potential to create next-generation bioconjugates with improved pharmacokinetic and safety profiles.

Conclusion

Based on the high stability of both the polyethylene glycol chain and the resulting amide bond, This compound linkers are expected to exhibit excellent stability in human plasma , making them a suitable choice for bioconjugates that require a long circulation half-life and minimal premature payload release. This inferred stability places them in the category of non-cleavable linkers, comparable to thioether-based linkers.

However, it is crucial for drug developers to empirically verify the stability of any specific bioconjugate in human plasma, as the overall stability can be influenced by the properties of the antibody and the conjugated payload. The provided experimental protocol offers a robust framework for conducting such stability assessments. The selection of an appropriate linker technology remains a critical decision in the design of safe and effective bioconjugates, and a thorough understanding of the stability profiles of different linkers is essential for success.

References

The Impact of NH-bis-PEG4 on Protein Thermal Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the thermal stability of conjugated proteins is a critical aspect of developing robust and effective biotherapeutics. The choice of crosslinking agent plays a pivotal role in this endeavor. This guide provides a comparative analysis of NH-bis-PEG4, a homobifunctional crosslinker, and its impact on the thermal stability of conjugated proteins. We will explore its performance in relation to other common crosslinking agents, supported by illustrative experimental data and detailed protocols.

The conjugation of polyethylene (B3416737) glycol (PEG) to proteins, a process known as PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. Bifunctional PEG linkers, such as this compound, which possess reactive groups at both ends, are utilized to crosslink molecules. The inherent flexibility and hydrophilicity of the PEG chain can influence the conformational stability of the resulting conjugate.

While extensive research has been conducted on the general effects of PEGylation on protein stability, data directly comparing this compound with other crosslinkers is limited in publicly available literature. The findings presented here are a synthesis of established principles of protein PEGylation and thermal stability analysis, supplemented with extrapolated data to provide a comparative framework. It has been observed that the effect of PEGylation on thermal stability is not universal; it can lead to an increase, a decrease, or no significant change in the melting temperature (Tm) of a protein, depending on factors such as the protein itself, the size and structure of the PEG linker, and the site of conjugation.[1][2]

Performance Comparison of Bifunctional Crosslinkers

To illustrate the potential impact of different crosslinkers on protein thermal stability, we present a hypothetical comparative dataset for a model protein, Lysozyme. The data summarizes the change in melting temperature (ΔTm) upon conjugation with this compound and two other common homobifunctional NHS-ester crosslinkers with different PEG spacer lengths.

Table 1: Comparison of the Effect of Bifunctional Crosslinkers on the Thermal Stability of Lysozyme

CrosslinkerSpacer Arm Length (Å)Unconjugated Lysozyme Tm (°C)Conjugated Lysozyme Tm (°C)ΔTm (°C)
This compound 20.4 71.5 73.2 +1.7
Bis(NHS)PEG214.771.572.5+1.0
Bis(NHS)PEG834.371.573.8+2.3

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual results may vary depending on the protein and experimental conditions.

The hypothetical data suggests that crosslinking with bifunctional PEG-NHS esters can lead to an increase in the thermal stability of Lysozyme. The extent of this stabilization may be influenced by the length of the PEG spacer arm.

Experimental Protocols

Accurate assessment of protein thermal stability is crucial for comparing the effects of different crosslinkers. The two most common techniques for this are Differential Scanning Calorimetry (DSC) and Thermal Shift Assay (also known as Differential Scanning Fluorimetry - DSF).

Protein Conjugation with this compound

Materials:

  • Purified protein solution (e.g., Lysozyme) in a suitable amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • This compound crosslinker

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis or size-exclusion chromatography system for purification

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO.

  • Add the this compound stock solution to the protein solution at a specific molar excess (e.g., 20-fold).

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Quench the reaction by adding the quenching solution.

  • Remove excess, unreacted crosslinker and byproducts by dialysis or size-exclusion chromatography.

  • Characterize the resulting conjugate for the degree of modification.

Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)

DSC directly measures the heat absorbed by a protein as it unfolds, providing a direct measurement of the melting temperature (Tm).[3]

Procedure:

  • Prepare samples of the unconjugated and conjugated protein at the same concentration (e.g., 1 mg/mL) in the same buffer.

  • Load the protein solution and a matching buffer reference into the DSC instrument.

  • Heat the samples at a constant scan rate (e.g., 1°C/min) over a defined temperature range (e.g., 20°C to 100°C).

  • The instrument records the differential heat capacity between the sample and reference cells as a function of temperature.

  • The peak of the resulting thermogram corresponds to the Tm of the protein.

Thermal Stability Analysis by Thermal Shift Assay (DSF)

DSF is a high-throughput method that monitors protein unfolding by measuring changes in the fluorescence of a dye that binds to exposed hydrophobic regions of the protein as it denatures.[4][5][6]

Procedure:

  • Prepare a reaction mixture containing the protein (unconjugated or conjugated), a fluorescent dye (e.g., SYPRO Orange), and the appropriate buffer in a multiwell PCR plate.

  • Place the plate in a real-time PCR instrument.

  • Increase the temperature in a stepwise manner (e.g., 1°C/min from 25°C to 95°C).

  • Monitor the fluorescence intensity at each temperature increment.

  • The melting temperature (Tm) is determined from the inflection point of the resulting sigmoidal melting curve.[7]

Visualizing the Impact and Workflow

To better understand the processes involved, the following diagrams, created using the DOT language, illustrate the experimental workflow and the conceptual impact of this compound on protein stability.

G cluster_0 Protein Conjugation cluster_1 Thermal Stability Analysis Protein Purified Protein Reaction Conjugation Reaction Protein->Reaction Crosslinker This compound Crosslinker->Reaction Purification Purification Reaction->Purification Conjugate Conjugated Protein Purification->Conjugate DSC DSC Analysis Conjugate->DSC DSF Thermal Shift Assay Conjugate->DSF Data Tm Determination DSC->Data DSF->Data Comparison Comparison Data->Comparison Compare ΔTm

Experimental workflow for assessing protein thermal stability.

G cluster_0 Unconjugated Protein cluster_1 This compound Conjugated Protein Native Native Conformation Unfolded Unfolded State Native->Unfolded Heat PegNative PEGylated Native Conformation PegUnfolded PEGylated Unfolded State PegNative->PegUnfolded Heat IncreasedStability Increased Thermal Stability (Higher Tm) PegNative->IncreasedStability IncreasedStability->PegUnfolded Requires more energy to unfold

Conceptual impact of this compound on protein stability.

References

Evaluating Off-Target Effects of NH-bis-PEG4-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic drugs. The linker connecting the antibody to the payload is a critical component influencing both efficacy and toxicity. This guide provides a comparative evaluation of NH-bis-PEG4-drug conjugates, focusing on their off-target effects in relation to other linker technologies. The "this compound" linker is understood to be a non-cleavable linker featuring a polyethylene (B3416737) glycol (PEG) spacer, likely a bis-PEG4-N-hydroxysuccinimide (NHS) ester, which reacts with amine groups on the antibody.

The Role of the Linker in Off-Target Toxicity

Off-target toxicity is a major challenge in ADC development and can arise from several mechanisms, including premature payload release in circulation, non-specific uptake of the ADC in healthy tissues, and the so-called "bystander effect," where the released payload kills neighboring healthy cells.[1][2] The choice of linker—cleavable or non-cleavable—and its physicochemical properties, such as hydrophilicity, play a pivotal role in mitigating these effects.[3][4]

Non-cleavable linkers , such as the this compound linker, are designed to be stable in the bloodstream and only release the payload upon lysosomal degradation of the entire ADC within the target cell.[5][6] This inherent stability is expected to minimize off-target toxicity resulting from premature drug release.[3]

PEGylation , the inclusion of a PEG spacer in the linker, offers several advantages. It can increase the hydrophilicity of the ADC, which in turn can reduce aggregation, improve pharmacokinetics, and decrease non-specific uptake by healthy tissues, thereby lowering off-target toxicity.[7][8][9]

Comparative Analysis of Linker Technologies

The following tables summarize the expected performance of this compound-drug conjugates in comparison to other common linker technologies based on available preclinical and clinical data for similar ADCs. It is important to note that direct head-to-head comparative data for ADCs using the precise this compound linker is limited in publicly available literature. The presented data is compiled from various studies and serves as a representative comparison.[10]

Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Technologies
Linker TypePayloadTarget Cell LineIC50 (ng/mL)Reference(s)
Non-cleavable (this compound - inferred) MMAEHER2+ (NCI-N87)~1.8[10]
Cleavable (Val-Cit)MMAEHER2+ (SK-BR-3)10-50[10]
Non-cleavable (SMCC)DM1HER2+ (SK-BR-3)50-150[10]
PEGylated (PEG10K)MMAEHER2+ (NCI-N87)40.5[10]

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.[10] The inferred value for the this compound linker is based on data for a short-chain PEGylated MMAE conjugate.

Table 2: In Vivo Toxicology - Maximum Tolerated Dose (MTD)
Linker TypePayloadSpeciesMTD (mg/kg)Reference(s)
PEGylated (HP10KM) MMAEMice>20[11]
Non-PEGylated (HM)MMAEMice5[11]
Cleavable (Val-Cit)MMAERat10[4]
Non-cleavable (SMCC)DM1Rat20[4]

Note: MTD values can vary significantly based on the ADC construct, animal model, and dosing schedule.

Experimental Protocols for Evaluating Off-Target Effects

A thorough assessment of off-target effects involves a combination of in vitro and in vivo assays.

In Vitro Cytotoxicity Assay

This assay determines the potency of an ADC against both target (antigen-positive) and non-target (antigen-negative) cells.

Protocol:

  • Cell Seeding: Seed both antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and a control (e.g., unconjugated antibody or isotype control ADC). Add the diluted ADC to the cells and incubate for a defined period (e.g., 72-120 hours).

  • Viability Assessment: Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Plot cell viability against ADC concentration and determine the half-maximal inhibitory concentration (IC50) for each cell line. A significantly higher IC50 for antigen-negative cells indicates target specificity and lower potential for on-target, off-tumor toxicity.

Bystander Effect Assay

This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells after being released from the target antigen-positive cells.

Protocol:

  • Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled (e.g., GFP-expressing) antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1 or 1:3).

  • ADC Treatment: Treat the co-culture with serial dilutions of the ADC and incubate for an appropriate duration (e.g., 96-144 hours).

  • Imaging and Analysis: Use high-content imaging or flow cytometry to distinguish and quantify the viability of the fluorescent antigen-negative cells.

  • Data Interpretation: A decrease in the viability of the antigen-negative cells in the presence of the ADC and antigen-positive cells indicates a bystander effect. Non-cleavable linkers like this compound are expected to have a minimal bystander effect as the payload is released with a charged amino acid attached, limiting its cell permeability.[10]

In Vivo Toxicology Studies

Animal models are essential for evaluating the systemic off-target toxicities of ADCs.

Methodology:

  • Animal Model Selection: Choose a relevant animal model (e.g., mice or rats) and, if necessary, use xenograft models with human tumor cells.

  • Dose Escalation Studies: Administer escalating doses of the ADC to determine the maximum tolerated dose (MTD).

  • Toxicity Monitoring: Monitor animals for clinical signs of toxicity, body weight changes, and mortality.

  • Histopathology and Clinical Pathology: At the end of the study, perform a comprehensive analysis of major organs for pathological changes and analyze blood samples for hematological and clinical chemistry parameters to identify potential organ-specific toxicities.

Proteomic Analysis for Off-Target Identification

Mass spectrometry-based proteomics can be used to identify unintended protein targets of the ADC or its payload.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the ADC, a control ADC, and the free payload. After treatment, harvest and lyse the cells to extract proteins.

  • Protein Digestion and Peptide Preparation: Digest the protein extracts into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify thousands of proteins.

  • Data Analysis: Compare the protein expression profiles between the different treatment groups to identify proteins that are significantly up- or downregulated by the ADC, which may represent off-target interactions.

Visualizing Workflows and Pathways

Experimental Workflow for In Vitro Off-Target Evaluation

G cluster_vitro In Vitro Off-Target Evaluation start Start cytotoxicity Cytotoxicity Assay (Antigen +/- Cells) start->cytotoxicity bystander Bystander Effect Assay (Co-culture) start->bystander data_analysis Data Analysis (IC50, % Bystander Killing) cytotoxicity->data_analysis bystander->data_analysis interpretation Interpretation of Off-Target Potential data_analysis->interpretation end End interpretation->end

Caption: Workflow for in vitro evaluation of ADC off-target effects.

Mechanism of Action and Off-Target Pathways

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways ADC ADC in Circulation TumorCell Antigen-Positive Tumor Cell ADC->TumorCell Binding PrematureRelease Premature Payload Release (Cleavable Linkers) ADC->PrematureRelease NonSpecificUptake Non-Specific Uptake (Healthy Cell) ADC->NonSpecificUptake Internalization Internalization TumorCell->Internalization Lysosome Lysosomal Degradation Internalization->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease CellDeath Tumor Cell Death PayloadRelease->CellDeath Bystander Bystander Effect (Payload Diffusion) PayloadRelease->Bystander HealthyCellDeath Healthy Cell Death PrematureRelease->HealthyCellDeath NonSpecificUptake->HealthyCellDeath Bystander->HealthyCellDeath

Caption: On-target and potential off-target pathways of ADCs.

Logical Relationship for Linker Selection

G cluster_linker Linker Selection Logic cluster_properties Resulting Properties LinkerType Linker Type Cleavable Cleavable LinkerType->Cleavable NonCleavable Non-Cleavable (e.g., this compound) LinkerType->NonCleavable PEGylated PEGylated Cleavable->PEGylated NonPEGylated Non-PEGylated Cleavable->NonPEGylated LowStability Lower Plasma Stability Cleavable->LowStability BystanderEffect Bystander Effect Cleavable->BystanderEffect NonCleavable->PEGylated NonCleavable->NonPEGylated HighStability High Plasma Stability NonCleavable->HighStability NoBystander No/Low Bystander Effect NonCleavable->NoBystander LowToxicity Potentially Lower Off-Target Toxicity PEGylated->LowToxicity HighToxicity Potentially Higher Off-Target Toxicity NonPEGylated->HighToxicity HighStability->LowToxicity LowStability->HighToxicity

Caption: Logical relationships influencing ADC properties based on linker choice.

Conclusion

The this compound linker, as a non-cleavable and PEGylated technology, is rationally designed to minimize off-target toxicity. Its non-cleavable nature is expected to provide high plasma stability, reducing premature payload release, while the PEG4 spacer should enhance hydrophilicity, leading to improved pharmacokinetics and reduced non-specific uptake.[4][9] However, this design also minimizes the bystander effect, which could be a disadvantage in treating heterogeneous tumors.[10] A comprehensive evaluation using the described in vitro and in vivo experimental protocols is crucial to fully characterize the off-target effect profile of any new this compound-drug conjugate and compare its performance against alternative linker technologies.

References

A Comparative Review of PEGylated Linkers for Enhanced Antibody-Drug Conjugate Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design and selection of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing stability, pharmacokinetics (PK), and overall efficacy. Among the various linker technologies, the incorporation of polyethylene (B3416737) glycol (PEG) has emerged as a key strategy to optimize the physicochemical properties of ADCs. The inherent hydrophilicity of PEG helps to mitigate the challenges posed by hydrophobic payloads, such as aggregation and rapid clearance, thereby enabling higher drug-to-antibody ratios (DAR) and improving the ADC's in vivo performance.[1][2]

This guide provides an objective comparison of different PEGylated linkers for ADCs, supported by experimental data from peer-reviewed literature. We will delve into the impact of PEG linker length and architecture (linear versus branched) on key ADC performance metrics.

The Impact of PEGylation on ADC Characteristics

The addition of PEG chains to the linker can profoundly affect an ADC in several ways:

  • Increased Hydrophilicity: PEG's water solubility helps to counterbalance the hydrophobicity of the cytotoxic payload and the linker itself. This enhanced hydrophilicity can lead to improved solubility, reduced aggregation, and better formulation stability.[1][2]

  • Improved Pharmacokinetics: The hydrophilic nature of PEG can create a hydration shell around the ADC, which can shield it from premature clearance by the reticuloendothelial system. This often results in a longer circulation half-life and increased tumor accumulation.[2][3]

  • Higher Drug-to-Antibody Ratios (DAR): By preventing aggregation, PEG linkers can facilitate the conjugation of a higher number of drug molecules to a single antibody, potentially leading to enhanced potency.[1][2]

  • Reduced Immunogenicity: PEGylation can mask potential immunogenic epitopes on the ADC, thereby reducing the likelihood of an immune response.[2]

However, the choice of the PEG linker is not without its complexities. A critical trade-off exists between enhancing pharmacokinetic properties and maintaining potent cytotoxicity. While longer PEG chains generally improve in vivo performance, they can sometimes sterically hinder the ADC's interaction with its target antigen or the release of the payload, potentially reducing in vitro potency.[1][2]

Quantitative Data Comparison

The following tables summarize quantitative data from various studies to illustrate the impact of different PEGylated linkers on ADC performance. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in the antibody, payload, conjugation chemistry, and experimental models used.

Table 1: Impact of Linear PEG Linker Length on ADC Pharmacokinetics and Efficacy
LinkerADC ModelAnimal ModelKey Finding(s)Reference(s)
No PEGZHER2-SMCC-MMAEMouseHalf-life: 19.6 min[4]
4 kDa PEGZHER2-PEG4K-MMAEMouse2.5-fold half-life extension compared to no PEG.[4]
10 kDa PEGZHER2-PEG10K-MMAEMouse11.2-fold half-life extension compared to no PEG.[4]
Non-PEGylatedanti-CD30 ADCSCID Mouse11% reduction in tumor weight.
PEG2 / PEG4anti-CD30 ADCSCID Mouse35-45% reduction in tumor weight.
PEG8 / PEG12 / PEG24anti-CD30 ADCSCID Mouse75-85% reduction in tumor weight.[5]
Table 2: Impact of Linear PEG Linker Length on In Vitro Cytotoxicity
LinkerADC ModelCell LineIC50Key Finding(s)Reference(s)
No PEGZHER2-SMCC-MMAEHER2-positiveBaselineHigh potency.[4]
4 kDa PEGZHER2-PEG4K-MMAEHER2-positive4.5-fold higherReduction in cytotoxicity with increasing PEG length.[4]
10 kDa PEGZHER2-PEG10K-MMAEHER2-positive22-fold higherSignificant reduction in cytotoxicity with long PEG chain.[4]
Table 3: Comparison of Linear vs. Branched PEG Linkers
Linker TypeADC ModelKey Finding(s)Reference(s)
Linear (1 x 40 kDa)TNF NanobodyLess optimal pharmacokinetic profile compared to branched PEG.[1]
Branched (2 x 20 kDa)TNF NanobodySuperior pharmacokinetic profile compared to linear PEG of the same total molecular weight.[1]
Branched (4 x 10 kDa)TNF NanobodySuperior pharmacokinetic profile compared to linear PEG of the same total molecular weight.[1]
Linear (24-unit PEG)Trastuzumab-DM1Higher clearance rate compared to pendant PEG ADC.[6][7]
Pendant (2 x 12-unit PEG)Trastuzumab-DM1Slower clearance rates and improved stability and pharmacokinetics compared to the linear PEG ADC.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of different PEGylated linkers. Below are protocols for key experiments cited in the literature.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is widely used to determine the concentration of an ADC that is required to inhibit the growth of a cancer cell line by 50% (IC50).

Materials:

  • Target cancer cell line and appropriate culture medium

  • 96-well cell culture plates

  • ADC constructs with different PEGylated linkers

  • Control antibody (unconjugated)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADCs and control antibody in culture medium. A typical concentration range is 0.01 ng/mL to 1000 ng/mL. Remove the medium from the wells and add 100 µL of the diluted ADC or control solutions. Include wells with medium only (blank) and untreated cells (negative control).

  • Incubation: Incubate the plate for a period that allows for the cytotoxic effect to manifest, typically 72 to 96 hours, depending on the payload's mechanism of action.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)

HIC is a standard technique to determine the DAR and the distribution of different drug-loaded species in an ADC preparation. The separation is based on the increasing hydrophobicity with higher drug loads.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with or without a small percentage of organic solvent like isopropanol)

  • ADC sample

Procedure:

  • Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.

  • Sample Injection: Inject the ADC sample onto the column.

  • Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B to elute the different ADC species. Species with higher DAR will have longer retention times.

  • Detection: Monitor the elution profile using a UV detector at 280 nm (for the antibody) and at a wavelength specific to the payload if it has a chromophore.

  • Data Analysis: Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.). The average DAR is calculated as the weighted average of the different species, where the weighting factor is the peak area of each species.

In Vivo Efficacy Study in a Xenograft Mouse Model

This study evaluates the anti-tumor activity of the ADC in a living organism.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human tumor cell line

  • ADC constructs and vehicle control (e.g., PBS)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of the mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • ADC Administration: Administer the ADCs and vehicle control to the respective groups, typically via intravenous injection. The dosing schedule can vary (e.g., single dose or multiple doses).

  • Tumor Growth Monitoring: Measure the tumor dimensions with calipers every few days and calculate the tumor volume (Volume = 0.5 × length × width²). Monitor the body weight of the mice as an indicator of toxicity.[8]

  • Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. The study may also assess survival as an endpoint.

Pharmacokinetic (PK) Study in Mice

This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of the ADC.

Materials:

  • Mice (species relevant to the study)

  • ADC constructs

  • Analytical method for quantifying ADC levels in plasma (e.g., ELISA or LC-MS/MS)

Procedure:

  • ADC Administration: Administer a single dose of the ADC to the mice, typically intravenously.

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the total antibody, conjugated antibody, and/or released payload in the plasma samples using a validated analytical method.

  • PK Parameter Calculation: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) using non-compartmental or compartmental analysis.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody (mAb) Linker PEGylated Linker Antibody->Linker Conjugation Site Payload Cytotoxic Payload Linker->Payload

General structure of an Antibody-Drug Conjugate with a PEGylated linker.

Linker_Types cluster_Linear Linear PEG Linker cluster_Branched Branched PEG Linker mAb mAb PEG1 PEG mAb->PEG1 PEG2 PEG PEG1->PEG2 PEGn ... PEG2->PEGn Payload1 Payload PEGn->Payload1 mAb2 mAb Core Core mAb2->Core PEG3 PEG Core->PEG3 PEG4 PEG Core->PEG4 Payload2 Payload PEG3->Payload2 Payload3 Payload PEG4->Payload3

Comparison of linear and branched PEG linker architectures.

Experimental_Workflow cluster_Workflow ADC Evaluation Workflow A ADC Synthesis & Characterization (Varying PEG Linkers) B In Vitro Cytotoxicity Assays A->B C In Vitro Plasma Stability A->C D Pharmacokinetic (PK) Studies (in vivo) B->D C->D E In Vivo Efficacy Studies (Xenograft) D->E F Data Analysis & Comparison E->F

A typical experimental workflow for comparing PEGylated ADCs.

Conclusion

The incorporation of PEGylated linkers represents a powerful strategy for optimizing the therapeutic properties of ADCs. The length and architecture of the PEG linker must be carefully considered to strike the right balance between improved pharmacokinetics and stability, and the retention of potent anti-tumor activity. As the data suggests, there is no one-size-fits-all solution. Intermediate-length linear PEG linkers (e.g., PEG8-PEG24) often provide a good balance, while branched PEG linkers may offer advantages in terms of pharmacokinetic profile. The detailed experimental protocols provided in this guide should serve as a valuable resource for researchers in the rational design and evaluation of next-generation ADCs with enhanced therapeutic potential.

References

Safety Operating Guide

Navigating the Disposal of NH-bis-PEG4: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other advanced scientific endeavors, the responsible management of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of NH-bis-PEG4, a branched polyethylene (B3416737) glycol (PEG) derivative. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This serves as the first line of defense against potential chemical exposure.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are mandatory to shield against splashes.[1][2][3]

  • Hand Protection: Wear suitable chemical-resistant gloves.[1][2][3]

  • Protective Clothing: A standard lab coat should be worn to protect skin and clothing.[1][2][3]

All handling and disposal activities should be conducted in a well-ventilated area, such as a chemical fume hood.[2][3]

Quantitative Data on Related PEG Compounds

While specific quantitative data for this compound is not available, the following table summarizes typical information found for related PEG derivatives. This data is intended to provide a general understanding of the chemical properties of such compounds.

PropertyValue/Information
Molecular Weight 457.56 g/mol [4]
Purity ≥95%[4]
Solubility Soluble in water and other organic solvents like DMF and DMSO.[5]
Biodegradability Polyethylene glycol is readily biodegradable, with studies showing up to 75% degradation within 28 days.[6]
Aquatic Toxicity Some PEG derivatives can be toxic to aquatic life with long-lasting effects, emphasizing the need to avoid release into the environment.[2]
Storage Temperature Typically stored at -20°C.[5][7]

Step-by-Step Disposal Protocol

The recommended method for disposing of this compound is through a licensed chemical waste disposal contractor. This ensures that the waste is managed in an environmentally responsible and compliant manner.[8]

  • Initial Assessment:

    • Contamination Check: Determine if the this compound waste is mixed with any hazardous substances. If contaminated, the entire mixture must be treated as hazardous waste according to the regulations for the hazardous component.[1]

    • Quantity Assessment: Evaluate the volume of waste. Small research-generated quantities (typically <100 mL) may have different institutional guidelines than large, bulk quantities.[1]

  • Waste Collection and Segregation:

    • Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed, and chemically compatible container. The original container is often a good choice if it is in good condition.

    • Liquid Waste: For solutions of this compound, use a designated, leak-proof container. Do not mix with other waste streams unless explicitly permitted by your institution's guidelines.

    • Contaminated Labware: Dispose of items such as pipette tips, tubes, and weighing paper that have been in direct contact with this compound in a designated solid chemical waste container.[9][10]

  • Labeling and Storage:

    • Clear Labeling: The waste container must be clearly labeled with "Waste this compound" and the date of accumulation.[1] If the waste is considered hazardous due to contamination, it should be labeled as "Hazardous Waste" with a full list of its contents.[3][10]

    • Secure Storage: Keep waste containers tightly sealed and store them in a designated, well-ventilated chemical waste storage area, away from incompatible materials.[2][9][10] The use of secondary containment is recommended.[10][11]

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service to schedule a pickup.[2]

    • Provide them with the full chemical name and any available safety information.

Crucial "Don'ts" of Disposal:

  • Do NOT dispose of this compound down the drain. This can negatively impact wastewater treatment processes.[6][9]

  • Do NOT dispose of this compound in the regular trash.[1]

  • Do NOT mix with incompatible wastes.[2][11]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Initial Assessment & Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage & Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Waste: - Pure or Contaminated? - Solid or Liquid? ppe->assess contam Contaminated with Hazardous Material? assess->contam pure Pure/Non-Hazardous This compound Waste contam->pure No hazard Treat as Hazardous Waste (Follow protocol for hazardous component) contam->hazard Yes collect_solid Collect Solid Waste in Labeled, Sealed Container pure->collect_solid Solid collect_liquid Collect Liquid Waste in Labeled, Sealed Container pure->collect_liquid Liquid hazard->collect_liquid storage Store in Designated Waste Accumulation Area collect_solid->storage collect_liquid->storage contact_ehs Contact Institutional EHS or Licensed Waste Contractor storage->contact_ehs disposal Professional Disposal contact_ehs->disposal

Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.

References

Personal protective equipment for handling NH-bis-PEG4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling NH-bis-PEG4. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the chemical structure, which includes a secondary amine and polyethylene (B3416737) glycol (PEG) chains, and data from structurally similar compounds. A cautious approach is imperative when handling this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are likely related to its secondary amine functional group. Amine compounds can be corrosive, toxic, and may cause severe skin and eye irritation or damage.[1] The PEG component generally has low toxicity.[2][3] Therefore, stringent personal protection is mandatory to mitigate risks.

Recommended Personal Protective Equipment (PPE)

A summary of the recommended PPE for handling this compound is provided in the table below.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be ANSI Z87.1 compliant. A face shield should be used in addition to goggles when there is a significant risk of splashing.[1]
Skin Protection Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber gloves are recommended. Double gloving can provide extra protection.[1]
Lab Coat or Chemical-Resistant ApronTo protect skin and personal clothing from contamination.[1]
Closed-toe ShoesRequired for all laboratory work to protect feet from spills.[1]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and amines should be used.

Operational Plan: Safe Handling Procedure

Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area (Ensure fume hood is operational, gather all materials) don_ppe 2. Don PPE (Gloves, lab coat, safety goggles) dispense 3. Dispense Chemical (Carefully weigh or measure in fume hood) don_ppe->dispense react 4. Perform Reaction (Keep containers closed when not in use) dispense->react decontaminate 5. Decontaminate Work Area (Clean all surfaces and equipment) react->decontaminate dispose 6. Dispose of Waste (Collect in labeled, sealed containers) decontaminate->dispose doff_ppe 7. Doff PPE (Remove gloves and lab coat correctly) dispose->doff_ppe

Caption: Logical workflow for the safe handling of this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Gather all necessary equipment and reagents.

    • Have a chemical spill kit appropriate for amines readily available.[1]

  • Donning PPE:

    • Before handling the compound, put on all required PPE as detailed in the table above.

  • Dispensing:

    • Conduct all weighing and dispensing of this compound inside the fume hood to prevent inhalation of any potential aerosols or vapors.

    • Avoid creating dust or splashes.

  • Reactions and Manipulations:

    • Keep all containers with this compound tightly sealed when not in use.

    • If heating is required, do so in a well-ventilated area within the fume hood.

  • Post-Handling:

    • Thoroughly decontaminate the work area and any equipment used.

    • Wash hands thoroughly after handling the chemical and before leaving the laboratory.

  • Doffing PPE:

    • Remove gloves using the proper technique to avoid skin contact with the contaminated outer surface.

    • Remove the lab coat before exiting the laboratory to prevent the spread of contamination.

Emergency Response Plan

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Procedure for Spills and Exposure

cluster_spill Spill Response cluster_exposure Exposure Response start Spill or Exposure Occurs alert Alert others in the area start->alert skin_contact Skin Contact: Flush with water for 15 mins, remove contaminated clothing start->skin_contact eye_contact Eye Contact: Rinse with eyewash for 15 mins inhalation Inhalation: Move to fresh air evacuate Evacuate if necessary alert->evacuate contain Contain the spill with absorbent material evacuate->contain cleanup Clean up using appropriate spill kit contain->cleanup dispose_spill Dispose of cleanup materials as hazardous waste cleanup->dispose_spill seek_medical Seek immediate medical attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical

Caption: Step-by-step emergency response for this compound incidents.

Detailed Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable, sealed container for disposal. For a large spill, evacuate the area and contact emergency services.

Disposal Plan

All waste containing this compound should be treated as hazardous chemical waste, primarily due to the amine component.

Waste Disposal Protocol:

  • Waste Collection:

    • Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed, and chemically compatible container.[1]

    • The label should clearly state "Hazardous Waste" and list the chemical contents.

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal:

    • Dispose of the chemical waste through a licensed hazardous waste disposal contractor.

    • While polyethylene glycol is biodegradable, it should not be disposed of down the drain to avoid impacting wastewater treatment processes.[3]

    • Always comply with local, state, and federal regulations for hazardous waste disposal.[4]

References

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NH-bis-PEG4
Reactant of Route 2
Reactant of Route 2
NH-bis-PEG4

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.